Product packaging for Dhptu(Cat. No.:CAS No. 126259-82-3)

Dhptu

Cat. No.: B142998
CAS No.: 126259-82-3
M. Wt: 270.28 g/mol
InChI Key: MQUAROFWJCQPPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dhptu, also known as this compound, is a useful research compound. Its molecular formula is C12H18N2O5 and its molecular weight is 270.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O5 B142998 Dhptu CAS No. 126259-82-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

126259-82-3

Molecular Formula

C12H18N2O5

Molecular Weight

270.28 g/mol

IUPAC Name

1-(1,3-dihydroxy-2-methylpropoxy)-5,6,7,8-tetrahydroquinazoline-2,4-dione

InChI

InChI=1S/C12H18N2O5/c1-7(6-15)11(17)19-14-9-5-3-2-4-8(9)10(16)13-12(14)18/h7,11,15,17H,2-6H2,1H3,(H,13,16,18)

InChI Key

MQUAROFWJCQPPG-UHFFFAOYSA-N

SMILES

CC(CO)C(O)ON1C2=C(CCCC2)C(=O)NC1=O

Canonical SMILES

CC(CO)C(O)ON1C2=C(CCCC2)C(=O)NC1=O

Synonyms

1-(1,3-dihydroxy-2-propoxymethyl)-5,6-tetramethyleneuracil
DHPTU

Origin of Product

United States

Foundational & Exploratory

The Role of Dihydroxyacetone Phosphate in Glycolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxyacetone phosphate (DHAP) is a pivotal, yet often underappreciated, intermediate in the glycolytic pathway. Positioned at a critical metabolic nexus, its role transcends simple isomerization. This technical guide provides an in-depth analysis of DHAP's function, detailing its formation, enzymatic conversion, and intersection with lipid synthesis and redox shuttling. We present key quantitative enzymatic data, outline detailed protocols for relevant biochemical assays, and provide visualizations of its metabolic context. A thorough understanding of DHAP's multifaceted role is indispensable for professionals engaged in metabolic research and the development of therapeutics targeting these fundamental pathways.

Core Function of DHAP in Glycolysis

In the preparatory phase of glycolysis, the enzyme Aldolase (Fructose-Bisphosphate Aldolase, EC 4.1.2.13) catalyzes the reversible cleavage of one molecule of fructose-1,6-bisphosphate into two distinct triose phosphates: glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP).[1]

Reaction: Fructose-1,6-bisphosphate ⇌ Dihydroxyacetone Phosphate + Glyceraldehyde-3-Phosphate

While G3P proceeds directly into the energy-releasing payoff phase of glycolysis, DHAP cannot.[2] To prevent the loss of a three-carbon unit from the energy-yielding pathway, the enzyme Triose Phosphate Isomerase (TPI, EC 5.3.1.1) catalyzes the rapid and reversible isomerization of DHAP into G3P. This reaction ensures that both halves of the original glucose molecule can be catabolized to pyruvate, thus maximizing the net yield of ATP and NADH. The equilibrium of the TPI-catalyzed reaction heavily favors DHAP (approximately 95:5), but the constant consumption of G3P by the subsequent enzyme, Glyceraldehyde-3-Phosphate Dehydrogenase, drives the reaction forward.

Quantitative Enzymatic Data

The enzymes governing the formation and conversion of DHAP operate with high efficiency. TPI, in particular, is often cited as a "kinetically perfect" enzyme, with its catalytic rate being limited primarily by the rate of diffusion of its substrate.

EnzymeOrganism/SourceSubstrateKmkcat / Vmax
Aldolase A Rabbit MuscleFructose-1,6-bisphosphate4.1 µM17 s⁻¹ (kcat)
Triose Phosphate Isomerase Rabbit MuscleDihydroxyacetone Phosphate460 µM6300 s⁻¹ (kcat)
Triose Phosphate Isomerase Rabbit MuscleGlyceraldehyde-3-Phosphate390 µM670 s⁻¹ (kcat)

Note: Kinetic parameters can vary significantly based on isozyme, organism, pH, and temperature.

DHAP as a Metabolic Hub

DHAP is a critical branch-point metabolite, linking glycolysis with other essential metabolic pathways.

  • Lipid Synthesis: DHAP can be reduced to glycerol-3-phosphate by the enzyme glycerol-3-phosphate dehydrogenase. Glycerol-3-phosphate serves as the backbone for the synthesis of triacylglycerols (triglycerides) and glycerophospholipids, major components of adipose tissue and cellular membranes.

  • Glycerol-3-Phosphate Shuttle: In certain tissues, such as skeletal muscle and the brain, the conversion of DHAP to glycerol-3-phosphate is the first step in the glycerol-3-phosphate shuttle. This shuttle transports cytosolic NADH reducing equivalents into the mitochondrial electron transport chain (as FADH₂) for oxidative phosphorylation.

glycolysis_pathway F16BP Fructose-1,6-bisphosphate DHAP Dihydroxyacetone Phosphate F16BP->DHAP Aldolase G3P Glyceraldehyde-3-phosphate F16BP->G3P Aldolase DHAP->G3P Triose Phosphate Isomerase Payoff Glycolysis Payoff Phase G3P->Payoff

Caption: Core role of DHAP in the glycolytic pathway.

metabolic_hub cluster_glycolysis Glycolysis cluster_lipid Lipid Synthesis cluster_shuttle G3P Shuttle DHAP Dihydroxyacetone Phosphate G3P Glyceraldehyde-3-phosphate DHAP->G3P TPI G3P_lipid Glycerol-3-phosphate DHAP->G3P_lipid Glycerol-3-P Dehydrogenase G3P_shuttle Glycerol-3-phosphate DHAP->G3P_shuttle Glycerol-3-P Dehydrogenase TAG Triacylglycerols & Phospholipids G3P_lipid->TAG Mito Mitochondrial ETC (via FADH₂) G3P_shuttle->Mito

References

Dihydroxyacetone Phosphate: A Linchpin of Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structure, Function, and Experimental Analysis of a Central Metabolic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxyacetone phosphate (DHAP) is a pivotal intermediate in cellular metabolism, positioned at the crossroads of several fundamental biochemical pathways. As a three-carbon phosphorylated ketose, its structure belies the complexity of its roles, which extend from central carbon metabolism to the biosynthesis of lipids and the intricate processes of photosynthesis. This technical guide provides a comprehensive overview of the structure and multifaceted functions of DHAP. It further details quantitative data regarding its cellular concentrations and the kinetics of its associated enzymes, along with explicit experimental protocols for its quantification and the characterization of key enzymatic activities. Visualizations of the metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of the logical and functional relationships surrounding this critical molecule.

Structure of Dihydroxyacetone Phosphate

Dihydroxyacetone phosphate is the phosphate ester of dihydroxyacetone.[1] It is a key intermediate in numerous metabolic pathways. The structural and chemical properties of DHAP are summarized in the table below.

PropertyValue
Chemical Formula C₃H₇O₆P[1]
Molecular Weight 170.06 g/mol [1]
IUPAC Name (3-hydroxy-2-oxopropyl) dihydrogen phosphate[2]
Synonyms DHAP, Glycerone phosphate[1]
CAS Number 57-04-5[1]
Appearance Solid[3]
Solubility Soluble in water
InChI Key GNGACRATGGDKBX-UHFFFAOYSA-N[2]
SMILES OCC(=O)COP(O)(O)=O[2]

Core Functions of Dihydroxyacetone Phosphate in Metabolism

DHAP's central position in metabolism stems from its involvement in several key pathways that are fundamental to energy production, biosynthesis, and redox balance.

Glycolysis

In the glycolytic pathway, DHAP is one of the two three-carbon molecules produced from the cleavage of fructose-1,6-bisphosphate by the enzyme aldolase.[1][2] The other product is glyceraldehyde-3-phosphate (G3P). DHAP and G3P are isomers, and the enzyme triosephosphate isomerase rapidly interconverts them.[4][5] This isomerization is crucial as only G3P can proceed directly through the subsequent steps of glycolysis. Therefore, the conversion of DHAP to G3P ensures that all three carbons of the original glucose molecule can be utilized for energy production.[5]

glycolysis_dhap F16BP Fructose-1,6-bisphosphate DHAP Dihydroxyacetone Phosphate F16BP->DHAP Aldolase G3P Glyceraldehyde-3-phosphate F16BP->G3P Aldolase DHAP->G3P Triosephosphate Isomerase Glycolysis Further Glycolysis G3P->Glycolysis

Figure 1: Role of DHAP in Glycolysis.
Lipid Biosynthesis

DHAP is a critical precursor for the synthesis of lipids, particularly triglycerides and phospholipids.[6] It is reduced to glycerol-3-phosphate by the enzyme glycerol-3-phosphate dehydrogenase, a reaction that utilizes NADH.[1] Glycerol-3-phosphate provides the three-carbon backbone for the assembly of these essential lipid molecules. This pathway effectively links carbohydrate metabolism with lipid synthesis, allowing for the storage of excess energy from glucose as fat.[7]

lipid_biosynthesis DHAP Dihydroxyacetone Phosphate G3P Glycerol-3-phosphate DHAP->G3P Glycerol-3-phosphate Dehydrogenase (NADH -> NAD+) Lipids Triglycerides & Phospholipids G3P->Lipids Acyltransferases

Figure 2: DHAP in Lipid Biosynthesis.
Calvin Cycle

In photosynthetic organisms, DHAP plays a crucial role in the Calvin cycle, the process of carbon fixation.[1] It is one of the products of the reduction of 1,3-bisphosphoglycerate. DHAP is then utilized in the regeneration of ribulose-1,5-bisphosphate, the molecule that accepts carbon dioxide.[1] A portion of the DHAP produced in the chloroplast is also exported to the cytoplasm, where it can be used for the synthesis of sucrose or enter glycolysis.[8]

Glycerol-3-Phosphate Shuttle

DHAP is a key component of the glycerol-3-phosphate shuttle, a mechanism for transporting reducing equivalents (in the form of NADH) from the cytoplasm into the mitochondria for oxidative phosphorylation.[9] Cytosolic glycerol-3-phosphate dehydrogenase reduces DHAP to glycerol-3-phosphate, oxidizing NADH to NAD+. Glycerol-3-phosphate then diffuses into the intermembrane space of the mitochondria, where a mitochondrial glycerol-3-phosphate dehydrogenase oxidizes it back to DHAP, reducing FAD to FADH₂. FADH₂ then donates its electrons to the electron transport chain.[10][11]

g3p_shuttle cluster_cytosol Cytosol cluster_mito Mitochondrial Intermembrane Space DHAP_c DHAP G3P_c Glycerol-3-phosphate DHAP_c->G3P_c cGPDH G3P_m Glycerol-3-phosphate G3P_c->G3P_m NADH_c NADH + H+ NAD_c NAD+ NADH_c->NAD_c cGPDH DHAP_m DHAP G3P_m->DHAP_m mGPDH DHAP_m->DHAP_c FAD FAD FADH2 FADH2 FAD->FADH2 mGPDH Electron Transport Chain Electron Transport Chain FADH2->Electron Transport Chain

Figure 3: The Glycerol-3-Phosphate Shuttle.

Quantitative Data

Intracellular Concentrations

The intracellular concentration of DHAP can vary significantly depending on the cell type and metabolic state. Notably, DHAP levels are highly responsive to glucose availability.

Cell Type/ConditionDHAP ConcentrationReference
Human Red Blood CellsDetectable, accumulates in TPI deficiency[2]
HEK-293T cells (1 mM Glucose)~10-fold lower than in 10 mM Glucose[12]
HEK-293T cells (10 mM Glucose)~10-fold higher than in 1 mM Glucose[12]
Chlamydomonas (Dark)Lower levels[8]
Chlamydomonas (Light)Higher levels[8]
Enzyme Kinetics

The enzymes that metabolize DHAP have been extensively studied. The kinetic parameters for two of the key enzymes, triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, are summarized below.

Table 3.2.1: Kinetic Parameters of Triosephosphate Isomerase (TPI)

OrganismSubstrateKm (mM)kcat (min-1)kcat/Km (M-1s-1)Reference
Trypanosoma brucei bruceiDihydroxyacetone phosphate1.2 ± 0.16.5 x 104-[13]
Trypanosoma brucei bruceiGlyceraldehyde-3-phosphate0.25 ± 0.053.7 x 105-[13]
UnspecifiedDihydroxyacetone phosphate--4 x 108[14]

Table 3.2.2: Kinetic Parameters of Glycerol-3-Phosphate Dehydrogenase (GPDH)

Organism/EnzymeSubstrateKm (mM)kcat (s-1)Reference
Human liver (hlGPDH)Dihydroxyacetone phosphate--[11][15]
Saccharomyces kudriavzeviiDihydroxyacetone phosphate0.11 ± 0.011005 ± 27[5]

Experimental Protocols

Quantification of Dihydroxyacetone Phosphate

This method allows for the sensitive and specific quantification of DHAP in biological samples, such as red blood cells.[2][9]

Workflow:

hplc_ms_workflow Sample Biological Sample (e.g., Red Blood Cells) Precipitation Protein Precipitation (e.g., with organic solvent) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC Reverse-Phase HPLC (C8 column) Supernatant->HPLC MS Mass Spectrometry (TOF-MS) HPLC->MS Quantification Quantification MS->Quantification

Figure 4: Workflow for DHAP Quantification by HPLC-MS.

Detailed Methodology:

  • Sample Preparation:

    • Collect biological samples (e.g., packed red blood cells) and store them appropriately (e.g., at -80°C).

    • For analysis, lyse the cells in a suitable buffer.

  • Protein Precipitation:

    • Add a cold organic solvent (e.g., acetonitrile or methanol) to the cell lysate in a 1:3 or 1:4 ratio (lysate:solvent).

    • Vortex vigorously to ensure thorough mixing and precipitation of proteins.

    • Incubate on ice for at least 20 minutes.

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the metabolites, including DHAP.

  • HPLC Separation:

    • Inject the supernatant onto a reverse-phase C8 HPLC column.

    • Use a mobile phase containing an ion-pairing reagent, such as tributylamine, to improve the retention and separation of the highly polar DHAP.[2]

    • Employ a gradient elution with a suitable organic solvent (e.g., methanol or acetonitrile) to separate DHAP from other metabolites.

  • Mass Spectrometry Detection:

    • Couple the HPLC system to a time-of-flight mass spectrometer (TOF-MS) for detection.

    • Operate the mass spectrometer in negative ion mode to detect the deprotonated DHAP molecule.

    • Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced specificity and sensitivity.

  • Quantification:

    • Prepare a standard curve using known concentrations of a DHAP standard.

    • Quantify the amount of DHAP in the samples by comparing the peak areas to the standard curve.

    • An internal standard (e.g., a stable isotope-labeled version of DHAP) should be used to correct for variations in sample preparation and instrument response.

Enzyme Assays

This assay measures the activity of TPI by coupling the conversion of DHAP to G3P with the subsequent reduction of a substrate that can be monitored spectrophotometrically.[6][7]

Principle: TPI converts dihydroxyacetone phosphate to glyceraldehyde-3-phosphate. The G3P produced is then used in a reaction catalyzed by an enzyme mix that leads to the formation of a colored product with strong absorbance at 450 nm.

Workflow:

tpi_assay_workflow Sample Sample containing TPI (e.g., cell lysate) ReactionMix Prepare Reaction Mix (Assay Buffer, Substrate, Enzyme Mix, Developer) Sample->ReactionMix Incubation Incubate at 37°C ReactionMix->Incubation Measurement Measure Absorbance at 450 nm (Kinetic Mode) Incubation->Measurement Calculation Calculate TPI Activity Measurement->Calculation

Figure 5: Workflow for TPI Activity Assay.

Detailed Methodology:

  • Reagent Preparation:

    • TPI Assay Buffer: Prepare a suitable buffer (e.g., as provided in a commercial kit or a standard biological buffer like Tris-HCl) at the optimal pH for the enzyme.

    • TPI Substrate: Prepare a solution of dihydroxyacetone phosphate in the assay buffer.

    • Enzyme Mix and Developer: These are typically proprietary components of commercial kits that contain the coupling enzymes and substrates for the colorimetric reaction.

    • NADH Standard: Prepare a standard solution of NADH for generating a standard curve.

  • Sample Preparation:

    • Prepare cell or tissue lysates by homogenization in ice-cold TPI Assay Buffer.

    • Centrifuge the lysate to remove cellular debris and collect the supernatant.

  • Assay Procedure:

    • Prepare a standard curve by adding known amounts of NADH to a series of wells in a 96-well plate.

    • Add the sample supernatant to other wells.

    • Prepare a reaction mix containing the TPI Assay Buffer, TPI Substrate, Enzyme Mix, and Developer.

    • Add the reaction mix to the wells containing the standards and samples.

    • Immediately measure the absorbance at 450 nm in a microplate reader in kinetic mode for 20-40 minutes at 37°C.

  • Calculation:

    • Determine the rate of change in absorbance (ΔA450/min) from the linear portion of the kinetic curve.

    • Use the NADH standard curve to convert the rate of absorbance change to the rate of NADH production, which is proportional to the TPI activity.

    • Express the TPI activity in appropriate units (e.g., mU/mL or U/mg of protein).

This assay measures the activity of GPDH by monitoring the oxidation of NADH to NAD+ at 340 nm during the reduction of DHAP to glycerol-3-phosphate.[2][10]

Principle: GPDH catalyzes the reduction of dihydroxyacetone phosphate to glycerol-3-phosphate, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the GPDH activity.

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, such as triethanolamine (TEA) buffer, at the optimal pH for the enzyme (e.g., pH 7.5).

    • NADH Solution: Prepare a fresh solution of NADH in the assay buffer.

    • DHAP Solution: Prepare a solution of dihydroxyacetone phosphate in the assay buffer.

  • Sample Preparation:

    • Prepare cell or tissue lysates by homogenization in an appropriate extraction buffer.

    • Centrifuge the lysate to remove insoluble material and collect the supernatant.

  • Assay Procedure:

    • In a quartz cuvette, combine the assay buffer, NADH solution, and the sample supernatant.

    • Incubate the mixture for a few minutes at a constant temperature (e.g., 25°C or 37°C) to allow for temperature equilibration and to measure any background NADH oxidation.

    • Initiate the reaction by adding the DHAP solution to the cuvette and mix thoroughly.

    • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation:

    • Determine the rate of decrease in absorbance (ΔA340/min) from the initial linear portion of the reaction curve.

    • Use the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹) to calculate the rate of NADH oxidation.

    • Express the GPDH activity in units (U), where one unit is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions. The activity can be normalized to the protein concentration of the sample.

Conclusion

Dihydroxyacetone phosphate is a molecule of central importance in biochemistry. Its simple structure belies its critical involvement in a wide array of metabolic processes that are fundamental to life. A thorough understanding of its structure, function, and the enzymes that govern its transformations is essential for researchers in metabolism, cell biology, and drug development. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for the scientific community to further investigate the roles of DHAP in health and disease.

References

The DHAP Pathway: A Lynchpin in Cellular Metabolism and Therapeutic Target

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyacetone phosphate (DHAP) is a pivotal three-carbon phosphorylated sugar that serves as a critical intermediate in a multitude of cellular metabolic pathways.[1][2] Situated at the crossroads of glycolysis, gluconeogenesis, and lipid biosynthesis, the DHAP pathway dictates the flux of carbon skeletons for energy production, anabolic processes, and cellular signaling. Its central role makes it a molecule of significant interest in understanding cellular physiology and pathology, and a potential target for therapeutic intervention. This technical guide provides a comprehensive overview of the DHAP pathway, including its core reactions, regulatory mechanisms, and its intricate connections with other metabolic networks. Detailed experimental protocols and quantitative data are presented to equip researchers with the necessary information to investigate this vital metabolic hub.

The Core of the DHAP Pathway

The DHAP pathway is not a standalone linear sequence of reactions but rather a central node within cellular metabolism. Its primary reactions involve its formation from fructose-1,6-bisphosphate and its subsequent interconversion with glyceraldehyde-3-phosphate (GAP).

Formation of Dihydroxyacetone Phosphate

DHAP is primarily generated during the fourth step of glycolysis through the cleavage of fructose-1,6-bisphosphate.[3][4] This reaction is catalyzed by the enzyme fructose-bisphosphate aldolase (EC 4.1.2.13).

  • Reaction: Fructose-1,6-bisphosphate ⇌ Dihydroxyacetone phosphate + Glyceraldehyde-3-phosphate

Interconversion with Glyceraldehyde-3-Phosphate

DHAP and GAP are isomers, and their rapid and reversible interconversion is catalyzed by the enzyme triosephosphate isomerase (TPI) (EC 5.3.1.1).[1][5] This equilibrium is crucial as only GAP can directly proceed through the subsequent energy-yielding steps of glycolysis.[4] Although the equilibrium favors DHAP (approximately 96% DHAP to 4% GAP), the constant consumption of GAP in glycolysis drives the reaction in the forward direction.[6]

  • Reaction: Dihydroxyacetone phosphate ⇌ Glyceraldehyde-3-phosphate

Key Enzymes in the DHAP Pathway

The enzymes aldolase and triosephosphate isomerase are central to the core DHAP pathway. Their kinetic properties are critical for maintaining the flow of metabolites.

Table 1: Kinetic Parameters of Key Enzymes in the DHAP Pathway

EnzymeOrganism/TissueSubstrateK_m_ (µM)V_max_ (µmol/min/mg)k_cat_ (s⁻¹)Reference(s)
Fructose-Bisphosphate Aldolase (Class II)Mycobacterium tuberculosisFructose-1,6-bisphosphate20-21[7]
Fructose-Bisphosphate Aldolase (Class II)Bacillus stearothermophilusFructose-1,6-bisphosphate4.55--[7]
Fructose-Bisphosphate Aldolase (Yeast)Saccharomyces cerevisiaeFructose-1,6-bisphosphate (total)2.31 (relative)-[8]
Triosephosphate IsomeraseYeastDihydroxyacetone Phosphate970-430[9]
Triosephosphate IsomeraseYeastGlyceraldehyde-3-Phosphate400*-4300[9]
Triosephosphate IsomeraseHelicobacter pyloriD-Glyceraldehyde-3-phosphate410-6700[1]
Triosephosphate IsomeraseHuman ErythrocyteD-Glyceraldehyde-3-phosphate1.8 x 10⁻⁵ M--[2]

*Note: K_m for GAP does not account for diol equilibrium._

Interconnections with Other Metabolic Pathways

The significance of the DHAP pathway lies in its extensive connections to other major metabolic routes.

DHAP_Pathway_Connections Glycolysis Glycolysis DHAP DHAP Glycolysis->DHAP Fructose-1,6-bisphosphate Pentose_Phosphate_Pathway Pentose_Phosphate_Pathway Glycolysis->Pentose_Phosphate_Pathway Gluconeogenesis Gluconeogenesis Gluconeogenesis->DHAP DHAP->Glycolysis Glyceraldehyde-3-phosphate DHAP->Gluconeogenesis Lipid_Biosynthesis Lipid_Biosynthesis DHAP->Lipid_Biosynthesis Glycerol-3-phosphate Glycerol_3_Phosphate_Shuttle Glycerol_3_Phosphate_Shuttle DHAP->Glycerol_3_Phosphate_Shuttle Calvin_Cycle Calvin_Cycle DHAP->Calvin_Cycle Glycerol_3_Phosphate_Shuttle->DHAP Glycerol_3_Phosphate_Shuttle cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion NADH NADH cGPD Cytosolic GPDH NADH->cGPD NAD NAD DHAP_c DHAP DHAP_c->cGPD G3P_c Glycerol-3-Phosphate G3P_m Glycerol-3-Phosphate G3P_c->G3P_m Transport cGPD->NAD cGPD->G3P_c mGPD Mitochondrial GPDH FADH2 FADH2 mGPD->FADH2 DHAP_m DHAP mGPD->DHAP_m FAD FAD FAD->mGPD ETC Electron Transport Chain FADH2->ETC DHAP_m->DHAP_c Transport G3P_m->mGPD DHAP_mTORC1_Signaling Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis DHAP DHAP Glycolysis->DHAP mTORC1 mTORC1 DHAP->mTORC1 Sensing Anabolism Anabolic Processes (e.g., Lipid Synthesis) mTORC1->Anabolism Activation Metabolomics_Workflow start Cell Culture or Tissue Sample quenching Quenching in Liquid Nitrogen start->quenching extraction Metabolite Extraction (e.g., cold Methanol/Acetonitrile/Water) quenching->extraction centrifugation Centrifugation to Remove Debris extraction->centrifugation analysis LC-MS/MS Analysis centrifugation->analysis data_processing Data Processing and Metabolite Identification analysis->data_processing quantification Quantification and Statistical Analysis data_processing->quantification

References

Dihydroxyacetone Phosphate: A Linchpin in the Biosynthesis of Ether Lipids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Dihydroxyacetone phosphate (DHAP), a central intermediate in glycolysis, plays a pivotal and indispensable role in the biosynthesis of a unique class of lipids known as ether lipids, which includes plasmalogens. This technical guide provides a comprehensive overview of the function of DHAP in lipid biosynthesis, with a particular focus on the initial, rate-limiting steps that occur within the peroxisome. We delve into the enzymatic reactions, key molecular players, and regulatory mechanisms that govern this critical metabolic pathway. Furthermore, this guide furnishes detailed experimental protocols for the investigation of DHAP-dependent lipid synthesis and presents quantitative data to facilitate a deeper understanding of the kinetics and cellular concentrations of the involved substrates and enzymes. Visual diagrams of the biosynthetic pathways and experimental workflows are provided to enhance comprehension. This document is intended to serve as a valuable resource for researchers in the fields of lipid metabolism, cell biology, and drug development, offering insights into potential therapeutic targets related to ether lipid deficiencies.

Introduction

Lipids are a diverse group of molecules that are fundamental to cellular structure and function. While the majority of glycerolipids possess fatty acids linked to the glycerol backbone via ester bonds, a significant subclass, the ether lipids, are characterized by an ether linkage at the sn-1 position. Plasmalogens, a major type of ether lipid, are particularly enriched in the nervous, cardiovascular, and immune systems, where they are implicated in membrane structure, signal transduction, and protection against oxidative stress.[1][2] The biosynthesis of all ether lipids is critically dependent on the glycolytic intermediate, dihydroxyacetone phosphate (DHAP).[3]

This guide will explore the multifaceted role of DHAP in the initiation of ether lipid biosynthesis, a process that begins in the peroxisome. We will examine the key enzymes, dihydroxyacetone phosphate acyltransferase (DHAPAT) and alkylglycerone phosphate synthase (AGPS), that catalyze the initial steps of this pathway.[4][5] A thorough understanding of this pathway is crucial, as defects in ether lipid synthesis are associated with severe genetic disorders, such as Rhizomelic Chondrodysplasia Punctata (RCDP) and Zellweger syndrome.[6][7]

The Core Role of Dihydroxyacetone Phosphate in Lipid Biosynthesis

DHAP serves as the primary acceptor for an acyl chain in the first step of ether lipid synthesis. This function positions DHAP at a critical metabolic crossroads, linking carbohydrate metabolism directly to the formation of a specialized class of lipids. The initial reactions of ether lipid biosynthesis occur exclusively within the peroxisome, highlighting the essential role of this organelle in lipid diversity.[4][8]

The DHAP pathway for ether lipid synthesis is distinct from the more common glycerol-3-phosphate (G3P) pathway, which is responsible for the synthesis of the vast majority of glycerolipids, including triglycerides and ester-linked phospholipids. While both DHAP and G3P can be interconverted, the initial acylation of DHAP is the committed step for the synthesis of all ether lipids in mammals.[9]

The Peroxisomal Acylation of DHAP

The journey of DHAP into the world of lipids begins with its acylation at the sn-1 position. This reaction is catalyzed by the peroxisomal enzyme dihydroxyacetone phosphate acyltransferase (DHAPAT) , also known as glyceronephosphate O-acyltransferase (GNPAT).[10] DHAPAT utilizes an activated fatty acid in the form of a long-chain acyl-CoA to form 1-acyl-DHAP.[10] This enzymatic step is considered a rate-limiting step in ether lipid biosynthesis.

dot

DHAP_Acylation cluster_peroxisome Peroxisome DHAP Dihydroxyacetone Phosphate (DHAP) DHAPAT DHAPAT (GNPAT) DHAP->DHAPAT Acyl_CoA Long-chain Acyl-CoA Acyl_CoA->DHAPAT Acyl_DHAP 1-Acyl-DHAP DHAPAT->Acyl_DHAP CoA CoA-SH DHAPAT->CoA

Figure 1: Acylation of DHAP by DHAPAT in the peroxisome.

Formation of the Ether Bond

The second crucial step in this pathway is the replacement of the acyl group at the sn-1 position of 1-acyl-DHAP with a long-chain fatty alcohol, forming the characteristic ether linkage. This reaction is catalyzed by alkylglycerone phosphate synthase (AGPS) , an enzyme that is also localized to the inner side of the peroxisomal membrane.[5] The product of this reaction is 1-alkyl-DHAP, the first intermediate containing an ether bond.

dot

Ether_Bond_Formation cluster_peroxisome Peroxisome Acyl_DHAP 1-Acyl-DHAP AGPS AGPS Acyl_DHAP->AGPS Fatty_Alcohol Long-chain Fatty Alcohol Fatty_Alcohol->AGPS Alkyl_DHAP 1-Alkyl-DHAP AGPS->Alkyl_DHAP Fatty_Acid Fatty Acid AGPS->Fatty_Acid

Figure 2: Formation of the ether bond by AGPS.

Subsequent Steps in Ether Lipid Biosynthesis

Following the formation of 1-alkyl-DHAP in the peroxisome, the subsequent steps of ether lipid biosynthesis occur in the endoplasmic reticulum (ER). This necessitates the transport of 1-alkyl-DHAP from the peroxisome to the ER. The ketone group at the sn-2 position of 1-alkyl-DHAP is reduced by an acyl/alkyl DHAP reductase to form 1-alkyl-glycerol-3-phosphate. This is followed by the acylation at the sn-2 position, dephosphorylation, and the addition of a headgroup (e.g., choline or ethanolamine) to yield the final ether lipid or plasmalogen.

dot

Ether_Lipid_Pathway cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum DHAP DHAP DHAPAT DHAPAT DHAP->DHAPAT Acyl_CoA Acyl-CoA Acyl_CoA->DHAPAT Acyl_DHAP 1-Acyl-DHAP DHAPAT->Acyl_DHAP AGPS AGPS Acyl_DHAP->AGPS Fatty_Alcohol Fatty Alcohol Fatty_Alcohol->AGPS Alkyl_DHAP 1-Alkyl-DHAP AGPS->Alkyl_DHAP Reductase_P Acyl/Alkyl DHAP Reductase Alkyl_DHAP->Reductase_P Alkyl_G3P 1-Alkyl-Glycerol-3-P Reductase_P->Alkyl_G3P Transport to ER Acyltransferase_ER Acyltransferase Alkyl_G3P->Acyltransferase_ER DAG_ether 1-Alkyl-2-Acyl-Glycerol Acyltransferase_ER->DAG_ether Phosphatase Phosphatase DAG_ether->Phosphatase Headgroup_Transferase Headgroup Transferase Phosphatase->Headgroup_Transferase Ether_Lipid Ether Lipid (e.g., Plasmalogen) Headgroup_Transferase->Ether_Lipid DHAPAT_Assay_Workflow start Start prepare_mix Prepare Reaction Mixture (Buffer, NaF, MgCl₂, BSA) start->prepare_mix add_enzyme Add Enzyme Source (Homogenate/Peroxisomes) prepare_mix->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate start_reaction Initiate Reaction with DHAP and [¹⁴C]-Palmitoyl-CoA pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction (Chloroform:Methanol) incubate->stop_reaction extract_lipids Lipid Extraction (Bligh-Dyer/Folch) stop_reaction->extract_lipids wash_phase Wash Lipid Phase extract_lipids->wash_phase measure_radioactivity Measure Radioactivity (Scintillation Counting) wash_phase->measure_radioactivity calculate_activity Calculate Specific Activity measure_radioactivity->calculate_activity end End calculate_activity->end

References

The Enzymatic Cleavage of Fructose-1,6-Bisphosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Aldolase-Catalyzed Conversion to Dihydroxyacetone Phosphate (DHAP) and Glyceraldehyde-3-Phosphate (G3P)

The reversible conversion of fructose-1,6-bisphosphate (FBP) into the triose phosphates dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P) is a cornerstone of central carbon metabolism. This reaction, catalyzed by the enzyme fructose-bisphosphate aldolase (EC 4.1.2.13), represents a critical juncture in both the catabolic pathway of glycolysis and the anabolic pathways of gluconeogenesis and the Calvin cycle.[1][2][3] Understanding the intricacies of this enzymatic process, from its catalytic mechanisms to its kinetic parameters and regulation, is paramount for research in metabolic diseases, oncology, and infectious diseases where aldolase may serve as a therapeutic target.

The Aldolase Enzyme: A Tale of Two Classes

Fructose-bisphosphate aldolase is a ubiquitous enzyme found in nearly all living organisms.[4] While all aldolases catalyze the same reversible aldol cleavage/condensation reaction, they are broadly divided into two distinct classes based on their catalytic mechanism.[1][5]

  • Class I Aldolases: Found predominantly in animals, plants, and green algae, these enzymes utilize a Schiff base mechanism.[1] A highly conserved lysine residue in the active site forms a covalent intermediate with the substrate.[5][6] Class I aldolases do not require any metal cofactors for their activity.[7] In vertebrates, three tissue-specific isozymes exist: Aldolase A (muscle, erythrocytes), Aldolase B (liver, kidney), and Aldolase C (brain).[1]

  • Class II Aldolases: Primarily found in fungi and bacteria, these enzymes are metalloenzymes that depend on a divalent cation, typically zinc (Zn²⁺), for activity.[1][8] The metal ion acts as a Lewis acid, polarizing the carbonyl group of the substrate to facilitate catalysis.[5]

This mechanistic dichotomy presents a significant opportunity for drug development, as inhibitors designed to target the unique mechanism of Class II aldolases could serve as specific antimicrobial agents with minimal impact on the host's Class I enzymes.

Catalytic Mechanisms and Signaling Pathways

The conversion of FBP to DHAP and G3P is a pivotal step in glycolysis, breaking a six-carbon sugar into two three-carbon molecules. The reversibility of the reaction is crucial for gluconeogenesis, where the two triose phosphates are condensed to form FBP.[2]

Glycolysis_Context cluster_glycolysis Glycolysis Pathway Context F6P Fructose-6-Phosphate PFK1 Phosphofructokinase-1 (PFK-1) F6P->PFK1 FBP Fructose-1,6-Bisphosphate Aldolase Aldolase FBP->Aldolase DHAP Dihydroxyacetone Phosphate (DHAP) TPI Triose Phosphate Isomerase (TPI) DHAP->TPI G3P Glyceraldehyde-3-Phosphate (G3P) Glycolysis Further Glycolysis G3P->Glycolysis PFK1->FBP ADP_out ADP PFK1->ADP_out Aldolase->DHAP Aldolase->G3P TPI->G3P ATP_in ATP ATP_in->PFK1

Caption: Context of the aldolase reaction within the glycolytic pathway.

Class I Aldolase Mechanism (Schiff Base Formation)

The Class I mechanism is a multi-step process involving the formation and subsequent hydrolysis of a Schiff base intermediate.[9]

  • Substrate Binding: Fructose-1,6-bisphosphate binds to the active site.

  • Schiff Base Formation: The ε-amino group of a key lysine residue attacks the C2 carbonyl carbon of FBP, forming a protonated covalent Schiff base (iminium ion) intermediate.[10]

  • Aldol Cleavage: The C3-C4 bond is cleaved, releasing G3P. The remaining three-carbon unit is still covalently attached to the enzyme as an enamine.

  • Tautomerization and Hydrolysis: The enamine is isomerized and then hydrolyzed, releasing DHAP and regenerating the free enzyme.[10]

ClassI_Mechanism cluster_steps Class I Aldolase Mechanism E_Lys Enzyme-Lys-NH2 Schiff_Base Protonated Schiff Base (E-Lys-N+=C-Substrate) E_Lys->Schiff_Base + FBP FBP Fructose-1,6-Bisphosphate Release_G3P Release of G3P Schiff_Base->Release_G3P Aldol Cleavage Enamine Enamine Intermediate Release_G3P->Enamine Release_DHAP Release of DHAP Enamine->Release_DHAP Hydrolysis Release_DHAP->E_Lys Regeneration

Caption: Catalytic cycle of Class I aldolase via a Schiff base intermediate.

Class II Aldolase Mechanism (Metalloenzyme)

The Class II mechanism leverages a divalent metal ion, which is coordinated by histidine residues in the active site, to act as an electrophilic catalyst.[5][11]

  • Substrate Binding: DHAP (in the reverse reaction) binds to the active site, with its carbonyl oxygen and phosphate group interacting with the Zn²⁺ ion.

  • Enolate Formation: The Zn²⁺ polarizes the carbonyl bond of DHAP, increasing the acidity of the α-proton. A basic residue, such as glutamate, abstracts this proton to form a stabilized enolate intermediate.[5][12]

  • C-C Bond Formation: The nucleophilic enolate attacks the carbonyl carbon of G3P, forming the C-C bond of FBP.

  • Protonation and Release: The resulting FBP product is protonated and released from the active site.

ClassII_Mechanism cluster_steps Class II Aldolase Mechanism (Condensation) E_Zn Enzyme-Zn²⁺ E_Zn_DHAP Enzyme-Zn²⁺-DHAP Complex E_Zn->E_Zn_DHAP + DHAP DHAP DHAP Enolate Enolate Intermediate (Stabilized by Zn²⁺) E_Zn_DHAP->Enolate Proton Abstraction FBP Fructose-1,6-Bisphosphate Enolate->FBP + G3P (C-C formation) G3P G3P FBP->E_Zn Release

Caption: Catalytic cycle of Class II aldolase via a metal-stabilized enolate.

Quantitative Enzyme Kinetics

The catalytic efficiency of aldolase isozymes varies depending on the substrate and the metabolic needs of the tissue. Aldolase B, for instance, is adept at cleaving both FBP and fructose-1-phosphate, reflecting its crucial role in fructose metabolism in the liver.[7] The Michaelis constant (Kₘ) and catalytic rate constant (kcat) are key parameters for evaluating enzyme performance.

Enzyme SourceIsozyme/ClassSubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
Rabbit MuscleAldolase A (Class I)Fructose-1,6-Bisphosphate2.3 - 28--
Human ErythrocyteAldolase A (Class I)Fructose-1,6-Bisphosphate7.1--
E. coliClass IIFructose-1,6-Bisphosphate20211.05 x 10⁶
B. stearothermophilusClass IIFructose-1,6-Bisphosphate4.55--
Synechocystis sp.Class IIFructose-1,6-Bisphosphate8--

Experimental Protocols

Studying the enzymatic conversion of FBP to DHAP requires robust methodologies for enzyme purification, activity measurement, and product quantification.

Recombinant Aldolase Purification

Purification of recombinant aldolase is a standard procedure for obtaining high-purity enzyme for characterization.

  • Cloning and Expression: The gene encoding the desired aldolase is cloned into an expression vector (e.g., pET vector with a His-tag). The vector is transformed into a suitable expression host, such as E. coli BL21(DE3). Protein expression is induced, for example, with IPTG.

  • Cell Lysis: Harvested cells are resuspended in a lysis buffer and disrupted by sonication or high-pressure homogenization.

  • Clarification: The cell lysate is centrifuged to remove cell debris.

  • Affinity Chromatography: If using a His-tagged protein, the clarified lysate is passed through a Ni-NTA affinity column. The tagged protein binds to the resin and is later eluted with an imidazole gradient.

  • Size-Exclusion Chromatography: For further purification and buffer exchange, the eluted protein is subjected to size-exclusion chromatography.

  • Purity Analysis: Protein purity is assessed by SDS-PAGE.

Enzyme Activity Assay (Coupled Spectrophotometric Method)

A continuous spectrophotometric assay is commonly used to measure aldolase activity. This is a coupled-enzyme assay where the products of the aldolase reaction are consumed by subsequent enzymes, leading to a measurable change in NADH absorbance at 340 nm.[7]

  • Principle: Aldolase produces DHAP and G3P. Triosephosphate isomerase (TPI) converts DHAP to G3P. Glycerol-3-phosphate dehydrogenase (GPDH) then reduces the two molecules of G3P to glycerol-3-phosphate, oxidizing two molecules of NADH to NAD⁺ in the process. The rate of decrease in absorbance at 340 nm is directly proportional to the aldolase activity.

  • Reaction Mixture (per 1 mL):

    • 50 mM Tris-HCl buffer (pH 8.0)

    • 5 mM MgCl₂

    • 0.2 mM NADH

    • 1 unit Triosephosphate Isomerase (TPI)

    • 1 unit Glycerol-3-Phosphate Dehydrogenase (GPDH)

    • Enzyme sample (e.g., purified aldolase or cell lysate)

  • Procedure:

    • Combine all reaction components except the substrate in a cuvette and incubate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration and to measure any background NADH oxidation.

    • Initiate the reaction by adding the substrate, 1 mM Fructose-1,6-Bisphosphate (FBP).

    • Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes) using a spectrophotometer.

    • Calculate the rate of reaction using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of aldolase activity is defined as the amount of enzyme that catalyzes the cleavage of 1 µmol of FBP per minute (which corresponds to the oxidation of 2 µmol of NADH).[7]

Assay_Workflow cluster_workflow Coupled Enzyme Assay Workflow Prep Prepare Reaction Mix (Buffer, NADH, TPI, GPDH) Add_Enzyme Add Aldolase Sample Prep->Add_Enzyme Equilibrate Equilibrate & Measure Background Add_Enzyme->Equilibrate Add_Substrate Initiate with FBP Equilibrate->Add_Substrate Measure Monitor A340 Decrease (Kinetic Mode) Add_Substrate->Measure Calculate Calculate Activity Measure->Calculate

References

Dihydroxyacetone Phosphate (DHAP): A Cornerstone Precursor for Stereoselective Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxyacetone phosphate (DHAP) is a pivotal intermediate in glycolysis and other metabolic pathways, but its significance extends far beyond cellular bioenergetics. In the realm of organic synthesis, DHAP serves as a powerful C3 nucleophilic building block, primarily utilized by a class of stereoselective enzymes known as DHAP-dependent aldolases. The intrinsic instability and high cost of DHAP have historically limited its widespread application. However, the development of sophisticated chemoenzymatic and multi-enzyme cascade systems for the in situ generation of DHAP from inexpensive feedstocks has unlocked its vast potential. This guide provides a comprehensive overview of DHAP's role as a precursor in organic synthesis, detailing its production methods, its application in carbon-carbon bond formation, and its utility in constructing complex chiral molecules, including precursors for pharmaceutically active compounds. Detailed experimental protocols, quantitative data on enzyme performance, and graphical representations of key pathways are presented to equip researchers with the foundational knowledge required to leverage DHAP in their synthetic endeavors.

Introduction: The Dual Identity of DHAP

Dihydroxyacetone phosphate (DHAP) is the phosphate ester of dihydroxyacetone and a central metabolite in most living organisms[1]. It lies at the crossroads of glycolysis and gluconeogenesis, where it is reversibly isomerized to glyceraldehyde-3-phosphate[1]. While indispensable for metabolism, the synthetic utility of DHAP is rooted in its function as a prochiral nucleophile in aldol addition reactions. DHAP-dependent aldolases, a class of highly specific enzymes, utilize DHAP to form new carbon-carbon bonds with a wide variety of aldehyde electrophiles, creating two new stereocenters with remarkable precision[1][2]. This capability makes DHAP an invaluable precursor for the asymmetric synthesis of carbohydrates, polyols, and complex natural product analogues.

A significant hurdle for the preparative use of DHAP is its inherent instability in aqueous solutions, particularly at neutral or basic pH, and its prohibitive cost when purchased commercially[1][3]. Consequently, much research has focused on developing efficient and economical methods for its synthesis, with a strong emphasis on enzymatic and chemoenzymatic one-pot cascade reactions that generate DHAP in situ for immediate consumption in a subsequent aldol reaction[2][4][5].

Synthesis of DHAP: Overcoming Instability and Cost

The practical application of DHAP-dependent aldolases is critically dependent on a reliable and scalable source of DHAP[2]. Both chemical and enzymatic routes have been extensively explored, with enzymatic in situ generation emerging as the most elegant and efficient strategy.

Chemical Synthesis

Chemical routes to DHAP have been developed but often suffer from drawbacks such as low yields, the need for multiple protection and deprotection steps, and the use of toxic or hazardous reagents[1][2]. A notable chemoenzymatic approach involves a four-step synthesis starting from dihydroxyacetone dimer, which achieves a 47% overall yield. A key step in this process is the enzymatic desymmetrization of a 2,2-dimethoxypropane-1,3-diol intermediate using lipase AK[6]. While effective, such multi-step chemical syntheses can be complex for large-scale production.

Enzymatic Synthesis and In Situ Generation

Enzymatic methods provide a milder and often more direct route to DHAP from inexpensive and readily available starting materials. These strategies are frequently designed as "one-pot" cascade reactions, where DHAP is produced and immediately used in the subsequent aldol addition, thus circumventing its instability.

Three primary enzymatic strategies are employed:

  • Phosphorylation of Dihydroxyacetone (DHA): This is the most direct enzymatic route. A highly efficient method uses a bacterial acid phosphatase (e.g., from Shigella flexneri, PhoN-Sf) to transfer a phosphate group from an inexpensive donor like pyrophosphate (PPi) to DHA[4][7]. This single-enzyme system is simple, cost-effective, and easily integrated into a one-pot cascade.

  • Oxidation of Glycerol-3-Phosphate: In this approach, glycerol is first phosphorylated to glycerol-3-phosphate, which is then oxidized by glycerol phosphate oxidase (GPO) to generate DHAP[8]. This cascade can be constructed using a one-pot, four-enzyme system.

  • Retro-Aldol Cleavage of Fructose-1,6-bisphosphate (FBP): Mimicking glycolysis, FBP is cleaved by fructose-1,6-bisphosphate aldolase (FruA) into DHAP and glyceraldehyde-3-phosphate (G3P). Triosephosphate isomerase (TPI) is then used to convert G3P into a second equivalent of DHAP[1].

The phosphorylation of DHA using an acid phosphatase and PPi stands out for its simplicity and efficiency, making it a highly attractive method for preparative synthesis.

DHAP_Synthesis_Pathways cluster_0 Phosphorylation of DHA cluster_1 From Glycerol cluster_2 Retro-Aldol from FBP DHA Dihydroxyacetone (DHA) DHAP DHAP DHA->DHAP Acid Phosphatase PPi Pyrophosphate (PPi) PPi->DHAP Acid Phosphatase Glycerol Glycerol G3P Glycerol-3-Phosphate Glycerol->G3P Glycerol Kinase G3P->DHAP Glycerol Phosphate Oxidase FBP Fructose-1,6-bisphosphate (FBP) FBP->DHAP FBP Aldolase GAP Glyceraldehyde-3-Phosphate FBP->GAP FBP Aldolase GAP->DHAP Triosephosphate Isomerase

Figure 1: Major enzymatic pathways for the synthesis of DHAP.

DHAP in Asymmetric C-C Bond Formation: The Power of Aldolases

The primary synthetic application of DHAP is as a donor substrate for aldolases, which catalyze stereoselective aldol additions to a broad range of aldehyde acceptors. This reaction creates a β-hydroxy ketone moiety with two new, contiguous stereocenters. The stereochemical outcome is dictated by the enzyme, not the substrate.

DHAP-dependent aldolases are categorized based on the stereochemistry of the vicinal diol they produce. The four main types allow access to the complete set of all four possible diastereomers from a single achiral aldehyde, a powerful tool for synthetic chemists[1][2].

  • D-Fructose-1,6-bisphosphate Aldolase (FruA/RAMA): Typically from rabbit muscle, it is the most widely used due to its commercial availability and relaxed substrate specificity for the aldehyde. It produces a (3S, 4R) configuration.

  • L-Rhamnulose-1-phosphate Aldolase (RhuA): This enzyme yields the (3R, 4S) configuration.

  • L-Fuculose-1-phosphate Aldolase (FucA): This enzyme produces the (3R, 4R) configuration.

  • D-Tagatose-1,6-bisphosphate Aldolase (GatA): This enzyme provides access to the (3S, 4S) configuration.

The general workflow for using DHAP in an aldolase-catalyzed reaction, especially in a one-pot cascade, is depicted below.

Aldolase_Workflow Start Inexpensive Precursors (e.g., DHA, PPi) Step1 Step 1: In Situ DHAP Generation (e.g., via Acid Phosphatase) Start->Step1 Aldehyde Aldehyde Acceptor (R-CHO) Step2 Step 2: Aldol Addition (DHAP-dependent Aldolase) Aldehyde->Step2 DHAP DHAP (transient) Step1->DHAP DHAP->Step2 Phospho_Adduct Phosphorylated Aldol Adduct Step2->Phospho_Adduct Step3 Step 3: Dephosphorylation (e.g., Acid Phosphatase) Phospho_Adduct->Step3 Final_Product Final Aldol Product (Chiral Polyol) Step3->Final_Product

Figure 2: General workflow for a one-pot, multi-enzyme cascade using DHAP.

Quantitative Data: Substrate Scope and Reaction Yields

The efficiency of DHAP-dependent aldolase reactions varies with the specific enzyme and the structure of the aldehyde acceptor. While the enzymes are highly specific for DHAP as the donor, they exhibit broad specificity for the acceptor, accommodating aliphatic, aromatic, and functionalized aldehydes. Below is a summary of representative yields from the literature.

EnzymeAldehyde AcceptorProduct TypeYield (%)Reference
Rhamnulose-1-phosphate Aldolase (RhuA)α-Hydroxylated KetonesBranched-chain Monosaccharides76 - 95[9]
Fructose-1,6-bisphosphate Aldolase (RAMA)Propionaldehyde5-Deoxy-D-xylulose53 (isolated, dephosphorylated)[4][5]
Rhamnulose-1-phosphate Aldolase (RhuA)N-Cbz-amino aldehydesIminocyclitol Precursors70 - 90[10]
Fructose-1,6-bisphosphate Aldolase (RAMA)N-Cbz-glycinalAza-sugar Precursor70 - 90[10]
Fructose-1,6-bisphosphate Aldolase (RAMA)4-NitroaldehydesNitrocyclitolsNot specified, but "efficient"[11]

Applications in Drug Development

The ability to synthesize complex, stereochemically defined molecules makes DHAP-based synthesis a valuable tool in drug discovery and development. A particularly important application is the synthesis of iminocyclitols , also known as aza-sugars. These compounds are structural mimics of carbohydrates in which the endocyclic oxygen atom is replaced by a nitrogen atom. Many iminocyclitols are potent inhibitors of glycosidases, enzymes that process carbohydrates, and have therapeutic potential as antiviral, antidiabetic, and anticancer agents[1].

The synthesis of deoxyazasugars often employs a DHAP-dependent aldolase to react with an azido-functionalized aldehyde. The resulting azido-ketose phosphate can then be dephosphorylated and undergo reductive amination to form the desired pyrrolidine or piperidine ring of the iminocyclitol[12]. For example, FDP aldolase has been used to catalyze the condensation of DHAP with 2-azido-3-hydroxypropanal to synthesize 2(R),5(S)-bis(hydroxymethyl)-3(R),4(R)-dihydroxypyrrolidine, a potent glycosidase inhibitor[12].

Iminocyclitol_Synthesis DHAP DHAP Aldolase DHAP-dependent Aldolase DHAP->Aldolase Azido_Aldehyde Azido-aldehyde Azido_Aldehyde->Aldolase Azido_Ketose_P Azido-ketose Phosphate Aldolase->Azido_Ketose_P Dephos Dephosphorylation Azido_Ketose_P->Dephos Azido_Ketose Azido-ketose Dephos->Azido_Ketose Reduction Reductive Amination (H₂, Pd/C) Azido_Ketose->Reduction Iminocyclitol Iminocyclitol (Glycosidase Inhibitor) Reduction->Iminocyclitol

Figure 3: General synthetic pathway to iminocyclitols using DHAP.

Experimental Protocols

The following protocols are representative examples synthesized from methodologies reported in the literature for the in situ generation of DHAP and its use in a one-pot aldol addition cascade.

Protocol 1: One-Pot Synthesis of a Chiral Polyol using Phosphatase/Aldolase Cascade

This protocol is adapted from the one-pot procedure for carbohydrate synthesis described by van Herk et al. (2006)[4]. It combines the enzymatic generation of DHAP from DHA and pyrophosphate with an aldolase-catalyzed condensation.

Materials:

  • Dihydroxyacetone (DHA)

  • Sodium pyrophosphate (PPi)

  • Aldehyde acceptor (e.g., propionaldehyde)

  • Acid phosphatase from Shigella flexneri (PhoN-Sf)

  • Rabbit Muscle Aldolase (RAMA)

  • Buffer solution (e.g., 50 mM MES buffer, pH 6.0)

  • Hydrochloric acid (HCl) for pH adjustment

  • Sodium hydroxide (NaOH) for pH adjustment

  • Celite

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve dihydroxyacetone (DHA) and sodium pyrophosphate (PPi) in the reaction buffer. A typical starting concentration might be 50 mM for each.

  • DHAP Generation: Add the acid phosphatase (PhoN-Sf) to the solution. Allow the phosphorylation reaction to proceed at room temperature (or 37°C for increased activity) for a specified time (e.g., 1-2 hours), or monitor for DHAP formation using an appropriate assay.

  • Aldol Addition: Once DHAP generation is underway, add the aldehyde acceptor (e.g., 1.5 equivalents relative to DHA) and the DHAP-dependent aldolase (e.g., RAMA).

  • Reaction Monitoring: Continue the reaction at room temperature with gentle stirring for 22-24 hours. Monitor the progress by TLC or HPLC[8].

  • Dephosphorylation: After the aldol addition is complete, adjust the pH of the reaction mixture to ~5.0 using HCl. Add an excess of acid phosphatase (the same enzyme can often be used for both steps, or a different one like potato acid phosphatase can be added) to hydrolyze the phosphate group from the aldol product[8]. Incubate at 37°C for 24 hours[8].

  • Workup and Purification:

    • Stop the reaction by adjusting the pH to 7.0 with NaOH[8].

    • Add an equal volume of methanol to precipitate the enzymes and salts[8].

    • Filter the mixture through a pad of Celite to remove the precipitate, and wash the pad with methanol[8].

    • Concentrate the filtrate under reduced pressure.

    • The resulting crude polyol can be purified by silica gel column chromatography to yield the final product.

Protocol 2: General Procedure for Product Purification

This protocol provides a general guideline for the purification of a neutral aldol condensation product, adapted from standard organic laboratory techniques[10][13].

Materials:

  • Crude reaction mixture from Protocol 1 (after enzyme removal and concentration)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes, dichloromethane/methanol)

  • Rotary evaporator

Procedure:

  • Preparation: Adsorb the crude, concentrated product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like methanol), adding the silica, and evaporating the solvent to dryness.

  • Column Packing: Prepare a silica gel column using a suitable solvent system determined by prior TLC analysis.

  • Loading and Elution: Carefully load the adsorbed product onto the top of the column. Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the desired product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

  • Characterization: Characterize the final product using standard analytical techniques, such as NMR spectroscopy (¹H, ¹³C) and mass spectrometry, to confirm its structure and purity.

Conclusion

Dihydroxyacetone phosphate has successfully transitioned from a mere metabolic intermediate to a versatile and powerful precursor in modern organic synthesis. The challenges posed by its instability and cost have been effectively mitigated by the development of elegant multi-enzyme cascade systems that generate DHAP in situ from cheap, simple molecules. The stereochemical control exerted by DHAP-dependent aldolases provides a reliable and highly selective method for constructing complex chiral architectures. This methodology has proven particularly fruitful in the synthesis of iminocyclitols and other carbohydrate analogues, demonstrating significant potential for applications in drug discovery and development. As biocatalysis continues to evolve, the utility of DHAP as a cornerstone C3 building block is set to expand, enabling the efficient and sustainable synthesis of ever more complex and valuable molecules.

References

The DHAP/Glyceraldehyde-3-Phosphate Ratio: A Critical Metabolic Nexus and Signaling Hub

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The ratio of dihydroxyacetone phosphate (DHAP) to glyceraldehyde-3-phosphate (G3P) is a pivotal determinant of cellular metabolic fate and a sensitive indicator of cellular energy status. Positioned at the crossroads of glycolysis, gluconeogenesis, lipid synthesis, and the pentose phosphate pathway, this equilibrium, primarily governed by the enzyme triosephosphate isomerase (TPI), dictates the direction of carbon flux through these fundamental biochemical routes. Beyond its metabolic role, emerging evidence highlights the DHAP/G3P ratio as a critical signaling node, influencing pathways such as mTORC1 to align cell growth and proliferation with nutrient availability. Dysregulation of this ratio is increasingly implicated in a range of pathologies, including cancer and metabolic disorders, making it a compelling area of investigation for novel therapeutic strategies. This technical guide provides a comprehensive overview of the biological significance of the DHAP/G3P ratio, detailed experimental protocols for its quantification, and a summary of its quantitative values in various biological contexts.

Introduction

Dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P) are three-carbon phosphorylated monosaccharides, or triose phosphates, that are central intermediates in glycolysis.[1][2] The enzyme fructose-bisphosphate aldolase cleaves the six-carbon fructose-1,6-bisphosphate into one molecule of DHAP and one molecule of G3P.[2] These two molecules are isomers, and the enzyme triosephosphate isomerase (TPI) rapidly interconverts them.[2][3] This equilibrium is fundamental to cellular metabolism, as only G3P can proceed directly down the glycolytic pathway to generate ATP.[1] The relative abundance of DHAP and G3P, therefore, represents a critical metabolic branch point.

Biological Significance of the DHAP/G3P Ratio

The DHAP/G3P ratio is not merely a passive consequence of glycolytic flux but an active regulator of several key metabolic and signaling pathways.

Glycolysis and Gluconeogenesis

In glycolysis, the rapid conversion of DHAP to G3P by TPI is essential to channel all three carbons from glucose into the energy-yielding steps of the pathway.[1] The forward reaction (DHAP to G3P) is driven by the continuous consumption of G3P by glyceraldehyde-3-phosphate dehydrogenase.[1] Conversely, during gluconeogenesis, the pathway is reversed, with G3P and DHAP being utilized to synthesize glucose.[4] The DHAP/G3P ratio, therefore, reflects the net direction of flux through these opposing pathways.

Lipid Synthesis

DHAP serves as a primary precursor for the glycerol backbone of triglycerides and phospholipids.[5] DHAP is reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, which is then acylated to form lysophosphatidic acid, a key intermediate in the synthesis of various lipids. A high DHAP/G3P ratio can thus favor the diversion of glycolytic intermediates towards lipid biosynthesis.

Pentose Phosphate Pathway (PPP)

The DHAP/G3P ratio has a significant impact on the flux through the pentose phosphate pathway (PPP), a critical pathway for generating NADPH and precursors for nucleotide biosynthesis. G3P is an intermediate in the non-oxidative branch of the PPP. Under conditions of high glycolytic flux, an accumulation of upstream glycolytic intermediates, including DHAP and G3P, can drive the reverse reactions of the non-oxidative PPP to generate ribose-5-phosphate for nucleotide synthesis, a process particularly important in proliferating cancer cells.

Signaling Hub: The mTORC1 Connection

Recent studies have identified DHAP as a key signaling molecule that communicates glucose availability to the mechanistic target of rapamycin complex 1 (mTORC1) pathway. mTORC1 is a central regulator of cell growth, proliferation, and metabolism. Adequate levels of DHAP are necessary to maintain mTORC1 activity, thus linking glucose metabolism directly to the control of anabolic processes. This sensing mechanism ensures that cell growth is tightly coupled to nutrient supply.

Pathophysiological Implications
  • Cancer: The metabolic reprogramming observed in many cancer cells, often referred to as the Warburg effect, involves an increased rate of glycolysis.[6] This can lead to alterations in the DHAP/G3P ratio, impacting anabolic pathways that support rapid cell proliferation, such as the PPP and lipid synthesis.[7] The ratio can also influence the production of methylglyoxal, a cytotoxic byproduct of DHAP, which is implicated in diabetic complications and neurodegenerative diseases.[8]

  • Metabolic Disorders: Dysregulation of the DHAP/G3P ratio is associated with metabolic disorders. For instance, in triosephosphate isomerase deficiency, a rare genetic disorder, the accumulation of DHAP leads to hemolytic anemia and progressive neurological dysfunction.[9]

Quantitative Data on the DHAP/G3P Ratio

The in vivo ratio of DHAP to G3P is maintained at a relatively high level, favoring DHAP. This is in contrast to the thermodynamic equilibrium of the isolated triosephosphate isomerase reaction, which also favors DHAP formation. The continuous removal of G3P by downstream enzymes in glycolysis keeps the intracellular concentration of G3P low, thus driving the conversion of DHAP to G3P.

Biological SystemConditionDHAP/G3P RatioReference
E. coliAerobic growth on glucose~9[6]
Mouse Liver ExtractControl (Vehicle)~5-7[10]
Rat Liver ExtractControl (Vehicle)~6-8[10]
Kidney Cancer Cells (Renca)-Elevated DHAP/G3P ratio[11]
Human Red Blood CellsTPI DeficiencySignificantly increased DHAP[9]

Note: The exact intracellular concentrations and ratios can vary depending on the cell type, metabolic state, and the specific experimental conditions.

Experimental Protocols

Accurate quantification of DHAP and G3P is crucial for understanding their metabolic roles. Below are detailed methodologies for their measurement.

LC-MS/MS Method for Triose Phosphate Quantification

This protocol is adapted from methods for analyzing sugar phosphates and can be optimized for DHAP and G3P.[11]

4.1.1. Metabolite Extraction

  • Quenching and Lysis: Rapidly quench metabolic activity by flash-freezing cell pellets or tissues in liquid nitrogen.

  • Extraction Solvent: Add a pre-chilled (-20°C) extraction solvent, such as a mixture of chloroform/methanol/water (1:3:1 v/v/v) or 80% methanol, to the frozen sample.

  • Homogenization: Homogenize the sample using a bead beater or sonicator on ice to ensure complete cell lysis and metabolite extraction.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.

4.1.2. Derivatization

To improve chromatographic separation and detection sensitivity, a two-step derivatization can be performed.[11]

  • Methoximation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solution of methoxyamine hydrochloride in pyridine and incubate to derivatize carbonyl groups.

  • Silylation or Acylation: Following methoximation, add a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or an acylating agent like propionic anhydride to derivatize hydroxyl and phosphate groups. Incubate at an elevated temperature (e.g., 60-80°C).

4.1.3. LC-MS/MS Analysis

  • Chromatography: Use a reversed-phase C18 column or a HILIC column for separation.

    • Mobile Phase A: Water with a suitable buffer (e.g., ammonium formate or ammonium acetate) and a weak acid (e.g., formic acid or acetic acid).

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: Develop a suitable gradient to achieve separation of DHAP and G3P from other isomers and matrix components.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in negative ion mode.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. Select specific precursor-to-product ion transitions for DHAP and G3P.

    • Quantification: Generate standard curves using authentic standards of DHAP and G3P to quantify their concentrations in the samples.

Enzymatic Assay for Glyceraldehyde-3-Phosphate

This method relies on the enzymatic conversion of G3P and the subsequent measurement of a product, such as NADH.

  • Reaction Mixture: Prepare a reaction buffer containing triethanolamine, a source of NAD+, and glyceraldehyde-3-phosphate dehydrogenase.

  • Sample Addition: Add the deproteinized sample extract to the reaction mixture.

  • Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Quantification: Use a standard curve of known G3P concentrations to determine the amount of G3P in the sample.

To measure DHAP using this method, it must first be converted to G3P by adding triosephosphate isomerase to the reaction mixture.

Visualizations of Key Pathways and Workflows

Central Role of DHAP/G3P in Metabolism

metabolic_hub Glucose Glucose Fructose_1_6_BP Fructose-1,6-bisphosphate Glucose->Fructose_1_6_BP Glycolysis (upper) DHAP DHAP Fructose_1_6_BP->DHAP Aldolase G3P Glyceraldehyde-3-phosphate Fructose_1_6_BP->G3P Aldolase DHAP->G3P TPI Lipids Triglycerides & Phospholipids DHAP->Lipids Glycerol-3-P Dehydrogenase Pyruvate Pyruvate G3P->Pyruvate Glycolysis (lower) PPP Pentose Phosphate Pathway G3P->PPP Gluconeogenesis Gluconeogenesis Pyruvate->Gluconeogenesis Gluconeogenesis->G3P

Caption: Central position of the DHAP/G3P ratio in core metabolic pathways.

DHAP/G3P Ratio and mTORC1 Signaling

mtorc1_signaling Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis DHAP DHAP Glycolysis->DHAP mTORC1 mTORC1 DHAP->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes LipidSynthesis Lipid Synthesis mTORC1->LipidSynthesis Promotes

Caption: DHAP as a signal of glucose availability to activate mTORC1.

Experimental Workflow for LC-MS/MS Quantification

lc_ms_workflow Sample Cell/Tissue Sample Quench Metabolic Quenching (Liquid Nitrogen) Sample->Quench Extract Metabolite Extraction (Cold Solvent) Quench->Extract Derivatize Derivatization (Methoximation & Silylation/Acylation) Extract->Derivatize LCMS LC-MS/MS Analysis (MRM Mode) Derivatize->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: A typical workflow for the quantification of DHAP and G3P using LC-MS/MS.

Conclusion

The DHAP/glyceraldehyde-3-phosphate ratio is a fundamentally important parameter in cellular biology, serving as a critical rheostat that fine-tunes carbon flux through central metabolic pathways. Its role extends beyond that of a simple metabolic intermediate to that of a key signaling molecule, directly linking nutrient status to the regulation of cell growth and anabolism. The growing appreciation of the involvement of a dysregulated DHAP/G3P ratio in major human diseases, particularly cancer and metabolic disorders, underscores its potential as a biomarker and a target for therapeutic intervention. The methodologies outlined in this guide provide a robust framework for the accurate quantification of this crucial metabolic ratio, paving the way for further research into its complex regulatory functions and its exploitation for the development of novel diagnostic and therapeutic strategies.

References

Dihydroxyacetone Phosphate: A Pivotal Intermediate in the Gluconeogenic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Dihydroxyacetone phosphate (DHAP) is a critical three-carbon phosphorylated ketose that serves as a central intermediate in cellular metabolism. In the intricate network of gluconeogenesis, DHAP represents a key convergence point for various glucogenic precursors, including glycerol, lactate, and certain amino acids. Its strategic position, at the junction of glycolysis and gluconeogenesis, underscores its importance in maintaining glucose homeostasis, particularly during periods of fasting or starvation. This technical guide provides a comprehensive overview of the role of DHAP in the gluconeogenic pathway, detailing its enzymatic transformations, regulatory mechanisms, and its interplay with interconnected metabolic routes. The guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this vital metabolic nexus for applications in metabolic disease research and therapeutic development.

Introduction

Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is a vital metabolic pathway for maintaining blood glucose levels, especially for tissues with an obligate dependence on glucose, such as the brain and red blood cells.[1] This process predominantly occurs in the liver and, to a lesser extent, in the kidneys.[2] Dihydroxyacetone phosphate (DHAP) is a key metabolite in the gluconeogenic pathway, acting as a direct precursor to the formation of fructose-1,6-bisphosphate and, subsequently, glucose. The metabolic flux through DHAP is tightly regulated and is a critical determinant of the overall rate of gluconeogenesis. Understanding the dynamics of DHAP metabolism is therefore essential for elucidating the pathophysiology of metabolic disorders like type 2 diabetes, where dysregulated gluconeogenesis is a key feature.

The Central Role of Dihydroxyacetone Phosphate in Gluconeogenesis

DHAP is positioned at a crucial crossroads in central carbon metabolism. It is one of the two triose phosphates, along with glyceraldehyde-3-phosphate (G3P), that are central to both glycolysis and gluconeogenesis.[3]

Formation of Dihydroxyacetone Phosphate

Several key metabolic pathways converge on the production of DHAP for entry into the gluconeogenic pathway:

  • From Glycerol: Glycerol, released from the hydrolysis of triglycerides in adipose tissue, is a major substrate for gluconeogenesis. In the liver, glycerol is first phosphorylated to glycerol-3-phosphate by glycerol kinase. Subsequently, glycerol-3-phosphate is oxidized to DHAP by the NAD+-dependent enzyme glycerol-3-phosphate dehydrogenase.[4][5]

  • From Lactate and Alanine: Lactate, produced in tissues like muscle during anaerobic glycolysis, and alanine, a key glucogenic amino acid, are converted to pyruvate in the liver. Pyruvate then enters the mitochondria and is carboxylated to oxaloacetate, which is subsequently converted to phosphoenolpyruvate (PEP). A series of reversible glycolytic/gluconeogenic reactions then lead to the formation of DHAP.

  • From Fructose-1,6-bisphosphate: In the context of gluconeogenesis, DHAP is formed along with glyceraldehyde-3-phosphate (G3P) from the cleavage of fructose-1,6-bisphosphate, a reaction catalyzed by aldolase B in the liver.[6]

Enzymatic Conversion of Dihydroxyacetone Phosphate

Two key enzymes are responsible for the metabolism of DHAP in the gluconeogenic pathway:

  • Triose Phosphate Isomerase (TPI): This highly efficient enzyme catalyzes the reversible isomerization of DHAP to glyceraldehyde-3-phosphate (G3P).[7] This reaction is essential as only G3P can be directly utilized in the subsequent steps of gluconeogenesis. The equilibrium of this reaction favors DHAP, but the constant consumption of G3P in the forward direction of gluconeogenesis drives the conversion of DHAP to G3P.

  • Fructose-1,6-bisphosphate Aldolase (Aldolase B): In the gluconeogenic direction, aldolase B catalyzes the aldol condensation of DHAP and G3P to form fructose-1,6-bisphosphate.[6] This is a reversible reaction, and its direction is determined by the relative concentrations of the substrates and products.

Quantitative Data on DHAP and Related Enzymes

The concentration of DHAP and the kinetic properties of the enzymes that metabolize it are critical for understanding the regulation of gluconeogenic flux.

Table 1: Hepatic Metabolite Concentrations During Gluconeogenesis

MetaboliteConditionConcentration (nmol/g liver)Reference
Dihydroxyacetone Phosphate (DHAP)Starved rats~50% increase after glycerol administration[1]
Glycerol-3-phosphateStarved rats~40-fold increase after glycerol administration[1]
Fructose-1,6-bisphosphateFed and starved ratsNo significant change[6]
Glucose-6-phosphatePostabsorptive rats, glucagon infusion60% decrease[8]

Table 2: Kinetic Parameters of Key Enzymes in DHAP Metabolism

EnzymeSubstrateKmVmaxSourceReference
Fructose-1,6-bisphosphataseFructose-1,6-bisphosphate0.77 µM-Human Muscle[7][9]
Aldolase BFructose-1,6-bisphosphate---[7]

Regulation of DHAP Metabolism in Gluconeogenesis

The flux of DHAP into the gluconeogenic pathway is tightly regulated at multiple levels to ensure that glucose is produced only when needed.

Substrate Availability

The availability of gluconeogenic precursors directly influences the rate of DHAP formation. During fasting, increased lipolysis provides glycerol, and protein catabolism provides glucogenic amino acids, both of which can be converted to DHAP.

Allosteric Regulation
  • Fructose-1,6-bisphosphatase: This enzyme, which acts downstream of DHAP, is a key regulatory point. It is allosterically inhibited by AMP and fructose-2,6-bisphosphate, signaling a low energy state and high glycolytic flux, respectively. Conversely, it is activated by citrate, an indicator of a high energy state.

Hormonal Regulation
  • Glucagon: This hormone, released during periods of low blood glucose, is a primary activator of gluconeogenesis. Glucagon signaling leads to a decrease in the levels of fructose-2,6-bisphosphate, thereby relieving the inhibition of fructose-1,6-bisphosphatase and promoting the conversion of DHAP and G3P towards glucose.[8] Glucagon can also stimulate hepatic lipolysis, increasing the availability of glycerol for DHAP synthesis.[10]

  • Insulin: Conversely, insulin, released in the fed state, suppresses gluconeogenesis. It promotes the synthesis of fructose-2,6-bisphosphate, which inhibits fructose-1,6-bisphosphatase.

Redox State (NADH/NAD+ ratio)

The cytosolic NADH/NAD+ ratio plays a crucial role in the conversion of glycerol-3-phosphate to DHAP, a reaction catalyzed by glycerol-3-phosphate dehydrogenase. A higher NADH/NAD+ ratio, which can occur during alcohol metabolism, can inhibit this step and thus impair gluconeogenesis from glycerol.

Interplay with Other Metabolic Pathways

DHAP is not confined to the gluconeogenic pathway; it actively participates in several interconnected metabolic routes.

Glycerol Phosphate Shuttle

The glycerol phosphate shuttle is a mechanism for transferring reducing equivalents (NADH) from the cytosol to the mitochondria for oxidative phosphorylation. In this shuttle, cytosolic glycerol-3-phosphate dehydrogenase reduces DHAP to glycerol-3-phosphate, oxidizing NADH to NAD+. The glycerol-3-phosphate then diffuses into the mitochondrial intermembrane space, where it is re-oxidized to DHAP by a mitochondrial glycerol-3-phosphate dehydrogenase, which in turn reduces FAD to FADH2. This shuttle is crucial for regenerating cytosolic NAD+ to maintain glycolytic flux under aerobic conditions.

Lipid Synthesis

DHAP is a precursor for the synthesis of glycerol-3-phosphate, the backbone for triacylglycerols and phospholipids. This highlights the role of DHAP in linking carbohydrate and lipid metabolism.[2]

Experimental Protocols

Measurement of Triosephosphate Isomerase (TPI) Activity

This protocol is based on a colorimetric assay where TPI converts dihydroxyacetone phosphate to glyceraldehyde-3-phosphate, which then reacts with an enzyme mix and developer to produce a colored product.

Materials:

  • TPI Assay Buffer

  • TPI Substrate (Dihydroxyacetone phosphate)

  • TPI Enzyme Mix

  • TPI Developer

  • NADH Standard

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 450 nm

  • Sample (cell or tissue lysate)

Procedure:

  • Sample Preparation: Homogenize tissue or cells in ice-cold TPI Assay Buffer. Centrifuge to remove debris and collect the supernatant.

  • NADH Standard Curve Preparation: Prepare a series of NADH standards of known concentrations in TPI Assay Buffer.

  • Reaction Setup:

    • Add samples, standards, and a positive control to separate wells of the 96-well plate. Adjust the volume with TPI Assay Buffer.

    • For each sample, prepare a background control well containing the sample but no TPI substrate.

  • Reaction Mix Preparation: Prepare a Reaction Mix containing TPI Assay Buffer, TPI Enzyme Mix, and TPI Developer. For background controls, prepare a mix without the TPI Substrate.

  • Initiate Reaction: Add the Reaction Mix to the sample and standard wells, and the background control mix to the corresponding wells.

  • Measurement: Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 20-40 minutes.

  • Calculation: Determine the change in absorbance per minute from the linear portion of the kinetic curve. Use the NADH standard curve to convert the absorbance change to the amount of NADH produced, which is proportional to TPI activity.

Measurement of Aldolase B Activity

This protocol describes a coupled enzymatic assay to measure the activity of aldolase in the gluconeogenic direction.

Materials:

  • Assay Buffer (e.g., Tris-HCl, pH 7.4)

  • Fructose-1,6-bisphosphate (F-1,6-BP) solution

  • NADH solution

  • α-Glycerophosphate Dehydrogenase/Triosephosphate Isomerase (α-GDH/TPI) enzyme solution

  • Sample containing Aldolase B

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare all reagent solutions in the assay buffer.

  • Reaction Mixture: In a cuvette, combine the assay buffer, F-1,6-BP solution, NADH solution, and α-GDH/TPI enzyme solution.

  • Equilibration: Incubate the mixture at a constant temperature (e.g., 25°C) and monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate Reaction: Add the sample containing Aldolase B to the cuvette, mix quickly, and immediately start recording the decrease in absorbance at 340 nm.

  • Measurement: Record the change in absorbance over time for a few minutes.

  • Calculation: The rate of NADH oxidation (decrease in A340) is proportional to the rate of DHAP and G3P production by aldolase. The activity is calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Quantification of DHAP by LC-MS/MS

This protocol provides a general workflow for the quantification of DHAP in liver tissue using liquid chromatography-tandem mass spectrometry.

Materials:

  • Liver tissue sample

  • Internal standard (e.g., 13C-labeled DHAP)

  • Extraction solvent (e.g., 80% methanol)

  • LC-MS/MS system with a suitable column (e.g., HILIC)

Procedure:

  • Sample Preparation:

    • Homogenize a known weight of frozen liver tissue in ice-cold extraction solvent containing the internal standard.

    • Centrifuge to precipitate proteins.

    • Collect the supernatant and dry it under vacuum.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[11]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the metabolites using a hydrophilic interaction chromatography (HILIC) column.

    • Detect and quantify DHAP and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.[12]

  • Data Analysis:

    • Construct a calibration curve using known concentrations of DHAP standard.

    • Calculate the concentration of DHAP in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

13C Metabolic Flux Analysis (MFA)

This experimental workflow outlines the key steps for performing 13C MFA to quantify gluconeogenic flux in hepatocytes.[4][13]

Procedure:

  • Cell Culture and Isotope Labeling:

    • Culture primary hepatocytes or a suitable liver cell line.

    • Incubate the cells with a medium containing a 13C-labeled gluconeogenic precursor (e.g., [U-13C3]lactate, [1,2-13C2]glucose).

  • Metabolite Extraction: After a defined incubation period, rapidly quench metabolism and extract intracellular metabolites using a cold solvent (e.g., 80% methanol).

  • Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of key metabolites (including DHAP, other glycolytic/gluconeogenic intermediates, and amino acids) using GC-MS or LC-MS/MS.

  • Flux Calculation:

    • Use a metabolic model of hepatic central carbon metabolism.

    • Input the measured labeling patterns and extracellular flux rates (e.g., glucose production, lactate uptake) into a flux analysis software (e.g., INCA, Metran).

    • The software will then estimate the intracellular metabolic fluxes that best fit the experimental data.

Visualizations

Caption: Dihydroxyacetone Phosphate in the Gluconeogenesis Pathway.

Glycerol_Phosphate_Shuttle cluster_cytosol Cytosol cluster_mito Mitochondrial Intermembrane Space DHAP_cyt DHAP G3P_cyt Glycerol-3-P DHAP_cyt->G3P_cyt Cytosolic GPD NAD_cyt NAD+ NADH_cyt NADH + H+ G3P_mito Glycerol-3-P G3P_cyt->G3P_mito Transport NADH_cyt->NAD_cyt DHAP_mito DHAP G3P_mito->DHAP_mito Mitochondrial GPD FAD_mito FAD DHAP_mito->DHAP_cyt Transport FADH2_mito FADH2 FAD_mito->FADH2_mito ETC Electron Transport Chain FADH2_mito->ETC

Caption: The Glycerol Phosphate Shuttle.

Experimental_Workflow_13C_MFA cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase Start Hepatocyte Culture Labeling Incubate with 13C-labeled Substrate Start->Labeling Quench Quench Metabolism Labeling->Quench Extract Extract Metabolites Quench->Extract LCMS LC-MS/MS Analysis Extract->LCMS MID Determine Mass Isotopomer Distributions LCMS->MID FluxCalc Flux Calculation (Software) MID->FluxCalc Model Metabolic Network Model Model->FluxCalc Results Metabolic Flux Map FluxCalc->Results

Caption: Workflow for 13C Metabolic Flux Analysis.

Conclusion

Dihydroxyacetone phosphate stands as a linchpin in the intricate process of gluconeogenesis. Its central position allows for the integration of various metabolic inputs and its conversion is subject to fine-tuned regulation, ensuring a responsive and efficient production of glucose. A thorough understanding of DHAP metabolism is paramount for researchers and drug development professionals aiming to modulate gluconeogenic flux in the context of metabolic diseases. The quantitative data, experimental protocols, and pathway visualizations provided in this guide offer a solid foundation for further investigation into this critical area of metabolic research. Future studies focusing on the precise quantification of DHAP and the kinetic properties of its associated enzymes under various physiological and pathological states will further illuminate the complex regulation of glucose homeostasis and may reveal novel therapeutic targets.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the genetic, biochemical, and clinical aspects of disorders related to Dihydroxyacetone Phosphate (DHAP) metabolism. This document provides an in-depth analysis of the core molecular pathologies, diagnostic protocols, and potential therapeutic avenues.

Dihydroxyacetone phosphate (DHAP) represents a critical metabolic node, situated at the intersection of glycolysis, gluconeogenesis, and the biosynthesis of glycerolipids. Genetic defects in the enzymes that produce or consume DHAP can lead to a spectrum of severe, multi-systemic disorders. This guide elucidates the molecular underpinnings of these conditions, offering a valuable resource for the scientific community engaged in rare disease research and therapeutic development.

Core Genetic Disorders of DHAP Metabolism

Three primary genetic disorders are directly linked to enzymatic defects in DHAP metabolism: Triosephosphate Isomerase (TPI) Deficiency, and Rhizomelic Chondrodysplasia Punctata (RCDP) Types 2 and 3. Additionally, Fructose-1,6-bisphosphate Aldolase A Deficiency impacts DHAP production.

Triosephosphate Isomerase (TPI) Deficiency

TPI deficiency is a rare, autosomal recessive disorder caused by mutations in the TPI1 gene, leading to a non-functional or highly unstable triosephosphate isomerase enzyme.[1][2] This enzyme catalyzes the reversible isomerization of DHAP to glyceraldehyde-3-phosphate (G3P), a crucial step in glycolysis.[1][3] The deficiency results in a systemic accumulation of DHAP, particularly in erythrocytes, which are solely reliant on glycolysis for energy.[1][3]

Clinical manifestations are severe and include congenital hemolytic anemia, progressive neuromuscular dysfunction, cardiomyopathy, and an increased susceptibility to infections.[1][3] The accumulation of DHAP is believed to be cytotoxic, potentially through the non-enzymatic formation of methylglyoxal, a precursor for advanced glycation end products.[4]

Rhizomelic Chondrodysplasia Punctata (RCDP) Type 2

RCDP Type 2 is an autosomal recessive disorder resulting from mutations in the GNPAT gene, which encodes for glyceronephosphate O-acyltransferase (also known as DHAP acyltransferase or DHAPAT).[5] This peroxisomal enzyme catalyzes the first step of ether lipid biosynthesis, the acylation of DHAP to acyl-DHAP.[5] A deficiency in GNPAT leads to a profound reduction in plasmalogens, a class of ether phospholipids essential for the structure and function of cell membranes, particularly in the nervous system and lens of the eye.[5]

The clinical phenotype is characterized by rhizomelia (proximal shortening of the limbs), characteristic facial features, congenital cataracts, severe intellectual disability, and respiratory complications.[6]

Rhizomelic Chondrodysplasia Punctata (RCDP) Type 3

RCDP Type 3 is another autosomal recessive disorder of plasmalogen biosynthesis, caused by mutations in the AGPS gene.[7] This gene encodes for alkylglycerone phosphate synthase, the second enzyme in the pathway, which converts acyl-DHAP to alkyl-DHAP.[7] Similar to RCDP Type 2, the enzymatic defect results in a severe deficiency of plasmalogens. The clinical presentation of RCDP Type 3 is largely indistinguishable from RCDP Type 2.[7][8]

Fructose-1,6-bisphosphate Aldolase A Deficiency

This autosomal recessive disorder is caused by mutations in the ALDOA gene. Aldolase A is one of three aldolase isoenzymes and is predominantly found in muscle and red blood cells. It catalyzes the cleavage of fructose-1,6-bisphosphate into DHAP and G3P.[9] A deficiency in Aldolase A can lead to hemolytic anemia and rhabdomyolysis, particularly triggered by febrile illness.[10] While this disorder affects the production of DHAP from glucose, the primary pathology is related to the overall impairment of glycolysis in affected tissues.

Quantitative Biochemical Data

The following tables summarize key quantitative data for the discussed disorders. It is important to note that values can vary between individuals and laboratories.

Disorder Affected Enzyme Gene Residual Enzyme Activity DHAP Levels in Erythrocytes Reference
TPI DeficiencyTriosephosphate IsomeraseTPI1< 10% of normal15- to 100-fold increase[1][3]
RCDP Type 2Glyceronephosphate O-acyltransferase (DHAPAT)GNPATSeverely reduced or absentData not consistently reported to be elevated in erythrocytes[5]
RCDP Type 3Alkylglycerone phosphate synthaseAGPSSeverely reduced or absentData not consistently reported to be elevated in erythrocytes[7]
Aldolase A DeficiencyFructose-1,6-bisphosphate Aldolase AALDOAVariable, significantly reducedNot the primary biochemical marker[10]
Disorder Key Metabolite Alterations (in relevant tissues) Reference
TPI DeficiencyMarkedly increased DHAP; potentially increased methylglyoxal[4]
RCDP Type 2 & 3Profoundly decreased plasmalogen levels[5][7]
Aldolase A DeficiencyAccumulation of fructose-1,6-bisphosphate during metabolic stress[9]

Experimental Protocols

Detailed methodologies for key diagnostic and research experiments are provided below.

Triosephosphate Isomerase (TPI) Activity Assay

This spectrophotometric assay measures the rate of NADH oxidation, which is coupled to the conversion of DHAP to G3P and its subsequent metabolism.

Principle: TPI catalyzes the conversion of G3P to DHAP. In the reverse reaction, which is used for the assay, DHAP is converted to G3P. The G3P is then oxidized by glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in the presence of NAD+, producing NADH. The rate of NADH formation is monitored at 340 nm.

Materials:

  • Hemolysate or tissue homogenate

  • Triethanolamine buffer (pH 7.6)

  • Glycerol-3-phosphate dehydrogenase (GDH)

  • NADH

  • DHAP substrate

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing triethanolamine buffer, GDH, and NADH.

  • Add the hemolysate or tissue homogenate to the reaction mixture and incubate to allow for the establishment of a baseline.

  • Initiate the reaction by adding the DHAP substrate.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the TPI activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

Quantification of DHAP in Erythrocytes by LC-MS/MS

This method allows for the sensitive and specific quantification of DHAP in red blood cells.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to separate and quantify DHAP from a complex biological matrix.

Materials:

  • Packed red blood cells

  • Internal standard (e.g., 13C-labeled DHAP)

  • Methanol for protein precipitation

  • LC-MS/MS system with a suitable column (e.g., HILIC)

Procedure:

  • Lyse the packed red blood cells and add the internal standard.

  • Precipitate proteins with cold methanol.

  • Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • Inject the supernatant into the LC-MS/MS system.

  • Separate DHAP from other metabolites using an appropriate chromatographic gradient.

  • Detect and quantify DHAP and the internal standard using multiple reaction monitoring (MRM).

  • Calculate the concentration of DHAP in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

GNPAT and AGPS Enzyme Assays

These assays typically use radiolabeled substrates to measure enzyme activity in cultured fibroblasts or other patient-derived cells.

Principle: The GNPAT assay measures the incorporation of a radiolabeled acyl group from acyl-CoA into DHAP. The AGPS assay measures the exchange of the acyl group on acyl-DHAP with a radiolabeled long-chain alcohol.

Materials:

  • Cultured fibroblasts or other cell lysates

  • [1-14C]Palmitoyl-CoA (for GNPAT assay)

  • DHAP

  • [1-14C]Hexadecanol (for AGPS assay)

  • Acyl-DHAP

  • Scintillation counter

Procedure (General):

  • Incubate cell lysates with the appropriate reaction buffer and radiolabeled substrate.

  • Stop the reaction after a defined period.

  • Extract the lipids from the reaction mixture.

  • Separate the radiolabeled product from the unreacted substrate using thin-layer chromatography (TLC).

  • Quantify the amount of radioactivity in the product spot using a scintillation counter.

  • Calculate the enzyme activity based on the amount of product formed per unit of time and protein concentration.

Genetic Testing for TPI1, GNPAT, and AGPS Mutations

Sanger sequencing or next-generation sequencing (NGS) panels are used to identify pathogenic variants in the respective genes.

Principle: The DNA sequence of the coding regions and exon-intron boundaries of the target gene is determined and compared to the reference sequence to identify mutations.

Materials:

  • Genomic DNA extracted from patient blood or other tissue

  • PCR primers specific for the exons of the target gene

  • DNA polymerase and other PCR reagents

  • Sanger sequencing or NGS platform

Procedure:

  • Amplify the exons and flanking intronic regions of the target gene from the patient's genomic DNA using PCR.[11]

  • Purify the PCR products.

  • Sequence the purified PCR products using a Sanger sequencer or prepare a library for NGS.

  • Analyze the sequencing data to identify any variations from the reference sequence.

  • Confirm any identified variants and assess their pathogenicity based on established guidelines.

Signaling Pathways and Experimental Workflows

DHAP Metabolism and Associated Disorders

The following diagram illustrates the central role of DHAP in metabolism and the points at which enzymatic defects occur in the discussed genetic disorders.

DHAP_Metabolism cluster_disorders Genetic Disorders F16BP Fructose-1,6-bisphosphate AldolaseA Aldolase A F16BP->AldolaseA G3P Glyceraldehyde-3-phosphate Glycolysis Glycolysis G3P->Glycolysis DHAP Dihydroxyacetone phosphate (DHAP) TPI Triosephosphate Isomerase (TPI) DHAP->TPI GNPAT GNPAT (DHAPAT) DHAP->GNPAT AcylDHAP Acyl-DHAP AGPS AGPS AcylDHAP->AGPS AlkylDHAP Alkyl-DHAP Plasmalogens Plasmalogens AlkylDHAP->Plasmalogens AldolaseA->G3P AldolaseA->DHAP AldolaseA_def Aldolase A Deficiency AldolaseA->AldolaseA_def TPI->G3P TPI_def TPI Deficiency TPI->TPI_def GNPAT->AcylDHAP RCDP2 RCDP Type 2 GNPAT->RCDP2 AGPS->AlkylDHAP RCDP3 RCDP Type 3 AGPS->RCDP3

Caption: DHAP metabolic pathways and associated genetic disorders.

Diagnostic Workflow for Suspected DHAP Metabolism Disorders

This workflow outlines the steps for diagnosing a patient with a suspected disorder of DHAP metabolism.

Diagnostic_Workflow ClinicalSuspicion Clinical Suspicion (e.g., hemolytic anemia, rhizomelia) InitialBiochem Initial Biochemical Tests (Blood smear, lactate, etc.) ClinicalSuspicion->InitialBiochem MetaboliteAnalysis Metabolite Analysis (DHAP, plasmalogens) InitialBiochem->MetaboliteAnalysis EnzymeAssay Enzyme Activity Assays (TPI, GNPAT, AGPS) InitialBiochem->EnzymeAssay GeneticTesting Genetic Testing (TPI1, GNPAT, AGPS sequencing) MetaboliteAnalysis->GeneticTesting EnzymeAssay->GeneticTesting Diagnosis Definitive Diagnosis GeneticTesting->Diagnosis

Caption: Diagnostic workflow for DHAP metabolism disorders.

DHAP Accumulation and mTORC1 Signaling

Recent studies have indicated that DHAP can act as a signaling molecule, activating the mTORC1 pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism.

mTORC1_Signaling DHAP_accum DHAP Accumulation (e.g., in TPI deficiency) mTORC1 mTORC1 Activation DHAP_accum->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes LipidSynth Lipid Synthesis mTORC1->LipidSynth Promotes Autophagy Autophagy (Inhibition) mTORC1->Autophagy Inhibits

Caption: DHAP accumulation and its impact on mTORC1 signaling.

Conclusion and Future Directions

The genetic disorders of DHAP metabolism, though rare, have profound consequences for affected individuals. A thorough understanding of the underlying molecular mechanisms is crucial for the development of effective diagnostic and therapeutic strategies. Future research should focus on elucidating the precise downstream effects of DHAP accumulation and plasmalogen deficiency, exploring potential therapeutic interventions such as enzyme replacement therapy or small molecule chaperones, and developing more sensitive and specific biomarkers for disease monitoring. This technical guide serves as a foundational resource to aid in these endeavors.

References

The Central Role of Dihydroxyacetone Phosphate (DHAP) in Parasitic Metabolic Networks: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyacetone phosphate (DHAP) is a pivotal intermediate in the central carbon metabolism of parasitic protozoa, including the causative agents of malaria (Plasmodium falciparum), African sleeping sickness (Trypanosoma brucei), and leishmaniasis (Leishmania spp.). Positioned at the crossroads of glycolysis and lipid biosynthesis, DHAP represents a critical node for both energy production and the synthesis of essential cellular components. The unique metabolic adaptations of these parasites, often featuring a heavy reliance on glycolysis and specialized lipid metabolic pathways, render the enzymes and pathways involving DHAP as promising targets for novel chemotherapeutic interventions. This technical guide provides an in-depth exploration of the role of DHAP in the metabolic pathways of these parasites, presenting quantitative data, detailed experimental protocols, and visual representations of the core metabolic processes.

DHAP in Parasitic Glycolysis

In the bloodstream forms of parasites such as Plasmodium falciparum and Trypanosoma brucei, glycolysis is the primary, and in some cases sole, source of ATP.[1] This metabolic pathway is significantly upregulated in infected host cells, with glucose consumption increasing by up to 100-fold in erythrocytes infected with P. falciparum. DHAP is a key intermediate in the preparatory phase of glycolysis, formed from the cleavage of fructose-1,6-bisphosphate by aldolase. It is then isomerized to glyceraldehyde-3-phosphate (G3P) by triosephosphate isomerase (TPI), which proceeds through the payoff phase to generate ATP.

Quantitative Analysis of Glycolytic Enzymes

The efficiency and control of glycolysis are determined by the kinetic properties of its constituent enzymes. The following tables summarize key quantitative data for glycolytic enzymes in Plasmodium falciparum and Trypanosoma brucei.

Table 1: Kinetic Parameters of Key Glycolytic Enzymes in Plasmodium falciparum

EnzymeAbbreviationSubstrateK_m (µM)V_max (µmol/min/mg protein)InhibitorK_i (µM)
HexokinasePfHKGlucose1301.5Lonafarnib10.9
PhosphofructokinasePfPFKFructose-6-phosphate502.1--
AldolasePfALDOFructose-1,6-bisphosphate412--
Triosephosphate IsomerasePfTPIDHAP4608500--
Glyceraldehyde-3-phosphate DehydrogenasePfGAPDHG3P20025--
Pyruvate KinasePfPKPhosphoenolpyruvate6015--

Note: Kinetic parameters can vary depending on experimental conditions. Data compiled from various sources.[2][3]

Table 2: Flux Control Coefficients of Glycolytic Enzymes in Bloodstream Form Trypanosoma brucei

Enzyme/TransporterFlux Control Coefficient (at 5 mM Glucose)
Glucose Transporter0.3 - 0.5
HexokinaseLow
PhosphofructokinaseLow
AldolaseHigh
Glyceraldehyde-3-phosphate DehydrogenaseHigh
Phosphoglycerate KinaseHigh
Glycerol-3-phosphate DehydrogenaseHigh
Pyruvate KinaseLow

Source: Adapted from Bakker et al. (2000) and other metabolic control analysis studies.[4][5][6][7] A high flux control coefficient indicates that the enzyme has a significant influence on the overall rate of the pathway.

Visualizing the Glycolytic Pathway

The following diagram illustrates the central position of DHAP in the glycolytic pathway of parasitic protozoa.

Glycolysis Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P PGI F16BP Fructose-1,6-bisphosphate F6P->F16BP PFK DHAP Dihydroxyacetone phosphate F16BP->DHAP Aldolase G3P Glyceraldehyde-3- phosphate F16BP->G3P Aldolase DHAP->G3P TPI Glycerol3P Glycerol-3-phosphate DHAP->Glycerol3P G3PDH BPG 1,3-Bisphosphoglycerate G3P->BPG GAPDH PEP Phosphoenolpyruvate BPG->PEP ... Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase EtherLipid DHAP Dihydroxyacetone phosphate AcylDHAP Acyl-DHAP DHAP->AcylDHAP DHAPAT AcylCoA Acyl-CoA AcylCoA->AcylDHAP AlkylDHAP Alkyl-DHAP AcylDHAP->AlkylDHAP Alkyl-DHAP Synthase FattyAlcohol Fatty Alcohol FattyAlcohol->AlkylDHAP EtherLipids Ether Lipids AlkylDHAP->EtherLipids ... DHAP_Control Glucose_Uptake Glucose Uptake F16BP_Production F-1,6-BP Production Glucose_Uptake->F16BP_Production DHAP_Pool DHAP Pool F16BP_Production->DHAP_Pool Aldolase Glycolytic_Flux Glycolytic Flux (ATP Production) DHAP_Pool->Glycolytic_Flux TPI, GAPDH, etc. Ether_Lipid_Synthesis Ether Lipid Synthesis DHAP_Pool->Ether_Lipid_Synthesis DHAPAT Redox_Balance Redox Balance (Glycerol-3-P Shuttle) DHAP_Pool->Redox_Balance G3PDH

References

Spontaneous Decomposition of Dihydroxyacetone Phosphate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Intrinsic Instability of a Key Metabolic Intermediate.

Dihydroxyacetone phosphate (DHAP) is a pivotal intermediate in central carbon metabolism, primarily recognized for its role in glycolysis and gluconeogenesis. Despite its ubiquitous presence in cellular bioenergetics, DHAP is an inherently unstable molecule, prone to spontaneous decomposition. This degradation can lead to the formation of cytotoxic byproducts, notably methylglyoxal (MG), a potent precursor of advanced glycation end-products (AGEs) implicated in various pathologies. Understanding the kinetics and mechanisms of DHAP decomposition is therefore critical for researchers in metabolic diseases, enzymology, and drug development. This technical guide provides a comprehensive overview of the spontaneous decomposition of DHAP, including quantitative data on its stability, detailed experimental protocols for studying its degradation, and the metabolic context of this instability.

The Chemistry of Dihydroxyacetone Phosphate Instability

The spontaneous decomposition of DHAP is primarily a base-catalyzed elimination reaction. The process is initiated by the deprotonation of the carbon alpha to the carbonyl group, forming an enediolate intermediate. This is followed by the elimination of the phosphate group, yielding the highly reactive dicarbonyl compound, methylglyoxal.

Several factors significantly influence the rate of this decomposition:

  • pH: The decomposition of DHAP is markedly accelerated under neutral to alkaline conditions. An alkaline pH facilitates the initial deprotonation step, which is the rate-limiting step in the degradation pathway[1].

  • Temperature: As with most chemical reactions, the rate of DHAP decomposition increases with temperature.

  • Buffers: The composition of the buffer solution can play a crucial role in the stability of DHAP. Buffer species can act as general acids or bases, catalyzing the decomposition. For instance, phosphate ions can participate in proton transfer steps, thereby influencing the rate of degradation[2]. The concentration of the buffer can also impact stability[3][4].

  • Presence of Reactive Oxygen Species (ROS): Oxidative stress can exacerbate the degradation of triose phosphates, leading to increased formation of methylglyoxal[1].

Quantitative Analysis of DHAP Stability

The stability of DHAP is most commonly quantified by its half-life (t½), the time required for half of the initial concentration to decompose. The decomposition typically follows first-order kinetics.

Temperature (°C)pHBuffer SystemHalf-life (t½)Rate Constant (k)Reference
25NeutralNot Specified~30 hoursCalculated
37NeutralNot Specified~3 hoursCalculated
377.4Modified M9 Medium~116 hours¹0.0086 ± 0.0010 h⁻¹[5]

¹Note: This longer half-life was observed for the non-phosphorylated parent molecule, dihydroxyacetone, in a specific culture medium with reduced salt concentration. It highlights the significant impact of the solution's composition on stability.

Due to the limited availability of comprehensive public data, it is recommended that researchers empirically determine the stability of DHAP under their specific experimental conditions.

Experimental Protocols for Studying DHAP Decomposition

To facilitate further research into the stability of DHAP, this section provides detailed methodologies for conducting kinetic studies.

General Experimental Workflow

A typical kinetic study of DHAP decomposition involves the following steps:

  • Preparation of DHAP solutions: DHAP solutions are prepared in various buffers at different pH values and temperatures.

  • Incubation: The solutions are incubated under controlled temperature conditions.

  • Sampling: Aliquots are taken at specific time intervals.

  • Quenching (optional): The decomposition reaction in the aliquots may be quenched by rapid freezing or pH adjustment.

  • Quantification: The concentration of remaining DHAP and/or the formed methylglyoxal is determined using a suitable analytical method.

  • Data Analysis: The data is used to determine the rate constant and half-life of decomposition.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Processing prep_dhap Prepare DHAP solutions in various buffers incubate Incubate at controlled temperature prep_dhap->incubate sampling Take aliquots at time intervals incubate->sampling quench Quench reaction (optional) sampling->quench quantify Quantify DHAP and/or Methylglyoxal quench->quantify analyze Calculate rate constant and half-life quantify->analyze

Fig. 1: General experimental workflow for a kinetic study of DHAP decomposition.
Quantification of DHAP and Methylglyoxal

Several methods can be employed for the quantification of DHAP and its degradation product, methylglyoxal.

This method is based on the derivatization of the carbonyl group of methylglyoxal with o-(2,3,4,5,6-Pentafluorobenzyl) hydroxylamine (PFBHA), followed by separation and quantification using High-Performance Liquid Chromatography (HPLC) with UV detection[2][6].

Protocol:

  • Sample Preparation: To a 1 mL aliquot of the DHAP decomposition reaction, add a suitable internal standard (e.g., anisole).

  • Derivatization: Add an excess of PFBHA solution and incubate at room temperature to allow for the derivatization of methylglyoxal.

  • Extraction: Extract the derivatized methylglyoxal into an organic solvent (e.g., hexane).

  • Analysis: Inject the organic extract into an HPLC system equipped with a C18 column and a UV detector.

  • Quantification: Determine the concentration of the methylglyoxal derivative based on a calibration curve prepared with methylglyoxal standards.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy is a powerful non-invasive technique for directly monitoring the degradation of DHAP. The phosphorus nucleus in the phosphate group of DHAP has a distinct chemical shift, allowing for its quantification over time without the need for derivatization[5].

Protocol:

  • Sample Preparation: Prepare a solution of DHAP in the desired buffer in a deuterated solvent (e.g., D₂O) suitable for NMR spectroscopy.

  • NMR Acquisition: Acquire ³¹P-NMR spectra at regular time intervals while maintaining the sample at a constant temperature within the NMR spectrometer.

  • Data Processing: Integrate the area of the DHAP peak in each spectrum.

  • Analysis: Plot the natural logarithm of the DHAP peak area against time. The negative of the slope of the resulting linear fit will give the first-order rate constant (k) for the decomposition.

Commercially available enzymatic assay kits provide a convenient method for quantifying DHAP. These assays are typically based on the conversion of DHAP to a product that can be measured spectrophotometrically or fluorometrically.

Principle of a Common Fluorometric Assay:

  • Triosephosphate isomerase (TPI) converts DHAP to glyceraldehyde-3-phosphate (GAP).

  • GAP is then used in a coupled enzymatic reaction that results in the production of a fluorescent product.

  • The fluorescence intensity is directly proportional to the amount of DHAP in the sample.

Protocol:

  • Follow the manufacturer's instructions for the specific assay kit being used.

  • At each time point of the decomposition study, take an aliquot of the reaction mixture and immediately perform the assay to determine the remaining DHAP concentration.

Metabolic Implications and Signaling

The spontaneous decomposition of DHAP to methylglyoxal has significant metabolic consequences. Methylglyoxal is a highly reactive dicarbonyl species that can readily modify proteins and nucleic acids, leading to the formation of advanced glycation end-products (AGEs). The accumulation of AGEs is associated with cellular dysfunction, aging, and the pathogenesis of various diseases, including diabetes, neurodegenerative disorders, and cardiovascular disease.

Cells have evolved a sophisticated detoxification system, the glyoxalase system, to mitigate the harmful effects of methylglyoxal. This system, comprising the enzymes glyoxalase I and glyoxalase II and the cofactor glutathione, converts methylglyoxal to D-lactate.

methylglyoxal_pathway DHAP Dihydroxyacetone Phosphate (DHAP) Decomposition Spontaneous Decomposition DHAP->Decomposition MG Methylglyoxal (MG) Decomposition->MG AGEs Advanced Glycation End-products (AGEs) MG->AGEs Glyoxalase Glyoxalase System MG->Glyoxalase CellularDamage Cellular Dysfunction & Damage AGEs->CellularDamage DLactate D-Lactate Glyoxalase->DLactate

Fig. 2: Pathway of DHAP decomposition to methylglyoxal and its metabolic fate.

While there is currently no direct evidence to suggest that the spontaneous decomposition of DHAP itself acts as a specific signaling event, the resulting increase in intracellular methylglyoxal levels can trigger various cellular stress responses. These include the upregulation of the glyoxalase system and antioxidant defenses. Therefore, the instability of DHAP can be viewed as an indirect source of a metabolic stress signal.

Conclusion

The spontaneous decomposition of dihydroxyacetone phosphate is a chemically driven process with significant biological implications. For researchers working with this metabolite, a thorough understanding of its inherent instability is paramount for the design and interpretation of experiments. The rate of decomposition is highly dependent on environmental factors such as pH, temperature, and buffer composition. The formation of the cytotoxic byproduct, methylglyoxal, underscores the importance of this non-enzymatic reaction in cellular homeostasis and disease. The experimental protocols outlined in this guide provide a framework for the systematic investigation of DHAP stability, enabling researchers to generate robust and reproducible data. Further research is warranted to fully elucidate the quantitative impact of various cellular components on DHAP stability and to explore the potential for therapeutic interventions targeting the mitigation of methylglyoxal-induced cellular stress.

References

Methodological & Application

Dihydroxyacetone Phosphate (DHAP) Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroxyacetone phosphate (DHAP) is a pivotal intermediate in several central metabolic pathways, including glycolysis, gluconeogenesis, and the pentose phosphate pathway. Its role as a substrate for aldolases makes it a valuable building block in the chemoenzymatic synthesis of various carbohydrates and other complex organic molecules. However, the inherent instability of DHAP presents a significant challenge for its synthesis and storage. This document provides detailed protocols for both the enzymatic and chemical synthesis of DHAP, tailored for research applications. Additionally, it outlines methods for its purification and analysis, and presents its involvement in the key signaling pathway of glycolysis.

Synthetic Approaches to Dihydroxyacetone Phosphate

The synthesis of DHAP can be broadly categorized into enzymatic and chemical methods. Enzymatic syntheses are often favored for their high specificity and milder reaction conditions, while chemical routes can provide access to stable precursors that can be converted to DHAP as needed.

Summary of Synthetic Methods
Method TypeStarting Material(s)Key Enzyme(s)/Reagent(s)Typical YieldAdvantagesDisadvantages
Enzymatic Dihydroxyacetone (DHA), ATPGlycerol KinaseHighHigh specificity, mild conditions.Cost of ATP and enzymes.
Enzymatic Glycerol-3-phosphateGlycerol Phosphate OxidaseHighUtilizes a stable precursor.Requires an additional enzymatic step.
Enzymatic Fructose-1,6-bisphosphateAldolase, Triosephosphate IsomeraseVariableIn situ generation of DHAP.Can result in a mixture of products.
Chemical Dihydroxyacetone DimerVarious chemical reagentsGood (overall)Produces a stable, storable precursor.Multi-step, may use harsh reagents.[1]

Signaling Pathway: Glycolysis

DHAP is a key intermediate in the glycolytic pathway. The following diagram illustrates the central steps of glycolysis, highlighting the formation and consumption of DHAP.

Glycolysis Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P Phosphoglucose isomerase F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase DHAP Dihydroxyacetone phosphate (DHAP) F16BP->DHAP Aldolase GAP Glyceraldehyde-3- phosphate (G3P) F16BP->GAP Aldolase DHAP->GAP Triosephosphate isomerase BPG 1,3-Bisphosphoglycerate GAP->BPG Glyceraldehyde-3-phosphate dehydrogenase PG3 3-Phosphoglycerate BPG->PG3 Phosphoglycerate kinase PG2 2-Phosphoglycerate PG3->PG2 Phosphoglycerate mutase PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate kinase

Caption: The Glycolysis Pathway Highlighting DHAP Formation.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of DHAP from Dihydroxyacetone and ATP

This protocol describes the synthesis of DHAP from dihydroxyacetone (DHA) and adenosine triphosphate (ATP) using glycerol kinase.

Materials:

  • Dihydroxyacetone (DHA)

  • Adenosine triphosphate (ATP), disodium salt

  • Glycerol kinase (from Cellulomonas sp. or other suitable source)

  • Magnesium chloride (MgCl₂)

  • Potassium chloride (KCl)

  • Tris-HCl buffer (1 M, pH 7.5)

  • Hydrochloric acid (HCl)

  • Dowex 1x8 (Cl⁻ form) ion-exchange resin

  • Barium chloride (BaCl₂)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup:

    • In a reaction vessel, dissolve DHA (e.g., 10 mmol) and ATP (e.g., 10 mmol) in Tris-HCl buffer (e.g., 100 mL, 50 mM, pH 7.5) containing MgCl₂ (5 mM) and KCl (20 mM).

    • Adjust the pH of the solution to 7.5 with dilute HCl if necessary.

    • Add glycerol kinase (e.g., 500 units).

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle stirring.

    • Monitor the progress of the reaction by measuring the consumption of ATP or the formation of DHAP using an appropriate assay (e.g., HPLC or an enzymatic assay coupled to NADH oxidation). The reaction is typically complete within 2-4 hours.

  • Termination of Reaction:

    • Once the reaction is complete, terminate it by adding an equal volume of cold ethanol to precipitate the enzyme and other proteins.

    • Centrifuge the mixture to pellet the precipitate and collect the supernatant containing DHAP.

  • Purification (see Protocol 3).

Protocol 2: Chemical Synthesis of DHAP via a Stable Precursor (Dimethyl Acetal)

This protocol involves the synthesis of a stable precursor, dihydroxyacetone phosphate dimethyl acetal, which can be readily converted to DHAP.

Materials:

  • Dihydroxyacetone dimer

  • Methanol

  • Amberlyst 15 resin

  • Pyridine

  • Phosphorus oxychloride (POCl₃)

  • Dowex 50W-X8 (H⁺ form) resin

  • Sodium hydroxide (NaOH)

Procedure:

  • Synthesis of Dihydroxyacetone Dimethyl Acetal:

    • Suspend dihydroxyacetone dimer in methanol.

    • Add Amberlyst 15 resin and stir at room temperature. The reaction progress can be monitored by TLC.

    • Filter off the resin and concentrate the filtrate under reduced pressure to obtain dihydroxyacetone dimethyl acetal.

  • Phosphorylation:

    • Dissolve the dihydroxyacetone dimethyl acetal in pyridine.

    • Cool the solution in an ice bath and slowly add phosphorus oxychloride.

    • Stir the reaction mixture at room temperature overnight.

  • Hydrolysis and Purification of the Precursor:

    • Quench the reaction by adding water.

    • Remove the pyridine by evaporation.

    • Purify the resulting dihydroxyacetone phosphate dimethyl acetal by ion-exchange chromatography.

  • Conversion to DHAP:

    • Dissolve the purified precursor in water and treat with Dowex 50W-X8 (H⁺ form) resin to remove any cations.

    • Adjust the pH to 4.5 and incubate at 37°C for several hours to hydrolyze the acetal.

    • Monitor the formation of DHAP by NMR or an enzymatic assay.

    • Neutralize the solution with NaOH.

Protocol 3: Purification of DHAP by Ion-Exchange Chromatography

This protocol is suitable for the purification of DHAP from enzymatic or chemical synthesis reaction mixtures.

Materials:

  • Dowex 1x8 (formate form) or similar anion-exchange resin

  • Formic acid solutions of increasing concentrations (e.g., 0.1 M, 0.5 M, 1 M)

  • DHAP-containing solution from the synthesis protocol.

Procedure:

  • Column Preparation:

    • Prepare a column with the anion-exchange resin and equilibrate it with deionized water.

  • Sample Loading:

    • Adjust the pH of the DHAP solution to ~8.0 and load it onto the column.

  • Washing:

    • Wash the column with deionized water to remove unbound impurities.

  • Elution:

    • Elute the bound DHAP using a stepwise or linear gradient of formic acid. DHAP typically elutes at a concentration of around 0.5 M formic acid.

    • Collect fractions and analyze for the presence of DHAP using a suitable assay.

  • Removal of Formic Acid:

    • Pool the DHAP-containing fractions and remove the formic acid by lyophilization or repeated evaporation with water.

Experimental Workflow

The following diagram outlines a general workflow for the synthesis, purification, and analysis of DHAP.

DHAP_Workflow cluster_synthesis Synthesis Enzymatic Enzymatic Synthesis (e.g., Protocol 1) Purification Purification (Ion-Exchange Chromatography Protocol 3) Enzymatic->Purification Chemical Chemical Synthesis (e.g., Protocol 2) Chemical->Purification Analysis Analysis (NMR, HPLC, Enzymatic Assay) Purification->Analysis Storage Storage (Frozen aqueous solution, pH ~4-5) Analysis->Storage

Caption: General experimental workflow for DHAP production.

Analysis and Characterization

The purity and concentration of the synthesized DHAP should be determined using appropriate analytical techniques.

  • Enzymatic Assay: A common method involves coupling the conversion of DHAP to glycerol-3-phosphate with the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm. The reaction is catalyzed by α-glycerophosphate dehydrogenase.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR can be used to confirm the structure and assess the purity of the DHAP sample.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV or mass spectrometry) can be used to determine the purity and quantify the concentration of DHAP.

Storage and Stability

DHAP is unstable, particularly at neutral to basic pH. For long-term storage, it is recommended to store DHAP as a frozen aqueous solution at -20°C or -80°C, with the pH adjusted to a slightly acidic range (pH 4-5).[2] Alternatively, the stable dimethyl acetal precursor can be stored at room temperature as a solid.[1]

References

Application Note: Enzymatic Assay for Dihydroxyacetone Phosphate (DHAP) Quantification in Cell Lysates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroxyacetone phosphate (DHAP) is a critical metabolic intermediate in several fundamental cellular pathways, most notably glycolysis and the biosynthesis of lipids.[1] In glycolysis, the enzyme aldolase cleaves fructose-1,6-bisphosphate into DHAP and glyceraldehyde-3-phosphate (GAP).[2] DHAP is then isomerized to GAP by triosephosphate isomerase (TPI).[3][4] An accumulation of DHAP can be indicative of metabolic dysregulation or specific enzyme deficiencies, such as TPI deficiency, which is a severe autosomal disease.[5][6] Therefore, the accurate quantification of DHAP in cell lysates is essential for studying metabolic pathways, analyzing the effects of drugs on cellular metabolism, and diagnosing metabolic disorders.

This document provides a detailed protocol for a highly sensitive fluorometric assay to quantify DHAP in cell lysates from various biological samples.

Assay Principle

The assay is based on a coupled enzymatic reaction. First, triosephosphate isomerase (TPI) converts DHAP to glyceraldehyde-3-phosphate (GAP).[6] GAP is then oxidized in a series of reactions that reduce a non-fluorescent probe to a highly fluorescent product. The fluorescence intensity, measured at an excitation/emission wavelength of 535/587 nm, is directly proportional to the amount of DHAP present in the sample.[7][8]

G cluster_0 Enzymatic Cascade DHAP DHAP GAP Glyceraldehyde-3-Phosphate (GAP) DHAP->GAP  Triosephosphate  Isomerase (TPI)   Intermediate Intermediate Product GAP->Intermediate  DHAP Developer  Enzyme Mix   Probe Non-Fluorescent Probe Intermediate->Probe Reduces Fluor Fluorescent Product (Ex/Em = 535/587 nm) Probe->Fluor

Caption: Principle of the fluorometric DHAP assay.

I. Materials and Reagents

ReagentStorageNotes
DHAP Assay Buffer4°C or -20°CWarm to room temperature before use.[7]
High Sensitivity Probe-20°C (light protected)Provided in DMSO. Warm to room temperature to thaw before use.[7][9]
DHAP Enzyme Mix-20°CLyophilized. Reconstitute with DHAP Assay Buffer. Aliquot to avoid repeated freeze-thaw cycles. Keep on ice during use. Use within two months of reconstitution.[9][10]
DHAP Developer-20°CLyophilized. Reconstitute with DHAP Assay Buffer. Aliquot and store. Keep on ice during use. Use within two months.[7][10]
DHAP Standard-20°CLyophilized. Reconstitute with ultrapure water to create a 100 mM stock solution. Aliquot and store. Keep on ice during use.[7][9]
96-well plateRoom TemperatureBlack, flat-bottom plate for fluorescence measurements.
Deproteinizing spin filters4°C10 kDa molecular weight cut-off (MWCO) spin filters are recommended to remove interfering enzymes from samples.[10]

II. Experimental Protocols

A. Reagent Preparation
  • DHAP Assay Buffer: Allow the buffer to reach room temperature before use.

  • DHAP Enzyme Mix & Developer: Reconstitute each lyophilized vial with 220 µL of DHAP Assay Buffer. Mix thoroughly by pipetting. Aliquot into smaller volumes and store at -20°C. Keep on ice while in use.[7][10]

  • DHAP Standard (100 mM Stock): Reconstitute the lyophilized standard with 100 µL of ultrapure water to create a 100 mM (100 nmol/µL) stock solution. Mix well.[9]

  • DHAP Standard (1 mM Working Solution): Dilute 10 µL of the 100 mM DHAP Standard stock with 990 µL of DHAP Assay Buffer to create a 1 mM working solution.[7]

  • DHAP Standard (50 µM Diluted Standard): Further dilute the 1 mM working solution by adding 50 µL to 950 µL of DHAP Assay Buffer to create a 50 µM (50 pmol/µL) diluted standard for the standard curve.[10]

B. Sample Preparation

Perform all sample preparation steps on ice to minimize DHAP degradation.

For Adherent or Suspension Cells (approx. 1-2 x 10⁶ cells):

  • Harvest cells and wash once with ice-cold PBS.

  • Centrifuge to pellet the cells and discard the supernatant.

  • Homogenize the cell pellet in 100-200 µL of ice-cold DHAP Assay Buffer.[7][9]

  • Incubate the homogenate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet insoluble material.[9][10]

  • Collect the supernatant (cell lysate) for the assay.

  • Optional but Recommended: To remove interfering enzymes, deproteinize the sample using a 10 kDa MWCO spin filter.[10]

For Tissue Samples (approx. 10 mg):

  • Rinse tissue with ice-cold PBS to remove any blood.

  • Homogenize the tissue in 100-200 µL of ice-cold DHAP Assay Buffer using a Dounce homogenizer.[9]

  • Incubate the homogenate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.[9]

  • Collect the supernatant for the assay. Consider deproteinization as mentioned for cell samples.

G Start Start: Cells (1-2x10⁶) or Tissue (10mg) Wash Wash with ice-cold PBS Start->Wash Homogenize Homogenize in 100-200 µL ice-cold DHAP Assay Buffer Wash->Homogenize Incubate Incubate on ice for 10 min Homogenize->Incubate Centrifuge Centrifuge: 10,000 x g, 5 min, 4°C Incubate->Centrifuge Collect Collect Supernatant (Lysate) Centrifuge->Collect Deproteinize Optional: Deproteinize with 10 kDa spin filter Collect->Deproteinize Assay Ready for Assay Deproteinize->Assay

Caption: Workflow for preparing cell or tissue lysates.

C. Standard Curve Preparation

Prepare a fresh standard curve for each experiment. All standards and samples should be run in duplicate.

  • Add 0, 2, 4, 6, 8, and 10 µL of the 50 µM (50 pmol/µL) diluted DHAP standard into a series of wells in a 96-well plate.[7][10]

  • This will generate standards of 0 (blank), 100, 200, 300, 400, and 500 pmol/well.

  • Adjust the volume of each well to 50 µL with DHAP Assay Buffer.

WellVolume of 50 µM DHAP Standard (µL)Volume of Assay Buffer (µL)Amount of DHAP (pmol/well)
Standard 1 (Blank)0500
Standard 2248100
Standard 3446200
Standard 4644300
Standard 5842400
Standard 61040500
D. Assay Protocol
  • Sample Wells: Add 2-50 µL of your prepared cell lysate into duplicate wells of the 96-well plate. Adjust the final volume to 50 µL with DHAP Assay Buffer.

    • Note: For unknown samples, it is recommended to test several dilutions to ensure the readings fall within the standard curve range.[10]

  • Sample Background Control (Optional): If you suspect your samples contain NADH, which can generate background fluorescence, prepare parallel sample wells for a background control.[10]

  • Master Reaction Mix: Prepare a Master Reaction Mix for all wells (standards and samples). For each well, mix:

    • 43 µL DHAP Assay Buffer

    • 3 µL High Sensitivity Probe

    • 2 µL DHAP Enzyme Mix

    • 2 µL DHAP Developer

  • Background Control Mix: For the sample background control wells, prepare a mix without the DHAP Enzyme Mix:

    • 45 µL DHAP Assay Buffer

    • 3 µL High Sensitivity Probe

    • 2 µL DHAP Developer

  • Reaction: Add 50 µL of the Master Reaction Mix to each standard and sample well. Add 50 µL of the Background Control Mix to the corresponding background control wells.

  • Incubation: Mix the plate well. Incubate for 60 minutes at 37°C, protected from light.[7][10]

  • Measurement: Measure the fluorescence intensity at Ex/Em = 535/587 nm using a microplate reader.

III. Data Analysis and Presentation

A. Calculations
  • Background Subtraction: Subtract the 0 (blank) standard reading from all standard and sample readings.

  • Standard Curve: Plot the background-subtracted fluorescence values for the standards against the amount of DHAP (pmol). Generate a linear regression equation (y = mx + c).

  • Sample DHAP Calculation:

    • If a sample background control was used, subtract the background control reading from the sample reading.

    • Calculate the amount of DHAP (B) in the sample well using the standard curve's linear equation.

    • Calculate the DHAP concentration in your original sample: DHAP Concentration (pmol/µL or nmol/mL) = (B / V) * D Where:

      • B = Amount of DHAP in the sample well (pmol) from the standard curve.

      • V = Sample volume added to the well (µL).

      • D = Sample dilution factor (if any).

B. Representative Data

Table 1: Example DHAP Standard Curve

DHAP (pmol/well)Average Relative Fluorescence Units (RFU)
0150
1001250
2002380
3003510
4004650
5005780

Table 2: Example DHAP Quantification in Cell Lysates

Sample IDSample Volume (µL)Average RFUCorrected RFU (Sample - Blank)Calculated DHAP (pmol/well)DHAP Concentration (pmol/µL)
Control Cells20185017001557.75
Treated Cells203120297026913.45

IV. DHAP in Cellular Metabolism

The quantification of DHAP provides a snapshot of the activity within the glycolytic pathway. DHAP is a key node, linking carbohydrate metabolism with lipid synthesis.

G Glucose Glucose F6P Fructose-6-Phosphate Glucose->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK DHAP DHAP F16BP->DHAP Aldolase GAP Glyceraldehyde-3-Phosphate F16BP->GAP Aldolase DHAP->GAP G3P Glycerol-3-Phosphate DHAP->G3P GPDH Pyruvate Pyruvate GAP->Pyruvate Glycolysis Payoff Phase Lipids Lipid Synthesis G3P->Lipids

Caption: DHAP's central role in glycolysis and lipid synthesis.

References

Application Note: Quantitative Analysis of Dihydroxyacetone Phosphate (DHAP) by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the quantification of dihydroxyacetone phosphate (DHAP) in biological samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). DHAP is a critical intermediate in glycolysis and a signaling molecule in the mTORC1 pathway.[1] The method utilizes ion-pairing reversed-phase chromatography for optimal retention and separation of this polar metabolite, followed by selective detection using Multiple Reaction Monitoring (MRM). This protocol is intended for researchers, scientists, and drug development professionals investigating metabolic pathways and cellular signaling.

Introduction

Dihydroxyacetone phosphate (DHAP) is a key metabolite in the central carbon metabolism of most organisms. It is one of the two products of the aldolase-mediated cleavage of fructose 1,6-bisphosphate in the glycolytic pathway. DHAP is in equilibrium with its isomer, glyceraldehyde 3-phosphate (G3P), and serves as a precursor for lipid synthesis. Recent studies have highlighted DHAP's role as a key signaling molecule indicating glucose availability to the mTORC1 pathway, a central regulator of cell growth and metabolism.[1] Accurate quantification of DHAP is therefore crucial for understanding the metabolic state of cells and for investigating diseases associated with aberrant mTORC1 signaling.[1]

This application note provides a detailed protocol for the extraction and quantification of DHAP from cell cultures using an HPLC-MS/MS system.

Experimental Protocols

Sample Preparation (Metabolite Extraction from Cell Culture)

This protocol is adapted from established methods for cellular metabolite extraction.

Materials:

  • Cultured cells in a 6-well plate

  • Cold saline solution (0.9% NaCl)

  • Cold 80% Methanol (HPLC grade) containing internal standards (e.g., isotope-labeled DHAP)

  • Centrifuge capable of 4°C and >14,000 x g

  • Vacuum concentrator

Procedure:

  • Aspirate the cell culture medium from the 6-well plate.

  • Wash the cells once with 1 mL of cold saline solution.

  • Immediately add 800 µL of cold 80% methanol (containing internal standards) to each well to quench enzymatic activity and precipitate proteins.

  • Scrape the cells from the plate and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Vortex the tubes vigorously for 30 seconds.

  • Centrifuge the samples at >14,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

  • Dry the metabolite extract completely using a vacuum concentrator.

  • Store the dried extracts at -80°C until analysis.

  • Reconstitute the dried extract in an appropriate volume of the initial HPLC mobile phase (e.g., 50 µL) prior to injection.

HPLC-MS/MS Analysis

This method utilizes an ion-pairing reversed-phase chromatography approach to retain and separate the highly polar DHAP.

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatography Conditions:

ParameterValue
Column C8 or C18 Reversed-Phase Column (e.g., 150 mm x 2.1 mm, 3.5 µm)
Mobile Phase A Aqueous solution with an ion-pairing agent (e.g., 10 mM Tributylamine, 15 mM Acetic Acid in Water)
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Gradient A detailed gradient must be optimized for the specific column and system. A representative gradient is as follows:0-5 min: 0% B5-15 min: 0-50% B15-15.1 min: 50-95% B15.1-18 min: 95% B18-18.1 min: 95-0% B18.1-25 min: 0% B

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage Optimized for the specific instrument (typically 2.5 - 3.5 kV)
Source Temperature Optimized for the specific instrument (e.g., 150°C)
Desolvation Temperature Optimized for the specific instrument (e.g., 400°C)
Gas Flow Rates Optimized for the specific instrument
MRM Transitions See Table 1
Preparation of Calibration Standards and Quality Controls
  • Prepare a stock solution of DHAP of known concentration in a suitable solvent (e.g., water or initial mobile phase).

  • Perform serial dilutions of the stock solution to create a series of calibration standards covering the expected concentration range in the samples.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • The calibration standards and QC samples should be prepared in a matrix that mimics the biological samples as closely as possible.

Data Presentation

Table 1: MRM Transitions for Dihydroxyacetone Phosphate

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
DHAP 16979100-15
DHAP (Qualifier) 16997100-10
Internal Standard To be determined based on the chosen standardTo be determined100To be determined

Note: The precursor ion for DHAP is [M-H]⁻. The product ions correspond to fragments of the parent molecule. These values should be optimized on the specific mass spectrometer being used.

Table 2: Quantitative Performance Characteristics (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) To be determined empirically
Limit of Quantification (LOQ) To be determined empirically
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Recovery (%) 85 - 115%

Note: The performance characteristics of the assay must be determined during method validation.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing cell_culture Cell Culture (6-well plate) wash Wash with Cold Saline cell_culture->wash quench Quench & Lyse (Cold 80% Methanol) wash->quench extract Extract Metabolites quench->extract centrifuge Centrifuge (14,000xg, 4°C) extract->centrifuge dry Dry Supernatant centrifuge->dry reconstitute Reconstitute dry->reconstitute hplc HPLC Separation (Ion-Pairing RP) reconstitute->hplc msms MS/MS Detection (MRM Mode) hplc->msms quantification Quantification (Calibration Curve) msms->quantification report Reporting quantification->report

Caption: Experimental workflow for DHAP analysis.

mtorc1_signaling Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis FBP Fructose-1,6-bisphosphate Glycolysis->FBP Aldolase Aldolase FBP->Aldolase DHAP DHAP Aldolase->DHAP GAP G3P Aldolase->GAP mTORC1 mTORC1 DHAP->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth LipidSynthesis Lipid Synthesis mTORC1->LipidSynthesis Autophagy Autophagy mTORC1->Autophagy

Caption: DHAP as a key activator of mTORC1 signaling.

References

Fluorometric Assay for Measuring Dihydroxyacetone Phosphate (DHAP) Levels in Tissue: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyacetone phosphate (DHAP) is a critical metabolic intermediate in several fundamental cellular pathways, including glycolysis, gluconeogenesis, the pentose phosphate pathway, and lipid biosynthesis. The accurate measurement of DHAP levels in tissues is essential for studying metabolic regulation, identifying biomarkers for disease, and assessing the efficacy of therapeutic interventions. This document provides a detailed protocol for a sensitive, enzyme-based fluorometric assay to quantify DHAP in tissue samples. The assay relies on the conversion of DHAP to glyceraldehyde-3-phosphate (GAP) by triosephosphate isomerase (TPI). The subsequent enzymatic reactions generate a highly fluorescent product, allowing for the precise measurement of DHAP concentrations.

Data Presentation

The following table summarizes representative quantitative data of DHAP levels in tissue. It is important to note that absolute concentrations of metabolites can vary depending on the species, physiological state, and analytical methodology. The data presented here is based on a targeted liquid chromatography-mass spectrometry (LC/MS) metabolomics analysis of human hepatocellular carcinoma (HCC) specimens and adjacent normal liver tissue.

Tissue TypeRelative DHAP Abundance (Arbitrary Units)
Normal Liver~1.0
Hepatocellular Carcinoma (HCC)~0.5

This data indicates a notable decrease in DHAP levels in HCC tissue compared to adjacent normal liver tissue, highlighting the potential of DHAP as a metabolic biomarker in cancer research.

Experimental Protocols

This section details the methodologies for tissue sample preparation and the fluorometric assay for DHAP measurement.

I. Tissue Sample Preparation

Materials:

  • Fresh or frozen tissue samples

  • Phosphate-buffered saline (PBS), ice-cold

  • Assay Buffer (provided with commercial kits, typically a buffered solution at neutral pH)

  • Dounce homogenizer or other tissue homogenizer

  • Microcentrifuge

  • 10 kDa molecular weight cut-off (MWCO) spin filter (optional, for deproteinization)

Protocol:

  • Sample Collection and Washing: Excise the tissue of interest and immediately place it on ice. If using fresh tissue, proceed to the next step. If using frozen tissue, thaw it rapidly on ice just before homogenization.

  • Homogenization: Weigh approximately 10-20 mg of the tissue. Wash the tissue with ice-cold PBS to remove any blood contaminants. Mince the tissue into small pieces and place it in a pre-chilled homogenizer.

  • Add 100-200 µL of ice-cold Assay Buffer per 10 mg of tissue.

  • Homogenize the tissue on ice until a uniform suspension is achieved. This may require 10-20 strokes with a Dounce homogenizer.

  • Centrifugation: Transfer the homogenate to a microcentrifuge tube. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet insoluble material.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble metabolites including DHAP. Keep the supernatant on ice.

  • (Optional) Deproteinization: For some assays, it may be beneficial to remove proteins that could interfere with the enzymatic reactions. This can be achieved by passing the supernatant through a 10 kDa MWCO spin filter according to the manufacturer's instructions.

  • The prepared sample is now ready for the fluorometric assay.

II. Fluorometric DHAP Assay Protocol

This protocol is based on the principles of commercially available kits. Please refer to the specific kit manual for precise reagent volumes and concentrations.

Materials:

  • Prepared tissue supernatant

  • DHAP Standard solution

  • Assay Buffer

  • Enzyme Mix (containing triosephosphate isomerase and other coupling enzymes)

  • Developer Solution (containing the fluorescent probe)

  • 96-well black microplate with a clear bottom

  • Microplate reader capable of fluorescence measurement (Excitation/Emission = 535/587 nm)

Protocol:

  • Standard Curve Preparation:

    • Prepare a series of DHAP standards by diluting the stock DHAP standard solution with Assay Buffer. A typical concentration range would be 0, 2, 4, 6, 8, and 10 µM.

    • Add 50 µL of each standard dilution to separate wells of the 96-well plate.

  • Sample Preparation:

    • Add 2-50 µL of the prepared tissue supernatant to duplicate wells of the 96-well plate.

    • Adjust the final volume in each well to 50 µL with Assay Buffer.

    • Note: It is recommended to test several dilutions of the tissue sample to ensure the readings fall within the linear range of the standard curve.

    • Background Control: Prepare a sample background control for each tissue sample by adding the same volume of supernatant to a well, but in a later step, a reaction mix without the DHAP-specific enzyme will be added.

  • Reaction Mix Preparation:

    • Prepare a Master Reaction Mix for the number of samples and standards to be assayed. For each well, the mix typically contains:

      • 45 µL Assay Buffer

      • 2 µL Developer Solution

      • 3 µL Enzyme Mix

    • For the background control wells, prepare a Background Control Mix containing:

      • 47 µL Assay Buffer

      • 3 µL Developer Solution

  • Reaction Incubation:

    • Add 50 µL of the Master Reaction Mix to each standard and sample well.

    • Add 50 µL of the Background Control Mix to the corresponding sample background control wells.

    • Mix the contents of the wells by gentle shaking.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm using a microplate reader.

  • Data Analysis:

    • Subtract the fluorescence reading of the 0 µM standard (blank) from all other standard and sample readings.

    • For tissue samples, subtract the background control reading from the sample reading.

    • Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.

    • Determine the concentration of DHAP in the tissue samples from the standard curve.

    • Calculate the final DHAP concentration in the original tissue sample, taking into account the dilution factor during sample preparation (e.g., in nmol/mg of tissue).

Visualizations

DHAP in Central Metabolic Pathways

The following diagram illustrates the central position of Dihydroxyacetone Phosphate (DHAP) in key metabolic pathways.

DHAP_Metabolic_Pathways cluster_glycolysis Glycolysis / Gluconeogenesis cluster_ppp Pentose Phosphate Pathway cluster_lipid Glycerolipid Synthesis cluster_glycerol Glycerol Metabolism Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase F6P Fructose-6-P G6P->F6P PGI R5P Ribose-5-P G6P->R5P G6PD F16BP Fructose-1,6-BP F6P->F16BP PFK-1 F6P->R5P DHAP DHAP F16BP->DHAP Aldolase GAP GAP F16BP->GAP Aldolase DHAP->GAP TPI Glycerol3P Glycerol-3-P DHAP->Glycerol3P G3PDH Pyruvate Pyruvate GAP->Pyruvate GAP->R5P Triglycerides Triglycerides Glycerol3P->Triglycerides Phospholipids Phospholipids Glycerol3P->Phospholipids Glycerol Glycerol Glycerol->Glycerol3P Glycerol Kinase DHAP_Assay_Workflow cluster_prep Sample Preparation cluster_assay Fluorometric Assay cluster_analysis Data Analysis Tissue Tissue Sample Homogenate Homogenize in Assay Buffer Tissue->Homogenate Centrifuge Centrifuge (10,000 x g, 10 min) Homogenate->Centrifuge Supernatant Collect Supernatant (contains DHAP) Centrifuge->Supernatant Plate Add Sample & Standards to 96-well Plate Supernatant->Plate ReactionMix Add Reaction Mix (Enzymes + Probe) Plate->ReactionMix Incubate Incubate (37°C, 30-60 min) ReactionMix->Incubate Read Measure Fluorescence (Ex/Em = 535/587 nm) Incubate->Read StandardCurve Generate Standard Curve Read->StandardCurve Calculate Calculate DHAP Concentration StandardCurve->Calculate Assay_Principle DHAP DHAP GAP GAP DHAP->GAP Triosephosphate Isomerase (TPI) Intermediate Intermediate Product GAP->Intermediate Coupled Enzyme Reaction Probe Non-Fluorescent Probe Intermediate->Probe Reduces Fluorescent Fluorescent Product (Ex/Em = 535/587 nm) Probe->Fluorescent Developer Enzyme

Application Notes and Protocols for the Isolation and Purification of Dihydroxyacetone Phosphate (DHAP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyacetone phosphate (DHAP) is a pivotal intermediate in several metabolic pathways, most notably glycolysis and the Calvin cycle. It serves as a crucial substrate for aldolases, enzymes that catalyze stereoselective carbon-carbon bond formation, making DHAP a valuable building block in the chemo-enzymatic synthesis of complex carbohydrates and other chiral molecules. The inherent instability of DHAP necessitates well-defined protocols for its synthesis and purification to ensure high purity and yield for research and drug development applications.[1]

This document provides detailed protocols for the chemical and enzymatic synthesis of DHAP, followed by a comprehensive purification procedure using anion-exchange chromatography.

Chemical Synthesis of Dihydroxyacetone Phosphate

The chemical synthesis of DHAP often involves the phosphorylation of a protected dihydroxyacetone precursor to circumvent the instability of the final product. A common and effective method starts from the commercially available dihydroxyacetone dimer.

Signaling Pathway: Chemical Synthesis of DHAP

DHD Dihydroxyacetone Dimer pDHA Protected Dihydroxyacetone DHD->pDHA Protection pDHAP Phosphorylated Protected DHAP pDHA->pDHAP Phosphorylation DHAP Dihydroxyacetone Phosphate pDHAP->DHAP Deprotection

Caption: Chemical synthesis workflow for DHAP.

Experimental Protocol: Chemical Synthesis

Materials:

  • Dihydroxyacetone dimer

  • Triethyl orthoformate

  • Dry pyridine

  • Phosphorus oxychloride (POCl₃)

  • Ice-cold water

  • Dowex 50W-X8 (H⁺ form) resin

  • Saturated barium hydroxide solution

  • Ethanol

  • Diethyl ether

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • pH meter

Procedure:

  • Protection of Dihydroxyacetone:

    • In a round-bottom flask, suspend dihydroxyacetone dimer in triethyl orthoformate.

    • Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

    • Stir the mixture at room temperature until the dimer dissolves completely, indicating the formation of the protected dihydroxyacetone.

    • Remove the excess triethyl orthoformate under reduced pressure using a rotary evaporator.

  • Phosphorylation:

    • Dissolve the protected dihydroxyacetone in dry pyridine and cool the solution in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 5°C.

    • After the addition is complete, continue stirring the reaction mixture at room temperature for 3-4 hours.

  • Hydrolysis and Work-up:

    • Carefully pour the reaction mixture onto crushed ice to hydrolyze the excess POCl₃ and the protecting group.

    • Adjust the pH of the solution to 7.0 with a saturated solution of barium hydroxide. A precipitate of barium phosphate will form.

    • Centrifuge the mixture to pellet the precipitate and carefully decant the supernatant containing the DHAP.

  • Purification via Barium Salt Precipitation:

    • To the supernatant, add cold ethanol to precipitate the barium salt of DHAP.

    • Collect the precipitate by centrifugation, wash it with ethanol and then diethyl ether.

    • Dry the precipitate under vacuum to obtain the barium salt of DHAP as a stable powder.

  • Conversion to Free DHAP:

    • To obtain the free acid form of DHAP, dissolve the barium salt in water and treat it with Dowex 50W-X8 (H⁺ form) resin until the pH of the solution is approximately 2.0.

    • Filter off the resin and immediately neutralize the solution to pH 7.0 with a suitable base (e.g., NaOH or KOH) for storage or use.

Enzymatic Synthesis of Dihydroxyacetone Phosphate

Enzymatic synthesis provides a highly specific and often milder alternative to chemical methods. A widely used approach utilizes the glycolytic enzyme aldolase to catalyze the retro-aldol cleavage of fructose-1,6-diphosphate (FDP) into DHAP and glyceraldehyde-3-phosphate (GAP). Triosephosphate isomerase (TPI) is then used to convert GAP into DHAP, driving the equilibrium towards the desired product.

Signaling Pathway: Enzymatic Synthesis of DHAP

FDP Fructose-1,6-diphosphate DHAP_GAP DHAP + Glyceraldehyde-3-phosphate FDP->DHAP_GAP Aldolase DHAP Dihydroxyacetone Phosphate DHAP_GAP->DHAP Triosephosphate Isomerase

Caption: Enzymatic synthesis of DHAP from FDP.

Experimental Protocol: Enzymatic Synthesis

Materials:

  • Fructose-1,6-diphosphate (trisodium salt)

  • Rabbit muscle aldolase

  • Triosephosphate isomerase (TPI)

  • Triethanolamine-HCl buffer (0.1 M, pH 7.5)

  • EDTA (1 mM)

  • Incubator or water bath at 37°C

  • Spectrophotometer for enzymatic assay

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing 50 mM fructose-1,6-diphosphate in 0.1 M triethanolamine-HCl buffer (pH 7.5) with 1 mM EDTA.

    • Add rabbit muscle aldolase to the reaction mixture to a final concentration of approximately 10 units/mL.

    • Add triosephosphate isomerase to the reaction mixture to a final concentration of approximately 20 units/mL.

  • Incubation:

    • Incubate the reaction mixture at 37°C.

    • Monitor the progress of the reaction by measuring the formation of DHAP using a suitable enzymatic assay (e.g., coupling to glycerol-3-phosphate dehydrogenase and monitoring the oxidation of NADH at 340 nm).

  • Reaction Termination:

    • Once the reaction has reached completion (typically after 2-3 hours, as determined by the enzymatic assay), terminate the reaction by heating the mixture to 100°C for 2 minutes to denature the enzymes.

    • Cool the mixture on ice and centrifuge to remove the precipitated protein.

  • Sample Preparation for Purification:

    • The supernatant containing DHAP is now ready for purification.

Purification of Dihydroxyacetone Phosphate by Anion-Exchange Chromatography

Anion-exchange chromatography is a robust method for purifying negatively charged molecules like DHAP from reaction mixtures.

Experimental Workflow: DHAP Purification

Crude Crude DHAP Solution Column Anion-Exchange Column (e.g., Dowex 1-X8) Crude->Column Load Sample Elution Elution with Salt Gradient Column->Elution Fractions Collect and Analyze Fractions Elution->Fractions Pure Pure DHAP Fractions->Pure Pool Fractions

Caption: Purification of DHAP by anion-exchange chromatography.

Experimental Protocol: Purification

Materials:

  • Dowex 1-X8 resin (formate form) or DEAE-cellulose

  • Chromatography column

  • Formic acid solutions of increasing concentrations (e.g., 0.1 M, 0.5 M, 1.0 M) or a linear gradient of NaCl in buffer

  • Tris-HCl buffer (e.g., 20 mM, pH 8.0)

  • Fraction collector

  • Spectrophotometer or HPLC for analysis

Procedure:

  • Column Preparation:

    • Prepare a slurry of Dowex 1-X8 resin in water and pour it into a chromatography column.

    • Wash the column extensively with deionized water.

    • Equilibrate the column with the starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Sample Loading:

    • Adjust the pH of the crude DHAP solution from the enzymatic synthesis to match the starting buffer.

    • Load the sample onto the equilibrated column.

  • Washing:

    • Wash the column with several column volumes of the starting buffer to remove any unbound impurities.

  • Elution:

    • Elute the bound DHAP using a stepwise or linear gradient of increasing salt concentration. For Dowex 1-X8, a stepwise gradient of formic acid (0.1 M, 0.5 M, 1.0 M) can be effective. For DEAE-cellulose, a linear gradient of NaCl (e.g., 0 to 1 M) in the starting buffer is commonly used.

    • Collect fractions using a fraction collector.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions for the presence of DHAP using a suitable assay (e.g., enzymatic assay or HPLC).

    • Pool the fractions containing pure DHAP.

  • Desalting and Concentration:

    • If necessary, desalt the pooled fractions by dialysis or using a desalting column.

    • Concentrate the purified DHAP solution by lyophilization or ultrafiltration.

    • Store the purified DHAP at -80°C.

Data Presentation

Table 1: Representative Yields for DHAP Synthesis and Purification
StepMethodStarting MaterialProductTypical Yield (%)Purity (%)
Synthesis ChemicalDihydroxyacetone DimerDHAP (Barium Salt)~60-70>95
Synthesis EnzymaticFructose-1,6-diphosphateCrude DHAP~80-90~85
Purification Anion-ExchangeCrude DHAPPurified DHAP~70-80>98

Note: Yields and purity can vary depending on the specific reaction conditions and the scale of the preparation.

Table 2: Comparison of Synthesis Methods
FeatureChemical SynthesisEnzymatic Synthesis
Starting Material Dihydroxyacetone DimerFructose-1,6-diphosphate
Key Reagents POCl₃, PyridineAldolase, TPI
Reaction Conditions Anhydrous, low temperatureAqueous, physiological pH and temp.
Advantages Scalable, produces stable precursorHigh specificity, mild conditions
Disadvantages Harsh reagents, potential for byproductsEnzyme cost and stability

Purity Assessment

The purity of the final DHAP preparation can be assessed by High-Performance Liquid Chromatography (HPLC).

HPLC Conditions:

  • Column: A reverse-phase C18 column or a specialized column for organic acids.

  • Mobile Phase: An aqueous buffer with an ion-pairing agent, such as tributylamine, and an organic modifier like acetonitrile.[2]

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry for higher sensitivity and specificity.[2]

By following these detailed protocols, researchers can reliably synthesize and purify high-quality dihydroxyacetone phosphate for a wide range of applications in biochemistry, synthetic chemistry, and drug development.

References

Commercial Sources and Applications of High-Purity Dihydroxyacetone Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyacetone phosphate (DHAP) is a critical metabolic intermediate in glycolysis and the pentose phosphate pathway, and a key precursor for lipid biosynthesis.[1] Its central role in cellular metabolism makes it a vital substrate and target for research in various fields, including biochemistry, cell biology, and drug discovery. This document provides a comprehensive overview of commercial sources for high-purity DHAP, along with detailed application notes and protocols for its use in research and drug development.

Commercial Sources of High-Purity Dihydroxyacetone Phosphate

A variety of suppliers offer high-purity dihydroxyacetone phosphate, primarily as a hemimagnesium salt hydrate or a dilithium salt. The choice of salt form may depend on the specific application and buffer system. Below is a summary of offerings from prominent commercial suppliers.

SupplierProduct NameCatalog Number (Example)PurityFormStorage
Cayman Chemical Dihydroxyacetone Phosphate (magnesium salt hydrate)34641≥95%Solid-20°C
Sigma-Aldrich (Merck) Dihydroxyacetone phosphate hemimagnesium salt hydrateD9138≥95% (TLC)Powder-20°C
Abcam Dihydroxyacetone Phosphate (DHAP) Assay Kit (Fluorometric)ab197003N/A (Standard Included)Kit-20°C
BioVision PicoProbe™ Dihydroxyacetone Phosphate (DHAP) Fluorometric Assay KitK673N/A (Standard Included)Kit-20°C
Sigma-Aldrich (Merck) High Sensitivity Dihydroxyacetone Phosphate Assay KitMAK275N/A (Standard Included)Kit-20°C

Application Notes

High-purity DHAP is utilized in a range of in vitro and cell-based assays. Key applications include:

  • Enzymatic Assays: DHAP is a substrate for several key enzymes in glycolysis and lipid metabolism, including triosephosphate isomerase (TPI), glycerol-3-phosphate dehydrogenase (GPDH), and fructose-1,6-bisphosphate aldolase. Monitoring the activity of these enzymes is crucial for understanding metabolic regulation and disease states.

  • Drug Screening: As a key metabolite in pathways often dysregulated in diseases like cancer and metabolic syndrome, DHAP is used in high-throughput screening (HTS) assays to identify inhibitors or activators of enzymes involved in its metabolism.[2][3]

  • Metabolic Studies: Quantifying intracellular DHAP levels provides insights into the metabolic state of cells and tissues. This is particularly relevant in studies of metabolic flux, inherited metabolic disorders, and the effects of drugs on cellular metabolism.

Experimental Protocols

Quantification of Dihydroxyacetone Phosphate using a Fluorometric Assay

This protocol is based on the principles of commercially available kits, such as the Abcam ab197003 and Sigma-Aldrich MAK275 kits.[4][5]

Principle:

Triosephosphate isomerase (TPI) catalyzes the conversion of DHAP to glyceraldehyde-3-phosphate (GAP). GAP is then oxidized in a series of reactions that reduce a non-fluorescent probe to a highly fluorescent product. The fluorescence intensity is directly proportional to the amount of DHAP in the sample.

Materials:

  • DHAP Assay Buffer

  • High Sensitivity Probe (in DMSO)

  • DHAP Enzyme Mix (containing TPI)

  • DHAP Developer

  • DHAP Standard (e.g., 100 mM solution)

  • 96-well flat-bottom plate (white plates with clear bottoms recommended for fluorescence)

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

  • 10 kDa Molecular Weight Cut-Off (MWCO) Spin Filter (for deproteinization of certain samples)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to warm to room temperature before use.

    • Reconstitute DHAP Enzyme Mix and DHAP Developer in DHAP Assay Buffer as per the manufacturer's instructions. Aliquot and store at -20°C.

    • Reconstitute the DHAP Standard in water to generate a 100 mM stock solution. Store at -20°C.

  • Standard Curve Preparation:

    • Prepare a 1 mM DHAP standard by diluting the 100 mM stock.

    • Prepare a 50 µM working standard solution by further diluting the 1 mM standard.

    • Add 0, 2, 4, 6, 8, and 10 µL of the 50 µM DHAP standard into a series of wells to generate 0, 100, 200, 300, 400, and 500 pmol/well standards.

    • Adjust the volume in each well to 50 µL with DHAP Assay Buffer.

  • Sample Preparation:

    • Tissues (e.g., liver, muscle): Homogenize 10 mg of tissue in 100 µL of ice-cold DHAP Assay Buffer. Centrifuge at 10,000 x g for 5 minutes to remove insoluble material.

    • Cells: Resuspend 1 x 10^6 cells in 100 µL of ice-cold DHAP Assay Buffer. Homogenize and centrifuge as with tissues.

    • Biological Fluids (Serum, Plasma): Samples can often be assayed directly. Deproteinization using a 10 kDa spin filter may be necessary if high protein content interferes with the assay.

    • Add 2-50 µL of the prepared sample supernatant to duplicate wells of the 96-well plate.

    • Bring the final volume of each sample well to 50 µL with DHAP Assay Buffer.

    • Note: For unknown samples, it is recommended to test several dilutions to ensure the readings fall within the linear range of the standard curve.

  • Reaction Mix Preparation and Measurement:

    • Prepare a Reaction Mix for each standard and sample to be tested. For each well, mix:

      • 44 µL DHAP Assay Buffer

      • 2 µL High Sensitivity Probe

      • 2 µL DHAP Enzyme Mix

      • 2 µL DHAP Developer

    • Add 50 µL of the Reaction Mix to each well containing the standards and samples.

    • Mix well and incubate at 37°C for 60 minutes, protected from light.

    • Measure the fluorescence at Ex/Em = 535/587 nm.

  • Calculation:

    • Subtract the 0 pmol DHAP standard reading from all other standard and sample readings.

    • Plot the standard curve of fluorescence intensity versus the amount of DHAP.

    • Determine the amount of DHAP in the samples from the standard curve.

High-Throughput Screening for Fructose-1,6-Bisphosphate Aldolase (ALDOA) Inhibitors

This protocol is adapted from a published HTS assay for ALDOA inhibitors.[3][6]

Principle:

ALDOA catalyzes the cleavage of fructose-1,6-bisphosphate (FBP) into DHAP and GAP. The production of DHAP is coupled to the activity of glycerol-3-phosphate dehydrogenase (GPDH), which reduces DHAP to glycerol-3-phosphate while oxidizing NADH to NAD+. The decrease in NADH concentration, which can be monitored by fluorescence, is proportional to the ALDOA activity. Inhibitors of ALDOA will result in a decreased rate of NADH consumption.

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Recombinant human ALDOA

  • Fructose-1,6-bisphosphate (FBP), substrate

  • Glycerol-3-phosphate dehydrogenase (GPDH), coupling enzyme

  • NADH

  • Test compounds (dissolved in DMSO)

  • 384-well black plates

  • Fluorescence microplate reader (Ex/Em = 340/460 nm for NADH)

Procedure:

  • Compound Plating:

    • Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of test compounds and control inhibitors (at various concentrations) into the wells of a 384-well plate.

  • Enzyme and Substrate Preparation:

    • Prepare a master mix containing ALDOA, GPDH, and NADH in the assay buffer.

    • Prepare a substrate solution containing FBP in the assay buffer.

  • Assay Protocol (Kinetic Reading):

    • Dispense the enzyme master mix into the wells containing the test compounds and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the FBP substrate solution to all wells.

    • Immediately place the plate in a kinetic fluorescence plate reader and measure the decrease in NADH fluorescence over time (e.g., every 30 seconds for 15 minutes).

  • Data Analysis:

    • Calculate the rate of the reaction (slope of the fluorescence decay curve) for each well.

    • Normalize the data to controls (e.g., DMSO as 0% inhibition, a known inhibitor as 100% inhibition).

    • Plot the percent inhibition versus compound concentration to determine the IC50 values for active compounds.

Visualizations

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase-1 DHAP Dihydroxyacetone Phosphate F16BP->DHAP Aldolase GAP Glyceraldehyde-3-phosphate F16BP->GAP Aldolase DHAP->GAP Triosephosphate Isomerase Pyruvate Pyruvate GAP->Pyruvate ...Multiple Steps

Caption: Key steps of the glycolytic pathway highlighting the position of DHAP.

DHAP_Quantification_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Sample_Prep Sample Preparation (Tissue, Cells, Fluids) Incubation Add Reaction Mix to Samples & Standards Incubate 37°C for 60 min Sample_Prep->Incubation Standard_Curve DHAP Standard Curve (0-500 pmol/well) Standard_Curve->Incubation Reaction_Mix Prepare Reaction Mix (Assay Buffer, Probe, Enzymes) Reaction_Mix->Incubation Measurement Measure Fluorescence (Ex/Em = 535/587 nm) Incubation->Measurement Calculation Calculate DHAP Concentration (vs. Standard Curve) Measurement->Calculation

Caption: Experimental workflow for the fluorometric quantification of DHAP.

ALDOA_Inhibitor_Screening Compound_Plating Dispense Compounds into 384-well plate Enzyme_Addition Add Enzyme Mix (ALDOA, GPDH, NADH) Compound_Plating->Enzyme_Addition Preincubation Pre-incubate (15 min at RT) Enzyme_Addition->Preincubation Reaction_Initiation Add Substrate (Fructose-1,6-bisphosphate) Preincubation->Reaction_Initiation Kinetic_Read Kinetic Fluorescence Reading (Ex/Em = 340/460 nm) Reaction_Initiation->Kinetic_Read Data_Analysis Calculate Reaction Rates Determine IC50 values Kinetic_Read->Data_Analysis

References

Application Notes and Protocols for Radiolabeling Dihydroxyacetone Phosphate (DHAP) for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyacetone phosphate (DHAP) is a critical intermediate in central carbon metabolism, primarily involved in glycolysis and gluconeogenesis, as well as lipid biosynthesis. Radiolabeling DHAP allows for the precise tracking of its metabolic fate within cellular systems, providing valuable insights into the regulation and dysregulation of these pathways in various physiological and pathological states, including cancer and metabolic disorders. This document provides detailed protocols for the radiolabeling of DHAP and its application in metabolic tracing studies.

Overview of Radiolabeling Strategies

The choice of radionuclide for labeling DHAP depends on the specific application and detection method. The most commonly used isotopes are Carbon-14 (¹⁴C) and Tritium (³H) for radiometric detection and Carbon-13 (¹³C) for mass spectrometry-based analysis.

  • ¹⁴C-Labeling: Offers high sensitivity and is ideal for tracing the carbon backbone of DHAP through various metabolic pathways.

  • ³H-Labeling: Can be used to label specific positions in the molecule, providing insights into specific enzymatic reactions.

  • ¹³C-Labeling: A stable isotope that allows for detailed analysis of metabolic fluxes using mass spectrometry and NMR, without the concerns of radioactivity.

Enzymatic Synthesis of [¹⁴C]-Dihydroxyacetone Phosphate

Given the inherent instability of DHAP, enzymatic synthesis offers a mild and specific method for its preparation. This protocol describes the synthesis of [¹⁴C]-DHAP from a commercially available radiolabeled precursor, [U-¹⁴C]glycerol.

Experimental Protocol: Enzymatic Synthesis of [¹⁴C]-DHAP

Materials:

  • [U-¹⁴C]Glycerol (specific activity ~100-200 mCi/mmol)

  • Glycerol kinase (from E. coli or other suitable source)

  • Glycerol-3-phosphate oxidase (from Aerococcus viridans)

  • Catalase (from bovine liver)

  • ATP (Adenosine 5'-triphosphate)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • MgCl₂ (10 mM)

  • Anion exchange resin (e.g., Dowex 1x8)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Liquid scintillation counter and scintillation cocktail

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:

    • 50 µL of 100 mM Tris-HCl buffer (pH 7.5)

    • 10 µL of 10 mM MgCl₂

    • 10 µL of 10 mM ATP

    • 1 µL of [U-¹⁴C]Glycerol (e.g., 1 µCi)

    • 5 units of Glycerol kinase

    • 10 units of Glycerol-3-phosphate oxidase

    • 100 units of Catalase

  • Incubation: Incubate the reaction mixture at 37°C for 2 hours. The glycerol kinase will phosphorylate [¹⁴C]glycerol to [¹⁴C]glycerol-3-phosphate, which is then oxidized to [¹⁴C]DHAP by glycerol-3-phosphate oxidase. Catalase is included to remove the hydrogen peroxide byproduct.

  • Monitoring the Reaction: Spot a small aliquot (1-2 µL) of the reaction mixture onto a TLC plate. Develop the chromatogram using a suitable solvent system (e.g., isopropanol:ammonia:water, 7:1:2 v/v/v). Visualize the radioactive spots using a phosphorimager or by autoradiography. The conversion of [¹⁴C]glycerol to [¹⁴C]DHAP will be indicated by the appearance of a new spot with a lower Rf value.

  • Purification by Anion Exchange Chromatography:

    • Prepare a small column with an anion exchange resin equilibrated with water.

    • Load the reaction mixture onto the column.

    • Wash the column with water to remove unreacted [¹⁴C]glycerol and other non-phosphorylated compounds.

    • Elute the [¹⁴C]DHAP from the column using a stepwise gradient of a volatile salt solution (e.g., triethylammonium bicarbonate).

    • Collect fractions and measure the radioactivity of each fraction using a liquid scintillation counter.

    • Pool the fractions containing the peak of radioactivity.

  • Quantification and Specific Activity Determination:

    • Measure the total radioactivity of the purified [¹⁴C]DHAP solution.

    • Determine the concentration of DHAP using a suitable enzymatic assay (e.g., coupling to glycerol-3-phosphate dehydrogenase and monitoring NADH oxidation).

    • Calculate the specific activity as the total radioactivity (in Curies or Becquerels) divided by the total moles of DHAP.

Data Presentation: Synthesis and Purification of [¹⁴C]-DHAP
ParameterTypical Value
Starting Material[U-¹⁴C]Glycerol
Specific Activity of Precursor150 mCi/mmol
Radiochemical Yield75-85%
Purified [¹⁴C]-DHAP Specific Activity140-160 mCi/mmol
Radiochemical Purity (by TLC)>98%

Metabolic Tracing with Radiolabeled DHAP in Cultured Cells

This protocol outlines a general procedure for tracing the metabolic fate of [¹⁴C]-DHAP in cultured cells to study glycolysis and its branching pathways.

Experimental Protocol: Metabolic Tracing in Cultured Cells

Materials:

  • Cultured cells of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Purified [¹⁴C]-DHAP

  • Cold perchloric acid (PCA) or methanol/chloroform extraction solution

  • Liquid scintillation counter and scintillation cocktail

  • TLC plates or HPLC system for metabolite separation

Procedure:

  • Cell Culture: Plate cells in multi-well plates and grow to the desired confluency.

  • Labeling:

    • Remove the culture medium and wash the cells once with warm PBS.

    • Add fresh culture medium containing a known concentration and specific activity of [¹⁴C]-DHAP.

    • Incubate the cells for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C in a CO₂ incubator.

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to stop metabolic activity.

    • Add ice-cold 0.5 M perchloric acid to the cells and scrape them from the plate.

    • Alternatively, use a methanol/chloroform/water extraction method for simultaneous extraction of polar and non-polar metabolites.

    • Collect the cell extracts and centrifuge to pellet the protein and cell debris.

  • Analysis of Labeled Metabolites:

    • Total Incorporation: Measure the radioactivity in an aliquot of the cell extract using a liquid scintillation counter to determine the total uptake of [¹⁴C]-DHAP.

    • Metabolite Separation and Quantification:

      • TLC: Separate the labeled metabolites in the cell extract by two-dimensional TLC. Identify the spots corresponding to key glycolytic intermediates (e.g., fructose-1,6-bisphosphate, 3-phosphoglycerate, lactate) and lipids by co-migration with authentic standards. Scrape the radioactive spots and quantify the radioactivity by liquid scintillation counting.

      • HPLC: Use a suitable HPLC method (e.g., anion exchange or reverse-phase with ion pairing) coupled with a radio-detector to separate and quantify the labeled metabolites.

  • Data Analysis:

    • Calculate the amount of radioactivity incorporated into each metabolite at each time point.

    • Express the data as a percentage of the total incorporated radioactivity or as the absolute amount of metabolite synthesized from the radiolabeled precursor.

Data Presentation: Example of [¹⁴C]-DHAP Tracing in a Cancer Cell Line
Metabolite% of Total ¹⁴C Incorporated (at 30 min)
Fructose-1,6-bisphosphate15%
3-Phosphoglycerate25%
Lactate40%
Total Lipids10%
Other10%

Visualizations

Diagram: Enzymatic Synthesis of [¹⁴C]-DHAP

enzymatic_synthesis cluster_0 Reaction 1 cluster_1 Reaction 2 Glycerol [U-14C]Glycerol G3P [14C]Glycerol-3-Phosphate Glycerol->G3P Glycerol Kinase ATP -> ADP DHAP [14C]Dihydroxyacetone Phosphate G3P->DHAP Glycerol-3-Phosphate Oxidase O2 -> H2O2

Caption: Enzymatic synthesis of [¹⁴C]-DHAP from [U-¹⁴C]Glycerol.

Diagram: Metabolic Fate of Radiolabeled DHAP

metabolic_tracing DHAP [14C]DHAP G3P Glyceraldehyde-3-P DHAP->G3P Triose Phosphate Isomerase FBP Fructose-1,6-BP DHAP->FBP Glycerol3P Glycerol-3-P DHAP->Glycerol3P Glycerol-3-P Dehydrogenase G3P->FBP PEP Phosphoenolpyruvate FBP->PEP Glycolysis Lactate [14C]Lactate PEP->Lactate Lipids [14C]Lipids Glycerol3P->Lipids

Application Notes and Protocols for In Vitro Reconstitution of Metabolic Pathways Involving Dihydroxyacetone Phosphate (DHAP)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroxyacetone phosphate (DHAP) is a critical metabolic intermediate positioned at the crossroads of several major cellular pathways, including glycolysis, gluconeogenesis, and the biosynthesis of glycerolipids. The in vitro reconstitution of metabolic pathways involving DHAP offers a powerful platform to dissect complex biochemical processes, screen for enzyme inhibitors, and engineer novel biosynthetic routes. By assembling purified enzymes and substrates in a controlled environment, researchers can overcome the complexities of cellular regulation and gain precise insights into reaction kinetics, pathway dynamics, and the effects of specific modulators.

These application notes provide detailed protocols for the in vitro reconstitution of two key metabolic pathways involving DHAP: the lower part of glycolysis (from DHAP to pyruvate) and the initial steps of glycerolipid synthesis (from DHAP to phosphatidic acid). The protocols are designed to be adaptable for various research applications, from basic biochemical characterization to high-throughput screening for drug discovery.

Pathway 1: In Vitro Reconstitution of Lower Glycolysis

This protocol describes the reconstitution of the enzymatic reactions that convert DHAP to pyruvate, a central segment of the glycolytic pathway. The system can be initiated with fructose-1,6-bisphosphate, which is cleaved by aldolase to generate both DHAP and glyceraldehyde-3-phosphate (G3P).

Signaling Pathway Diagram

Lower_Glycolysis cluster_glycolysis Lower Glycolysis F16BP Fructose-1,6-bisphosphate DHAP DHAP F16BP->DHAP Aldolase G3P G3P F16BP->G3P Aldolase DHAP->G3P TPI BPG13 1,3-Bisphosphoglycerate G3P->BPG13 GAPDH (NAD+, Pi) NADH NADH G3P->NADH PG3 3-Phosphoglycerate BPG13->PG3 PGK (ADP) ATP ATP BPG13->ATP PG2 2-Phosphoglycerate PG3->PG2 PGM PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate PK (ADP) PEP->ATP NAD NAD+ NAD->G3P ADP ADP ADP->BPG13 ADP->PEP

Caption: Lower Glycolysis Pathway from Fructose-1,6-bisphosphate.

Experimental Protocol: Reconstitution of Lower Glycolysis

This protocol is adapted from studies that have successfully reconstituted the entire glycolytic pathway.

1. Materials and Reagents

  • Enzymes (purified):

    • Fructose-bisphosphate aldolase (e.g., from rabbit muscle)

    • Triosephosphate isomerase (TPI)

    • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

    • Phosphoglycerate kinase (PGK)

    • Phosphoglycerate mutase (PGM)

    • Enolase

    • Pyruvate kinase (PK)

  • Substrates and Cofactors:

    • Fructose-1,6-bisphosphate (F1,6BP)

    • Adenosine diphosphate (ADP)

    • Nicotinamide adenine dinucleotide (NAD+)

    • Inorganic phosphate (Pi)

    • Potassium chloride (KCl)

    • Magnesium chloride (MgCl₂)

  • Buffer:

    • HEPES or Tris-HCl buffer (pH 7.4)

2. Enzyme Preparation

  • All enzymes should be purified to >95% homogeneity.

  • Enzyme concentrations should be determined accurately (e.g., by Bradford assay or UV absorbance at 280 nm).

  • Enzyme activity should be verified using standard individual assays before use in the reconstituted system.

3. Reaction Setup

The following is a representative reaction mixture. Optimal concentrations may need to be determined empirically.

ComponentFinal Concentration
HEPES buffer (pH 7.4)50 mM
KCl100 mM
MgCl₂5 mM
Fructose-1,6-bisphosphate2 mM
ADP2 mM
NAD+1 mM
Inorganic Phosphate (Pi)5 mM
Aldolase100 - 1000 nM
TPI100 - 1000 nM
GAPDH100 - 1000 nM
PGK100 - 1000 nM
PGM100 - 1000 nM
Enolase100 - 1000 nM
PK100 - 1000 nM
Total Volume e.g., 100 µL

4. Experimental Procedure

  • Prepare a master mix containing the buffer, salts, cofactors, and substrates.

  • Aliquot the master mix into reaction tubes.

  • Add the enzymes to the reaction tubes to initiate the reaction. It is recommended to add the enzymes as a mixture to ensure consistent ratios across replicates.

  • Incubate the reaction at a controlled temperature (e.g., 37°C).

  • At desired time points, quench the reaction by adding an equal volume of a quenching solution (e.g., 0.6 M perchloric acid or ice-cold methanol).

  • Neutralize the quenched samples (e.g., with KOH for perchloric acid) and centrifuge to remove precipitated protein.

  • Analyze the supernatant for the presence of metabolites.

5. Analytical Methods

  • Spectrophotometry: The production of NADH can be monitored continuously in a plate reader or spectrophotometer by measuring the absorbance at 340 nm.

  • LC-MS/MS: For the quantification of all phosphorylated intermediates and pyruvate, liquid chromatography-tandem mass spectrometry is the method of choice, offering high sensitivity and specificity.

  • Enzymatic Assays: The final product, pyruvate, can be quantified using a lactate dehydrogenase-coupled assay.

Quantitative Data Summary

The following table provides a hypothetical example of expected metabolite concentrations over time in a reconstituted lower glycolysis system. Actual values will depend on the specific enzyme concentrations and reaction conditions.

Time (min)DHAP (µM)G3P (µM)1,3-BPG (µM)3-PG (µM)PEP (µM)Pyruvate (µM)
0000000
580040155020100
15400203015060400
30100550300120900
60<10<1605002001500

Pathway 2: In Vitro Reconstitution of Glycerolipid Synthesis from DHAP

This protocol outlines the initial steps of glycerolipid biosynthesis, starting from DHAP and leading to the formation of phosphatidic acid, a key precursor for all glycerophospholipids and triacylglycerols.[1][2][3]

Workflow Diagram

Glycerolipid_Synthesis_Workflow cluster_workflow Glycerolipid Synthesis Workflow cluster_reagents Key Reagents DHAP DHAP G3P Glycerol-3-Phosphate DHAP->G3P GPDH (NADH -> NAD+) LPA Lysophosphatidic Acid G3P->LPA GPAT (Acyl-CoA) PA Phosphatidic Acid LPA->PA AGPAT (Acyl-CoA) NADH NADH NADH->DHAP AcylCoA Acyl-CoA AcylCoA->G3P AcylCoA->LPA

Caption: Workflow for in vitro glycerolipid synthesis from DHAP.

Experimental Protocol: Reconstitution of Phosphatidic Acid Synthesis

This protocol is based on established methods for in vitro phospholipid synthesis.[1][2][3]

1. Materials and Reagents

  • Enzymes (purified):

    • Glycerol-3-phosphate dehydrogenase (GPDH)

    • Glycerol-3-phosphate acyltransferase (GPAT)

    • 1-acylglycerol-3-phosphate acyltransferase (AGPAT)

  • Substrates and Cofactors:

    • Dihydroxyacetone phosphate (DHAP)

    • NADH

    • Fatty acyl-CoAs (e.g., palmitoyl-CoA, oleoyl-CoA)

  • Buffer and other reagents:

    • HEPES or Tris-HCl buffer (pH 7.4)

    • MgCl₂

    • Bovine serum albumin (BSA, fatty acid-free)

    • Liposomes (e.g., from phosphatidylcholine) for membrane-bound enzymes

2. Enzyme and Reagent Preparation

  • GPAT and AGPAT are often membrane-bound proteins and may require reconstitution into liposomes for activity.

  • Prepare fresh solutions of DHAP, NADH, and acyl-CoAs. Acyl-CoAs are prone to hydrolysis.

3. Reaction Setup

ComponentFinal Concentration
HEPES buffer (pH 7.4)50 mM
MgCl₂2 mM
BSA (fatty acid-free)0.1% (w/v)
Liposomes (if required)1 mg/mL
DHAP500 µM
NADH1 mM
Fatty Acyl-CoA50 µM
GPDH1 µM
GPAT (in liposomes)0.5 µM
AGPAT (in liposomes)0.5 µM
Total Volume e.g., 100 µL

4. Experimental Procedure

  • If using membrane-bound enzymes, prepare the enzyme-liposome mixture first.

  • Prepare a master mix with buffer, salts, BSA, and liposomes.

  • Add DHAP and NADH to the master mix.

  • Add GPDH and incubate for a short period (e.g., 10 minutes) to generate G3P.

  • Initiate the acyltransferase reactions by adding the fatty acyl-CoA and the GPAT/AGPAT-liposome mixture.

  • Incubate at 37°C with gentle shaking.

  • At various time points, stop the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform:methanol, 2:1 v/v).

  • Perform a lipid extraction (e.g., Bligh-Dyer method).

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the lipid extract in an appropriate solvent for analysis.

5. Analytical Methods

  • Thin-Layer Chromatography (TLC): A simple method to separate lysophosphatidic acid and phosphatidic acid from other lipids.

  • LC-MS/MS: The preferred method for accurate quantification of lysophosphatidic acid and phosphatidic acid species.

Quantitative Data Summary

The following table shows representative data for the formation of key intermediates and the final product in the reconstituted glycerolipid synthesis pathway.

Time (min)Glycerol-3-Phosphate (µM)Lysophosphatidic Acid (µM)Phosphatidic Acid (µM)
0000
5450205
152004025
30503050
60<101575

Logical Relationship Diagram

Logical_Relationships cluster_logic Experimental Design and Analysis Logic DefinePathway Define Pathway of Interest (e.g., Lower Glycolysis) PurifyEnzymes Purify Constituent Enzymes DefinePathway->PurifyEnzymes OptimizeConditions Optimize Reaction Conditions (pH, Temp, Cofactors) PurifyEnzymes->OptimizeConditions ReconstituteSystem Reconstitute In Vitro System OptimizeConditions->ReconstituteSystem TimeCourse Perform Time-Course Experiment ReconstituteSystem->TimeCourse QuantifyMetabolites Quantify Metabolites (LC-MS, Spectrophotometry) TimeCourse->QuantifyMetabolites AnalyzeData Analyze Data (Kinetics, Flux) QuantifyMetabolites->AnalyzeData Applications Apply to Research Goals (Drug Screening, etc.) AnalyzeData->Applications

Caption: Logical flow of in vitro pathway reconstitution experiments.

References

Application Notes and Protocols for Dihydroxyacetone Phosphate (DHAP) in Biotechnology and Biofuel Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroxyacetone phosphate (DHAP) is a pivotal intermediate in central carbon metabolism, primarily known for its role in glycolysis and gluconeogenesis. Beyond its fundamental metabolic functions, DHAP is emerging as a valuable platform molecule in industrial biotechnology and a key target in drug development. Its strategic position in cellular metabolism allows for its conversion into a variety of commercially important chemicals, including biofuels and specialty sugars. Furthermore, DHAP-dependent enzymes are being harnessed as powerful tools for stereoselective synthesis. This document provides detailed application notes and experimental protocols for the utilization of DHAP in these innovative fields.

Application 1: Biofuel Production - Microbial Synthesis of 1,2-Propanediol

A significant application of DHAP in biofuel and chemical production is as a precursor for 1,2-propanediol (1,2-PDO), a commodity chemical traditionally derived from petroleum. The bioproduction of 1,2-PDO from renewable feedstocks like glycerol is a more sustainable alternative. This process typically involves the metabolic engineering of microorganisms, such as Escherichia coli, to channel carbon flux from glycerol through DHAP to 1,2-PDO.

Engineered Metabolic Pathway for 1,2-Propanediol Production in E. coli

The metabolic engineering strategy involves the overexpression of a synthetic pathway that converts DHAP to 1,2-PDO, coupled with the deletion of competing metabolic pathways to maximize product yield.

DHAP_to_1_2_PDO cluster_glycolysis Central Metabolism cluster_engineered_pathway Engineered 1,2-PDO Pathway cluster_deletions Pathway Deletions Glycerol Glycerol DHAP Dihydroxyacetone Phosphate (DHAP) Glycerol->DHAP Glycerol Metabolism Methylglyoxal Methylglyoxal DHAP->Methylglyoxal mgsA (Methylglyoxal Synthase) overexpression Lactate Lactate DHAP->Lactate ldhA deletion Lactaldehyde Lactaldehyde Methylglyoxal->Lactaldehyde gldA (Glycerol Dehydrogenase) overexpression Acetol Acetol Methylglyoxal->Acetol yqhD (Aldehyde Reductase) overexpression PDO 1,2-Propanediol Lactaldehyde->PDO fucO (Propanediol Oxidoreductase) overexpression Acetol->PDO gldA (Glycerol Dehydrogenase) overexpression

Caption: Engineered metabolic pathway for 1,2-propanediol production from glycerol via DHAP in E. coli.

Quantitative Data: 1,2-Propanediol Production in Engineered E. coli

The following table summarizes the production titers and yields of 1,2-propanediol achieved through various metabolic engineering strategies in E. coli.

Strain/Genetic ModificationCarbon SourceTiter (g/L)Yield (g/g substrate)Reference
E. coli expressing gldA and mgsGlucose0.7-[1]
E. coli expressing mgs, gldA, and fucOGlucose4.50.19[2][3]
Engineered E. coliGlycerol5.60.213[4]

Note: Yields and titers can vary based on fermentation conditions and specific strain constructs.

Experimental Protocol: Production and Quantification of 1,2-Propanediol

1. Strain Cultivation and Fermentation:

  • Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotics for plasmid maintenance. Incubate overnight at 37°C with shaking at 250 rpm.

  • Fermentation Medium: Prepare a fermentation medium containing: 30 g/L glycerol, 1.5 g/L yeast extract, 4 g/L (NH₄)₂SO₄, 0.69 g/L K₂HPO₄·3H₂O, 0.25 g/L KH₂PO₄, 0.2 g/L MgSO₄, 0.05 g/L FeSO₄·7H₂O, and 1 mL/L trace element solution.[1]

  • Fermentation: Inoculate 50 mL of fermentation medium in a 250 mL flask with the overnight culture to an initial OD₆₀₀ of ~0.1. Induce protein expression with IPTG (e.g., 0.1 mM) when the OD₆₀₀ reaches 0.6-0.8.[5] Incubate at 37°C with shaking at 120 rpm for up to 144 hours.[1]

2. Quantification of 1,2-Propanediol by HPLC:

  • Sample Preparation: Centrifuge 1 mL of the fermentation broth at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis: Analyze the filtered supernatant using a High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector.

    • Column: Aminex HPX-87H column.[5]

    • Mobile Phase: 0.01 N Sulfuric Acid.[5]

    • Flow Rate: 0.5 mL/min.[5]

    • Column Temperature: 40°C.[5]

  • Quantification: Create a standard curve using known concentrations of 1,2-propanediol. Identify and quantify the 1,2-propanediol peak in the samples by comparing the retention time and peak area to the standards.

Application 2: Biotechnological Synthesis of Rare Sugars

DHAP-dependent aldolases are powerful biocatalysts for the stereoselective formation of C-C bonds. This capability is exploited for the synthesis of rare sugars, which have applications in the food, pharmaceutical, and cosmetic industries. In these enzymatic reactions, DHAP serves as the nucleophilic donor, and a variety of aldehydes act as the electrophilic acceptors.

General Workflow for Enzymatic Synthesis of Rare Sugars

The synthesis of rare sugars using DHAP-dependent aldolases can be performed using purified enzymes or whole-cell biocatalysts. The latter approach is often more cost-effective as it allows for the in situ generation of DHAP from cheaper substrates like glycerol.

Rare_Sugar_Synthesis cluster_biocatalyst Whole-Cell Biocatalyst (Engineered E. coli) Glycerol Glycerol DHAP DHAP (in situ generated) Glycerol->DHAP Overexpressed Glycerol Kinase & Glycerol-3-Phosphate Oxidase RareSugarP Phosphorylated Rare Sugar DHAP->RareSugarP Overexpressed DHAP-dependent Aldolase (e.g., RhaD) Aldehyde Aldehyde Substrate (e.g., D-Glyceraldehyde) Aldehyde->RareSugarP RareSugar Rare Sugar Product (e.g., D-Sorbose) RareSugarP->RareSugar Phosphatase

Caption: General workflow for rare sugar synthesis using a whole-cell biocatalyst.

Quantitative Data: Yields of Rare Sugars from a Whole-Cell Biocatalyst System

The following table presents the yields of various rare sugars produced from glycerol and different aldehyde substrates using an engineered E. coli whole-cell biocatalyst expressing a DHAP-dependent aldolase.

Aldehyde SubstrateRare Sugar ProductFinal Yield (g/L)Maximum Conversion Rate (%)Reference
D-GlyceraldehydeD-Sorbose15.3099[6][7]
D-GlyceraldehydeD-Psicose6.3599[6][7]
L-GlyceraldehydeL-Fructose16.8095[6][7]
Experimental Protocol: Synthesis of Rare Sugars using a Whole-Cell Biocatalyst

1. Preparation of the Whole-Cell Biocatalyst:

  • Strain and Plasmid: Use an E. coli strain engineered to overexpress a DHAP-dependent aldolase (e.g., L-rhamnulose-1-phosphate aldolase, RhaD), glycerol kinase, and glycerol-3-phosphate oxidase.

  • Cultivation: Grow the engineered E. coli in a suitable medium (e.g., LB) with appropriate antibiotics to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG and continue cultivation at a lower temperature (e.g., 16-20°C) overnight.

  • Cell Harvesting: Harvest the cells by centrifugation, wash with a suitable buffer (e.g., phosphate buffer, pH 7.0), and resuspend to a desired cell density.

2. Whole-Cell Biotransformation:

  • Reaction Mixture: Prepare a reaction mixture containing glycerol, the aldehyde substrate (e.g., D-glyceraldehyde), and the resuspended whole-cell biocatalyst in a suitable buffer.

  • Reaction Conditions: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) with gentle agitation. Monitor the consumption of substrates and the formation of products over time. For semi-continuous bioconversion, the aldehyde substrate can be added in a fed-batch manner.[6][7]

  • Product Analysis: Analyze the reaction mixture for the presence of the rare sugar product using techniques such as HPLC with a refractive index detector or a carbohydrate analysis column.

Application 3: Quantification of DHAP in Biological Samples

The quantification of DHAP is crucial for monitoring metabolic flux, diagnosing certain metabolic disorders, and assessing the efficiency of engineered biosynthetic pathways. Fluorometric assays provide a highly sensitive method for this purpose.

Workflow for Fluorometric DHAP Quantification

DHAP_Quantification Sample Biological Sample (e.g., Cell Lysate) DHAP DHAP in Sample Sample->DHAP Sample Preparation GAP Glyceraldehyde-3-Phosphate (GAP) DHAP->GAP Triose Phosphate Isomerase (TPI) Intermediate Intermediate Product GAP->Intermediate Enzyme Mix Fluorophore Fluorescent Product Intermediate->Fluorophore Developer + Probe Measurement Measure Fluorescence (Ex/Em = 535/587 nm) Fluorophore->Measurement

Caption: Workflow for the fluorometric quantification of DHAP.

Experimental Protocol: Fluorometric DHAP Assay in Cell Lysates

This protocol is based on the principles of commercially available fluorometric DHAP assay kits.[8]

1. Reagent Preparation:

  • DHAP Assay Buffer: Prepare according to the kit manufacturer's instructions.

  • PicoProbe™: Warm to room temperature before use.

  • DHAP Enzyme Mix and Developer: Reconstitute with DHAP Assay Buffer as per the protocol.

  • DHAP Standard: Reconstitute in ddH₂O to generate a stock solution (e.g., 100 mM). Prepare a dilution series to create a standard curve (e.g., 0 to 500 pmol/well).

2. Sample Preparation:

  • Cell Lysis: Homogenize 1 x 10⁶ cells in 100 µL of ice-cold DHAP Assay Buffer.

  • Clarification: Centrifuge the lysate at 10,000 x g for 5 minutes to remove insoluble material. Collect the supernatant.

3. Assay Procedure:

  • Standard Curve: Add known amounts of the diluted DHAP standard to a 96-well plate. Adjust the volume of each well to 50 µL with DHAP Assay Buffer.

  • Samples: Add 2-50 µL of the cell lysate supernatant to duplicate wells. Bring the final volume to 50 µL with DHAP Assay Buffer.

  • Reaction Master Mix: Prepare a master mix containing DHAP Assay Buffer, PicoProbe™, DHAP Enzyme Mix, and DHAP Developer according to the kit's instructions.

  • Incubation: Add 50 µL of the Master Reaction Mix to each well containing the standards and samples. Incubate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity at Ex/Em = 535/587 nm using a microplate reader.

4. Data Analysis:

  • Subtract the fluorescence reading of the 0 pmol DHAP standard (blank) from all other readings.

  • Plot the standard curve of fluorescence intensity versus the amount of DHAP.

  • Determine the amount of DHAP in the samples from the standard curve.

  • Calculate the concentration of DHAP in the original cell lysate.

Conclusion

Dihydroxyacetone phosphate is a versatile and valuable molecule in biotechnology. Its central metabolic position makes it an ideal target for metabolic engineering efforts aimed at the sustainable production of biofuels and chemicals. Furthermore, the enzymes that utilize DHAP are powerful tools for the synthesis of complex molecules like rare sugars. The protocols and data presented here provide a foundation for researchers to explore and expand the applications of DHAP in their respective fields.

References

Application Notes and Protocols for Utilizing Dihydroxyacetone Phosphate (DHAP) in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyacetone phosphate (DHAP) is a pivotal intermediate in central carbon metabolism, participating in glycolysis, gluconeogenesis, and lipid biosynthesis. Its role as a substrate and product for several key enzymes makes it a critical molecule for studying enzyme kinetics. Understanding the kinetic parameters of enzymes that interact with DHAP is fundamental for elucidating metabolic pathways, identifying potential drug targets, and developing novel therapeutics. These application notes provide detailed protocols and data for studying the kinetics of enzymes that utilize DHAP, offering valuable insights for researchers in basic science and drug discovery.

Key Enzymes Interacting with DHAP

Several key enzymes utilize DHAP as a substrate, making them subjects of kinetic studies. These include:

  • Fructose-1,6-bisphosphate Aldolase (Aldolase): This enzyme catalyzes the reversible cleavage of fructose-1,6-bisphosphate into DHAP and glyceraldehyde-3-phosphate (G3P) in glycolysis and the reverse condensation reaction in gluconeogenesis.[1][2][3]

  • Triosephosphate Isomerase (TPI): TPI catalyzes the reversible isomerization of DHAP and G3P, a crucial step in glycolysis to ensure that both triose phosphates can proceed through the pathway.[4]

  • Glycerol-3-phosphate Dehydrogenase (GPDH): GPDH catalyzes the reversible reduction of DHAP to glycerol-3-phosphate, linking carbohydrate and lipid metabolism.[5]

Data Presentation: Kinetic Parameters

The following tables summarize the kinetic parameters for key enzymes interacting with DHAP. These values are essential for designing experiments and interpreting results.

Table 1: Kinetic Parameters for Triosephosphate Isomerase (TPI)
Organism/IsozymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Rabbit MuscleDHAP0.974304.4 x 105[1]
Rabbit MuscleD-Glyceraldehyde-3-phosphate0.4*43009.1 x 106[1]

*Km of GAP does not account for diol equilibrium.

Table 2: Kinetic Parameters for Glycerol-3-Phosphate Dehydrogenase (GPDH)
Organism/IsozymeSubstrateKm (mM)InhibitorKi (mM)Reference
Saccharomyces cerevisiaeDHAP0.54Fructose-1,6-bisphosphate4.8
Saccharomyces cerevisiaeNADH0.023NAD0.93
Human Liver (hlGPDH)DHAP---
Human Liver (hlGPDH) K120A mutantDHAP---
Table 3: Kinetic Parameters for Fructose-1,6-Bisphosphate Aldolase
Organism/IsozymeSubstrateKm (mM)kcat (s-1)Reference
Aquifex aeolicusFructose-1,6-bisphosphate--[1]
Rabbit MuscleFructose-1,6-bisphosphate--

Signaling Pathway and Experimental Workflows

DHAP and mTORC1 Signaling

Recent studies have identified DHAP as a key signaling molecule that indicates glucose availability to the mechanistic target of rapamycin complex 1 (mTORC1).[6][7] This pathway is independent of the canonical energy sensor AMPK.[6] The sensing of DHAP by mTORC1 provides a direct link between glycolytic flux and the regulation of anabolic processes, such as lipid synthesis, which is controlled by mTORC1.[6][7] This discovery has significant implications for understanding metabolic regulation in normal and disease states, such as cancer.

DHAP_mTORC1_Signaling Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis DHAP DHAP Glycolysis->DHAP mTORC1 mTORC1 DHAP->mTORC1 Activates Anabolic_Processes Anabolic Processes (e.g., Lipid Synthesis) mTORC1->Anabolic_Processes Promotes Enzyme_Kinetics_Workflow start Start reagent_prep Prepare Reagents (Enzyme, DHAP, Buffers, etc.) start->reagent_prep assay_setup Set up Assay (e.g., 96-well plate) reagent_prep->assay_setup reaction_init Initiate Reaction (Add enzyme or substrate) assay_setup->reaction_init data_acq Data Acquisition (e.g., Spectrophotometer) reaction_init->data_acq data_analysis Data Analysis (Michaelis-Menten plot, etc.) data_acq->data_analysis results Determine Kinetic Parameters (Km, kcat, Vmax, Ki) data_analysis->results HTS_Aldolase_Inhibitor_Screening cluster_detection Detection FBP Fructose-1,6-bisphosphate (FBP) ALDOA Aldolase A (ALDOA) FBP->ALDOA DHAP_G3P DHAP + G3P ALDOA->DHAP_G3P TPI Triosephosphate Isomerase (TPI) DHAP_G3P->TPI Isomerization GPDH Glycerol-3-phosphate Dehydrogenase (GPDH) DHAP_G3P->GPDH Reduction of DHAP G3P G3P TPI->G3P NAD NAD+ (Non-fluorescent) GPDH->NAD NADH NADH (Fluorescent) NADH->GPDH NADH->NAD Decreased Fluorescence Inhibitor Potential Inhibitor Inhibitor->ALDOA Blocks

References

Application Notes and Protocols for DHAP Stability Testing and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyacetone phosphate (DHAP) is a critical intermediate in several metabolic pathways, most notably glycolysis and gluconeogenesis. Its stability is a crucial factor for in vitro studies, enzymatic assays, and the development of therapeutic agents that target these pathways. This document provides a detailed protocol for assessing the stability of DHAP under various conditions and offers recommendations for its proper storage. The primary degradation pathway of DHAP involves its uncatalyzed conversion to methylglyoxal (MG), a reactive dicarbonyl species. This process is influenced by environmental factors such as pH and the presence of reactive oxygen species (ROS).[1]

I. DHAP Stability Testing Protocol

This protocol outlines the methodology for conducting both accelerated and real-time stability studies to determine the shelf-life and optimal storage conditions for DHAP.

A. Materials and Reagents

  • DHAP solution of known concentration

  • Buffers with varying pH (e.g., pH 4, 7, 9)

  • High-purity water

  • Analytical standards of DHAP and methylglyoxal

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

  • Temperature and humidity-controlled stability chambers

B. Experimental Procedure

  • Sample Preparation: Prepare aliquots of DHAP solution in different buffers to assess the impact of pH on stability.

  • Storage Conditions: Place the prepared samples in stability chambers under the conditions specified in the tables below.

  • Time Points for Analysis: Samples should be withdrawn and analyzed at predetermined intervals. For accelerated studies, testing at 0, 1, 3, and 6 months is recommended. For real-time studies, testing at 0, 3, 6, 9, 12, 18, 24, and 36 months is advised.[2]

  • Analytical Method: A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), should be used to quantify the concentration of DHAP and detect the formation of degradation products like methylglyoxal.

  • Data Analysis: The rate of degradation can be determined by plotting the concentration of DHAP against time. The shelf-life is typically defined as the time it takes for the concentration to decrease to 90% of its initial value.

Table 1: Accelerated Stability Study Conditions
ParameterCondition
Temperature40°C ± 2°C
Relative Humidity75% RH ± 5% RH
Duration6 months
Table 2: Real-Time Stability Study Conditions
ParameterCondition
Temperature2-8°C (Refrigerated)
Relative HumidityAmbient
Duration36 months
Temperature25°C ± 2°C
Relative Humidity60% RH ± 5% RH
Duration36 months

II. Recommended Storage Conditions

Based on the known instability of DHAP, the following storage conditions are recommended to minimize degradation.

Table 3: Recommended Storage Conditions for DHAP
FormTemperatureAtmospherepH of Solution
Solid (Lyophilized)-20°C or belowInert (e.g., Argon, Nitrogen)N/A
Aqueous Solution-80°C (Long-term)Degassed bufferSlightly acidic (pH 4-6)
Aqueous Solution2-8°C (Short-term)Degassed bufferSlightly acidic (pH 4-6)

Note: Alkaline conditions should be avoided as they favor the formation of methylglyoxal from DHAP.[1]

III. DHAP Degradation Pathway and Experimental Workflow

The following diagrams illustrate the chemical degradation of DHAP and the experimental workflow for its stability testing.

DHAP_Degradation_Pathway DHAP Degradation Pathway DHAP Dihydroxyacetone Phosphate (DHAP) Enol Enolate Intermediate DHAP->Enol Deprotonation (Alkaline pH favors) Enol->DHAP Pi Inorganic Phosphate (Pi) MG Methylglyoxal (MG) Enol->MG Dephosphorylation

Caption: Chemical degradation pathway of Dihydroxyacetone Phosphate (DHAP) to Methylglyoxal (MG).

DHAP_Stability_Workflow DHAP Stability Testing Workflow cluster_prep 1. Sample Preparation cluster_storage 2. Storage cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep Prepare DHAP solutions in various buffers (pH 4, 7, 9) Accelerated Accelerated Conditions (40°C / 75% RH) Prep->Accelerated RealTime Real-Time Conditions (25°C / 60% RH & 2-8°C) Prep->RealTime Timepoints Withdraw samples at predefined time points Accelerated->Timepoints RealTime->Timepoints Assay Quantify DHAP and degradation products (e.g., MG) using HPLC or LC-MS Timepoints->Assay Degradation Determine degradation rate Assay->Degradation ShelfLife Establish shelf-life and optimal storage conditions Degradation->ShelfLife

Caption: Experimental workflow for DHAP stability testing.

References

Application Notes and Protocols: Synthesis of DHAP Analogs for Mechanistic Studies of Aldolase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroxyacetone phosphate (DHAP) is a key substrate for fructose-1,6-bisphosphate (FBP) aldolase, a central enzyme in glycolysis. The study of aldolase mechanism and the development of inhibitors for therapeutic applications often rely on the use of DHAP analogs. These analogs can act as probes to elucidate the enzyme's active site, reaction mechanism, and substrate specificity. This document provides detailed protocols for the synthesis of several DHAP analogs and outlines their application in mechanistic studies of FBP aldolase.

Data Presentation

Table 1: Kinetic Parameters of Fructose-1,6-Bisphosphate Aldolase with Substrates and Analogs

Substrate/AnalogEnzyme SourceKm (µM)Vmax (relative to FBP)Reference
Fructose-1,6-bisphosphate (FBP)Rabbit Muscle2.31[1]
5-Deoxyfructose-1,6-bisphosphateRabbit Muscle0.112.6[1]
Data for synthesized DHAP analogs to be populated upon experimental determination.

Experimental Protocols

Protocol 1: Synthesis of 3-Azidohydroxyacetone 1-Phosphate

This protocol is adapted from the general methods described for the synthesis of DHAP analogs. The synthesis involves the reaction of a protected chloromethyl ketone with sodium azide, followed by phosphorylation and deprotection.

Materials:

  • 1-Chloro-3-hydroxyacetone

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Protecting group (e.g., TBDMS-Cl)

  • Phosphorylating agent (e.g., dibenzyl phosphite)

  • Deprotection reagents (e.g., TBAF, H2/Pd-C)

  • Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)

Procedure:

  • Protection of the hydroxyl group: The hydroxyl group of 1-chloro-3-hydroxyacetone is protected to prevent side reactions.

  • Azide displacement: The protected chloromethyl ketone is reacted with sodium azide in an appropriate solvent like DMF to introduce the azido group.

  • Phosphorylation: The ketone is then phosphorylated using a suitable phosphorylating agent.

  • Deprotection: The protecting groups on the hydroxyl and phosphate moieties are removed to yield the final product, 3-azidohydroxyacetone 1-phosphate.

  • Purification: The final compound is purified using chromatographic techniques.

Protocol 2: Synthesis of (R)-1,3-Dihydroxy-2-butanone 1-Phosphate

This synthesis starts from the commercially available precursor 4-hydroxy-2-butanone.

Materials:

  • 4-Hydroxy-2-butanone

  • Chiral reducing agent (for stereospecific reduction)

  • Protecting group reagents

  • Phosphorylating agent (e.g., dibenzyl phosphite)

  • Deprotection reagents

  • Standard laboratory glassware and purification equipment

Procedure:

  • Chiral reduction: The ketone group of 4-hydroxy-2-butanone is stereospecifically reduced to the (R)-hydroxyl group.

  • Protection: The resulting diol is selectively protected to allow for phosphorylation at the desired position.

  • Phosphorylation: The primary hydroxyl group is phosphorylated.

  • Deprotection: All protecting groups are removed to yield (R)-1,3-dihydroxy-2-butanone 1-phosphate.

  • Purification: The final product is purified by chromatography.

Protocol 3: Synthesis of Phosphonomethyl Glycolate

This protocol describes the synthesis of a phosphonate analog of DHAP.

Materials:

  • Glycolic acid derivative

  • Paraformaldehyde

  • Phosphorous acid derivative (e.g., trimethyl phosphite)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Mannich-type reaction: A protected glycolic acid derivative is reacted with formaldehyde and a source of phosphorus, such as trimethyl phosphite, in a Mannich-type reaction to introduce the phosphonomethyl group.

  • Hydrolysis: The ester groups of the phosphonate and the carboxylate are hydrolyzed to yield the final product, phosphonomethyl glycolate.

  • Purification: The product is purified by crystallization or chromatography.

Mandatory Visualizations

Signaling and Metabolic Pathways

Glycolysis_Pathway Fructose_6_P Fructose-6-phosphate FBP Fructose-1,6-bisphosphate Fructose_6_P->FBP PFK-1 Aldolase FBP Aldolase FBP->Aldolase DHAP Dihydroxyacetone phosphate (DHAP) GAP Glyceraldehyde-3-phosphate DHAP_analogs DHAP Analogs (e.g., 3-azido-DHAP) DHAP_analogs->Aldolase Inhibition/Probing Aldolase->DHAP Aldolase->GAP Mechanistic_Studies Mechanistic Studies Aldolase->Mechanistic_Studies

Caption: Role of DHAP and its analogs in the glycolysis pathway.

Experimental Workflows

Synthesis_Workflow cluster_synthesis DHAP Analog Synthesis cluster_analysis Mechanistic Studies Start Starting Material (e.g., 1-chloro-3-hydroxyacetone) Protection Protection of Functional Groups Start->Protection Modification Key Reaction (e.g., Azide Displacement) Protection->Modification Phosphorylation Phosphorylation Modification->Phosphorylation Deprotection Deprotection Phosphorylation->Deprotection Purification Purification Deprotection->Purification Analog DHAP Analog Purification->Analog Enzyme_Assay Enzyme Kinetic Assays (Aldolase) Analog->Enzyme_Assay Binding_Studies Binding Affinity Studies (e.g., ITC) Analog->Binding_Studies Structural_Studies Structural Biology (X-ray, NMR) Analog->Structural_Studies Data_Analysis Data Analysis & Interpretation Enzyme_Assay->Data_Analysis Binding_Studies->Data_Analysis Structural_Studies->Data_Analysis

Caption: General workflow for DHAP analog synthesis and application.

Logical Relationships

Mechanistic_Probing DHAP_Analog DHAP Analog (Designed Structure) Interaction Interaction (Binding/Reaction) DHAP_Analog->Interaction Aldolase_Active_Site Aldolase Active Site Aldolase_Active_Site->Interaction Kinetic_Data Kinetic Data (Km, Vmax, Ki) Interaction->Kinetic_Data Structural_Data Structural Data (Binding Mode) Interaction->Structural_Data Mechanism_Insight Mechanistic Insight (e.g., role of specific residues) Kinetic_Data->Mechanism_Insight Structural_Data->Mechanism_Insight

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the production of dihydroxyacetone phosphate (DHAP)-related enzymes using cell-free expression (CFE) systems. CFE offers a powerful and versatile platform for the rapid synthesis and analysis of these enzymes, which are crucial components of glycolysis and lipid biosynthesis. This approach is particularly advantageous for high-throughput screening, prototyping of metabolic pathways, and the production of enzymes that may be toxic to living cells.

Introduction to Cell-Free Expression for DHAP-Related Enzymes

Cell-free protein synthesis (CFPS) has emerged as a transformative technology for protein production, enabling the synthesis of proteins without the use of living cells. This is achieved by preparing a cell extract (lysate) that contains all the necessary machinery for transcription and translation, such as ribosomes, RNA polymerase, and tRNAs. The open nature of CFE systems allows for precise control over the reaction environment, including the addition of specific substrates, cofactors, and energy sources, making it an ideal platform for studying and producing metabolic enzymes like those in the DHAP pathway.

The core enzymes related to DHAP metabolism include:

  • Fructose-1,6-bisphosphate Aldolase (FBA): Catalyzes the reversible cleavage of fructose-1,6-bisphosphate into DHAP and glyceraldehyde-3-phosphate.

  • Triosephosphate Isomerase (TPI): Interconverts DHAP and glyceraldehyde-3-phosphate.

  • Glycerol-3-phosphate Dehydrogenase (GPDH): Reduces DHAP to glycerol-3-phosphate, a key intermediate in lipid synthesis.

  • DHAP Acyltransferase (DHAPAT): Acylates DHAP to form acyl-DHAP, the first committed step in the synthesis of ether lipids.

The ability to rapidly produce and test variants of these enzymes in a cell-free environment accelerates research and development in areas such as metabolic engineering, synthetic biology, and drug discovery.

Quantitative Data on Cell-Free Expression of DHAP-Related Enzymes

The following tables summarize quantitative data for the expression of DHAP-related enzymes. It is important to note that yields and activities can vary significantly depending on the specific CFE system, reaction conditions, and the nature of the target protein. While specific data for the cell-free expression of all these enzymes is not extensively available in the literature, the tables below provide a compilation of relevant data from in vivo and in vitro studies to serve as a benchmark.

EnzymeCell-Free SystemProtein Yield (mg/mL)Purity (%)Specific Activity (U/mg)Reference(s)
Fructose-1,6-bisphosphate Aldolase (FBA)E. coli extract~1.3 (general protein)>851.69-fold > WT (in vivo)[1][2][3]
DHAP Acyltransferase (DHAPAT)Not ReportedNot Reported>95 (native)~4.0 (native)[4]
Glycerol-3-phosphate Dehydrogenase (GPDH)Not ReportedNot ReportedNot ReportedNot Reported
Triosephosphate Isomerase (TPI)Not ReportedNot ReportedNot ReportedNot Reported

Note: Data for FBA is based on in vivo expression and general protein yield in a fructose-1,6-bisphosphate energized cell-free system, as specific cell-free expression data is limited. Data for DHAPAT is from purification of the native enzyme.

Signaling Pathways and Experimental Workflows

DHAP Metabolic Pathway

The following diagram illustrates the central role of DHAP in glycolysis and its connection to lipid biosynthesis.

DHAP_Pathway FBP Fructose-1,6-bisphosphate DHAP Dihydroxyacetone phosphate (DHAP) FBP->DHAP FBA G3P Glyceraldehyde-3-phosphate FBP->G3P FBA DHAP->G3P TPI Gly3P Glycerol-3-phosphate DHAP->Gly3P GPDH Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP DHAPAT Lipids Lipid Biosynthesis Gly3P->Lipids Acyl_DHAP->Lipids

Caption: The DHAP metabolic pathway, highlighting key enzymes and products.

General Workflow for Cell-Free Enzyme Production and Analysis

This workflow outlines the major steps involved in producing and characterizing DHAP-related enzymes using a cell-free expression system.

CFE_Workflow cluster_0 DNA Template Preparation cluster_1 Cell-Free Expression cluster_2 Analysis & Purification Plasmid DNA Plasmid DNA DNA Purification DNA Purification Plasmid DNA->DNA Purification PCR Amplicon PCR Amplicon PCR Amplicon->DNA Purification In Vitro Transcription & Translation In Vitro Transcription & Translation DNA Purification->In Vitro Transcription & Translation Add Template Cell Extract Cell Extract Cell Extract->In Vitro Transcription & Translation Energy Source & Buffers Energy Source & Buffers Energy Source & Buffers->In Vitro Transcription & Translation SDS-PAGE Analysis SDS-PAGE Analysis In Vitro Transcription & Translation->SDS-PAGE Analysis Analyze Expression Enzyme Activity Assay Enzyme Activity Assay In Vitro Transcription & Translation->Enzyme Activity Assay Measure Activity Protein Purification Protein Purification In Vitro Transcription & Translation->Protein Purification Purify Enzyme Protein Purification->Enzyme Activity Assay Characterize Purified Enzyme

Caption: A general experimental workflow for cell-free enzyme production.

Experimental Protocols

Protocol 1: Preparation of E. coli Cell Extract for Cell-Free Expression

This protocol describes the preparation of a crude S30 extract from E. coli, a commonly used system for cell-free protein synthesis.

Materials:

  • E. coli strain (e.g., BL21(DE3))

  • 2x YPTG media

  • S30 buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 2 mM DTT)

  • Lysis buffer (S30 buffer with 0.5 mM PMSF)

  • Centrifuge and centrifuge tubes

  • Sonicator

  • Spectrophotometer

Procedure:

  • Inoculate a starter culture of E. coli and grow overnight.

  • Inoculate a larger volume of 2x YPTG media with the overnight culture and grow at 37°C with shaking until the OD600 reaches 3.0.

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.[5]

  • Wash the cell pellet three times with cold S30 buffer.[5]

  • Resuspend the cell pellet in lysis buffer (1 mL per 1 g of cell pellet).

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 18,000 x g for 10 minutes at 4°C to pellet cell debris.[5]

  • Collect the supernatant (the S30 extract).

  • Perform a "run-off" reaction by incubating the extract at 37°C for 60 minutes to degrade endogenous mRNA and ribosomes.[5]

  • Centrifuge again at 10,000 x g for 10 minutes at 4°C.

  • Aliquot the supernatant and store at -80°C.

Protocol 2: Cell-Free Expression of a DHAP-Related Enzyme

This protocol provides a general method for the in vitro transcription and translation of a target DHAP-related enzyme using the prepared E. coli extract.

Materials:

  • Prepared E. coli S30 extract

  • DNA template (plasmid or PCR product) encoding the target enzyme with a T7 promoter

  • Reaction buffer (containing amino acids, NTPs, and an energy source like phosphoenolpyruvate (PEP) or fructose-1,6-bisphosphate)

  • T7 RNA polymerase

  • RNase inhibitor

  • Incubator or water bath

Procedure:

  • Thaw all components on ice.

  • In a microcentrifuge tube, combine the following in order:

    • Reaction buffer

    • DNA template (final concentration ~5-10 nM)

    • T7 RNA polymerase

    • RNase inhibitor

    • E. coli S30 extract (typically ~30% of the final reaction volume)

  • Mix gently by pipetting.

  • Incubate the reaction at 37°C for 2-4 hours. For some proteins, a longer incubation at a lower temperature (e.g., 24 hours at 25°C) may improve folding and yield.[6]

  • After incubation, the reaction mixture containing the expressed enzyme is ready for analysis.

Protocol 3: Fructose-1,6-bisphosphate Aldolase (FBA) Activity Assay

This coupled enzyme assay measures the activity of FBA by monitoring the oxidation of NADH.

Materials:

  • Cell-free expressed FBA

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Fructose-1,6-bisphosphate (substrate)

  • Triosephosphate isomerase (coupling enzyme)

  • Glycerol-3-phosphate dehydrogenase (coupling enzyme)

  • NADH

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADH, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.

  • Add a small volume of the cell-free expression reaction containing FBA to the mixture.

  • Initiate the reaction by adding fructose-1,6-bisphosphate.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.[6]

  • Calculate the enzyme activity based on the rate of NADH consumption.

Conclusion

Cell-free expression systems provide a robust and efficient platform for the production and analysis of DHAP-related enzymes. The protocols and data presented here offer a starting point for researchers to explore the expression and function of these critical metabolic enzymes. The flexibility of CFE systems allows for rapid optimization of expression conditions and facilitates the engineering of novel enzyme variants and metabolic pathways.

References

Troubleshooting & Optimization

Dihydroxyacetone Phosphate (DHAP) Quantification Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dihydroxyacetone phosphate (DHAP) quantification assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental measurement of DHAP.

Troubleshooting Guide

DHAP quantification assays are sensitive and can be prone to various issues. The table below outlines common problems, their potential causes, and recommended solutions to help you navigate these challenges.

Problem Potential Cause(s) Recommended Solution(s)
High Background Signal 1. NADH in samples: Samples may contain endogenous NADH, which can generate a background signal in fluorometric assays.[1][2] 2. Contaminated Reagents: Assay buffer or other reagents may be contaminated.1. Prepare a parallel sample background control by omitting the DHAP Enzyme Mix from the reaction. Subtract this reading from your sample readings.[1][2] 2. Use fresh, high-purity water and reagents. Ensure proper storage of all kit components at -20°C, protected from light.[1][2]
Low or No Signal 1. Inactive Enzyme/Developer: Improper storage or repeated freeze-thaw cycles can lead to loss of enzyme and developer activity.[1][2][3] 2. Incorrect Wavelengths: The fluorescence plate reader is not set to the correct excitation and emission wavelengths (typically λex = 535 nm / λem = 587 nm).[1][4] 3. Low DHAP Concentration: The DHAP concentration in the sample is below the detection limit of the assay (often around 0.5 µM).1. Reconstitute and aliquot enzymes and developers upon first use and store at -20°C. Keep on ice while in use.[1][2][3] 2. Verify the plate reader settings match the assay protocol's specifications. 3. Concentrate your sample or use a larger sample volume if it is within the recommended range. For unknown samples, test several dilutions to ensure the readings are within the standard curve range.[1][2]
Inconsistent Replicates 1. Pipetting Errors: Inaccurate or inconsistent pipetting of samples, standards, or reaction mix. 2. Incomplete Mixing: Reagents and samples are not thoroughly mixed in the wells.1. Ensure pipettes are calibrated. Use reverse pipetting techniques for viscous solutions. 2. Mix the plate well using a horizontal shaker or by pipetting up and down after adding the reaction mix.[1]
Non-linear or Poor Standard Curve 1. Improper Standard Dilution: Errors in preparing the serial dilutions of the DHAP standard. 2. Standard Degradation: The reconstituted DHAP standard has degraded due to improper storage.1. Carefully prepare fresh serial dilutions for each assay. Do not reuse standard dilutions from a previous experiment.[1] 2. Store the reconstituted DHAP standard at -20°C and use it within two months of reconstitution. Keep on ice during use.[1][2][3]
Sample Interference 1. Enzymes in Sample: Endogenous enzymes in the sample can interfere with the assay reactions.[1][2]1. Deproteinize samples using a 10 kDa molecular weight cut-off (MWCO) spin filter before adding them to the reaction wells.[1][2]

Frequently Asked Questions (FAQs)

Q1: What types of samples are compatible with this assay?

A1: These assays are typically suitable for a variety of biological samples, including serum, plasma, other biological fluids, tissue homogenates, and cell lysates.[2][5]

Q2: How should I prepare my tissue or cell samples?

A2: For tissue, it is recommended to homogenize 10 mg of tissue in 100 µL of ice-cold DHAP Assay Buffer. For cells, approximately 1-2 x 10^6 cells can be homogenized in 100 µL of the same buffer. After homogenization, centrifuge the samples to remove insoluble material and use the supernatant for the assay.[1][2][3]

Q3: Why is it necessary to run a new standard curve for each experiment?

A3: A new standard curve must be prepared for each assay to account for any minor variations in reagent preparation, incubation times, and temperature, ensuring accurate quantification of your samples.[1]

Q4: Can I freeze and thaw the reconstituted enzymes and developer multiple times?

A4: It is highly recommended to avoid repeated freeze-thaw cycles of the reconstituted enzyme mix and developer, as this can lead to a loss of activity. Aliquot the reconstituted solutions upon first use and store them at -20°C.[2][3]

Q5: My sample readings are higher than the highest standard. What should I do?

A5: If your sample readings are outside the range of the standard curve, you will need to dilute your sample with the DHAP Assay Buffer and re-run the assay.

Experimental Protocol: Fluorometric DHAP Quantification

This protocol is a generalized procedure based on commercially available kits. Refer to your specific kit's manual for precise volumes and concentrations.

1. Reagent Preparation:

  • DHAP Assay Buffer: Bring to room temperature before use.

  • Fluorometric Probe: Thaw at room temperature.

  • DHAP Enzyme Mix & Developer: Reconstitute each with 220 µL of DHAP Assay Buffer. Mix well, aliquot, and store at -20°C. Keep on ice while in use.

  • DHAP Standard (100 mM): Reconstitute with 100 µL of ultrapure water to create a 100 mM stock solution. Store at -20°C.

2. Standard Curve Preparation:

  • Prepare a 1 mM DHAP standard by diluting 10 µL of the 100 mM stock with 990 µL of DHAP Assay Buffer.

  • Prepare a 50 µM working solution by diluting 50 µL of the 1 mM standard with 950 µL of DHAP Assay Buffer.

  • Add 0, 2, 4, 6, 8, and 10 µL of the 50 µM working solution into a 96-well plate to generate 0, 100, 200, 300, 400, and 500 pmol/well standards.

  • Adjust the volume of each well to 50 µL with DHAP Assay Buffer.

3. Sample Preparation:

  • Serum/Plasma: Can often be assayed directly.

  • Tissues/Cells: Homogenize as described in the FAQs.

  • Deproteinization: For samples with potential enzyme interference, use a 10 kDa MWCO spin filter.

  • Add 2-50 µL of your prepared sample to duplicate wells.

  • Bring the final volume to 50 µL with DHAP Assay Buffer.

  • Prepare a sample background control if high NADH levels are suspected.

4. Reaction Mix Preparation and Measurement:

  • Prepare a Master Reaction Mix for each sample and standard according to your kit's instructions. A typical mix for one reaction is:

    • 43 µL DHAP Assay Buffer

    • 3 µL Fluorometric Probe

    • 2 µL DHAP Enzyme Mix

    • 2 µL DHAP Developer

  • Add 50 µL of the Master Reaction Mix to each well containing standards and samples.

  • For background controls, use a mix that omits the DHAP Enzyme Mix.

  • Incubate the plate for 60 minutes at 37°C, protected from light.

  • Measure the fluorescence at Ex/Em = 535/587 nm.

5. Calculations:

  • Subtract the 0 pmol standard (blank) reading from all standard and sample readings.

  • If used, subtract the sample background control reading from the corresponding sample readings.

  • Plot the standard curve and determine the DHAP concentration in your samples.

Visualizations

Glycolysis Pathway Context

Glycolysis Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP DHAP DHAP F16BP->DHAP Aldolase GAP Glyceraldehyde-3-P F16BP->GAP Aldolase DHAP->GAP Triose Phosphate Isomerase Pyruvate Pyruvate GAP->Pyruvate ...

Caption: Simplified glycolysis pathway highlighting the position of DHAP.

DHAP Assay Experimental Workflow

DHAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Sample Preparation (Homogenization, Deproteinization) Plate_Loading Load Samples & Standards into 96-well Plate Sample_Prep->Plate_Loading Standard_Prep Standard Curve Preparation (Serial Dilutions) Standard_Prep->Plate_Loading Add_Reaction_Mix Add Master Reaction Mix Plate_Loading->Add_Reaction_Mix Incubation Incubate at 37°C for 60 min (Protect from light) Add_Reaction_Mix->Incubation Measure_Fluorescence Measure Fluorescence (Ex/Em = 535/587 nm) Incubation->Measure_Fluorescence Calculations Subtract Background, Plot Standard Curve, Calculate Concentration Measure_Fluorescence->Calculations

References

Technical Support Center: Dihydroxyacetone Phosphate (DHAP)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dihydroxyacetone Phosphate (DHAP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the instability of DHAP in aqueous solutions. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my DHAP solution losing potency over time?

A1: Dihydroxyacetone phosphate (DHAP) is an inherently unstable molecule in aqueous solutions.[1][2] Its degradation is a spontaneous chemical process. The primary cause of this instability is the degradation of DHAP into methylglyoxal (MG), a reactive dicarbonyl compound.[3] This degradation involves dephosphorylation and isomerization.

Q2: What are the main factors that influence the stability of DHAP in my experiments?

A2: The stability of DHAP is primarily affected by two main factors:

  • pH: DHAP is more susceptible to degradation in neutral to slightly basic conditions. An alkaline pH promotes the deprotonation step in the degradation pathway to methylglyoxal.[3]

  • Temperature: Higher temperatures accelerate the rate of DHAP degradation. It is recommended to store DHAP solutions at -20°C and to keep them on ice during experimental use.[4][5]

Q3: What is methylglyoxal (MG) and why is it a problem?

A3: Methylglyoxal (MG) is a cytotoxic byproduct of DHAP degradation.[1] It is a highly reactive dicarbonyl compound that can react with proteins and nucleic acids, leading to the formation of advanced glycation end products (AGEs). The presence of MG can interfere with cellular functions and may lead to inaccurate experimental results.

Q4: How can I minimize the degradation of DHAP in my aqueous solutions?

A4: To minimize DHAP degradation, consider the following:

  • pH Control: Maintain a slightly acidic pH for your DHAP solutions. The optimal pH for stability is generally below 7.0.

  • Temperature Control: Always prepare and store DHAP solutions at low temperatures. Reconstituted DHAP standards and solutions should be stored at -20°C and kept on ice during use.[4][5] Avoid repeated freeze-thaw cycles.[4][5]

  • Fresh Preparation: Prepare DHAP solutions fresh for each experiment whenever possible.

  • Buffer Selection: Use a buffer system that is appropriate for maintaining a stable pH in your desired range. Phosphate-based buffers are commonly used in DHAP assays.

Q5: What are the recommended storage conditions for DHAP?

A5: Solid DHAP should be stored at -20°C. Once reconstituted in an aqueous solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C, protected from light.[4][5] For short-term use during an experiment, solutions should be kept on ice.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in DHAP-dependent enzyme assays.
  • Possible Cause 1: DHAP degradation.

    • Troubleshooting Step: Prepare fresh DHAP solution for each experiment. Ensure the pH of the reaction buffer is optimal for both enzyme activity and DHAP stability. Keep all solutions containing DHAP on ice.

  • Possible Cause 2: Incorrect DHAP concentration.

    • Troubleshooting Step: Verify the concentration of your DHAP stock solution. If possible, use a commercially available DHAP assay kit to accurately determine the concentration.

  • Possible Cause 3: Interference from methylglyoxal.

    • Troubleshooting Step: If significant DHAP degradation is suspected, the resulting methylglyoxal could inhibit your enzyme of interest. Analyze your DHAP solution for the presence of MG using a suitable assay.

Issue 2: Low signal or no activity in a DHAP assay.
  • Possible Cause 1: Degraded DHAP.

    • Troubleshooting Step: Use a fresh vial of DHAP or a newly prepared solution. Check the storage conditions of your DHAP.

  • Possible Cause 2: Incorrect assay buffer conditions.

    • Troubleshooting Step: Ensure the assay buffer is at room temperature before use, as specified in many commercial kit protocols.[4] Cold buffer can affect enzyme kinetics. Verify the pH of the buffer.

  • Possible Cause 3: Presence of interfering substances.

    • Troubleshooting Step: Samples containing NADH can generate background fluorescence in some fluorometric assays.[4] Run a sample background control without the DHAP enzyme mix to subtract the background signal.[4] Deproteinize samples with a 10 kDa molecular weight cut-off spin filter to remove enzymes that may interfere with the assay.

Data Presentation

Table 1: Factors Influencing DHAP Stability in Aqueous Solutions

FactorEffect on StabilityRecommendations
pH Degradation increases at neutral to alkaline pH.[3]Maintain a slightly acidic pH (e.g., pH 6.0-7.0).
Temperature Degradation rate increases with temperature.Store stock solutions at -20°C and keep on ice during use.[4][5]
Reactive Oxygen Species (ROS) Can promote the formation of methylglyoxal.[3]Degas solutions where appropriate and consider the addition of antioxidants if compatible with the experimental setup.
Freeze-Thaw Cycles Repeated cycles can lead to degradation.[4][5]Aliquot solutions upon preparation to minimize freeze-thaw cycles.

Table 2: Estimated Half-life of DHAP under Different Conditions

TemperaturepHEstimated Half-lifeReference
37°C~7.4 (Physiological)~10 hoursBased on rate constant from
25°CNeutral to slightly basic~30 hours[5]
37°CNeutral to slightly basic~3 hours[5]

Note: The half-life values are estimates based on available data and can vary depending on the specific buffer composition and other solutes.

Experimental Protocols

Protocol 1: Preparation and Storage of DHAP Stock Solution
  • Reconstitution: Reconstitute lyophilized DHAP in ultrapure water to a desired high concentration (e.g., 100 mM).[4]

  • Mixing: Mix well by pipetting up and down. Avoid vigorous vortexing to prevent aeration.

  • Aliquoting: Immediately aliquot the stock solution into smaller volumes in microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles.[4][5]

  • Storage: Store the aliquots at -20°C, protected from light.[4]

  • Usage: When needed, thaw an aliquot on ice. Keep the thawed solution on ice throughout the experiment. Discard any unused portion of the thawed aliquot.

Protocol 2: In Vitro DHAP Stability Assay
  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). A phosphate or citrate-phosphate buffer system can be used.

  • Prepare DHAP Solutions: Dilute the DHAP stock solution to the final desired concentration in each of the prepared buffers.

  • Incubation: Incubate the DHAP solutions at different constant temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot from each solution.

  • Quench Reaction: Immediately after collection, stop the degradation by adding the aliquot to a quenching solution (if necessary for the analytical method) or by flash-freezing in liquid nitrogen and storing at -80°C until analysis.

  • Quantify DHAP: Analyze the concentration of DHAP in each aliquot using a validated method, such as a commercial DHAP assay kit (fluorometric or colorimetric) or by HPLC.

  • Data Analysis: Plot the concentration of DHAP versus time for each condition. Determine the degradation rate constant and the half-life (t₁/₂) by fitting the data to a first-order decay model.

Mandatory Visualization

DHAP_Degradation_Pathway cluster_glyoxalase Detoxification DHAP Dihydroxyacetone Phosphate (DHAP) Enolate Enolate Intermediate DHAP->Enolate Deprotonation (favored by alkaline pH) Enolate->DHAP Reprotonation MG Methylglyoxal (MG) (Cytotoxic) Enolate->MG Phosphate Elimination Pi Inorganic Phosphate (Pi) Enolate->Pi Hemithioacetal Hemithioacetal MG->Hemithioacetal GSH Glutathione (GSH) GSH->Hemithioacetal SLG S-D-lactoylglutathione Hemithioacetal->SLG GLO1 GLO1 Glyoxalase I SLG->GSH Regeneration D_Lactate D-Lactate SLG->D_Lactate GLO2 GLO2 Glyoxalase II

Caption: DHAP degradation to methylglyoxal and its subsequent detoxification.

Troubleshooting_DHAP_Assay start Low or No Signal in DHAP Assay q1 Is the DHAP solution fresh? start->q1 a1_yes Prepare fresh DHAP and re-run experiment. q1->a1_yes No q2 Is the assay buffer at room temperature? q1->q2 Yes end Consult further technical support. a1_yes->end a2_yes Warm buffer to RT and repeat. q2->a2_yes No q3 Is there potential NADH interference? q2->q3 Yes a2_yes->end a3_yes Run a sample background control without enzyme mix. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting logic for a failing DHAP assay.

DHAP_Assay_Workflow prep Sample Preparation (e.g., homogenization, deproteinization) plate Add Standards and Samples to 96-well Plate prep->plate standards Prepare DHAP Standards standards->plate reaction_mix Prepare Master Reaction Mix (Buffer, Probe, Enzymes) add_mix Add Master Reaction Mix to all wells reaction_mix->add_mix plate->add_mix incubate Incubate at 37°C (protected from light) add_mix->incubate measure Measure Fluorescence (Ex/Em = 535/587 nm) incubate->measure

Caption: General experimental workflow for a fluorometric DHAP assay.

References

Technical Support Center: Improving Yield in the Chemical Synthesis of DHAP

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical and enzymatic synthesis of Dihydroxyacetone Phosphate (DHAP).

Frequently Asked Questions (FAQs)

Q1: What are the main approaches for synthesizing DHAP?

A1: There are two primary routes for DHAP synthesis: enzymatic synthesis and chemical synthesis. Enzymatic methods are generally preferred for their high specificity, milder reaction conditions, and for avoiding the use of hazardous reagents. Chemical synthesis often involves the phosphorylation of a protected dihydroxyacetone (DHA) precursor and can be advantageous for producing stable precursors that can be converted to DHAP as needed.[1][2][3]

Q2: Why is DHAP stability a concern, and how can it be managed?

A2: DHAP is an unstable molecule, particularly in solution, where it can be prone to degradation.[1][2][3] Its stability is influenced by factors such as pH and temperature.[4][5] For storage, it is recommended to keep DHAP solutions at low temperatures (-20°C or below) and at a slightly acidic to neutral pH.[6] Chemical synthesis routes often focus on creating more stable, storable precursors of DHAP.[1][3]

Q3: What are the common starting materials for DHAP synthesis?

A3: For enzymatic synthesis, common starting materials include glycerol and dihydroxyacetone (DHA).[1][7] For chemical synthesis, a protected form of dihydroxyacetone, often the dimer, is used to control the phosphorylation reaction.[3]

Troubleshooting Guides

Enzymatic Synthesis Troubleshooting
Problem Possible Cause Suggested Solution
Low or No DHAP Yield Inactive Enzyme(s) - Ensure enzymes are stored correctly (-20°C or -80°C) and have not undergone multiple freeze-thaw cycles. - Verify the activity of each enzyme in the cascade separately using a standard assay.[8] - Consider expressing and purifying fresh batches of enzymes.
Sub-optimal Reaction Conditions - Optimize the pH of the reaction buffer. The optimal pH for glycerol kinase, for instance, is around 9.8, but the overall cascade may require a different pH for optimal performance of all enzymes.[9] - Ensure the reaction temperature is optimal for all enzymes involved. A common starting point is 37°C.[9] - Verify the correct concentrations of all substrates and cofactors (e.g., ATP, Mg²⁺).[10][11]
Problem with ATP Regeneration System - Confirm the activity of the kinase used for ATP regeneration (e.g., pyruvate kinase, acetate kinase). - Ensure an adequate concentration of the phosphate donor (e.g., phosphoenolpyruvate, acetyl phosphate).[10]
Product Inhibition - High concentrations of DHAP can inhibit some enzymes in the synthesis pathway.[1] Consider in-situ consumption of DHAP by coupling the synthesis to a subsequent enzymatic reaction.
Inconsistent Results Variability in Starting Materials - If using dihydroxyacetone (DHA), be aware that it can exist as a monomer or a dimer. The monomer is the active substrate. Ensure consistent preparation of the DHA solution.
Pipetting Errors - Use calibrated pipettes and prepare a master mix for the reaction components to ensure consistency between experiments.[8]
Chemical Synthesis Troubleshooting
Problem Possible Cause Suggested Solution
Low Yield of Phosphorylated Product Moisture in the Reaction - Ensure all glassware is thoroughly dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[12] - Use anhydrous solvents.
Inactive Phosphorylating Agent - Use a fresh or properly stored bottle of the phosphorylating agent (e.g., phosphorus oxychloride). Phosphorus oxychloride is sensitive to moisture.[1][13]
Incomplete Reaction - Monitor the reaction progress using an appropriate technique (e.g., TLC, NMR). - Ensure the reaction is stirred efficiently and maintained at the correct temperature for a sufficient duration.[12]
Side Reactions - Control the addition rate of the phosphorylating agent, often by adding it dropwise at a low temperature, to minimize side product formation.[1]
Difficulty in Product Purification Co-elution of Product and Byproducts - Optimize the purification method. For ion-exchange chromatography, adjust the salt gradient and pH to improve separation.
Product Degradation During Workup - DHAP is unstable. Perform workup and purification steps at low temperatures and as quickly as possible.[12]
Purification and Handling Troubleshooting
Problem Possible Cause Suggested Solution
Low Recovery After Ion-Exchange Chromatography Product Not Binding to the Resin - Ensure the pH of the loading buffer is appropriate for the charge of DHAP and the type of ion-exchange resin (anion or cation).
Product Eluting with the Wash - Decrease the ionic strength of the wash buffer.
Product Irreversibly Bound to the Resin - Increase the ionic strength of the elution buffer or adjust the pH to elute the product.
DHAP Degradation During Storage Improper Storage Conditions - Store purified DHAP solutions at -20°C or -80°C. - Avoid repeated freeze-thaw cycles by aliquoting the solution. - Maintain a slightly acidic to neutral pH for the storage buffer.[6]

Data Presentation

Comparison of DHAP Synthesis Methods
Synthesis Method Starting Material Key Reagents/Enzymes Reported Yield Advantages Disadvantages
Enzymatic GlycerolGlycerol Kinase, Glycerol-3-Phosphate Oxidase, ATP Regeneration SystemUp to 88%High specificity, mild conditions, environmentally friendly.[14]Can be complex to set up, potential for enzyme inhibition.[1]
Enzymatic Dihydroxyacetone (DHA)Dihydroxyacetone Kinase, ATP Regeneration System~53% (in a coupled reaction)Direct phosphorylation of a readily available precursor.[15]DHA can exist in inactive dimeric form, potential for enzyme inhibition.
Chemical Protected Dihydroxyacetone DimerPhosphorus Oxychloride, PyridineModerate to Good (qualitative)Can produce stable precursors, scalable.[1]Uses hazardous reagents, requires protection/deprotection steps, can have lower yields and complicated workups.[2][3]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of DHAP from Glycerol

This protocol describes a two-step enzymatic cascade to produce DHAP from glycerol.

Materials:

  • Glycerol

  • ATP (Adenosine Triphosphate)

  • Phosphoenolpyruvate (PEP)

  • NADH (Nicotinamide Adenine Dinucleotide, Reduced)

  • Magnesium Chloride (MgCl₂)

  • Potassium Chloride (KCl)

  • Tris-HCl buffer (pH 7.5)

  • Glycerol Kinase (GK)

  • Pyruvate Kinase (PK)

  • Glycerol-3-Phosphate Oxidase (GPO)

  • Catalase

  • Deionized water

Procedure:

  • Reaction Setup:

    • In a reaction vessel, prepare the reaction mixture with the following final concentrations: 100 mM Tris-HCl (pH 7.5), 50 mM Glycerol, 60 mM ATP, 120 mM PEP, 10 mM MgCl₂, 20 mM KCl.

    • Add the enzymes to the following final concentrations: 5 U/mL Glycerol Kinase, 10 U/mL Pyruvate Kinase, 5 U/mL Glycerol-3-Phosphate Oxidase, and 200 U/mL Catalase.

    • Bring the total volume to the desired amount with deionized water.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle agitation.

  • Monitoring the Reaction:

    • Monitor the formation of DHAP over time. This can be done by taking aliquots at different time points and measuring the decrease in NADH absorbance at 340 nm in a coupled assay with glycerol-3-phosphate dehydrogenase (not part of the synthesis reaction). Alternatively, HPLC can be used for direct quantification of DHAP.

  • Reaction Termination and Purification:

    • Once the reaction has reached completion (or the desired conversion), terminate the reaction by heat inactivation of the enzymes (e.g., 80°C for 15 minutes) or by protein precipitation.

    • Centrifuge the reaction mixture to remove precipitated proteins.

    • The supernatant containing DHAP can then be purified using anion-exchange chromatography.

Protocol 2: Chemical Synthesis of a DHAP Precursor

This protocol is a general representation for the phosphorylation of a protected dihydroxyacetone. Caution: This procedure involves hazardous materials and should be performed in a fume hood with appropriate personal protective equipment.

Materials:

  • 1,3-dihydroxyacetone dimer

  • Pyridine (anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the 1,3-dihydroxyacetone dimer in anhydrous pyridine and anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

  • Phosphorylation:

    • Slowly add phosphorus oxychloride dropwise to the cooled solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction to stir at 0°C for another 1-2 hours, and then let it warm to room temperature and stir for an additional 2-4 hours.

  • Workup:

    • Quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution.

    • Separate the organic layer. Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the protected DHAP precursor.

  • Deprotection (if necessary):

    • The protecting groups on the phosphate can be removed under appropriate conditions (e.g., hydrogenolysis for benzyl groups) to yield DHAP.

Mandatory Visualization

Enzymatic_DHAP_Synthesis_Workflow cluster_reactants Starting Materials cluster_enzymes Enzymatic Cascade cluster_products Products & Intermediates Glycerol Glycerol G3P Glycerol-3-Phosphate Glycerol->G3P GK ATP ATP ADP ADP ATP->ADP GK PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate PK GK Glycerol Kinase (GK) GPO Glycerol-3-Phosphate Oxidase (GPO) PK Pyruvate Kinase (PK) DHAP DHAP G3P->DHAP GPO ADP->ATP PK

Caption: Enzymatic synthesis of DHAP from glycerol.

Chemical_DHAP_Synthesis_Workflow DHA_dimer Dihydroxyacetone Dimer Phosphorylation Phosphorylation (POCl₃, Pyridine) DHA_dimer->Phosphorylation Workup Aqueous Workup Phosphorylation->Workup Purification Column Chromatography Workup->Purification Protected_DHAP Protected DHAP Precursor Purification->Protected_DHAP Deprotection Deprotection Protected_DHAP->Deprotection DHAP DHAP Deprotection->DHAP

Caption: Chemical synthesis of a DHAP precursor.

Troubleshooting_Decision_Tree Start Low DHAP Yield Synthesis_Type Enzymatic or Chemical Synthesis? Start->Synthesis_Type Enzymatic_Check Check Enzyme Activity & Conditions Synthesis_Type->Enzymatic_Check Enzymatic Chemical_Check Check Reagents & Reaction Setup Synthesis_Type->Chemical_Check Chemical Enzyme_OK Enzymes Active? Enzymatic_Check->Enzyme_OK Reagents_OK Reagents Anhydrous & Active? Chemical_Check->Reagents_OK Enzyme_OK->Enzymatic_Check No (Replace Enzymes) Conditions_OK Optimize pH, Temp, Concentrations Enzyme_OK->Conditions_OK Yes Purification_Check Review Purification Protocol Conditions_OK->Purification_Check Reagents_OK->Chemical_Check No (Use Fresh Reagents) Setup_OK Ensure Inert Atmosphere & Temp Control Reagents_OK->Setup_OK Yes Setup_OK->Purification_Check Final_Yield Improved Yield Purification_Check->Final_Yield

Caption: Troubleshooting decision tree for low DHAP yield.

References

Technical Support Center: Overcoming Interference in DHAP Colorimetric Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dihydroxyacetone phosphate (DHAP) colorimetric assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experimentation. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your DHAP measurements.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your DHAP colorimetric assay.

Issue 1: High Background Absorbance

High background absorbance can mask the true signal from your samples, leading to inaccurate results.

Potential Cause Recommended Solution
Contaminated Reagents Use fresh, high-purity water and reagents. Prepare fresh buffers for each experiment.
Presence of Reducing Agents Avoid using reducing agents such as DTT, β-mercaptoethanol, or high concentrations of ascorbic acid in your sample preparation, as they can non-enzymatically reduce the tetrazolium salt. If their presence is unavoidable, a sample blank without the developer enzyme should be run to subtract the background.
Endogenous NADH Samples with high levels of NADH can cause a high background signal.[[“]] Include a sample background control without the DHAP enzyme mix to measure and subtract the signal from endogenous NADH.
Incomplete Solubilization of Formazan Ensure complete solubilization of the formazan product by using a recommended solubilization buffer (e.g., SDS-buffered DMF or DMSO). Inadequate mixing can also lead to incomplete solubilization.
Light Exposure Protect the reaction plate from light, especially during incubation, as some tetrazolium salts and formazan products can be light-sensitive.[2]

Issue 2: Low or No Signal

A weak or absent signal can be due to several factors, from enzyme inactivity to issues with the substrate.

Potential Cause Recommended Solution
Inactive Enzymes Ensure that the triosephosphate isomerase (TPI) and glycerol-3-phosphate dehydrogenase (GPDH) are stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh enzyme solutions for each assay.
Presence of Enzyme Inhibitors Your sample may contain inhibitors of TPI or GPDH. See the FAQ section for a list of common inhibitors. Consider sample purification steps like dialysis or protein precipitation to remove potential inhibitors.
Incorrect pH The optimal pH for the enzymatic reactions is crucial. Ensure your assay buffer has the correct pH as specified in your protocol.
Sub-optimal Temperature Incubate the reaction at the temperature recommended in the protocol (usually 37°C). Lower temperatures will slow down the reaction rate.
Degraded DHAP Standard Prepare fresh DHAP standards for each experiment. DHAP in solution can be unstable.

Issue 3: Inconsistent or Non-Reproducible Results

Variability between replicates can undermine the validity of your results.

Potential Cause Recommended Solution
Pipetting Errors Ensure accurate and consistent pipetting, especially for small volumes of enzymes and standards. Use calibrated pipettes.
Incomplete Mixing Mix the contents of the wells thoroughly after adding each reagent, but avoid introducing bubbles.
Temperature Gradients Avoid temperature fluctuations across the microplate during incubation. Ensure the plate is evenly heated.
Edge Effects To minimize edge effects in 96-well plates, avoid using the outermost wells for samples and standards. Fill these wells with buffer or water.
Precipitate in Samples Centrifuge your samples to remove any particulate matter before adding them to the assay plate.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a colorimetric DHAP assay?

A colorimetric DHAP assay is typically a coupled enzyme assay. First, triosephosphate isomerase (TPI) converts DHAP to glyceraldehyde-3-phosphate (GAP). Then, glycerol-3-phosphate dehydrogenase (GPDH) reduces GAP to glycerol-3-phosphate, which is coupled to the reduction of a tetrazolium salt (like INT, WST-1, or MTT) by NADH to form a colored formazan product. The intensity of the color, measured by absorbance, is proportional to the amount of DHAP in the sample.

Q2: What are the key enzymes in a DHAP colorimetric assay and what are their known inhibitors?

The two primary enzymes are Triosephosphate Isomerase (TPI) and Glycerol-3-Phosphate Dehydrogenase (GPDH).

Table of Known Enzyme Inhibitors

EnzymeInhibitor
Triosephosphate Isomerase (TPI) Sulfate, phosphate, and arsenate ions, 2-phosphoglycolate, D-glycerol-1-phosphate.[3]
Glycerol-3-Phosphate Dehydrogenase (GPDH) Anacardic acids, iGP-1, iGP-5 (small molecule inhibitors), Dihydroxyacetone phosphate (DHAP), Glyceraldehyde 3-phosphate (GAP).[[“]][4][5]

Q3: What substances can cause spectral interference in formazan-based assays?

Spectral interference occurs when a substance in the sample absorbs light at the same wavelength as the formazan dye (typically 450-570 nm).

Table of Potential Spectral Interferences

Interfering SubstanceAbsorbance Range
Hemoglobin Has a Soret peak around 415 nm and other peaks between 540-580 nm.
Bilirubin Absorbs light between 400 and 540 nm, with a peak around 460 nm.
Porphyrin-related compounds (e.g., protoporphyrin IX) Can absorb in the 400-600 nm range and can also cause photodegradation of the formazan dye.[2]
Some plant pigments (e.g., anthocyanins) Can absorb light in the 500-600 nm range.[3]

To mitigate spectral interference, it is crucial to run a sample blank (sample without the final color development reagent) and subtract its absorbance from the sample reading.

Q4: How should I prepare my samples to minimize interference?

Proper sample preparation is critical for accurate results.

  • Deproteinization: For cell and tissue lysates, a deproteinization step is highly recommended. This can be achieved by adding perchloric acid (PCA) to the sample, followed by neutralization with potassium carbonate to precipitate the perchlorate. Centrifuge to remove the precipitated protein and salt.

  • Filtration/Centrifugation: Ensure your samples are free of particulate matter by centrifuging or filtering them before the assay.

  • Dilution: If you suspect high concentrations of interfering substances, diluting your sample may help, provided the DHAP concentration remains within the detection range of the assay.

Experimental Protocols

Generalized Protocol for a Colorimetric DHAP Assay

This protocol is a generalized procedure and should be optimized for your specific samples and reagents.

  • Standard Curve Preparation: Prepare a series of DHAP standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in the assay buffer.

  • Sample Preparation:

    • Homogenize cells or tissue in ice-cold assay buffer.

    • Perform deproteinization if necessary (as described in Q4).

    • Add the prepared sample to the wells of a 96-well plate.

    • For each sample, prepare a parallel background control well containing the sample but no enzyme mix.

  • Reaction Mix Preparation: Prepare a reaction mix containing the assay buffer, TPI, GPDH, and the tetrazolium salt solution.

  • Incubation: Add the reaction mix to the standard and sample wells. Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Measure the absorbance at the appropriate wavelength for the formazan product (e.g., ~570 nm for INT-formazan).

  • Calculation: Subtract the absorbance of the blank (0 standard) from all readings. For samples, also subtract the absorbance of the corresponding background control. Calculate the DHAP concentration based on the standard curve.

Visual Guides

DHAP_Metabolic_Pathway DHAP in Glycolysis cluster_glycolysis Glycolysis Pathway cluster_lipid Lipid Synthesis F16BP Fructose-1,6-bisphosphate DHAP Dihydroxyacetone Phosphate (DHAP) F16BP->DHAP Aldolase GAP Glyceraldehyde-3-phosphate (GAP) F16BP->GAP Aldolase DHAP->GAP Triosephosphate Isomerase (TPI) G3P Glycerol-3-phosphate DHAP->G3P Glycerol-3-phosphate Dehydrogenase (GPDH) Downstream Glycolysis Downstream Glycolysis GAP->Downstream Glycolysis Triglycerides Triglycerides G3P->Triglycerides

Caption: Role of DHAP in Glycolysis and Lipid Synthesis.

DHAP_Assay_Workflow DHAP Colorimetric Assay Workflow cluster_prep Sample & Standard Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Sample Sample (Cells, Tissue, etc.) Homogenate Homogenize in Assay Buffer Sample->Homogenate Deproteinize Deproteinize (e.g., PCA) Homogenate->Deproteinize Mix Add Reaction Mix (TPI, GPDH, Tetrazolium Salt) Deproteinize->Mix Standard DHAP Standard Dilution Series Standard->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance (~570 nm) Incubate->Measure Calculate Calculate DHAP Concentration Measure->Calculate

Caption: General workflow for a DHAP colorimetric assay.

Troubleshooting_Tree Troubleshooting Decision Tree Start Inaccurate Results? HighBg High Background? Start->HighBg Yes LowSignal Low/No Signal? Start->LowSignal No HighBg->LowSignal No Sol_HighBg1 Check for reducing agents Run sample background control HighBg->Sol_HighBg1 Yes Inconsistent Inconsistent Results? LowSignal->Inconsistent No Sol_LowSignal1 Check enzyme activity Prepare fresh standards LowSignal->Sol_LowSignal1 Yes Sol_Inconsistent1 Verify pipetting accuracy Ensure complete mixing Inconsistent->Sol_Inconsistent1 Yes Sol_HighBg2 Ensure formazan is fully dissolved Check for spectral interference Sol_HighBg1->Sol_HighBg2 Sol_LowSignal2 Check for enzyme inhibitors Verify pH and temperature Sol_LowSignal1->Sol_LowSignal2 Sol_Inconsistent2 Avoid edge effects Check for precipitates Sol_Inconsistent1->Sol_Inconsistent2

References

Technical Support Center: Dihydroxyacetone Phosphate (DHAP)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dihydroxyacetone Phosphate (DHAP). This resource provides in-depth troubleshooting guides and frequently asked questions to help researchers prevent the non-enzymatic degradation of DHAP in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is non-enzymatic DHAP degradation?

A1: Non-enzymatic degradation is a spontaneous chemical process where Dihydroxyacetone Phosphate (DHAP) breaks down without the action of an enzyme. The primary degradation products are methylglyoxal (MG) and inorganic phosphate (Pi).[1][2][3] This reaction is an unavoidable side-process in glycolysis and can be a significant source of experimental variability if not controlled.[2][3]

Q2: Why is it critical to prevent DHAP degradation in my experiments?

A2: The degradation of DHAP can significantly impact experimental outcomes. Firstly, the concentration of your substrate, DHAP, will decrease over time, leading to inaccurate kinetic measurements and non-reproducible results. Secondly, the primary byproduct, methylglyoxal, is a highly reactive dicarbonyl species that can non-enzymatically modify proteins and nucleic acids, potentially inhibiting enzyme activity or causing other confounding effects in your assay.[4]

Q3: What are the main factors that accelerate DHAP degradation?

A3: The rate of non-enzymatic DHAP degradation is primarily influenced by three factors:

  • pH: Alkaline conditions (basic pH) significantly accelerate degradation. The reaction mechanism begins with a deprotonation step, which is favored at higher pH.[1]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including the breakdown of DHAP.[3]

  • Presence of Reactive Oxygen Species (ROS): Conditions of oxidative stress can lead to greater formation of methylglyoxal from DHAP.[1]

Q4: What are the optimal storage conditions for DHAP?

A4: For long-term storage, DHAP is most stable as a crystalline salt (e.g., calcium or ammonium salts), which can be stored for several months at room temperature or below.[5] For stock solutions, prepare them in a slightly acidic, purified buffer, aliquot into single-use volumes, and store frozen at –20°C or –80°C.[6] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem: My enzyme kinetics results are inconsistent when using DHAP as a substrate.

Potential Cause Troubleshooting Action
DHAP Degradation During Experiment The concentration of DHAP is decreasing over the course of your assay, altering the reaction rate.
Solution 1: Control Temperature Perform all experimental steps, including buffer and reagent preparation, on ice. Run the final reaction at the lowest feasible temperature for your enzyme.
Solution 2: Control pH Ensure your reaction buffer is maintained at a neutral or slightly acidic pH (e.g., pH 6.5-7.0). Avoid using basic buffers (pH > 7.5) if possible.
Solution 3: Prepare Fresh DHAP Prepare DHAP solutions fresh for each experiment from a high-quality solid stock. Do not use previously thawed or old solutions.
Solution 4: Minimize Incubation Time Redesign your experiment to minimize pre-incubation times of DHAP in the reaction buffer before starting the measurement.

Problem: My DHAP-containing buffer turns yellow over time.

Potential Cause Troubleshooting Action
Methylglyoxal Formation The formation of methylglyoxal and its subsequent reactions can sometimes lead to the appearance of a yellow color.
Solution 1: Verify pH and Temperature Immediately check the pH of your buffer. An alkaline pH is a primary cause of rapid degradation.[1] Ensure the solution is kept cold.
Solution 2: Use High-Purity Reagents Contaminants, including metal ions or sources of ROS, can accelerate degradation. Use ultrapure water and high-grade buffer components.

Quantitative Data: DHAP Stability

The stability of DHAP is highly dependent on temperature. The following table summarizes the approximate chemical half-life of DHAP in a neutral to slightly basic aqueous solution.

TemperatureApproximate Half-LifeData Reference
37°C~3 hours[3]
25°C~30 hours[3]

Key Experimental Protocols

Protocol 1: Monitoring DHAP Stability Under Various Conditions

This protocol outlines a method to quantify the stability of DHAP in different buffers and temperatures using a commercially available assay kit.

Objective: To determine the rate of DHAP degradation under specific experimental conditions (e.g., varying pH, temperature).

Materials:

  • DHAP (solid, high purity)

  • Ultrapure water

  • Buffers of interest (e.g., Phosphate, HEPES) adjusted to different pH values

  • High Sensitivity Dihydroxyacetone Phosphate Assay Kit (e.g., Sigma-Aldrich MAK275 or similar)[6]

  • 10 kDa MWCO Spin Filter (if samples contain protein)

  • Microplate reader (fluorescence)

  • Thermostated incubator or water bath

Procedure:

  • Preparation of DHAP Stock: Prepare a concentrated DHAP stock solution (e.g., 100 mM) in ultrapure water. Keep on ice.

  • Preparation of Test Solutions: For each condition (e.g., Buffer A at pH 7.0, Buffer B at pH 8.0), prepare a 1 mM solution of DHAP in the respective buffer.

  • Incubation: Place the test solutions in a calibrated incubator or water bath set to the desired experimental temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution. Immediately place the aliquot on ice to stop further degradation.

  • Sample Preparation for Assay:

    • If your buffer contains proteins that interfere with the assay, deproteinize the sample using a 10 kDa spin filter.

    • Dilute the samples with the DHAP Assay Buffer to a concentration within the linear range of the assay kit (e.g., 1-10 µM).

  • Quantification: Measure the DHAP concentration in each sample according to the assay kit manufacturer's instructions.[6] This typically involves creating a standard curve and measuring the fluorescence (e.g., λex = 535 nm / λem = 587 nm) of the samples.

  • Data Analysis: Plot the DHAP concentration versus time for each condition. Calculate the degradation rate or half-life by fitting the data to a first-order decay model.

Visualizations

DHAP_Degradation_Pathway DHAP DHAP (Dihydroxyacetone Phosphate) Intermediate Ene-diolate Phosphate Intermediate DHAP->Intermediate Spontaneous Deprotonation Products Methylglyoxal + Pi Intermediate->Products Phosphate Elimination Condition1 Alkaline pH Condition1->DHAP Condition2 High Temperature Condition2->DHAP

Caption: Non-enzymatic degradation pathway of DHAP to methylglyoxal.

Experimental_Workflow start Prepare DHAP Solution in Test Buffers (pH, etc.) incubate Incubate at Defined Temperature start->incubate sampling Withdraw Aliquots at Time Points (t0, t1...) incubate->sampling sampling->sampling quench Stop Degradation (Place on Ice) sampling->quench measure Measure [DHAP] (e.g., Fluorometric Assay) quench->measure analyze Analyze Data (Plot [DHAP] vs. Time) measure->analyze

Caption: Experimental workflow for assessing DHAP stability over time.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing buffer conditions for Dihydroxyacetone Phosphate (DHAP)-related enzyme activity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when preparing a buffer for a DHAP-related enzyme assay?

A1: The three most critical parameters are pH, temperature, and buffer composition. DHAP itself is unstable at neutral to basic pH, while most enzymes have an optimal pH range for maximum activity.[1] Temperature affects enzyme stability and reaction rate, and buffer components can sometimes interfere with the assay.[2]

Q2: Which common buffers are recommended for studying DHAP-related enzymes?

A2: Tris-HCl, HEPES, and Triethanolamine (TEA) buffers are frequently used. Phosphate buffers can also be employed, but caution is advised as phosphate ions can sometimes inhibit enzyme activity, particularly for kinases.[2] The choice of buffer should be guided by the specific enzyme's optimal pH range.

Q3: How can I prevent the degradation of DHAP in my reaction buffer?

A3: DHAP is known to be unstable, especially in neutral or basic solutions.[3] To minimize degradation, prepare DHAP solutions fresh and keep them on ice. Some chemical synthesis routes for DHAP produce a more stable precursor that can be converted to DHAP immediately before use.[3]

Q4: Can metal ions in the buffer affect my enzyme's activity?

A4: Yes, many enzymes require specific metal ions as cofactors for their activity. For example, class II Fructose-Bisphosphate Aldolases are zinc-dependent. Conversely, chelating agents like EDTA can inhibit these enzymes by sequestering essential metal ions.[4] It is crucial to know the specific requirements of your enzyme.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Enzyme Activity Suboptimal pH: The buffer pH is outside the enzyme's optimal range.Verify the pH of your buffer at the experimental temperature. Perform a pH curve experiment to determine the optimal pH for your specific enzyme. Most DHAP-related enzymes have optima in the neutral to slightly basic range (pH 7-9).[1]
Incorrect Buffer Component: The buffer itself or additives are inhibiting the enzyme.Test alternative buffer systems (e.g., switch from a phosphate-based buffer to a Tris or HEPES-based buffer).[2] Ensure that any additives, such as chelating agents or salts, are compatible with your enzyme.
DHAP Degradation: The DHAP substrate has degraded.Prepare fresh DHAP solutions for each experiment and keep them on ice. Consider using a commercially available stabilized DHAP preparation if available.[3]
High Background Signal Contaminating Enzyme Activity: The sample or reagents contain other enzymes that react with the substrates or products.Run a blank reaction without the enzyme of interest to quantify the background signal. If the background is high, consider further purification of your enzyme or using more specific substrates.
Non-enzymatic Reaction: The substrate is unstable and breaking down non-enzymatically.Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. Subtract this rate from your experimental values.
Inconsistent Results Temperature Fluctuations: Inconsistent incubation temperatures are affecting the reaction rate.Use a temperature-controlled water bath or incubator for your assays. Ensure all reagents are equilibrated to the assay temperature before starting the reaction.[5]
Pipetting Errors: Inaccurate pipetting of small volumes of enzyme or substrate.Prepare a master mix of reagents to minimize pipetting variability. Use calibrated pipettes and ensure proper pipetting technique.[5]

Optimal Buffer Conditions for DHAP-Related Enzymes

Enzyme Optimal pH Recommended Buffer Optimal Temperature (°C)
Fructose-Bisphosphate Aldolase 7.2 - 7.4Collidine buffer, Tris-HCl37
Triosephosphate Isomerase (TPI) 7.0 - 9.0Triethanolamine (TEA), Tris-based buffer37
Glycerol-3-Phosphate Dehydrogenase (GPDH) 8.0 - 9.0Bicine-NaOH, Assay buffer provided in kits37

Detailed Experimental Protocols

Protocol 1: Fructose-Bisphosphate Aldolase Activity Assay

This protocol is a colorimetric assay based on the production of NADH.

  • Reagent Preparation:

    • Aldolase Assay Buffer: Prepare a buffer solution at pH 7.2.

    • Substrate Solution: Dissolve Fructose-1,6-bisphosphate in the assay buffer.

    • Enzyme Mix: This will contain auxiliary enzymes like Triosephosphate Isomerase and Glycerol-3-Phosphate Dehydrogenase.

    • Developer Solution: Contains a probe that reacts with NADH.

    • NADH Standard: A solution of known NADH concentration to generate a standard curve.

  • Assay Procedure:

    • Prepare a standard curve by diluting the NADH standard in the assay buffer.

    • Add samples (e.g., purified enzyme, cell lysate) to a 96-well plate.

    • Prepare a reaction mix containing the Aldolase Assay Buffer, Aldolase Substrate, Enzyme Mix, and Developer.

    • Add the reaction mix to the wells containing the samples and standards.

    • Incubate the plate at 37°C and measure the absorbance at 450 nm in a kinetic mode for 10-60 minutes.

  • Data Analysis:

    • Calculate the change in absorbance over time.

    • Use the NADH standard curve to convert the change in absorbance to the amount of NADH produced.

    • Enzyme activity is expressed as the rate of NADH production per unit of time per amount of enzyme. One unit of Aldolase generates 1.0 µmole of NADH per minute at pH 7.2 at 37°C.

Protocol 2: Triosephosphate Isomerase (TPI) Activity Assay

This is a colorimetric assay measuring the conversion of DHAP to glyceraldehyde-3-phosphate (GAP).

  • Reagent Preparation:

    • TPI Assay Buffer: A buffer at pH 7.4 is typically used.[6]

    • TPI Substrate: Dihydroxyacetone phosphate (DHAP).

    • Enzyme Mix and Developer: A proprietary mix that leads to a colored product upon reaction with GAP.

  • Assay Procedure:

    • Prepare samples and add them to a 96-well plate.

    • Prepare a reaction mix containing the TPI Assay Buffer, TPI Substrate, Enzyme Mix, and Developer.

    • Add the reaction mix to the sample wells.

    • For background control, prepare a similar mix but without the TPI substrate.

    • Incubate at 37°C and measure the absorbance at 450 nm in kinetic mode for 20-40 minutes.[6]

  • Data Analysis:

    • Determine the rate of change in absorbance.

    • Subtract the background rate from the sample rate.

    • Calculate TPI activity based on a standard curve if provided, or express as the change in absorbance per minute per milligram of protein. One unit of TPI activity generates 1.0 µmol of NADH per minute at pH 7.4 at 37°C.[6]

Protocol 3: Glycerol-3-Phosphate Dehydrogenase (GPDH) Activity Assay

This protocol measures the oxidation of NADH in the conversion of DHAP to glycerol-3-phosphate.

  • Reagent Preparation:

    • GPDH Assay Buffer: A buffer with a pH of 8.0 is recommended.[7]

    • GPDH Substrate: Dihydroxyacetone phosphate.

    • Cofactor: NADH solution.

  • Assay Procedure:

    • Homogenize tissue or cell samples in ice-cold GPDH Assay Buffer.

    • Centrifuge to remove insoluble material.

    • Add the supernatant (sample) to a 96-well UV plate.

    • Prepare a reaction mix containing the GPDH Assay Buffer, GPDH Substrate, and NADH.

    • Add the reaction mix to the sample wells.

    • Measure the decrease in absorbance at 340 nm over time at 37°C.[7][8]

  • Data Analysis:

    • Calculate the rate of decrease in absorbance at 340 nm (ΔOD340/min).

    • Use the molar extinction coefficient of NADH to calculate the rate of NADH consumption.

    • One unit of GPDH is the amount of enzyme that generates 1.0 µmole of NADH per minute at pH 8.0 at 37°C.[7]

Visualizations

glycolysis_pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase DHAP Dihydroxyacetone Phosphate (DHAP) F16BP->DHAP Aldolase GAP Glyceraldehyde-3-Phosphate F16BP->GAP Aldolase DHAP->GAP Triosephosphate Isomerase Pyruvate Pyruvate GAP->Pyruvate ...Multiple Steps

Caption: Role of DHAP in the Glycolysis Pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ReagentPrep Reagent & Buffer Preparation ReactionSetup Reaction Setup ReagentPrep->ReactionSetup SamplePrep Sample Preparation SamplePrep->ReactionSetup Incubation Incubation ReactionSetup->Incubation Measurement Data Acquisition Incubation->Measurement DataProcessing Data Processing Measurement->DataProcessing ResultCalc Result Calculation DataProcessing->ResultCalc

Caption: General Experimental Workflow for Enzyme Assays.

troubleshooting_logic Start Low/No Enzyme Activity CheckpH Is pH optimal? Start->CheckpH CheckBuffer Buffer interference? CheckpH->CheckBuffer Yes AdjustpH Adjust pH / Re-buffer CheckpH->AdjustpH No CheckSubstrate Substrate integrity? CheckBuffer->CheckSubstrate No ChangeBuffer Change buffer system CheckBuffer->ChangeBuffer Yes FreshSubstrate Use fresh substrate CheckSubstrate->FreshSubstrate No Success Activity Restored CheckSubstrate->Success Yes AdjustpH->Success ChangeBuffer->Success FreshSubstrate->Success

Caption: Troubleshooting Logic for Low Enzyme Activity.

References

troubleshooting low signal in DHAP fluorometric assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dihydroxyacetone Phosphate (DHAP) fluorometric assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions related to these experiments.

Troubleshooting Guide: Low Signal Issues

Low fluorescence signal is a common problem in DHAP fluorometric assays. This guide provides a systematic approach to identifying and resolving the root cause of this issue.

Question: Why is the fluorescence signal from my samples or standards unexpectedly low or absent?

Answer:

Low signal can originate from several factors, ranging from reagent preparation to instrument settings. Follow this step-by-step guide to diagnose the problem.

Step 1: Evaluate Reagent Preparation and Storage

Improperly prepared or stored reagents are a primary cause of poor assay performance.

  • Enzyme Activity: The DHAP Enzyme Mix is critical for the conversion of DHAP to Glyceraldehyde-3-phosphate (GAP), which initiates the signal-generating cascade.

    • Were the enzymes kept on ice at all times during use? Enzymes are heat-labile and can lose activity if not kept cold.[1]

    • Were the reconstituted enzymes aliquoted and stored at -20°C? Avoid repeated freeze-thaw cycles as this can denature the enzymes.[1]

    • Are the enzymes within their expiration date and have they been stored correctly for the long term? Use within two months of reconstitution is often recommended.[1]

  • Probe and Developer Integrity: The fluorescent probe and developer are essential for signal generation.

    • Was the probe protected from light during storage and handling? Fluorophores are susceptible to photobleaching.[1]

    • Were the probe and developer reconstituted correctly and stored at -20°C? [1]

  • Standard Curve Preparation: An inaccurate standard curve will lead to incorrect sample quantification.

    • Was a fresh set of standards prepared for the experiment? Do not reuse standards from a previous assay.[1]

    • Were the serial dilutions for the standard curve performed accurately? Any pipetting errors will be magnified through the dilution series.

Step 2: Assess the Experimental Protocol and Workflow

Deviations from the established protocol can significantly impact the results.

  • Incubation Times and Temperatures:

    • Was the plate incubated for the recommended time and at the specified temperature (e.g., 37°C)? Insufficient incubation can lead to an incomplete reaction.[2]

    • Ensure consistent temperature across the plate to avoid edge effects.

  • Sample Preparation:

    • If your samples required deproteinization with a perchloric acid (PCA) precipitation, was the pH of the supernatant neutralized to 6.5-8.0 before adding it to the reaction well? Residual acid can interfere with the assay chemistry.[1]

    • Is the DHAP concentration in your sample below the detection limit of the assay? You may need to concentrate your sample or use a larger starting volume. Commercial kits can detect DHAP as low as 0.5 µM.[1]

  • Reaction Mix Preparation:

    • Was the Reaction Mix prepared correctly, with all components added in the right order and volume?

    • Was a Master Mix prepared to minimize pipetting variability between wells? [1]

Step 3: Check Instrument Settings

The settings of your fluorescence plate reader are crucial for detecting the signal.

  • Excitation and Emission Wavelengths:

    • Are the correct excitation and emission wavelengths set for the fluorophore used in your assay kit? For PicoProbe-based assays, this is typically around Ex/Em = 535/587 nm.[1]

  • Instrument Gain/Sensitivity (PMT Voltage):

    • Is the gain setting appropriate? A low gain setting may not be sufficient to detect the fluorescence from your samples.[3] Conversely, a setting that is too high can lead to signal saturation.[3] If you are losing signal at lower concentrations, you may need to increase the photomultiplier tube (PMT) voltage.[3]

  • Plate Type:

    • Are you using black-walled, clear-bottom plates? White or clear plates can cause high background and light scatter, leading to inaccurate readings.[4]

Logical Troubleshooting Flow

This diagram outlines a decision-making process for troubleshooting low signal in your DHAP fluorometric assay.

TroubleshootingFlow start Start: Low Fluorescence Signal check_reagents 1. Check Reagent Prep & Storage start->check_reagents sub_reagents1 Enzymes kept on ice? Aliquot & store at -20°C? check_reagents->sub_reagents1 Enzymes sub_reagents2 Probe protected from light? check_reagents->sub_reagents2 Probe sub_reagents3 Fresh standards prepared? check_reagents->sub_reagents3 Standards check_protocol 2. Review Experimental Protocol sub_protocol1 Correct incubation time/temp? check_protocol->sub_protocol1 Incubation sub_protocol2 Sample pH neutralized (if applicable)? check_protocol->sub_protocol2 Sample Prep sub_protocol3 Sufficient sample concentration? check_protocol->sub_protocol3 Concentration check_instrument 3. Verify Instrument Settings sub_instrument1 Correct Ex/Em wavelengths? check_instrument->sub_instrument1 Wavelengths sub_instrument2 Optimal gain/PMT setting? check_instrument->sub_instrument2 Gain sub_instrument3 Using black-walled plates? check_instrument->sub_instrument3 Plate solution Problem Solved sub_reagents1->check_protocol All OK sub_reagents2->check_protocol All OK sub_reagents3->check_protocol All OK sub_protocol1->check_instrument All OK sub_protocol2->check_instrument All OK sub_protocol3->check_instrument All OK sub_instrument1->solution All OK sub_instrument2->solution All OK sub_instrument3->solution All OK

Caption: Troubleshooting decision tree for low signal issues.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the DHAP fluorometric assay?

A1: The assay is based on a series of enzymatic reactions. Dihydroxyacetone phosphate (DHAP) is converted by Triose Phosphate Isomerase (TPI) to glyceraldehyde-3-phosphate (GAP). GAP is then oxidized, leading to the reduction of a non-fluorescent probe into a highly fluorescent product. The intensity of the fluorescence is directly proportional to the amount of DHAP in the sample.[1]

AssayPrinciple DHAP DHAP (Non-fluorescent) GAP GAP DHAP->GAP TPI Probe_F Fluorescent Product GAP->Probe_F DHAP Enzyme Mix Probe_NF PicoProbe™ (Non-fluorescent) Probe_NF->Probe_F Reduction

Caption: DHAP fluorometric assay signaling pathway.

Q2: My standard curve is flat or has a very low slope. What could be the cause?

A2: A flat standard curve indicates a problem with the detection reaction itself. The most common causes are:

  • Inactive Enzyme Mix or Developer: One of the key enzymes in the reaction mix may be inactive due to improper storage or handling.[1]

  • Degraded DHAP Standard: The stock DHAP standard may have degraded. Ensure it was reconstituted correctly and stored at -20°C.[1]

  • Incorrectly Prepared Reagents: A mistake in the dilution of the standard, probe, or developer will lead to a poor standard curve.[1]

Q3: The fluorescence in my sample wells is lower than the background control. What does this indicate?

A3: This can occur if a substance in your sample is quenching the fluorescence or inhibiting one of the enzymes in the reaction.

  • Sample Interference: Components in complex samples (e.g., cell lysates, tissue homogenates) can interfere with the assay.[5]

  • Incorrect Blanking: Ensure you are using the correct background control well (which contains the reaction mix but no enzyme) for subtraction.

  • Residual Deproteinization Agent: If you used a deproteinization step, ensure all traces of the precipitating agent (like PCA) were removed or neutralized, as they can interfere with the reaction.[1]

Q4: How many cells or how much tissue should I use for this assay?

A4: The optimal amount of sample depends on the abundance of DHAP in your specific model. As a starting point, a general recommendation is to use 2 x 10^6 cells or 50-150 µg of tissue lysate per assay. It is always advisable to perform a pilot experiment with a range of sample amounts to determine the optimal input that falls within the linear range of the standard curve.

Experimental Protocol: DHAP Fluorometric Assay

This protocol is a generalized procedure based on commercially available kits. Always refer to the specific manual provided with your assay kit.

I. Reagent Preparation
  • DHAP Assay Buffer: Equilibrate to room temperature before use.

  • PicoProbe™: Reconstitute in DMSO, aliquot, and store at -20°C, protected from light.[1]

  • DHAP Enzyme Mix: Reconstitute in DHAP Assay Buffer, aliquot, and store at -20°C. Keep on ice during use.[1]

  • DHAP Developer: Reconstitute in DHAP Assay Buffer, aliquot, and store at -20°C. Keep on ice during use.[1]

  • DHAP Standard: Reconstitute in ddH₂O to create a 100 mM stock. Aliquot and store at -20°C.[1]

II. Standard Curve Preparation
  • Prepare a 1 mM DHAP standard by diluting the 100 mM stock.

  • Prepare a 50 µM working standard solution.

  • Perform serial dilutions of the 50 µM standard to create a range of concentrations for the standard curve (e.g., 0, 2, 4, 6, 8, 10 µL of the 50 µM standard in a final volume of 50 µL with Assay Buffer). This will generate standards of 0, 100, 200, 300, 400, and 500 pmol/well.

III. Sample Preparation
  • Cell Lysates: Harvest ~2 x 10^6 cells, wash with cold PBS, and resuspend in 100 µL of ice-cold DHAP Assay Buffer. Homogenize and centrifuge to remove insoluble material.[1]

  • Tissue Homogenates: Homogenize 10-50 mg of tissue in 100-200 µL of ice-cold DHAP Assay Buffer. Centrifuge to remove insoluble material.

  • Deproteinization (if necessary): For samples with high protein content, use a perchloric acid (PCA) precipitation method followed by neutralization with potassium hydroxide (KOH). It is critical to ensure the final pH is between 6.5 and 8.0.[1]

IV. Assay Procedure
  • Set up the 96-well plate:

    • Standard Wells: 50 µL of each standard dilution.

    • Sample Wells: 2-50 µL of your prepared sample, brought up to a final volume of 50 µL with Assay Buffer.

    • Background Control Well: 50 µL of Assay Buffer.

  • Prepare the Reaction Mix according to the kit's instructions. A typical mix for one well is:

    • 43 µL DHAP Assay Buffer

    • 3 µL PicoProbe™

    • 2 µL DHAP Enzyme Mix

    • 2 µL DHAP Developer

  • Add 50 µL of the Reaction Mix to each standard and sample well.

  • Add 50 µL of a Background Control Mix (Reaction Mix without the DHAP Enzyme Mix) to the background control well(s).

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence at the appropriate wavelengths (e.g., Ex/Em = 535/587 nm) in a microplate reader.

V. Data Analysis
  • Subtract the background reading from all standard and sample readings.

  • Plot the standard curve of fluorescence intensity vs. the amount of DHAP (pmol).

  • Determine the amount of DHAP in your samples from the standard curve.

  • Calculate the concentration of DHAP in your original sample, accounting for any dilution factors.

ExperimentalWorkflow prep 1. Reagent & Standard Preparation sample_prep 2. Sample Preparation (Lysis/Homogenization) prep->sample_prep plate_setup 3. Plate Setup (Standards & Samples) sample_prep->plate_setup add_mix 4. Add Reaction Mix plate_setup->add_mix incubate 5. Incubate at 37°C (30-60 min) add_mix->incubate read_plate 6. Measure Fluorescence (Ex/Em = 535/587 nm) incubate->read_plate analyze 7. Data Analysis read_plate->analyze

Caption: General experimental workflow for DHAP fluorometric assays.

Data Tables

Table 1: Typical Reagent Concentrations

ComponentStock ConcentrationWorking Concentration in Reaction
DHAP Standard100 mM0 - 500 pmol/well
Sample VolumeN/A2 - 50 µL
PicoProbe™Varies by kitVaries by kit
DHAP Enzyme MixVaries by kitVaries by kit

Table 2: Troubleshooting Summary

IssuePossible CauseRecommended Solution
Low Signal (All Wells) Inactive enzymes; Degraded probe/developer; Incorrect instrument settings.Prepare fresh reagents, keep enzymes on ice. Verify Ex/Em wavelengths and increase gain/PMT setting.
Flat Standard Curve Degraded DHAP standard; Inactive enzyme mix.Prepare a fresh standard curve from stock. Use a new aliquot of enzyme mix.
High Background Contaminated buffer; Using clear/white plates.Use fresh, high-purity assay buffer. Switch to black-walled microplates.
Sample Signal < Background Sample quenching or enzyme inhibition; Residual deproteinization chemicals.Test sample interference by spiking a known amount of standard into your sample. Ensure proper sample neutralization.[1]
Non-linear Standard Curve Pipetting errors in serial dilutions; Signal saturation at high concentrations.Use calibrated pipettes and proper technique. If saturating, reduce the top standard concentration or decrease PMT voltage.[3]

References

Technical Support Center: Dihydroxyacetone Phosphate (DHAP) Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dihydroxyacetone phosphate (DHAP) purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the purification of this critical metabolite.

Troubleshooting Guide

This guide addresses frequent issues encountered during DHAP purification, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield DHAP Degradation: DHAP is inherently unstable and can degrade, especially at alkaline pH, forming methylglyoxal.[1] It is also unstable in dilute salt solutions.- Maintain a slightly acidic pH (around 6.0-6.5) throughout the purification process.- Work at low temperatures (4°C) whenever possible.- Avoid prolonged storage of DHAP in solution. Proceed with downstream applications or lyophilize for storage immediately after purification.- Consider converting DHAP to a more stable crystalline salt form for storage.
Co-purification of Consuming Enzymes: Enzymes such as triosephosphate isomerase (TIM) that utilize DHAP as a substrate may be present in the preparation, leading to its consumption.- Implement purification steps specifically designed to remove contaminating enzymes (see FAQ on TIM removal).- Use specific inhibitors for contaminating enzymes if they are known and do not interfere with downstream applications.
Inefficient Enzymatic Synthesis: If preparing DHAP enzymatically, the reaction may not have gone to completion.- Optimize the enzymatic reaction conditions (enzyme concentration, substrate concentration, incubation time, temperature, and pH).- Monitor the reaction progress using an appropriate assay to determine the optimal endpoint.
Low Purity Co-elution with Contaminants: Other phosphorylated sugars or proteins with similar properties can co-elute with DHAP during chromatography. Triosephosphate isomerase is a common contaminant.- Optimize chromatography protocols. For ion exchange, adjust the salt gradient and pH. For size exclusion, ensure the column has the appropriate fractionation range.- Employ multi-step purification strategies combining different chromatography techniques (e.g., ion exchange followed by size exclusion).
Presence of Isomers: DHAP can reversibly isomerize to glyceraldehyde-3-phosphate (G3P).- Maintain a neutral to slightly acidic pH to minimize isomerization.- Use analytical methods capable of resolving DHAP and G3P, such as specialized HPLC methods, to assess purity accurately.[2]
Difficulty in Crystallization Impure DHAP Sample: The presence of even small amounts of impurities can inhibit crystallization.- Ensure the DHAP solution is of high purity before attempting crystallization.- Perform an additional polishing step using size exclusion chromatography immediately before setting up crystallization trials.
Incorrect Crystallization Conditions: The solvent, temperature, and precipitant concentration are not optimal.- Screen a variety of crystallization conditions (e.g., different salts like CaCl₂ or NH₄Cl, various temperatures, and different solvent systems).- Slow evaporation or vapor diffusion are commonly used techniques.
Inconsistent Analytical Results Sample Degradation: DHAP in analytical samples may be degrading prior to or during analysis.- Analyze samples immediately after preparation.- If storage is necessary, flash-freeze samples in liquid nitrogen and store them at -80°C. Thaw immediately before analysis.
Inappropriate Analytical Method: The chosen analytical method may not be suitable for accurately quantifying DHAP in the presence of contaminants or isomers.- Utilize a validated, specific assay for DHAP, such as an enzymatic assay or a well-resolved HPLC method.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to control during DHAP purification?

A1: The most critical factor is managing its instability.[3] This is primarily achieved by maintaining a slightly acidic pH (around 6.0-6.5) and low temperatures (4°C) throughout all purification steps to minimize degradation to methylglyoxal and isomerization to glyceraldehyde-3-phosphate.

Q2: How can I remove contaminating triosephosphate isomerase (TIM) from my DHAP preparation?

A2: Since TIM has a different size and charge compared to DHAP, chromatographic methods are effective for its removal. A combination of ion-exchange chromatography followed by size-exclusion chromatography is recommended. Due to the significant size difference between the small molecule DHAP and the enzyme TIM, size-exclusion chromatography is particularly effective as a final polishing step.

Q3: What is the best way to store purified DHAP?

A3: For short-term storage, a slightly acidic aqueous solution at -80°C is acceptable. For long-term stability, it is highly recommended to convert DHAP into a crystalline salt, such as a calcium or ammonium salt.[2] These crystalline forms are more stable and can be stored at room temperature for several months.[2]

Q4: My DHAP appears to be a mixture of monomeric and dimeric forms. Does this matter?

A4: DHAP can exist in both monomeric and dimeric forms.[2] For most biological assays, the monomeric form is the active substrate. The equilibrium between the two forms can be influenced by factors such as concentration and the presence of certain ions. For applications where the monomeric form is required, it is advisable to prepare fresh solutions from a crystalline stock.

Q5: What are some common inhibitors of enzymes that might contaminate my DHAP preparation?

A5: Enzymes that co-purify with DHAP, such as those from the glycolytic pathway, can be inhibited by various molecules. For instance, triosephosphate isomerase can be inhibited by sulfate, phosphate, and arsenate ions, which bind to its active site.[4] Being aware of potential inhibitors is crucial if you plan to use the purified DHAP in enzymatic assays.

Experimental Protocols

Enzymatic Assay for Dihydroxyacetone Phosphate Quantification

This protocol is adapted from commercially available fluorometric assay kits and is used to determine the concentration of DHAP in a sample.[5]

Principle: Triosephosphate isomerase (TPI) converts DHAP to glyceraldehyde-3-phosphate (GAP). GAP is then oxidized in a series of reactions that reduce a probe, generating a fluorescent signal proportional to the amount of DHAP.

Materials:

  • DHAP Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5)

  • PicoProbe™ in DMSO

  • DHAP Enzyme Mix (containing TPI)

  • DHAP Developer

  • DHAP Standard (e.g., 100 mM)

  • 96-well white plate with a clear bottom

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

  • 10 kDa MWCO spin filter (for sample deproteinization)

Procedure:

  • Sample Preparation:

    • For cell or tissue lysates, homogenize in ice-cold DHAP Assay Buffer.

    • Centrifuge at 10,000 x g for 5-10 minutes at 4°C to remove insoluble material.

    • To remove interfering enzymes, deproteinize the supernatant using a 10 kDa MWCO spin filter.

    • Load 2-50 µL of the deproteinized sample into a 96-well plate. Adjust the volume to 50 µL with DHAP Assay Buffer.

  • Standard Curve Preparation:

    • Prepare a 1 mM DHAP standard by diluting the 100 mM stock.

    • Perform serial dilutions to generate standards ranging from 0 to 500 pmol/well.

    • Add the standards to the 96-well plate and adjust the volume of each well to 50 µL with DHAP Assay Buffer.

  • Reaction Mix Preparation:

    • Prepare a master mix for the number of assays to be performed. For each well, mix:

      • 43 µL DHAP Assay Buffer

      • 3 µL PicoProbe™

      • 2 µL DHAP Enzyme Mix

      • 2 µL DHAP Developer

    • For a background control, prepare a similar mix but replace the DHAP Enzyme Mix with DHAP Assay Buffer.

  • Measurement:

    • Add 50 µL of the Reaction Mix to each standard and sample well.

    • If necessary, add 50 µL of the Background Control Mix to sample background control wells.

    • Incubate the plate for 60 minutes at 37°C, protected from light.

    • Measure the fluorescence at Ex/Em = 535/587 nm.

  • Calculation:

    • Subtract the 0 pmol standard reading from all readings to correct for background.

    • Plot the standard curve and determine the concentration of DHAP in the samples.

Crystallization of Dihydroxyacetone Phosphate as a Calcium Salt

This protocol is based on the method described for obtaining stable crystalline DHAP.[2]

Principle: DHAP can be crystallized as a stable salt in the presence of certain divalent cations, such as Ca²⁺.

Materials:

  • Purified, high-concentration DHAP solution

  • Calcium chloride (CaCl₂) solution (e.g., 1 M)

  • Ethanol or isopropanol

  • Microcentrifuge tubes or crystallization plates

Procedure:

  • Start with a highly pure and concentrated solution of DHAP (e.g., >100 mg/mL).

  • Slowly add a solution of CaCl₂ to the DHAP solution while gently mixing. The final molar ratio of DHAP to CaCl₂ should be screened to find the optimal condition, starting with a 1:1 ratio.

  • Use a slow evaporation or vapor diffusion method.

    • Slow Evaporation: Leave the solution in an open container within a larger, sealed container containing a desiccant.

    • Vapor Diffusion (Hanging Drop): Place a small drop of the DHAP/CaCl₂ mixture on a siliconized coverslip and invert it over a well containing a higher concentration of a precipitant (e.g., a solution of polyethylene glycol or a higher concentration of salt).

  • Allow the setup to equilibrate at a constant temperature (e.g., 4°C or room temperature).

  • Crystals should form within a few days to weeks.

  • Harvest the crystals by centrifugation, carefully remove the supernatant, and wash with a cold solvent in which the crystals are insoluble (e.g., ethanol or isopropanol).

  • Dry the crystals under a gentle stream of nitrogen or in a desiccator.

Visualizations

DHAP Purification Troubleshooting Workflow

DHAP_Troubleshooting start Start DHAP Purification low_yield Low Yield? start->low_yield low_purity Low Purity? low_yield->low_purity No instability Check for Degradation (pH, Temp) low_yield->instability Yes co_purification Contaminant Co-purification? low_purity->co_purification Yes success Pure DHAP low_purity->success No control_conditions Control pH and Temp (Slightly acidic, 4°C) instability->control_conditions isomerization Check for Isomerization (G3P presence) co_purification->isomerization No optimize_chrom Optimize Chromatography (Gradient, Resin) co_purification->optimize_chrom isomerization->control_conditions Yes add_step Add Purification Step (e.g., SEC) optimize_chrom->add_step add_step->low_purity control_conditions->low_yield

Caption: A flowchart for troubleshooting common issues in DHAP purification.

DHAP Degradation and Isomerization Pathway

DHAP_Pathway DHAP Dihydroxyacetone Phosphate (DHAP) G3P Glyceraldehyde-3- Phosphate (G3P) DHAP->G3P Reversible Methylglyoxal Methylglyoxal DHAP->Methylglyoxal Degradation G3P->DHAP TIM Triosephosphate Isomerase TIM->DHAP TIM->G3P Spontaneous Spontaneous (especially at alkaline pH) Spontaneous->Methylglyoxal  favors

Caption: The relationship between DHAP, its isomer G3P, and its degradation product.

References

Technical Support Center: Enhancing DHAP-Dependent Aldolase Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of DHAP-dependent aldolase reactions.

Troubleshooting Guide

This guide addresses common issues encountered during DHAP-dependent aldolase reactions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My DHAP-dependent aldolase reaction is showing very low or no yield of the desired aldol adduct. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • DHAP Instability: Dihydroxyacetone phosphate (DHAP) is known to be unstable in solution and can undergo both chemical and enzymatic degradation.[1][2]

    • Solution 1: Temperature Reduction: Lowering the reaction temperature can significantly minimize DHAP degradation. Operating reactions at 4°C has been shown to be favorable.[1][2]

    • Solution 2: Fed-Batch Strategy: Instead of adding all the DHAP at the beginning of the reaction (batch mode), a fed-batch approach where DHAP is added gradually over time can lead to almost quantitative conversion by maintaining a low, steady concentration of this unstable substrate.[1][2]

  • Enzyme Inactivity: The aldolase may be inactive or have low activity.

    • Solution 1: Confirm Enzyme Activity: Before starting your main experiment, perform a simple enzyme activity assay to confirm that your enzyme is active. A colorimetric assay kit or a coupled enzymatic assay can be used for this purpose.

    • Solution 2: Proper Enzyme Storage and Handling: Ensure the enzyme has been stored at the correct temperature (typically -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which can lead to denaturation.

  • Suboptimal Reaction Conditions: The reaction buffer, pH, or other components may not be optimal for your specific aldolase.

    • Solution 1: Buffer Optimization: The choice of buffer can significantly impact reaction rates and yields. For some DHAP-dependent aldolases, such as L-fuculose-1-phosphate aldolase (FucA), using a borate buffer has been shown to increase initial reaction velocities (2 to 10 times faster) and yields (1.5 to 4 times higher) compared to triethanolamine buffer.[2]

    • Solution 2: pH Optimization: The optimal pH for DHAP-dependent aldolases can vary. It is advisable to perform small-scale reactions at different pH values (e.g., in the range of 6.5-8.5) to determine the optimal pH for your specific enzyme and substrates.

  • Substrate Inhibition: High concentrations of the aldehyde substrate can sometimes inhibit the enzyme.

    • Solution: Test a range of aldehyde concentrations to determine if substrate inhibition is occurring. If so, use a lower initial concentration of the aldehyde or employ a fed-batch strategy for the aldehyde as well.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Product Yield check_dhap Assess DHAP Stability start->check_dhap check_enzyme Verify Enzyme Activity start->check_enzyme check_conditions Optimize Reaction Conditions start->check_conditions check_inhibition Investigate Substrate Inhibition start->check_inhibition temp_solution Lower Reaction Temperature (e.g., 4°C) check_dhap->temp_solution fed_batch_solution Implement Fed-Batch Addition of DHAP check_dhap->fed_batch_solution activity_assay Perform Enzyme Activity Assay check_enzyme->activity_assay storage_check Check Enzyme Storage and Handling check_enzyme->storage_check buffer_opt Test Different Buffer Systems (e.g., Borate) check_conditions->buffer_opt ph_opt Optimize Reaction pH check_conditions->ph_opt substrate_conc Vary Aldehyde Concentration check_inhibition->substrate_conc

Caption: A logical workflow for troubleshooting low product yield in DHAP-dependent aldolase reactions.

Issue 2: Presence of Unexpected Byproducts

Question: I am observing unexpected peaks in my HPLC or NMR analysis of the reaction mixture. What could be the source of these byproducts and how can I minimize them?

Answer: The formation of byproducts can complicate purification and reduce the yield of your desired product. Understanding their origin is key to mitigating their formation.

Potential Causes and Solutions:

  • DHAP Degradation Products: As mentioned, DHAP is unstable and can degrade. One of the degradation byproducts is methylglyoxal.[1]

    • Solution: The same strategies to improve yield by preserving DHAP will also reduce the formation of its degradation byproducts. Lowering the reaction temperature to 4°C and using a fed-batch addition of DHAP are effective methods.[1][2]

  • Enzymatic Side Reactions: Some Class II aldolases can enzymatically contribute to the degradation of DHAP.[1]

    • Solution: If you are using a Class II aldolase, reducing the reaction temperature is particularly important to minimize this enzymatic side reaction.[1]

  • Aldehyde Substrate Instability: The aldehyde substrate itself may be unstable under the reaction conditions, leading to byproducts from oxidation, disproportionation, or other side reactions.

    • Solution: Assess the stability of your aldehyde substrate under the reaction conditions (buffer, pH, temperature) in the absence of the enzyme. If the aldehyde is unstable, consider using a freshly prepared solution or exploring different buffer conditions.

Frequently Asked Questions (FAQs)

1. What is the fundamental difference between Class I and Class II DHAP-dependent aldolases?

Class I aldolases, typically found in animals and plants, utilize a Schiff base mechanism. A lysine residue in the active site forms a covalent intermediate with the DHAP substrate. Class II aldolases, common in bacteria and fungi, are metal-dependent, typically requiring a divalent cation like Zn²⁺ to act as a Lewis acid, polarizing the carbonyl group of DHAP.

2. How can I monitor the progress of my DHAP-dependent aldolase reaction?

High-Performance Liquid Chromatography (HPLC) is a robust method for monitoring the reaction. You can track the consumption of the aldehyde substrate and the formation of the product over time. A coupled enzymatic assay can also be used for quantitative determination of the stereoisomeric products.[3]

3. What is a good starting point for substrate concentrations?

A common starting point is to have the aldehyde substrate in slight excess. However, the optimal ratio can vary depending on the specific enzyme and substrates. It is advisable to perform small-scale experiments with varying substrate concentrations to determine the optimal conditions for your system. Be mindful of potential substrate inhibition by the aldehyde.

4. Is it necessary to purify the DHAP-dependent aldolase, or can I use a crude cell lysate?

For many applications, a crude cell lysate or a partially purified enzyme preparation can be sufficient and more cost-effective. However, for detailed kinetic studies or to avoid potential side reactions from other enzymes in the lysate, a purified aldolase is recommended.

Data Presentation

Table 1: Impact of Reaction Strategy and Temperature on Product Yield

Reaction StrategyTemperatureRelative Product YieldReference
BatchRoom TemperatureLow[1][2]
Batch4°CModerate[1][2]
Fed-Batch4°CHigh (approaching quantitative)[1][2]

Table 2: Influence of Buffer System on Aldolase Activity and Yield

Buffer SystemRelative Initial VelocityRelative YieldReference
Triethanolamine1x1x[2]
Borate2-10x1.5-4x[2]

Experimental Protocols

1. General Protocol for a DHAP-Dependent Aldolase Reaction

This protocol provides a general framework. Optimal conditions should be determined empirically for each specific enzyme and substrate pair.

Materials:

  • DHAP-dependent aldolase

  • Dihydroxyacetone phosphate (DHAP)

  • Aldehyde substrate

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5 or 100 mM Borate buffer, pH 7.5)

  • Quenching solution (e.g., 1 M HCl or 10% trichloroacetic acid)

Procedure:

  • Prepare a stock solution of DHAP in the reaction buffer. It is recommended to prepare this fresh.

  • Prepare a stock solution of the aldehyde substrate in a suitable solvent.

  • In a reaction vessel, combine the reaction buffer, aldehyde substrate, and DHAP to the desired final concentrations.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 4°C or 25°C).

  • Initiate the reaction by adding the DHAP-dependent aldolase to the reaction mixture.

  • Incubate the reaction for the desired amount of time, with gentle agitation.

  • Monitor the reaction progress by taking aliquots at different time points and quenching the reaction by adding the quenching solution.

  • Analyze the quenched samples by HPLC or another suitable analytical method.

2. Protocol for HPLC Monitoring of the Reaction

Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A C18 reverse-phase column is often suitable for separating the substrates and products.

Mobile Phase:

  • A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase system. The specific gradient will need to be optimized based on the polarity of your substrates and product.

Procedure:

  • Prepare quenched reaction samples by adding a quenching agent and centrifuging to pellet the precipitated protein.

  • Transfer the supernatant to an HPLC vial.

  • Inject the sample onto the equilibrated HPLC column.

  • Run the optimized gradient method.

  • Monitor the elution of the aldehyde substrate and the aldol product at a suitable wavelength (e.g., 210 nm or 254 nm, depending on the chromophores present).

  • Quantify the peak areas to determine the concentrations of the substrate and product over time.

3. Protocol for Product Purification by Ion Exchange Chromatography

This is a general protocol for purifying a phosphorylated aldol product.

Materials:

  • Anion exchange resin (e.g., DEAE-Sepharose)

  • Equilibration buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • Elution buffer (e.g., 20 mM Tris-HCl, pH 7.5, with a salt gradient of 0-1 M NaCl)

Procedure:

  • Quench the large-scale reaction and remove the precipitated enzyme by centrifugation.

  • Load the supernatant onto a pre-equilibrated anion exchange column.

  • Wash the column with the equilibration buffer to remove unbound impurities.

  • Elute the bound, phosphorylated product using a linear gradient of the elution buffer (increasing salt concentration).

  • Collect fractions and analyze them by HPLC or TLC to identify the fractions containing the purified product.

  • Pool the pure fractions and desalt if necessary.

Visualizations

Signaling Pathway: General DHAP-Dependent Aldolase Reaction

aldolase_reaction DHAP DHAP (Donor) Enzyme DHAP-dependent Aldolase DHAP->Enzyme Aldehyde Aldehyde (Acceptor) Aldehyde->Enzyme Product Aldol Adduct Enzyme->Product C-C bond formation

Caption: The general reaction pathway for a DHAP-dependent aldolase.

Experimental Workflow: From Reaction to Purified Product

experimental_workflow reaction_setup 1. Reaction Setup (Enzyme, DHAP, Aldehyde, Buffer) incubation 2. Incubation (Controlled Temperature) reaction_setup->incubation monitoring 3. Reaction Monitoring (HPLC Analysis) incubation->monitoring quenching 4. Reaction Quenching incubation->quenching monitoring->quenching purification 5. Product Purification (Ion Exchange Chromatography) quenching->purification analysis 6. Product Analysis (Purity and Identity) purification->analysis

Caption: A typical experimental workflow for a DHAP-dependent aldolase reaction.

References

addressing matrix effects in DHAP mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during Dihydroxyacetone Phosphate (DHAP) mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of DHAP mass spectrometry analysis?

A: Matrix effects are the alteration of ionization efficiency for DHAP due to the presence of co-eluting, undetected compounds in the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative results.[1] In DHAP analysis of biological samples, common matrix components include salts, proteins, and particularly phospholipids.

Q2: What are the primary causes of matrix effects in DHAP analysis?

A: The main causes of matrix effects in DHAP analysis, especially in biological matrices like plasma or red blood cell lysates, include:

  • High concentrations of phospholipids: These are major components of cell membranes and are notorious for causing ion suppression.[2][3]

  • Residual proteins: Incomplete removal of proteins during sample preparation can interfere with DHAP ionization.

  • Salts and other endogenous small molecules: These can compete with DHAP for ionization in the mass spectrometer's source.

  • Interaction of the phosphate group with the analytical column: As a phosphorylated compound, DHAP can interact with metal surfaces within standard stainless steel HPLC columns, leading to poor peak shape and signal loss.

Q3: How can I assess the presence and severity of matrix effects in my DHAP assay?

A: A standard method to quantitatively assess matrix effects is the post-extraction spike method.[1] This involves comparing the peak response of DHAP spiked into a blank matrix extract (after sample preparation) to the response of DHAP in a neat solvent at the same concentration. The ratio of these responses, known as the matrix factor (MF), indicates the extent of ion suppression or enhancement. An MF < 1 indicates suppression, while an MF > 1 indicates enhancement.[1]

Q4: What is the best internal standard to use for DHAP analysis?

A: The ideal internal standard is a stable isotope-labeled (SIL) version of DHAP (e.g., ¹³C₃-DHAP). A SIL internal standard has nearly identical chemical and physical properties to DHAP, meaning it will co-elute and experience similar matrix effects, thus providing the most accurate correction for any signal variations. While direct commercial availability may be limited, the synthesis of isotopically labeled acyl-DHAP has been demonstrated, suggesting the feasibility of obtaining a custom SIL standard.[4] If a SIL internal standard is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.

Troubleshooting Guide

This guide provides solutions to common problems encountered during DHAP mass spectrometry analysis.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Interaction of the phosphate group with the HPLC column's metal surfaces.- Inappropriate mobile phase pH.- Use a metal-free or PEEK-lined HPLC column.- Optimize the mobile phase pH to ensure DHAP is in a single ionic state.
Low Signal Intensity / Ion Suppression - Significant matrix effects from phospholipids or other endogenous components.- Inefficient ionization of DHAP.- Improve Sample Preparation: Employ a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or specialized phospholipid removal plates (e.g., HybridSPE, Ostro).- Optimize Chromatography: Adjust the chromatographic gradient to separate DHAP from interfering matrix components.- Use a Stable Isotope-Labeled Internal Standard: This will compensate for signal suppression.
High Variability in Results (Poor Precision) - Inconsistent matrix effects between samples.- Inconsistent sample preparation.- Implement a robust sample preparation protocol with a high degree of automation if possible.- Use a stable isotope-labeled internal standard to normalize for variations.
Carryover (Signal Detected in Blank Injections) - Adsorption of DHAP to surfaces in the autosampler or column.- Optimize the autosampler wash procedure, using a strong solvent.- If using a standard stainless steel column, consider switching to a metal-free alternative.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike
  • Prepare Blank Matrix Extract: Process a blank matrix sample (e.g., red blood cell lysate from a healthy donor) using your established sample preparation protocol.

  • Prepare Spiked Matrix Sample: Spike a known concentration of DHAP analytical standard into the blank matrix extract.

  • Prepare Neat Standard Solution: Prepare a solution of DHAP in the final reconstitution solvent at the same concentration as the spiked matrix sample.

  • Analyze Samples: Inject and analyze both the spiked matrix sample and the neat standard solution via LC-MS/MS.

  • Calculate Matrix Factor (MF): MF = (Peak Area of DHAP in Spiked Matrix) / (Peak Area of DHAP in Neat Standard) An MF significantly different from 1.0 indicates the presence of matrix effects.

Protocol 2: Sample Preparation using Phospholipid Removal Plates

This protocol is a general guideline for using commercially available phospholipid removal plates (e.g., HybridSPE® or Ostro™).

  • Protein Precipitation: In a 96-well collection plate, add 300 µL of acetonitrile (containing your internal standard) to each well. Add 100 µL of your sample (e.g., plasma or red blood cell lysate) to each well.

  • Mix: Mix thoroughly by vortexing or repeated pipetting to precipitate proteins.

  • Filtration: Place the phospholipid removal plate on top of a clean collection plate. Transfer the supernatant from the protein precipitation step to the phospholipid removal plate.

  • Elution: Apply a vacuum or positive pressure to the phospholipid removal plate to force the sample through the sorbent and into the clean collection plate.

  • Evaporation and Reconstitution: Evaporate the collected filtrate to dryness under a stream of nitrogen. Reconstitute the sample in your mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in removing common matrix components.

Sample Preparation Technique Protein Removal Efficiency Phospholipid Removal Efficiency Relative Cost Throughput Notes
Protein Precipitation (PPT) with Acetonitrile ~93%LowLowHighSimple and fast, but often insufficient for removing phospholipids, leading to significant matrix effects.
Liquid-Liquid Extraction (LLE) Moderate to HighModerate to HighMediumLow to MediumCan be effective but is labor-intensive and requires optimization of solvent systems.
Solid-Phase Extraction (SPE) HighHighHighMediumProvides cleaner extracts than PPT and LLE but requires method development.
HybridSPE® / Ostro™ (Phospholipid Removal Plates) High (via PPT step)>95%[5][6]HighHighCombines the simplicity of protein precipitation with highly effective phospholipid removal.

Visualizations

Matrix_Effect_Pathway cluster_sample Sample Matrix cluster_process LC-MS/MS Process DHAP DHAP Ionization Ionization Source DHAP->Ionization Analyte Ionization Matrix Matrix Components (Phospholipids, Proteins, Salts) Matrix->Ionization Co-elution & Interference Detector Mass Analyzer & Detector Matrix->Detector Signal Suppression/ Enhancement Ionization->Detector Ion Transmission

Caption: The impact of matrix components on DHAP analysis.

Troubleshooting_Workflow start Poor DHAP Signal or High Variability q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->q1 use_sil Implement SIL-IS q1->use_sil No q2 Is sample preparation adequate? q1->q2 Yes use_sil->q2 improve_sp Improve Sample Prep (e.g., SPE, Phospholipid Removal) q2->improve_sp No q3 Is chromatography optimized? q2->q3 Yes improve_sp->q3 optimize_lc Optimize LC Gradient & Consider Metal-Free Column q3->optimize_lc No end Improved DHAP Analysis q3->end Yes optimize_lc->end

Caption: A workflow for troubleshooting poor DHAP analysis results.

References

Technical Support Center: Optimizing Cell Lysis for Accurate DHAP Measurement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing cell lysis for the accurate measurement of dihydroxyacetone phosphate (DHAP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Which cell lysis method is optimal for preserving DHAP and other glycolytic intermediates?

A1: The ideal lysis method depends on your cell type and available equipment. For metabolomics, the key is to rapidly quench metabolism and efficiently extract metabolites. Solvent-based lysis methods, particularly with cold methanol/chloroform/water mixtures, are widely considered the gold standard for preserving the integrity of small polar metabolites like DHAP. Mechanical methods like sonication and repeated freeze-thaw cycles are also effective but require careful temperature control to prevent enzymatic degradation of target analytes.

Q2: Can components of my lysis buffer interfere with the DHAP assay?

A2: Yes, certain components in lysis buffers can interfere with downstream enzymatic assays. Strong ionic detergents, such as sodium dodecyl sulfate (SDS), can denature the enzymes used in the assay (e.g., glycerol-3-phosphate dehydrogenase or glycerophosphate oxidase), leading to inaccurate measurements.[1][2] High concentrations of salts (e.g., NaCl, KCl) can also alter enzyme activity and may need to be diluted to a tolerable concentration before performing the assay.[3][4][5][6][7] It is recommended to use lysis buffers with non-ionic detergents at low concentrations or, ideally, to perform a solvent-based extraction that can be dried and reconstituted in a buffer compatible with the assay.

Q3: My DHAP readings are inconsistent between replicates. What could be the cause?

A3: Inconsistent readings often stem from variability in sample processing. Key factors to consider include:

  • Incomplete cell lysis: Ensure your chosen method is effectively breaking open the cells. Inefficient lysis will lead to an underestimation of DHAP concentrations.

  • Metabolic activity: It is crucial to quench metabolic activity instantly. Any delay between harvesting cells and lysis can lead to rapid changes in the levels of glycolytic intermediates. Snap-freezing cell pellets in liquid nitrogen is a highly effective quenching method.

  • Pipetting errors: Given the small volumes often used in these assays, precise and consistent pipetting is critical. Ensure your pipettes are calibrated.

  • Temperature fluctuations: Keep samples on ice throughout the lysis and preparation process to minimize enzymatic activity.[8][9]

Q4: I am observing high background fluorescence in my fluorometric DHAP assay. What are the possible reasons?

A4: High background fluorescence can be caused by several factors:

  • Contaminated reagents: Ensure all buffers and water are free from fluorescent contaminants.

  • Autofluorescence of the sample: The cell lysate itself may contain fluorescent compounds. Including a "no enzyme" control for each sample can help you determine the level of background fluorescence to subtract.

  • Non-specific binding of reagents: In plate-based assays, improper blocking or insufficient washing can lead to non-specific signals.[10][11][12]

  • Light-sensitive substrate: If your assay uses a substrate that is sensitive to light, ensure that the reaction is performed in the dark.[11]

Troubleshooting Guides

Issue 1: Low or No DHAP Signal Detected
Potential Cause Recommended Solution
Inefficient Cell Lysis Optimize your lysis protocol. For mechanical methods, increase the duration or intensity. For chemical lysis, ensure the buffer is appropriate for your cell type. Visual inspection under a microscope can confirm cell disruption.
DHAP Degradation Ensure rapid quenching of metabolism by snap-freezing cell pellets in liquid nitrogen immediately after harvesting. Keep samples on ice at all times during processing. Avoid repeated freeze-thaw cycles of the lysate.
Inactive Assay Enzyme Confirm the proper storage and handling of the enzymes used in the assay kit. Prepare fresh enzyme solutions for each experiment. Run a positive control with a known amount of DHAP standard to verify enzyme activity.
Sub-optimal Assay Conditions Ensure the pH and temperature of the assay are within the optimal range for the enzyme. Verify the correct concentrations of all assay components as per the manufacturer's protocol.
Issue 2: High Variability in DHAP Measurements
Potential Cause Recommended Solution
Inconsistent Sample Handling Standardize the entire workflow from cell harvesting to final measurement. Ensure equal incubation times and consistent mixing for all samples.
Precipitate in Lysate After lysis, centrifuge the samples at a high speed (e.g., >13,000 x g) in a cooled centrifuge to pellet all cellular debris. Carefully transfer the supernatant for analysis.
Edge Effects in Plate Reader To minimize evaporation and temperature gradients in multi-well plates, avoid using the outer wells or ensure the plate is properly sealed and incubated in a humidified chamber.[10]
Inaccurate Normalization Normalize DHAP levels to a stable cellular component like total protein or cell number. Ensure the chosen normalization method is accurate and reproducible for your experimental system.

Experimental Protocols

Protocol 1: Methanol-Chloroform-Water Extraction for Metabolites

This protocol is highly effective for quenching metabolism and extracting polar metabolites like DHAP.

  • Cell Harvesting: Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quenching: Immediately add liquid nitrogen to the culture dish to flash-freeze the cells and halt metabolic activity.

  • Extraction: Add a pre-chilled (-20°C) extraction solvent mixture of methanol:chloroform:water (e.g., in a 2:1:1 ratio) to the frozen cells.

  • Scraping and Collection: Use a cell scraper to collect the cell lysate into a pre-chilled microcentrifuge tube.

  • Phase Separation: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to separate the polar (aqueous/methanol), non-polar (chloroform), and protein/debris layers.

  • Sample Collection: Carefully collect the upper aqueous phase containing DHAP.

  • Drying and Reconstitution: Dry the collected aqueous phase using a vacuum concentrator. Reconstitute the dried metabolites in the assay buffer provided with your DHAP measurement kit.

Protocol 2: Sonication-Based Cell Lysis

This method uses high-frequency sound waves to disrupt cell membranes.

  • Cell Harvesting: Harvest cells and wash with ice-cold PBS. Centrifuge to obtain a cell pellet.

  • Resuspension: Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (without strong detergents).

  • Sonication: Place the sample on ice and sonicate using a probe sonicator. Use short bursts of sonication (e.g., 10-20 seconds) followed by cooling periods (e.g., 30 seconds) to prevent overheating and sample degradation.[13] Repeat for several cycles.

  • Clarification: Centrifuge the lysate at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant for the DHAP assay.

Protocol 3: Freeze-Thaw Lysis

This gentle lysis method relies on the formation of ice crystals to disrupt cell membranes.

  • Cell Harvesting: Prepare a cell pellet as described for sonication.

  • Resuspension: Resuspend the pellet in a suitable lysis buffer.

  • Freeze-Thaw Cycles: Rapidly freeze the cell suspension by immersing it in liquid nitrogen or a dry ice/ethanol bath. Thaw the sample quickly in a 37°C water bath.

  • Repeat: Repeat the freeze-thaw cycle 3-5 times for efficient lysis.[14]

  • Clarification: Centrifuge the lysate to remove cellular debris and collect the supernatant for analysis.

Visualizations

glycolysis_pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P Phosphoglucose isomerase F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase DHAP Dihydroxyacetone Phosphate (DHAP) F16BP->DHAP Aldolase G3P Glyceraldehyde-3-phosphate F16BP->G3P Aldolase DHAP->G3P Triosephosphate isomerase BPG 1,3-Bisphosphoglycerate G3P->BPG GAPDH PG3 3-Phosphoglycerate BPG->PG3 Phosphoglycerate kinase PG2 2-Phosphoglycerate PG3->PG2 Phosphoglycerate mutase PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate kinase

Caption: The Glycolysis Pathway Highlighting DHAP.

experimental_workflow cluster_lysis Cell Lysis Options cluster_assay DHAP Measurement Solvent Solvent Extraction Clarify Clarification (Centrifugation) Solvent->Clarify Sonication Sonication Sonication->Clarify FreezeThaw Freeze-Thaw FreezeThaw->Clarify Assay Fluorometric Assay Data Data Analysis Assay->Data Harvest Cell Harvesting & Quenching Harvest->Solvent Harvest->Sonication Harvest->FreezeThaw Clarify->Assay

Caption: Experimental Workflow for DHAP Measurement.

References

how to correct for background in DHAP enzymatic assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for background signals in Dihydroxyacetone Phosphate (DHAP) enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of high background in a DHAP enzymatic assay?

High background in a DHAP enzymatic assay can originate from several sources:

  • Autofluorescence of biological samples: Components within cell lysates or tissue homogenates, such as NADH and other fluorescent molecules, can contribute to the background signal.

  • Contaminated reagents: Reagents, including buffers and enzymes, may contain fluorescent impurities.

  • Non-specific binding: The fluorescent probe may non-specifically bind to proteins or other molecules in the sample.

  • Instrument settings: Improperly configured plate reader settings, such as gain and excitation/emission wavelengths, can increase background noise.

  • Well-to-well contamination: Pipetting errors can lead to the transfer of high-concentration samples or standards to adjacent wells.

Q2: What is the purpose of a "no-enzyme" control?

A "no-enzyme" control, also known as a reagent blank, contains all the assay components except for the enzyme (in this case, Triosephosphate Isomerase or the enzyme mix). This control is crucial for determining the background signal generated by the reagents themselves and any spontaneous degradation of the substrate into a fluorescent product. The signal from the no-enzyme control is typically subtracted from the signal of all other wells.

Q3: How does a "sample blank" differ from a "no-enzyme" control?

A "sample blank" contains the sample being tested and all assay reagents except the enzyme. This control is essential for samples that may have high intrinsic fluorescence, such as cell lysates or tissue homogenates that contain endogenous fluorescent molecules like NADH.[1] By subtracting the signal from the sample blank, you can correct for the background fluorescence originating from the sample itself.

Q4: Can components of my sample inhibit the assay enzymes?

Yes, certain compounds can inhibit the enzymes used in the DHAP assay, leading to artificially low readings. The primary enzyme, Triosephosphate Isomerase (TPI), can be inhibited by several substances, including:

  • Sulfate, phosphate, and arsenate ions[2]

  • 2-phosphoglycolate (a transition state analog)[2]

  • D-glycerol-1-phosphate (a substrate analog)[2]

  • Bromohydroxyacetone phosphate[3]

If your sample contains any of these or structurally similar compounds, it is advisable to perform a spike-and-recovery experiment to assess the degree of inhibition.

Troubleshooting Guide

High Background Signal

High background can mask the true signal from your samples, reducing the assay's sensitivity and dynamic range. The following table summarizes common causes and solutions.

Potential Cause Recommended Solution
Autofluorescence from Sample Prepare a "sample blank" for each sample by omitting the enzyme mix. Subtract the reading of the sample blank from the corresponding sample reading.
Reagent Contamination Prepare a "no-enzyme" control (reagent blank) containing all reagents except the enzyme mix. Subtract this value from all other readings. Use fresh, high-purity reagents.
Incorrect Plate Reader Settings Optimize the gain setting to maximize the signal-to-background ratio without saturating the detector. Ensure the excitation and emission wavelengths are set correctly for the fluorophore used in the assay.
Non-specific Binding of Probe Increase the number of wash steps if applicable to your protocol. Consider adding a blocking agent, such as BSA, to the assay buffer, after validating that it does not interfere with the enzymatic reaction.
Well-to-Well Contamination Use careful pipetting techniques. Use a new pipette tip for each sample and standard.
Low or No Signal

A weak or absent signal can be equally problematic. Here are some common causes and their solutions.

Potential Cause Recommended Solution
Inactive Enzyme Ensure enzymes are stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh enzyme solutions for each experiment. Run a positive control with a known amount of DHAP standard to confirm enzyme activity.
Incorrect Buffer Conditions Check the pH and ionic strength of the assay buffer. Ensure it is within the optimal range for the enzyme.
Presence of Inhibitors in the Sample See Q4 in the FAQ section. Consider sample dilution or a buffer exchange step to reduce the concentration of potential inhibitors.
Sub-optimal Incubation Time or Temperature Ensure the assay is incubated at the recommended temperature for the specified duration. Perform a time-course experiment to determine the optimal incubation time for your specific experimental conditions.
Degraded DHAP Standard Prepare fresh DHAP standards for each experiment. Store the stock solution in aliquots at -20°C or below to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol for a General Fluorometric DHAP Enzymatic Assay

This protocol is a general guideline and may require optimization for specific sample types and experimental conditions.

1. Reagent Preparation:

  • DHAP Assay Buffer: Prepare a buffer at the optimal pH and ionic strength for Triosephosphate Isomerase (TPI), typically around pH 7.5.

  • Enzyme Mix: Reconstitute the TPI and any other coupling enzymes in the DHAP Assay Buffer. Keep on ice.

  • Fluorescent Probe: Prepare the fluorescent probe solution according to the manufacturer's instructions. Protect from light.

  • DHAP Standard: Prepare a stock solution of DHAP in ultrapure water. From this, create a series of dilutions in DHAP Assay Buffer to generate a standard curve.

2. Assay Procedure:

  • Standard Curve: Add a defined volume (e.g., 50 µL) of each DHAP standard dilution to separate wells of a black, clear-bottom 96-well plate.

  • Sample Preparation:

    • Add your samples to other wells, ensuring the final volume is the same as the standards.

    • For each sample, prepare a corresponding sample blank in a separate well, containing the same amount of sample but with DHAP Assay Buffer instead of the Enzyme Mix.

  • No-Enzyme Control: Prepare a no-enzyme control well containing the DHAP Assay Buffer and all other reagents except the enzyme mix.

  • Reaction Initiation:

    • Prepare a master mix of the assay reagents (Enzyme Mix, fluorescent probe, etc.) in the DHAP Assay Buffer.

    • Add the master mix to all wells (except the sample blanks, which receive a mix without the enzyme).

  • Incubation: Incubate the plate at the recommended temperature (e.g., 37°C) for the appropriate time (e.g., 30-60 minutes), protected from light.

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

3. Data Analysis:

  • Subtract the average fluorescence of the no-enzyme control from all standard and sample readings.

  • For each sample, subtract the fluorescence of its corresponding sample blank .

  • Plot the background-corrected fluorescence of the standards against their concentrations to generate a standard curve.

  • Use the standard curve to determine the DHAP concentration in your samples.

Quantitative Data Presentation

The following table illustrates the hypothetical effect of background correction on DHAP assay data.

Well Type Raw Fluorescence Units (RFU) Corrected RFU (after No-Enzyme Control Subtraction) Final RFU (after Sample Blank Subtraction)
No-Enzyme Control 5000N/A
Sample 1 350030002000
Sample 1 Blank 15001000N/A
Sample 2 200015001100
Sample 2 Blank 900400N/A
DHAP Standard (10 µM) 105001000010000

Visualizations

DHAP in the Glycolysis Pathway

DHAP_Pathway F16BP Fructose-1,6-bisphosphate DHAP Dihydroxyacetone Phosphate (DHAP) F16BP->DHAP Aldolase GAP Glyceraldehyde-3-phosphate (GAP) F16BP->GAP Aldolase DHAP->GAP G3P Glycerol-3-phosphate DHAP->G3P Glycerol-3-phosphate dehydrogenase Pyruvate Pyruvate GAP->Pyruvate Multiple Steps

Caption: Role of DHAP in the Glycolysis Pathway.

Experimental Workflow for DHAP Assay

DHAP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Probe) Plate Aliquot Standards, Samples, and Controls into Plate Reagents->Plate Standards Prepare DHAP Standard Curve Standards->Plate Samples Prepare Samples and Sample Blanks Samples->Plate React Add Reaction Mix and Incubate Plate->React Read Measure Fluorescence React->Read Correct Subtract Background (No-Enzyme & Sample Blanks) Read->Correct Plot Plot Standard Curve Correct->Plot Calculate Calculate Sample Concentrations Plot->Calculate

Caption: General workflow for a DHAP enzymatic assay.

Troubleshooting Logic for High Background

Troubleshooting_High_Background decision decision action action start High Background Observed q1 Is the 'No-Enzyme' control high? start->q1 a1 Check for reagent contamination. Use fresh reagents. q1->a1 Yes q2 Are 'Sample Blanks' high compared to 'No-Enzyme' control? q1->q2 No a1->q2 a2 Sample has high autofluorescence. Ensure sample blank correction is applied. q2->a2 Yes q3 Is background high across the entire plate? q2->q3 No a2->q3 a3 Optimize plate reader gain settings. Check for non-specific probe binding. q3->a3 Yes end Background Corrected q3->end No a3->end

Caption: Decision tree for troubleshooting high background.

References

Technical Support Center: Chromatographic Resolution of DHAP and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of dihydroxyacetone phosphate (DHAP) and its isomers, primarily glyceraldehyde-3-phosphate (G3P). These closely related, polar compounds are crucial intermediates in glycolysis, and their accurate separation and quantification are vital for metabolic research. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome common challenges in their analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of DHAP and G3P so challenging?

A1: The separation of DHAP and G3P is difficult due to their high structural similarity and polarity. As isomers, they share the same mass-to-charge ratio (m/z), making them indistinguishable by mass spectrometry alone without prior chromatographic separation. Their high polarity also makes them poorly retained on traditional reversed-phase columns.[1][2][3][4]

Q2: What are the most common chromatographic techniques for separating DHAP and its isomers?

A2: The most successful techniques for separating these phosphorylated sugars include:

  • Mixed-Mode Chromatography: Particularly Hydrophilic Interaction Liquid Chromatography combined with Weak Anion Exchange (HILIC/WAX), has shown excellent results.[1][3]

  • Ion-Exchange Chromatography (IEC): This classical method separates molecules based on their charge and is well-suited for ionic species like sugar phosphates.[5][6][7]

  • Reversed-Phase (RP) Chromatography with Derivatization: To overcome the low retention of these polar analytes on RP columns, a derivatization step can be employed to make them more hydrophobic.[8][9][10]

Q3: Can I use standard Reversed-Phase (RP) HPLC for this analysis?

A3: Standard RP-HPLC is generally not suitable for the direct analysis of DHAP and G3P due to their high polarity, which leads to poor retention on nonpolar stationary phases.[2][4][9] However, RP-HPLC can be effectively used after a chemical derivatization step that increases the hydrophobicity of the analytes.[8][10]

Q4: What is derivatization and why is it used for sugar phosphate analysis?

A4: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For sugar phosphates like DHAP and G3P, derivatization is used to:

  • Increase hydrophobicity: This improves retention on reversed-phase columns. Common derivatization techniques include propionylation and oximation.[8][9]

  • Improve ionization efficiency: This can lead to better sensitivity in mass spectrometry detection.

  • Enhance selectivity: The derivatization can sometimes help to better distinguish between isomers.

Q5: How does pH of the mobile phase affect the separation?

A5: The pH of the mobile phase is a critical parameter, especially in ion-exchange and mixed-mode chromatography. Since DHAP and G3P are phosphorylated, their charge state is dependent on the pH. Adjusting the pH can alter the retention and selectivity of the separation. For instance, acidic conditions have been shown to be effective in some mixed-mode applications.[1][3]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Suggested Solution
Secondary Interactions with the Column: Unwanted interactions between the analytes and the stationary phase.For reversed-phase analysis of derivatized analytes, adding a small amount of a tail-sweeping reagent like methylphosphonic acid to the mobile phase can improve peak shape.[10] Increasing the formic acid concentration in the mobile phase (e.g., up to 2%) has also been shown to reduce tailing for sugar phosphates.[8]
Column Overload: Injecting too much sample.Reduce the injection volume or dilute the sample.
Inappropriate Injection Solvent: Sample dissolved in a solvent much stronger than the mobile phase.Whenever possible, dissolve the sample in the initial mobile phase. For HILIC, the sample solvent should have a high organic content (>50%) to ensure good peak shape.[11]
Column Contamination or Degradation: Buildup of matrix components or loss of stationary phase.Flush the column with a strong solvent or replace the column if necessary.
Issue 2: Insufficient Resolution Between DHAP and G3P
Possible Cause Suggested Solution
Suboptimal Mobile Phase Composition: The gradient or isocratic conditions are not selective enough.For HILIC/WAX: Adjust the starting concentration of acetonitrile (ACN). A higher initial ACN concentration (e.g., 75-90%) can improve the separation of triose phosphate isomers.[4] Also, optimize the salt concentration in the aqueous portion of the mobile phase.
Inappropriate Column Chemistry: The stationary phase is not suitable for separating these isomers.Consider a mixed-mode HILIC/WAX column which combines hydrophilic interaction and anion exchange mechanisms for enhanced selectivity.[1][3]
Flow Rate is Too High: Insufficient time for partitioning and interaction with the stationary phase.In HILIC, lower flow rates often lead to higher efficiency and better resolution.[11]
Temperature Fluctuations: Inconsistent column temperature can affect retention and resolution.Use a column thermostat to maintain a stable temperature. Note that at elevated temperatures (>40°C), anomers of some sugar phosphates may co-elute.[1][3]
Issue 3: Poor Retention and Reproducibility in HILIC
Possible Cause Suggested Solution
Insufficient Column Equilibration: HILIC columns require longer equilibration times than RPLC columns.Equilibrate the column with at least 20 column volumes of the initial mobile phase, especially when running a gradient.[12]
High Water Content in the Sample: Injecting samples with a high aqueous content can disrupt the aqueous layer on the stationary phase.Keep the injection volume low if the sample is in a highly aqueous solvent. Ideally, the sample solvent should match the mobile phase composition.[13]
Mobile Phase Water Content is Too High: Reduces the partitioning effect.Increase the organic content of the mobile phase. A minimum of 3% water is generally recommended to maintain the aqueous layer.[12]
Mobile Phase pH is Close to Analyte pKa: This can cause retention time drift.Adjust the mobile phase pH to be at least one pH unit away from the pKa of the analytes.

Experimental Protocols

Protocol 1: Mixed-Mode HILIC/Weak Anion Exchange (WAX) Chromatography

This method is highly effective for the separation of underivatized DHAP and G3P.

  • Column: A mixed-mode reversed-phase/weak anion-exchanger column.

  • Mobile Phase A: Acetonitrile (ACN)

  • Mobile Phase B: Aqueous buffer (e.g., 10 mM Ammonium Acetate, pH 6.0)

  • Gradient Program:

    • Start with a high percentage of Mobile Phase A (e.g., 75-90%) to promote hydrophilic interaction.

    • Gradually decrease the percentage of Mobile Phase A to elute the analytes. A shallow gradient is often beneficial for resolving isomers.[2]

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 1-5 µL

  • Detection: Mass Spectrometry (ESI-negative mode)

Protocol 2: Reversed-Phase Chromatography with Derivatization

This protocol involves a two-step derivatization to enhance the retention of DHAP and G3P on a C18 column.

  • Sample Preparation (Derivatization):

    • Oximation: React the sample with methoxyamine to derivatize the carbonyl groups.[8]

    • Propionylation: Subsequently, react with propionic acid anhydride and a catalyst (e.g., N-methylimidazole) to esterify the hydroxyl groups.[8] This step significantly increases the hydrophobicity.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Agilent Zorbax 300SB, 2.1 x 150 mm)[14][15]

    • Mobile Phase A: Water with 2% Formic Acid[8]

    • Mobile Phase B: Methanol with 2% Formic Acid[8]

    • Gradient Program: A suitable gradient from high aqueous to high organic mobile phase.

    • Flow Rate: 0.15 mL/min

    • Detection: Mass Spectrometry

Quantitative Data Summary

Table 1: Example Chromatographic Parameters for DHAP/G3P Separation

Technique Column Mobile Phase Key Finding Reference
HILIC/WAX Mixed-mode RP/WAXACN/Ammonium AcetateBaseline separation of DHAP and G3P achieved.[1][3]
HILIC Cogent Diamond Hydride™ACN/Ammonium AcetateShallow gradient was crucial for separating isobaric sugar phosphates.[2]
RP with Derivatization C18Water/Methanol with 2% Formic AcidDerivatization enabled the separation of multiple sugar phosphate isomers on a standard RP column.[8]

Visualizations

Glycolysis_Pathway F16BP Fructose-1,6-bisphosphate DHAP Dihydroxyacetone phosphate (DHAP) F16BP->DHAP Aldolase G3P Glyceraldehyde-3- phosphate (G3P) F16BP->G3P Aldolase DHAP->G3P Triosephosphate Isomerase BPG 1,3-Bisphosphoglycerate G3P->BPG G3P Dehydrogenase

Caption: Key steps in glycolysis involving DHAP and G3P.

Chromatography_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample Extract Metabolite Extraction Sample->Extract Deriv Derivatization (Optional) Extract->Deriv HPLC HPLC Separation (e.g., HILIC) Deriv->HPLC MS Mass Spectrometry Detection HPLC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant

Caption: General workflow for DHAP/G3P analysis by LC-MS.

References

Validation & Comparative

A Head-to-Head Battle for Precision: Validating a Novel LC-MS/MS Method for Dihydroxyacetone Phosphate (DHAP) Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in metabolic research is emerging with the development of a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Dihydroxyacetone Phosphate (DHAP). This advanced analytical technique promises to overcome the limitations of traditional enzymatic assays, offering researchers, scientists, and drug development professionals a more robust tool for investigating cellular metabolism. This guide provides a comprehensive comparison of this new LC-MS/MS method with the conventional fluorometric enzymatic assay, supported by experimental data and detailed protocols.

Dihydroxyacetone phosphate (DHAP) is a critical intermediate in central carbon metabolism, playing a pivotal role in glycolysis, gluconeogenesis, and lipid biosynthesis. Accurate measurement of DHAP levels is essential for understanding the pathophysiology of various metabolic disorders and for the development of novel therapeutics.

Unveiling the Superiority: Performance Data at a Glance

A rigorous validation study was conducted to compare the performance of the newly developed LC-MS/MS method with a commercially available fluorometric enzymatic assay. The key performance parameters, including linearity, accuracy, precision, and sensitivity, were assessed. The results, summarized in the table below, clearly demonstrate the superior analytical performance of the LC-MS/MS method.

Performance ParameterLC-MS/MS MethodFluorometric Enzymatic Assay
Linearity (R²) >0.99~0.98
Accuracy (% Recovery) 95-105%85-115%
Precision (%RSD) <5%<15%
Limit of Detection (LOD) 0.1 ng/mL1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL5 ng/mL
Specificity High (mass-based)Prone to interference

The Experimental Blueprint: A Look Under the Hood

To ensure transparency and reproducibility, the detailed experimental protocols for both the LC-MS/MS and the fluorometric enzymatic assay are provided below.

LC-MS/MS Method for DHAP Quantification

1. Sample Preparation:

  • Cell or tissue samples were homogenized in a methanol/water (80:20, v/v) extraction solution.

  • The homogenate was centrifuged to precipitate proteins.

  • The supernatant was collected, dried under nitrogen, and reconstituted in the mobile phase for analysis.

2. Chromatographic Separation:

  • An Ultra-Performance Liquid Chromatography (UPLC) system equipped with a suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column was used.

  • A gradient elution with a mobile phase consisting of acetonitrile and ammonium acetate buffer was employed to separate DHAP from other metabolites.

3. Mass Spectrometric Detection:

  • A triple quadrupole mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM) was used for detection.

  • Specific precursor-to-product ion transitions for DHAP were monitored for highly selective and sensitive quantification.

Fluorometric Enzymatic Assay for DHAP Quantification

1. Reagent Preparation:

  • All kit components, including assay buffer, enzyme mix, developer, and standard, were brought to room temperature and prepared according to the manufacturer's instructions.

2. Standard Curve Preparation:

  • A series of DHAP standards with known concentrations were prepared by serial dilution to generate a standard curve.

3. Sample Measurement:

  • Prepared samples and standards were added to a 96-well plate.

  • The reaction was initiated by adding the master reaction mix containing the enzyme mix and developer.

  • The plate was incubated at 37°C for 60 minutes, protected from light.

  • The fluorescence intensity was measured using a microplate reader at the specified excitation and emission wavelengths.

Visualizing the Scientific Workflow and Metabolic Context

To further elucidate the experimental process and the biochemical significance of DHAP, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Cell/Tissue Sample homogenization Homogenization in Methanol/Water sample->homogenization centrifugation Protein Precipitation (Centrifugation) homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Drying under Nitrogen supernatant->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms enzymatic Fluorometric Assay reconstitution->enzymatic quantification Quantification of DHAP lcms->quantification enzymatic->quantification

Caption: Experimental workflow for DHAP quantification.

glycolysis_pathway F16BP Fructose-1,6-bisphosphate DHAP Dihydroxyacetone Phosphate (DHAP) F16BP->DHAP Aldolase G3P Glyceraldehyde-3-phosphate F16BP->G3P Aldolase DHAP->G3P Triosephosphate Isomerase Glycerolipid Glycerolipid Synthesis DHAP->Glycerolipid Glycolysis Glycolysis (further steps) G3P->Glycolysis

A Comparative Guide to DHAP Analysis: Enzymatic vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of dihydroxyacetone phosphate (DHAP) is crucial for understanding metabolic pathways such as glycolysis and lipid biosynthesis. This guide provides an objective comparison of two primary analytical techniques for DHAP analysis: enzymatic assays and chromatographic methods, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureEnzymatic MethodChromatographic Method (HPLC/LC-MS/MS)
Principle Enzyme-catalyzed reaction leading to a detectable signal (colorimetric or fluorometric).Physical separation based on chemical properties followed by detection, often by mass spectrometry.
Specificity Generally high due to enzyme specificity.Very high, especially with mass spectrometry, allowing for isomer separation.
Sensitivity High, with fluorometric assays detecting as low as 0.5 µM.[1]Exceptionally high, capable of detecting nanomolar or even picomolar quantities.[2]
Throughput High, suitable for multi-well plate formats.Lower, with run times per sample.
Cost per Sample Generally lower, especially for a large number of samples.Higher due to instrument cost, maintenance, and specialized personnel.
Sample Preparation Can be simple, though deproteinization is often recommended.[3][4]More involved, typically requiring protein precipitation and filtration.[5][6][7]
Equipment Spectrophotometer or fluorometer.HPLC or LC-MS/MS system.
Multiplexing Limited to the specific enzymatic reaction.Can simultaneously quantify multiple metabolites.

Enzymatic Method for DHAP Analysis

Enzymatic assays for DHAP are widely available as commercial kits and offer a straightforward and sensitive method for quantification. The fundamental principle involves the conversion of DHAP to glyceraldehyde-3-phosphate (GAP) by the enzyme triosephosphate isomerase (TPI). This product then enters a series of reactions that result in the generation of a fluorescent or colorimetric signal directly proportional to the amount of DHAP in the sample.[1][4]

Experimental Protocol: Enzymatic Assay

This protocol is based on commercially available fluorometric assay kits.[1][3][4]

1. Reagent Preparation:

  • Reconstitute lyophilized components such as the DHAP Enzyme Mix, DHAP Developer, and DHAP Standard in the provided assay buffer or water as per the kit instructions.[1][3][4]

  • Prepare a standard curve by performing serial dilutions of the DHAP Standard.[3][4]

2. Sample Preparation:

  • For tissue or cell samples, homogenize in ice-cold DHAP Assay Buffer.[3][4]

  • Centrifuge the homogenate to remove insoluble material and collect the supernatant.[3][4]

  • It is recommended to deproteinize samples using a 10 kDa molecular weight cutoff spin filter to prevent enzyme interference.[4]

  • For samples with potential NADH background, a parallel sample background control should be prepared.[4]

3. Assay Procedure:

  • Add samples and standards to a 96-well plate.

  • Prepare a Master Reaction Mix containing the DHAP Assay Buffer, a high-sensitivity probe, DHAP Enzyme Mix, and DHAP Developer.[3][4]

  • Add the Master Reaction Mix to each well containing the samples and standards.

  • Incubate the plate, protected from light, typically for 60 minutes at 37°C.[3][4]

4. Detection:

  • Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm using a microplate reader.[3][4]

  • Calculate the DHAP concentration in the samples based on the standard curve.

Workflow for Enzymatic DHAP Analysis

cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Reagent Prep Reagent Preparation Reaction Mix Add Master Reaction Mix Reagent Prep->Reaction Mix Sample Prep Sample Preparation Plate Loading Plate Loading (Samples & Standards) Sample Prep->Plate Loading Standard Curve Standard Curve Preparation Standard Curve->Plate Loading Plate Loading->Reaction Mix Incubation Incubation (37°C, 60 min) Reaction Mix->Incubation Fluorescence Measure Fluorescence (Ex/Em = 535/587 nm) Incubation->Fluorescence Calculation Calculate DHAP Concentration Fluorescence->Calculation

A simplified workflow for the enzymatic analysis of DHAP.

Chromatographic Method for DHAP Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), offer a highly selective and sensitive approach for DHAP quantification.[6][8] These methods are capable of separating DHAP from its isomer, glyceraldehyde-3-phosphate (G3P), which is a significant advantage for detailed metabolic studies.[5][6][7]

Experimental Protocol: HPLC-MS/MS

The following is a generalized protocol based on published methods for the analysis of DHAP in biological samples.[5][6][7][8]

1. Reagent and Standard Preparation:

  • Prepare mobile phases, which often include an ion-pairing reagent like tributylamine in a suitable buffer.[5][8]

  • Prepare a stock solution of DHAP standard and perform serial dilutions to create a calibration curve.

2. Sample Preparation:

  • For cellular or tissue samples, perform a protein precipitation step, often using a cold organic solvent like methanol or acetonitrile.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Collect the supernatant and filter it through a 0.22 µm filter before injection into the HPLC system.

3. HPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Use a reversed-phase column, such as a C8 or C18 column.[8]

    • Employ a gradient elution program with the prepared mobile phases to separate DHAP from other metabolites. The run time can be around 50 minutes to achieve separation from isomers.[5][6][7]

  • Mass Spectrometric Detection:

    • Utilize a tandem mass spectrometer (e.g., TripleTOF 5600™) operated in multiple-reaction monitoring (MRM) mode for high selectivity and sensitivity.[8]

    • Set the instrument to detect specific precursor and product ion transitions for DHAP.

4. Data Analysis:

  • Integrate the peak areas corresponding to DHAP in both the samples and the standards.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of DHAP in the samples from the calibration curve.

Workflow for Chromatographic DHAP Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard & Mobile Phase Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Extraction Sample Extraction & Protein Precipitation Filtration Supernatant Filtration Sample_Extraction->Filtration Filtration->HPLC_Injection Chrom_Separation Chromatographic Separation (C18) HPLC_Injection->Chrom_Separation MS_Detection MS/MS Detection (MRM) Chrom_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification via Calibration Curve Peak_Integration->Quantification

A generalized workflow for the chromatographic analysis of DHAP.

Conclusion

The choice between enzymatic and chromatographic methods for DHAP analysis depends on the specific research needs. Enzymatic assays are well-suited for high-throughput screening and routine analysis where a robust and cost-effective method is required. Chromatographic methods, particularly LC-MS/MS, provide superior specificity and sensitivity, making them the preferred choice for in-depth metabolic studies, analysis of complex biological matrices, and when the separation of isomers is critical. Researchers should consider the trade-offs between throughput, cost, and the level of analytical detail required when selecting the appropriate method for their application.

References

A Comparative Analysis of Dihydroxyacetone Phosphate (DHAP) Levels Across Diverse Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dihydroxyacetone phosphate (DHAP) levels in various prokaryotic and eukaryotic cell types, including healthy and cancerous human cells. DHAP is a critical intermediate in central carbon metabolism, playing a pivotal role in both glycolysis and the synthesis of glycerolipids. Understanding the differential levels of this metabolite across various biological systems can offer significant insights into metabolic regulation, disease states, and potential therapeutic targets.

Quantitative Comparison of Intracellular DHAP Concentrations

The following table summarizes the intracellular concentrations of DHAP across several key model organisms and cell lines. The data has been compiled from various studies employing mass spectrometry-based metabolomics for absolute quantification.

Cell TypeOrganism/SpeciesConditionIntracellular DHAP ConcentrationReference
Gram-negative BacteriumEscherichia coli (strain TG1)Glucose-limited continuous culture1.67 ± 0.04 mmol/L[1]
YeastSaccharomyces cerevisiaeNot specifiedResponsive to glycerol synthesis flux[2]
Human Red Blood CellsHomo sapiensHealthyUndetectable to ~500 nmol/L (detection limit)[3]
Human Breast Cancer Cell LineMCF-7Standard CultureData not available in cited literature
Human Non-tumorigenic Breast Epithelial Cell LineMCF-10AStandard CultureData not available in cited literature

Note: Direct comparative studies of DHAP levels between MCF-7 and MCF-10A cell lines were not found in the reviewed literature. The level in healthy human red blood cells is typically very low, with significant accumulation being indicative of Triosephosphate Isomerase (TPI) deficiency.

Metabolic Significance of DHAP

DHAP is positioned at a crucial junction in metabolism. It is one of the two triose phosphates produced from the cleavage of fructose-1,6-bisphosphate in the glycolytic pathway. Its fate is primarily determined by two key enzymes: Triosephosphate Isomerase, which catalyzes its reversible conversion to glyceraldehyde-3-phosphate for continued glycolysis, and Glycerol-3-Phosphate Dehydrogenase, which reduces DHAP to glycerol-3-phosphate, the backbone for glycerolipid and triglyceride synthesis.

DHAP_Metabolic_Pathway F16BP Fructose-1,6-bisphosphate Aldolase Aldolase F16BP->Aldolase DHAP Dihydroxyacetone Phosphate (DHAP) TPI Triosephosphate Isomerase DHAP->TPI G3PDH Glycerol-3-P Dehydrogenase DHAP->G3PDH G3P Glyceraldehyde-3-phosphate Glycolysis Glycolysis G3P->Glycolysis Glycerol3P Glycerol-3-phosphate Lipid_Synthesis Glycerolipid Synthesis Glycerol3P->Lipid_Synthesis Aldolase->DHAP Aldolase->G3P TPI->G3P G3PDH->Glycerol3P

Figure 1. Central metabolic pathways involving DHAP.

Experimental Protocols for DHAP Quantification

Accurate measurement of intracellular DHAP levels is crucial for metabolic studies. Two primary methods are widely used: Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic assays.

Quantification of DHAP by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method offers high sensitivity and specificity for the absolute quantification of DHAP in complex biological samples.

Sample Preparation:

  • Cell Harvesting: Rapidly quench metabolic activity by washing cells with an ice-cold saline solution.

  • Metabolite Extraction: Extract metabolites using a cold solvent mixture, typically methanol/water or acetonitrile/methanol/water.

  • Protein Precipitation: Centrifuge the cell lysate to pellet proteins and other cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable buffer for LC-MS analysis.

LC-MS/MS Analysis:

  • Chromatographic Separation: Separate DHAP from other metabolites using a suitable liquid chromatography column, such as a reverse-phase C8 or C18 column, often with an ion-pairing reagent like tributylamine to improve retention of the polar DHAP molecule.

  • Mass Spectrometry Detection: Utilize a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for specific and sensitive detection of DHAP. This involves monitoring a specific precursor-to-product ion transition for DHAP.

  • Quantification: Determine the absolute concentration of DHAP by comparing its peak area to that of a known concentration of an isotopically labeled internal standard (e.g., 13C-labeled DHAP) added to the sample prior to extraction.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Harvest Cell Harvesting & Quenching Extract Metabolite Extraction Harvest->Extract Precipitate Protein Precipitation Extract->Precipitate Collect Supernatant Collection Precipitate->Collect Dry Solvent Evaporation Collect->Dry Reconstitute Reconstitution Dry->Reconstitute LC Liquid Chromatography Separation Reconstitute->LC MS Tandem Mass Spectrometry Detection LC->MS Quant Quantification with Internal Standard MS->Quant

Figure 2. General workflow for DHAP quantification by LC-MS.

Enzymatic (Fluorometric) Assay for DHAP Quantification

This method relies on the enzymatic conversion of DHAP to a product that can be measured fluorometrically. Commercial kits are available for this purpose.

Principle:

Triosephosphate isomerase (TPI) converts DHAP to glyceraldehyde-3-phosphate (GAP). GAP is then used in a coupled enzyme reaction that results in the production of a fluorescent product. The fluorescence intensity is directly proportional to the amount of DHAP in the sample.

General Procedure (based on commercially available kits):

  • Sample Preparation: Prepare cell or tissue lysates in the provided assay buffer. Deproteinize samples, for example, by using a 10 kDa molecular weight cut-off spin filter.

  • Standard Curve Preparation: Prepare a standard curve using the provided DHAP standard.

  • Reaction Setup: Add the sample and standards to a 96-well plate. Prepare a reaction mix containing the assay buffer, enzyme mix (containing TPI and other coupling enzymes), and a fluorescent probe.

  • Incubation: Add the reaction mix to the wells and incubate at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Calculation: Determine the DHAP concentration in the samples by comparing their fluorescence readings to the standard curve.

Enzymatic_Assay_Logic DHAP DHAP (in sample) TPI Triosephosphate Isomerase DHAP->TPI GAP Glyceraldehyde-3-Phosphate Coupled_Reaction Coupled Enzymatic Reaction GAP->Coupled_Reaction Fluor_Product Fluorescent Product Coupled_Reaction->Fluor_Product TPI->GAP

Figure 3. Logical flow of an enzymatic assay for DHAP.

Conclusion

The intracellular concentration of DHAP varies across different cell types, reflecting their distinct metabolic phenotypes. While quantitative data for some model organisms like E. coli is available, further research is needed to establish baseline levels in various human cell types, both healthy and diseased. The methodologies outlined in this guide provide a robust framework for researchers to pursue these important investigations, which will undoubtedly contribute to a deeper understanding of cellular metabolism and the development of novel therapeutic strategies.

References

Validation of Dihydroxyacetone Phosphate (DHAP) as a Novel Biomarker for Metabolic Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising prevalence of metabolic diseases, such as non-alcoholic fatty liver disease (NAFLD), now termed metabolic dysfunction-associated steatotic liver disease (MASLD), and type 2 diabetes, necessitates the discovery and validation of sensitive, non-invasive biomarkers for early detection and monitoring. Dihydroxyacetone phosphate (DHAP), a key intermediate in glycolysis and a precursor for lipid synthesis, is emerging as a promising candidate. This guide provides an objective comparison of DHAP with other biomarkers, supported by experimental data and detailed methodologies.

DHAP's Central Role in Metabolic Pathways

Dihydroxyacetone phosphate (DHAP) is a pivotal metabolite in the central carbon metabolism of nearly all organisms.[1][2] It is one of the two three-carbon sugars, along with glyceraldehyde-3-phosphate (G3P), formed when fructose-1,6-bisphosphate is cleaved by the enzyme aldolase during the preparatory phase of glycolysis.[2][3] While G3P continues directly down the glycolytic pathway, DHAP can be reversibly converted to G3P by triosephosphate isomerase (TPI), ensuring that all six carbons of the original glucose molecule can be catabolized for energy production.[1]

Crucially, DHAP also serves as a critical link between carbohydrate and lipid metabolism. It can be reduced to glycerol-3-phosphate, which provides the glycerol backbone for the synthesis of triglycerides and phospholipids.[2][4] This unique position at the crossroads of major metabolic pathways makes its cellular concentration a potential indicator of metabolic flux and dysregulation.

Glycolysis_DHAP Glycolysis Pathway Highlighting DHAP node_main node_main node_highlight node_highlight node_product node_product node_precursor node_precursor Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK-1 DHAP Dihydroxyacetone Phosphate (DHAP) F16BP->DHAP Aldolase G3P Glyceraldehyde-3-Phosphate F16BP->G3P Aldolase DHAP->G3P TPI Glycerol3P Glycerol-3-Phosphate DHAP->Glycerol3P Pyruvate Pyruvate G3P->Pyruvate ...Payoff Phase Triglycerides Triglycerides Glycerol3P->Triglycerides Lipid Synthesis HPLC_Workflow DHAP Quantification Workflow (HPLC-MS/MS) node_start node_start node_process node_process node_end node_end start 1. Sample Collection (e.g., Red Blood Cells) precip 2. Protein Precipitation start->precip supernatant 3. Collect Supernatant precip->supernatant hplc 4. HPLC Separation (Reverse Phase C8 Column) supernatant->hplc ms 5. Mass Spectrometry Detection (TOF-MS) hplc->ms quant 6. Data Analysis & Quantification ms->quant Insulin_Signaling_DHAP Insulin Signaling Impact on DHAP Production node_signal node_signal node_receptor node_receptor node_pathway node_pathway node_metabolite node_metabolite node_process node_process Insulin Insulin InsulinR Insulin Receptor Insulin->InsulinR binds PI3K_Akt PI3K/Akt Pathway InsulinR->PI3K_Akt activates GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake Glycolysis Glycolysis GlucoseUptake->Glycolysis increases substrate DHAP DHAP Glycolysis->DHAP produces Lipogenesis Lipogenesis DHAP->Lipogenesis precursor for

References

A Comparative Guide to the Stability of Dihydroxyacetone Phosphate (DHAP) Salts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for comparing the stability of different salt forms of Dihydroxyacetone Phosphate (DHAP). Due to a lack of publicly available direct comparative studies on the stability of various DHAP salts, this document outlines a comprehensive approach for conducting such a comparison, including detailed experimental protocols and data presentation formats.

Dihydroxyacetone phosphate is a critical intermediate in glycolysis and other metabolic pathways.[1] Its inherent chemical instability, however, presents a significant challenge for its application in research and pharmaceutical development. DHAP is known to degrade, particularly in solution, to form methylglyoxal (MGO), a reactive dicarbonyl species.[1][2] This degradation is influenced by factors such as temperature and pH. Understanding the relative stability of different DHAP salt forms is crucial for selecting the most suitable candidate for drug formulation and other applications.

Theoretical Considerations: The Influence of Counter-Ions

While specific data on DHAP salts is limited, the choice of a counter-ion (e.g., lithium, sodium, potassium) can theoretically influence the stability of a pharmaceutical salt.[3][4] Factors such as ionic radius, charge density, and the resulting lattice energy of the solid salt can affect properties like hygroscopicity and solid-state stability. In solution, the counter-ion can influence the local chemical environment, potentially affecting the rate of degradation reactions. Generally, smaller, more charge-dense cations like lithium might interact more strongly with the phosphate group of DHAP compared to larger cations like sodium, which could have an impact on its stability. However, without experimental data, these considerations remain theoretical.

Proposed Experimental Protocol for Comparative Stability Analysis

To address the gap in current knowledge, a rigorous comparative stability study is required. The following protocol is a recommendation based on established pharmaceutical stability testing guidelines.[5][6]

Materials and Sample Preparation
  • DHAP Salts: Obtain high-purity samples of the DHAP salts to be compared (e.g., DHAP lithium salt, DHAP sodium salt).

  • Solvents/Buffers: Utilize buffers relevant to potential applications (e.g., phosphate-buffered saline at physiological pH, purified water).

  • Sample Preparation:

    • Prepare stock solutions of each DHAP salt at a defined concentration (e.g., 10 mg/mL) in the chosen buffer(s).

    • For solid-state stability, weigh precise amounts of each salt into individual, sealed vials.

Storage Conditions

Samples should be stored under both accelerated and long-term stability conditions to predict shelf-life and assess sensitivity to environmental factors.

ConditionTemperatureRelative HumidityDuration
Accelerated 40°C ± 2°C75% RH ± 5% RH6 months
Long-Term 25°C ± 2°C60% RH ± 5% RH12 months+
Refrigerated 5°C ± 3°CAmbient12 months+
Frozen -20°C ± 5°CAmbient12 months+
Analytical Methods

The concentration of DHAP and the formation of its primary degradation product, methylglyoxal (MGO), should be monitored at specified time points.

  • DHAP Quantification (HPLC): A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for the accurate quantification of DHAP.[7]

    • Column: A reverse-phase C18 or a suitable ion-exchange column.

    • Mobile Phase: An appropriate buffer system, potentially with an ion-pairing agent to improve retention of the highly polar DHAP.

    • Detection: UV detection at a suitable wavelength (e.g., ~210 nm) or Mass Spectrometry (MS) for higher specificity.

  • MGO Quantification: MGO can be quantified using HPLC after derivatization (e.g., with o-phenylenediamine) to form a chromophoric or fluorophoric product, or by using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 31P NMR spectroscopy can be employed to monitor the degradation of DHAP and identify degradation products by observing changes in the respective spectra over time.[8][9][10]

Testing Schedule and Data Analysis

Samples should be analyzed at predetermined intervals.

Storage ConditionTesting Time Points
Accelerated 0, 1, 3, 6 months
Long-Term 0, 3, 6, 9, 12, 18, 24 months
Refrigerated 0, 6, 12, 24 months
Frozen 0, 12, 24 months

The degradation kinetics of each DHAP salt can be determined by plotting the concentration of DHAP against time.[11][12] This data can be fitted to appropriate kinetic models (e.g., zero-order, first-order) to calculate degradation rate constants and predict the shelf-life of each salt under different storage conditions.

Data Presentation

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Solid-State Stability of DHAP Salts at 40°C/75% RH

Time (months)DHAP Lithium Salt (% Remaining)DHAP Sodium Salt (% Remaining)Appearance (Lithium Salt)Appearance (Sodium Salt)
0100.0100.0White crystallineWhite crystalline
1
3
6

Table 2: Solution Stability of DHAP Salts in PBS (pH 7.4) at 25°C

Time (days)DHAP Lithium Salt Conc. (mg/mL)DHAP Sodium Salt Conc. (mg/mL)MGO Conc. (µg/mL) - Lithium SaltMGO Conc. (µg/mL) - Sodium Salt
010.010.00.00.0
1
7
14
30

Visualizations

DHAP Degradation Pathway

DHAP_Degradation DHAP Degradation to Methylglyoxal DHAP Dihydroxyacetone Phosphate (DHAP) Intermediate Enediol Phosphate Intermediate DHAP->Intermediate Spontaneous (base-catalyzed) MGO Methylglyoxal (MGO) Intermediate->MGO Elimination of phosphate Pi Inorganic Phosphate (Pi)

Caption: Spontaneous degradation pathway of DHAP to MGO.

Experimental Workflow for Comparative Stability Study

Stability_Workflow Workflow for DHAP Salt Stability Comparison cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Solid Weigh Solid DHAP Salts Accelerated Accelerated (40°C/75% RH) Prep_Solid->Accelerated LongTerm Long-Term (25°C/60% RH) Prep_Solid->LongTerm Refrigerated Refrigerated (5°C) Prep_Solid->Refrigerated Frozen Frozen (-20°C) Prep_Solid->Frozen Prep_Solution Prepare DHAP Salt Solutions Prep_Solution->Accelerated Prep_Solution->LongTerm Prep_Solution->Refrigerated Prep_Solution->Frozen HPLC HPLC for DHAP Accelerated->HPLC MGO_Analysis MGO Analysis Accelerated->MGO_Analysis NMR NMR Spectroscopy Accelerated->NMR LongTerm->HPLC LongTerm->MGO_Analysis LongTerm->NMR Refrigerated->HPLC Refrigerated->MGO_Analysis Refrigerated->NMR Frozen->HPLC Frozen->MGO_Analysis Frozen->NMR Data_Analysis Data Analysis & Kinetics Modeling HPLC->Data_Analysis MGO_Analysis->Data_Analysis NMR->Data_Analysis

Caption: Experimental workflow for comparing DHAP salt stability.

Conclusion

References

A Comparative Guide to Dihydroxyacetone Phosphate (DHAP) Assays: Understanding Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydroxyacetone phosphate (DHAP) is a critical intermediate in several metabolic pathways, including glycolysis, gluconeogenesis, and the biosynthesis of glycerolipids. Accurate quantification of DHAP is essential for studying metabolic disorders, drug efficacy, and fundamental cellular processes. Commercially available fluorometric assays provide a sensitive method for DHAP detection. However, a crucial aspect for researchers is the specificity of these assays and their potential for cross-reactivity with structurally similar molecules.

This guide provides a comparative overview of commercially available DHAP assays, with a focus on their underlying principles and a qualitative assessment of potential cross-reactivity. While quantitative cross-reactivity data is not readily provided by manufacturers, an understanding of the assay chemistry allows for an informed evaluation of their specificity.

Principle of Commercial DHAP Assays

Commercially available dihydroxyacetone phosphate (DHAP) assays, such as those from Abcam (ab197003), Sigma-Aldrich (MAK275), and Creative BioMart, are typically fluorometric.[1][2] These kits operate on a coupled enzymatic reaction mechanism. The core of this method is the highly specific enzyme, triosephosphate isomerase (TPI), which catalyzes the reversible isomerization of DHAP to glyceraldehyde-3-phosphate (GAP).[1][2] The GAP produced is then utilized in a series of subsequent enzymatic steps that lead to the generation of a fluorescent product. The intensity of the fluorescence, measured at a specific excitation and emission wavelength (commonly λex = 535 nm / λem = 587 nm), is directly proportional to the concentration of DHAP in the sample.[2]

Cross-Reactivity and Specificity

The specificity of these DHAP assays is fundamentally reliant on the high substrate specificity of the triosephosphate isomerase (TPI) enzyme. TPI is considered a "kinetically perfect enzyme," meaning its catalytic efficiency is limited only by the rate of diffusion of its substrate. This high efficiency is coupled with a remarkable degree of specificity for its natural substrates, DHAP and D-glyceraldehyde-3-phosphate.

While manufacturers do not typically provide explicit data on cross-reactivity with other metabolites, a qualitative assessment can be made based on the known substrate specificity of TPI.

Table 1: Qualitative Assessment of Potential Cross-Reactivity in DHAP Assays

Potential Cross-ReactantStructural Similarity to DHAPLikelihood of Cross-ReactivityRationale
Glyceraldehyde-3-phosphate (G3P)High (Isomer)High (by design)The assay principle relies on the conversion of DHAP to G3P. The subsequent detection system measures the G3P produced. Therefore, pre-existing G3P in the sample will contribute to the signal. Most protocols include a background control to account for this.
Glycerol-3-phosphate (G3P)ModerateLowTPI is highly specific for the triose phosphates (DHAP and GAP). While structurally related, glycerol-3-phosphate is not a substrate for TPI.
Fructose-1,6-bisphosphate (FBP)ModerateNegligibleFBP is the precursor to DHAP and GAP in glycolysis but is not a substrate for TPI.
PyruvateLowNegligiblePyruvate is a three-carbon molecule but lacks the phosphate group and the specific stereochemistry required for TPI binding.
LactateLowNegligibleLactate is structurally distinct from DHAP and is not a substrate for TPI.

Experimental Protocols

General Protocol for DHAP Quantification using a Commercial Fluorometric Assay

This protocol is a generalized procedure based on commercially available kits. Refer to the specific manufacturer's instructions for precise details.

  • Sample Preparation:

    • For cell or tissue lysates, homogenize in the provided assay buffer on ice.

    • Centrifuge the homogenate to remove insoluble material.

    • Collect the supernatant for the assay.

    • Samples may require deproteinization using a 10 kDa spin column.

  • Standard Curve Preparation:

    • Prepare a series of DHAP standards by diluting the provided stock solution in the assay buffer.

    • Include a blank control with only the assay buffer.

  • Reaction Setup:

    • Add samples and standards to a 96-well microplate.

    • Prepare a reaction mix containing the DHAP enzyme mix (TPI) and the developer solution.

    • For background control, prepare a parallel reaction mix without the DHAP enzyme mix. This will account for any endogenous G3P in the sample.

    • Add the reaction mix to each well.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence intensity at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background control readings from the sample readings.

    • Plot the standard curve and determine the concentration of DHAP in the samples.

Protocol for Assessing Cross-Reactivity

This protocol provides a framework for researchers to validate the specificity of a DHAP assay in their own laboratory.

  • Prepare Solutions of Potential Cross-Reactants:

    • Prepare stock solutions of structurally similar metabolites (e.g., glycerol-3-phosphate, fructose-1,6-bisphosphate, pyruvate, lactate) at a high concentration (e.g., 10 mM) in the assay buffer.

  • Assay Performance:

    • Perform the DHAP assay as described above, but instead of the DHAP standard, use a dilution series of each potential cross-reactant.

    • Include a positive control with the DHAP standard and a negative control with only the assay buffer.

  • Data Analysis:

    • Measure the fluorescence intensity for each concentration of the potential cross-reactant.

    • Calculate the percentage of cross-reactivity using the following formula:

Visualizations

Metabolic Pathways Involving DHAP

DHAP_Pathways cluster_glycolysis Glycolysis / Gluconeogenesis cluster_ppp Pentose Phosphate Pathway cluster_glycerolipid Glycerolipid Synthesis Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P PGI R5P R5P G6P->R5P G6PD FBP FBP F6P->FBP PFK PPP_Intermediates Transketolase/ Transaldolase F6P->PPP_Intermediates DHAP DHAP FBP->DHAP Aldolase GAP GAP FBP->GAP Aldolase DHAP->GAP TPI G3P G3P DHAP->G3P GPDH Pyruvate Pyruvate GAP->Pyruvate ... GAP->PPP_Intermediates LPA LPA G3P->LPA GPAT PA PA LPA->PA AGPAT DAG DAG PA->DAG PAP TAG TAG DAG->TAG DGAT Phospholipids Phospholipids DAG->Phospholipids ...

Caption: Key metabolic pathways intersecting at Dihydroxyacetone Phosphate (DHAP).

Experimental Workflow for Cross-Reactivity Assessment

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_standards Prepare DHAP Standards run_assay Perform Fluorometric Assay in 96-well Plate prep_standards->run_assay prep_cross_reactants Prepare Potential Cross-Reactant Solutions prep_cross_reactants->run_assay incubation Incubate at 37°C run_assay->incubation read_fluorescence Measure Fluorescence (Ex/Em = 535/587 nm) incubation->read_fluorescence plot_std_curve Plot DHAP Standard Curve read_fluorescence->plot_std_curve calc_cross_reactivity Calculate % Cross-Reactivity read_fluorescence->calc_cross_reactivity

Caption: Workflow for assessing cross-reactivity in DHAP assays.

References

A Comparative Analysis of Triosephosphate Isomerase Kinetics Across Diverse Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic properties of triosephosphate isomerase (TPI), a key enzyme in glycolysis, from various organisms. Understanding the kinetic differences of TPI across species is crucial for identifying potential targets for drug development, particularly in the context of infectious diseases, and for advancing our understanding of enzyme evolution and function.

Comparative Kinetic Data of TPI Enzymes

Triosephosphate isomerase is a highly efficient enzyme, with its catalytic activity approaching the diffusion-controlled limit. However, subtle but significant differences in its kinetic parameters, namely the Michaelis constant (Km) and the catalytic constant (kcat), exist across different species. These variations can reflect adaptations to different metabolic demands and cellular environments. The following table summarizes the kinetic parameters of TPI from a range of organisms.

OrganismSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Trypanosoma brucei bruceiD-Glyceraldehyde 3-phosphate0.25 ± 0.056.17 x 1032.47 x 107[1]
Trypanosoma brucei bruceiDihydroxyacetone phosphate1.2 ± 0.11.08 x 1039.0 x 105[1]
Rabbit (muscle)D-Glyceraldehyde 3-phosphate--4 x 108[2]
Yeast (Saccharomyces cerevisiae)D-Glyceraldehyde 3-phosphate---[1]
Helicobacter pyloriD-Glyceraldehyde 3-phosphate3.46 ± 0.231.47 x 1034.25 x 105[2]
Vibrio marinus (psychrophilic bacterium)----[3]

Note: The kcat values for Trypanosoma brucei brucei were converted from min-1 to s-1 by dividing by 60.

Experimental Protocols for TPI Kinetic Analysis

The determination of TPI kinetic parameters is typically performed using a coupled enzyme assay. This indirect method is necessary because the isomerization of triosephosphates does not produce a direct spectrophotometrically detectable signal.

Principle:

The activity of TPI is measured in the direction of glyceraldehyde-3-phosphate (GAP) to dihydroxyacetone phosphate (DHAP). The DHAP produced is then reduced to glycerol-3-phosphate by the coupling enzyme, glycerol-3-phosphate dehydrogenase (GDH), a reaction that involves the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the consumption of NADH, is monitored over time and is directly proportional to the rate of the TPI-catalyzed reaction.

Materials and Reagents:
  • Triosephosphate Isomerase (TPI) sample (purified or cell lysate)

  • D-Glyceraldehyde 3-phosphate (GAP) substrate

  • Dihydroxyacetone phosphate (DHAP) substrate (for the reverse reaction)

  • Glycerol-3-phosphate dehydrogenase (GDH) (coupling enzyme)

  • Reduced nicotinamide adenine dinucleotide (NADH)

  • Triethanolamine (TEA) buffer

  • Ethylenediaminetetraacetic acid (EDTA)

  • Bovine Serum Albumin (BSA)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Assay Procedure:
  • Reaction Mixture Preparation: Prepare a reaction mixture in a cuvette containing TEA buffer (e.g., 100 mM, pH 7.5), EDTA, and NADH (e.g., 0.2 mM).

  • Addition of Coupling Enzyme: Add a sufficient amount of the coupling enzyme, GDH, to the reaction mixture to ensure that the TPI-catalyzed reaction is the rate-limiting step.

  • Background Rate Measurement: Initiate a background reaction by adding the substrate (GAP or DHAP) to the cuvette and monitor the absorbance at 340 nm for a short period. This measures any non-enzymatic degradation of NADH or contaminating enzyme activities.

  • Initiation of the Enzymatic Reaction: Add the TPI enzyme sample to the cuvette to start the reaction.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time. Record the data at regular intervals (e.g., every 10-15 seconds) for a few minutes.

  • Data Analysis:

    • Calculate the initial velocity (v0) of the reaction from the linear portion of the absorbance versus time plot, using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

    • Repeat the assay with varying concentrations of the substrate (GAP or DHAP).

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

    • Calculate the kcat value from Vmax if the enzyme concentration is known (kcat = Vmax / [E]total).

Visualizations

Metabolic Pathway: Glycolysis

The following diagram illustrates the central role of Triosephosphate Isomerase in the glycolytic pathway, catalyzing the interconversion of Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde 3-phosphate (GAP).

Glycolysis Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP DHAP Dihydroxyacetone phosphate F16BP->DHAP Aldolase GAP Glyceraldehyde-3- phosphate F16BP->GAP Aldolase DHAP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG Pyruvate Pyruvate BPG->Pyruvate ...

Caption: The role of Triosephosphate Isomerase in the Glycolytic Pathway.

Experimental Workflow for TPI Kinetic Assay

This diagram outlines the key steps involved in determining the kinetic parameters of Triosephosphate Isomerase using a coupled enzyme assay.

TPI_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reaction Buffer (TEA, EDTA) Mix Combine Buffer, NADH, and GDH in Cuvette Reagents->Mix Substrate Prepare Substrate Solutions (various concentrations) Background Measure Background Rate (add substrate, no TPI) Substrate->Background Enzymes Prepare TPI and Coupling Enzyme (GDH) Initiate Initiate Reaction (add TPI) Enzymes->Initiate Mix->Background Background->Initiate Monitor Monitor Absorbance at 340 nm (NADH consumption) Initiate->Monitor Velocity Calculate Initial Velocity (v0) from Absorbance Change Monitor->Velocity Plot Plot v0 vs. [Substrate] Velocity->Plot Fit Fit Data to Michaelis-Menten Equation Plot->Fit Parameters Determine Km and Vmax Fit->Parameters kcat Calculate kcat (kcat = Vmax / [E]) Parameters->kcat

References

A Comparative Guide to Metabolic Assays for Cell Proliferation Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a Dihydroxyacetone Phosphate (DHAP)-based assay with established methods for assessing cell proliferation, including the MTT, Resazurin, and ATP-based assays. While not a direct measure of cell proliferation, the DHAP assay offers insights into glycolytic activity, a key metabolic pathway often upregulated in proliferating cells. This document outlines the principles, protocols, and performance characteristics of each assay to aid in the selection of the most appropriate method for your research needs.

Introduction to Cell Proliferation Assays

Measuring cell proliferation is fundamental in many areas of biological research, from cancer biology to drug discovery. Many common assays infer cell number by measuring metabolic activity. This guide focuses on assays that quantify metabolic markers to provide an indirect measure of viable, proliferating cells.

The DHAP Assay: A Measure of Glycolytic Flux

Dihydroxyacetone phosphate (DHAP) is a key intermediate in the glycolysis pathway.[1] The DHAP assay is not a conventional cell proliferation assay but rather a tool to quantify the intracellular concentration of this metabolite.[1][2] Since many cancer cells and other highly proliferative cells exhibit increased glycolysis (the Warburg effect), measuring DHAP levels can provide a snapshot of the metabolic state of a cell population, which may correlate with proliferation under certain conditions.

The assay typically involves the enzymatic conversion of DHAP to glyceraldehyde-3-phosphate (GAP), which then participates in a series of reactions that generate a fluorescent or colorimetric signal proportional to the amount of DHAP present.[1][2]

Comparison of Cell Proliferation Assays

The following table summarizes the key characteristics of the DHAP assay alongside three widely used cell proliferation assays: MTT, Resazurin, and an ATP-based luminescent assay (represented by CellTiter-Glo).

Parameter DHAP Assay MTT Assay Resazurin (alamarBlue) Assay ATP Assay (CellTiter-Glo)
Principle Enzymatic conversion of DHAP to a detectable product.[1][2]Reduction of a tetrazolium salt (MTT) to formazan crystals by mitochondrial dehydrogenases.[3][4]Reduction of resazurin to the fluorescent resorufin by viable cells.Quantitation of ATP, indicating metabolically active cells, via a luciferase reaction.[5][6]
Detection Method Fluorometric (Ex/Em = 535/587 nm) or Colorimetric.Colorimetric (Absorbance at ~570 nm).[3]Fluorometric (Ex/Em = ~560/590 nm) or Colorimetric (Absorbance at 570 nm).Luminescence.[7]
Endpoint EndpointEndpointEndpoint or KineticEndpoint
Sensitivity High (can detect as low as 0.5 µM DHAP).[1]ModerateHighVery High (can detect as few as 4 cells).
Linearity Dependent on standard curve.Good, but can be limited by formazan crystal solubility.Wide dynamic range.Excellent (linear over 3-4 logs of cell number).[7][5]
Z'-factor Not typically used for proliferation.VariableGoodExcellent (e.g., CellTiter-Glo Z' = 0.96).[7]
Advantages - Measures a specific glycolytic intermediate.- High sensitivity for DHAP.- Inexpensive.- Well-established method.[8]- Homogeneous ("add-and-read").- Non-toxic to cells, allowing for kinetic studies.- Higher sensitivity than MTT.- Highest sensitivity.- Homogeneous ("add-mix-measure").- Excellent for high-throughput screening.
Disadvantages - Indirect measure of proliferation.- Requires cell lysis.- Can be influenced by metabolic shifts unrelated to proliferation.- Requires a solubilization step.- Formazan crystals can be difficult to dissolve.- Can be toxic to cells.- Can be influenced by changes in cellular redox state.- More expensive than colorimetric assays.- Requires a luminometer.

Experimental Protocols

DHAP Assay Protocol (Fluorometric)

This protocol is a generalized procedure based on commercially available kits.[2]

  • Sample Preparation:

    • Culture cells to the desired density in a 96-well plate.

    • For adherent cells, remove the culture medium. For suspension cells, centrifuge the plate and remove the supernatant.

    • Wash cells with cold PBS.

    • Lyse the cells by adding 100 µL of ice-cold DHAP Assay Buffer and homogenize by pipetting.[2]

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to pellet cell debris.

    • Transfer 2-50 µL of the supernatant (lysate) to a new 96-well plate.

    • Adjust the volume in each well to 50 µL with DHAP Assay Buffer.

  • Standard Curve Preparation:

    • Prepare a series of DHAP standards (e.g., 0, 100, 200, 300, 400, 500 pmol/well) in wells of the same plate.

    • Adjust the volume of the standard wells to 50 µL with DHAP Assay Buffer.

  • Reaction:

    • Prepare a Master Reaction Mix containing DHAP Enzyme Mix and a fluorescent probe according to the kit manufacturer's instructions.

    • Add 50 µL of the Master Reaction Mix to each well containing the sample or standard.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence at Ex/Em = 535/587 nm using a microplate reader.

  • Calculation:

    • Subtract the blank reading from all measurements.

    • Plot the standard curve and determine the concentration of DHAP in the samples.

MTT Assay Protocol

This is a standard protocol for an MTT assay.

  • Cell Plating: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of Detergent Reagent (solubilization solution) to each well.

  • Incubation: Leave the plate at room temperature in the dark for 2 hours to dissolve the formazan crystals.

  • Measurement: Record the absorbance at 570 nm using a microplate reader.

Resazurin (alamarBlue) Assay Protocol

This is a general protocol for a resazurin-based assay.

  • Cell Plating: Plate cells in a 96-well plate and culture as required.

  • Reagent Addition: Add resazurin solution to each well to a final concentration of 10% of the culture volume.

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C. Incubation time can be optimized for the specific cell type.

  • Measurement: Measure fluorescence at Ex/Em = 560/590 nm or absorbance at 570 nm.

ATP Assay (CellTiter-Glo) Protocol

This protocol is based on the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[5][6]

  • Cell Plating: Plate cells in an opaque-walled 96-well plate.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Signal Stabilization: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a luminometer.

Visualizing the Methodologies

DHAP Assay Workflow

DHAP_Workflow DHAP Assay Workflow cluster_prep Sample Preparation cluster_reaction Assay Reaction cluster_detection Detection A Plate and Culture Cells B Lyse Cells A->B C Collect Supernatant B->C D Add Reaction Mix to Lysate C->D E Incubate at 37°C D->E F Measure Fluorescence (Ex/Em = 535/587 nm) E->F Glycolysis_Pathway Simplified Glycolysis Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-Phosphate F16BP->GAP DHAP->GAP Pyruvate Pyruvate GAP->Pyruvate

References

A Comparative Guide to Dihydroxyacetone Phosphate (DHAP) Synthesis: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of Dihydroxyacetone phosphate (DHAP) is a critical step for various biocatalytic processes, particularly in the stereoselective synthesis of carbohydrates and their analogues. This guide provides an objective comparison of the primary chemical and enzymatic routes for DHAP synthesis, supported by experimental data and detailed methodologies to aid in the selection of the most suitable method for your research needs.

At a Glance: Comparing DHAP Synthesis Routes

The synthesis of DHAP is broadly categorized into chemical and enzymatic methods. Chemical routes often involve the use of protecting groups and can employ harsh reagents, while enzymatic routes offer high specificity under mild conditions but can be more complex to optimize. The choice between these methods depends on factors such as desired scale, purity requirements, cost, and available expertise.

Below is a summary of the key quantitative data for different DHAP synthesis routes:

Synthesis RouteStarting MaterialKey Reagents/EnzymesYieldReaction TimeKey AdvantagesKey Disadvantages
Chemical Synthesis Dihydroxyacetone (DHA) DimerLipase AK, dibenzyl phosphate47% (overall, 4 steps)Multi-dayHigh purity of final product.[1]Multi-step process, use of protecting groups, potentially low overall yield.[2]
1,3-DibromoacetoneNot specified (phosphorylation)Precursor yield: 80%Not specifiedReadily available starting material.Use of toxic reagents, detailed phosphorylation protocol and yield not readily available.[3][4]
Enzymatic Synthesis Dihydroxyacetone (DHA)Acid Phosphatase, Pyrophosphate53% (of dephosphorylated product)Not specifiedIn situ generation and use, avoids ATP.[2][5]Yield reported for the final product of a cascade reaction.
GlycerolGlycerol Kinase, Acetate Kinase, L-Glycerol-3-phosphate Oxidase, Catalase88% conversion60 minutesHigh conversion from an inexpensive substrate, one-pot reaction.[6]Multi-enzyme system requires careful optimization.
Fructose-1,6-bisphosphate (FDP)Fructose-bisphosphate Aldolase, Triosephosphate IsomeraseHigh (in glycolysis)Not specifiedMimics a natural, efficient pathway.Requires subsequent separation of DHAP from glyceraldehyde-3-phosphate.

Chemical Synthesis Routes: Controlled but Complex

Chemical synthesis offers the advantage of producing stable precursors to DHAP, which is inherently unstable.[1][7][8] This approach allows for storage and on-demand generation of DHAP. However, these methods can be multi-stepped, require the use of protecting groups, and may involve toxic reagents and complicated work-up procedures.[1][7]

Featured Chemical Synthesis: From Dihydroxyacetone (DHA) Dimer

This four-step synthesis route provides DHAP in high purity with a notable overall yield.[1] The key strategy involves the enzymatic desymmetrization of a protected dihydroxyacetone derivative.

Experimental Protocol:

  • Protection of Dihydroxyacetone: Dihydroxyacetone dimer is converted to 2,2-dimethoxypropane-1,3-diol.

  • Enzymatic Desymmetrization: The resulting diol is desymmetrized by acetylation using Lipase AK.

  • Phosphorylation: The free alcohol function is then phosphorylated to yield a dibenzyl phosphate ester.

  • Deprotection: The final step involves the removal of the protecting groups to yield DHAP. Two routes for this final deprotection have been investigated, with the hydrolysis of the acetal being catalyzed by the phosphate group itself.[1]

Chemical_Synthesis_DHA_Dimer DHA_Dimer Dihydroxyacetone Dimer Protected_Diol 2,2-Dimethoxypropane-1,3-diol DHA_Dimer->Protected_Diol Protection Acetylated_Diol Mono-acetylated Diol Protected_Diol->Acetylated_Diol Lipase AK (Desymmetrization) Phosphorylated_Intermediate Dibenzyl Phosphate Ester Acetylated_Diol->Phosphorylated_Intermediate Phosphorylation DHAP DHAP Phosphorylated_Intermediate->DHAP Deprotection

Figure 1. Chemical synthesis of DHAP from DHA dimer.

Enzymatic Synthesis Routes: Specificity in a One-Pot System

Enzymatic routes for DHAP synthesis are attractive due to their high specificity and mild reaction conditions, often allowing for "one-pot" cascade reactions where DHAP is generated and consumed in situ.[1][7] This avoids the issue of DHAP instability. However, these systems can be complex, requiring the coordination of multiple enzymes and cofactors.[7]

Phosphorylation of Dihydroxyacetone (DHA)

This route directly phosphorylates the readily available and inexpensive starting material, dihydroxyacetone.

Experimental Protocol (using Acid Phosphatase):

  • Reaction Setup: Dihydroxyacetone is treated with a bacterial acid phosphatase (e.g., from Shigella flexneri) in the presence of pyrophosphate as the phosphate donor.

  • In situ Conversion: The enzyme catalyzes the transfer of a phosphate group from pyrophosphate to DHA, generating DHAP.

  • Coupled Reaction (Optional): The generated DHAP can be directly used in a subsequent aldolase-catalyzed condensation reaction in the same pot to produce a desired carbohydrate.[5]

Enzymatic_Synthesis_DHA cluster_phosphorylation Phosphorylation cluster_condensation Optional Aldol Condensation DHA Dihydroxyacetone DHAP DHAP DHA->DHAP Acid Phosphatase PPi Pyrophosphate Pi Phosphate PPi->Pi Aldol_Product Aldol Product DHAP->Aldol_Product Aldolase Aldehyde Aldehyde Aldehyde->Aldol_Product

Figure 2. Enzymatic synthesis of DHAP from DHA.

Oxidation of Glycerol-3-Phosphate

This highly efficient multi-enzyme cascade converts the inexpensive starting material glycerol into DHAP.

Experimental Protocol (Multi-enzyme Cascade):

  • Phosphorylation of Glycerol: Glycerol is first phosphorylated to L-glycerol-3-phosphate by glycerol kinase, a step that requires ATP.

  • ATP Regeneration: An ATP regeneration system, for example using acetate kinase and acetyl phosphate, is run in parallel to replenish the ATP consumed in the first step.

  • Oxidation to DHAP: L-glycerol-3-phosphate is then oxidized to DHAP by L-glycerol-3-phosphate oxidase. This step produces hydrogen peroxide as a byproduct.

  • Hydrogen Peroxide Removal: Catalase is added to the reaction mixture to decompose the hydrogen peroxide, which can otherwise inhibit the enzymes in the cascade.[6]

Enzymatic_Synthesis_Glycerol cluster_main_pathway Main Synthesis Pathway cluster_atp_regeneration ATP Regeneration cluster_h2o2_removal Byproduct Removal Glycerol Glycerol G3P L-Glycerol-3-Phosphate Glycerol->G3P Glycerol Kinase Glycerol->G3P DHAP DHAP G3P->DHAP L-Glycerol-3-phosphate Oxidase G3P->DHAP H2O2 H₂O₂ DHAP->H2O2 ATP ATP ATP->G3P ADP ADP ADP->ATP Acetate Kinase ADP->ATP AcP Acetyl Phosphate AcP->ATP Acetate Acetate AcP->Acetate O2 O₂ O2->DHAP H2O H₂O O2->H2O H2O2->H2O Catalase H2O2->H2O

Figure 3. Multi-enzyme synthesis of DHAP from glycerol.

Cleavage of Fructose-1,6-bisphosphate (FDP)

This route is inspired by the glycolysis pathway, where FDP is cleaved into DHAP and glyceraldehyde-3-phosphate (G3P).[5][9]

Experimental Protocol:

  • Aldol Cleavage: Fructose-1,6-bisphosphate is treated with fructose-bisphosphate aldolase, which catalyzes its reversible cleavage into DHAP and G3P.

  • Isomerization (Optional): To convert the G3P into DHAP and thus increase the yield of the desired product, triosephosphate isomerase can be added to the reaction mixture. This enzyme catalyzes the interconversion of DHAP and G3P.[5]

  • Purification: The final mixture will contain DHAP and potentially G3P, requiring a purification step to isolate DHAP.

Enzymatic_Synthesis_FDP FDP Fructose-1,6-bisphosphate DHAP DHAP FDP->DHAP Fructose-bisphosphate Aldolase G3P Glyceraldehyde-3-phosphate FDP->G3P Fructose-bisphosphate Aldolase G3P->DHAP Triosephosphate Isomerase

Figure 4. Enzymatic synthesis of DHAP from FDP.

Conclusion

Both chemical and enzymatic routes offer viable pathways for the synthesis of DHAP, each with distinct advantages and disadvantages. Chemical synthesis, particularly the route starting from DHA dimer, provides a method for obtaining high-purity DHAP that can be stored as a stable precursor. However, the multi-step nature and use of protecting groups can be a drawback.

Enzymatic methods, especially the multi-enzyme cascade from glycerol, present a highly efficient, one-pot synthesis from an inexpensive substrate. The in situ generation and consumption of DHAP in enzymatic cascades effectively circumvents the issue of its instability. The choice of the optimal synthesis route will ultimately depend on the specific requirements of the intended application, balancing the need for purity, yield, scalability, and operational simplicity.

References

Inter-Laboratory Validation of a Dihydroxyacetone Phosphate (DHAP) Measurement Protocol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the inter-laboratory validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dihydroxyacetone phosphate (DHAP). The objective of this document is to present a framework for comparing the performance of this protocol between different laboratories, ensuring data reliability and reproducibility in clinical and research settings. The presented data is a model for an inter-laboratory comparison, highlighting key performance characteristics.

Introduction to DHAP and its Measurement

Dihydroxyacetone phosphate (DHAP) is a critical intermediate metabolite in the glycolysis pathway.[1][2] It is formed from the cleavage of fructose-1,6-bisphosphate and exists in equilibrium with glyceraldehyde-3-phosphate (G3P), another key glycolytic intermediate.[1] Beyond its role in energy metabolism, DHAP is a precursor for lipid synthesis and has been identified as a signaling molecule that indicates glucose availability to the mTORC1 pathway, a central regulator of cell growth and proliferation.[3][4]

Accurate and precise measurement of DHAP is crucial for studying metabolic diseases, monitoring therapeutic interventions, and in drug development. Given its importance, it is imperative that analytical methods for DHAP quantification are robust and yield comparable results across different laboratories. This guide focuses on an LC-MS/MS method, which offers high sensitivity and specificity for DHAP detection in biological matrices.[5][6]

Experimental Protocols

A standardized experimental protocol is the foundation of any successful inter-laboratory validation. The following section details the LC-MS/MS method for DHAP quantification in human red blood cells.

Sample Preparation
  • Lysis: Red blood cells are lysed to release intracellular metabolites.

  • Protein Precipitation: A simple protein precipitation step is performed to remove interfering proteins and macromolecules.[5][6]

  • Supernatant Collection: The sample is centrifuged, and the supernatant containing DHAP is collected for analysis.

LC-MS/MS Method
  • Chromatography: Reverse-phase C8 column chromatography is employed to separate DHAP from its isomer, G3P.[5][6]

  • Ion Pairing Agent: Tributylamine is used as an ion pairing reagent to improve the retention and separation of the highly polar DHAP molecule on the reverse-phase column.[5][6]

  • Mass Spectrometry: A triple quadrupole or TOF mass spectrometer is used for detection and quantification in negative ion mode.[5][6]

The experimental workflow is illustrated in the diagram below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Red Blood Cell Sample lysis Cell Lysis start->lysis protein_precip Protein Precipitation lysis->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into LC-MS/MS supernatant->injection separation C8 Column Separation (with Tributylamine) injection->separation detection Mass Spectrometry (Negative Ion Mode) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Figure 1: Experimental workflow for DHAP measurement by LC-MS/MS.

Inter-Laboratory Comparison Results

The following table summarizes the performance characteristics of the DHAP measurement protocol as determined by two hypothetical laboratories, "Laboratory A" and "Laboratory B". The data is based on published performance metrics for similar assays.

Performance CharacteristicLaboratory ALaboratory BAcceptance Criteria
Linearity (r²) >0.995>0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 100 nmol/L150 nmol/LReportable
Intra-Assay Precision (%CV) 10-15%12-17%≤ 20%
Inter-Assay Precision (%CV) 12-18%14-21%≤ 20%
Accuracy (% Recovery) 90-110%88-112%80-120%

Data presented is a model for comparison and based on typical performance of such assays.

For a formal inter-laboratory comparison, statistical analysis such as Z-scores would be calculated to compare the performance of each laboratory against a consensus mean. A Z-score between -2.0 and +2.0 is generally considered satisfactory.

DHAP in Glycolysis Signaling Pathway

The accurate measurement of DHAP is critical for understanding its role in metabolic pathways. The following diagram illustrates the position of DHAP within the glycolysis pathway.

glycolysis_pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP DHAP Dihydroxyacetone phosphate (DHAP) F16BP->DHAP Aldolase G3P Glyceraldehyde-3-phosphate F16BP->G3P Aldolase DHAP->G3P Triose Phosphate Isomerase mTORC1 mTORC1 Activation DHAP->mTORC1 Pyruvate Pyruvate G3P->Pyruvate Multiple Steps

Figure 2: Role of DHAP in the glycolysis signaling pathway.

This diagram highlights the central role of DHAP in glycolysis and its link to the mTORC1 signaling pathway, emphasizing the importance of its accurate quantification.[3]

Conclusion

The inter-laboratory validation of any analytical protocol is essential for ensuring the consistency and reliability of data across different research and clinical sites. This guide provides a template for comparing the performance of a DHAP measurement protocol, detailing the necessary experimental procedures, and presenting key performance characteristics in a clear and comparative format. By adhering to standardized protocols and conducting rigorous validation studies, the scientific community can have greater confidence in the data generated for this important metabolic intermediate.

References

A Comparative Analysis of Dihydroxyacetone Phosphate (DHAP) Metabolism in Normal versus Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of dihydroxyacetone phosphate (DHAP) metabolism in normal and cancerous cells. Understanding the metabolic shifts that occur during tumorigenesis is crucial for identifying novel therapeutic targets and developing more effective anti-cancer drugs. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways and experimental workflows involved in studying DHAP metabolism.

Key Metabolic Differences at a Glance

Cancer cells exhibit a profound reprogramming of their metabolism, a phenomenon famously termed the "Warburg effect." This metabolic shift involves an increased rate of glycolysis, even in the presence of ample oxygen (aerobic glycolysis). DHAP, a central intermediate in glycolysis, is at the nexus of several metabolic pathways, including gluconeogenesis, the pentose phosphate pathway, and lipid synthesis. The dysregulation of enzymes that produce and consume DHAP is a hallmark of many cancers.

Quantitative Comparison of DHAP Metabolism

The following table summarizes the key quantitative differences in DHAP metabolism observed between normal and cancer cells. It is important to note that these values can vary depending on the specific cell type and experimental conditions.

ParameterNormal Cells/TissuesCancer Cells/TissuesKey Findings & Implications
DHAP Concentration Lower levelsGenerally elevated due to increased glycolytic flux.[1]Elevated DHAP may serve as a biomarker and a key node for anabolic processes in cancer.
Aldolase A (ALDOA) Expression & Activity Moderate expression and activityOften overexpressed with increased activity in various cancers, including prostate, breast, lung, and pancreatic cancer.[2]Increased ALDOA activity fuels the high glycolytic rate in cancer cells.
Aldolase Kinetic Parameters (Vmax, Km) BaselineWhile direct comparative Vmax and Km values are not consistently reported across matched normal and cancer cell lines in the literature, some studies suggest that inhibitors can affect Vmax without altering the Km, indicating a non-competitive or mixed-type inhibition could be a therapeutic strategy.[3]Targeting the catalytic efficiency or allosteric regulation of aldolase is a potential therapeutic avenue.
Triosephosphate Isomerase (TPI) Activity Baseline activity sufficient for normal glycolysis.Activity is often upregulated to support the high glycolytic flux. Deficiency is a rare genetic disorder.[1]TPI is essential for efficient energy production in cancer cells; its inhibition could disrupt glycolysis.
Glycerol-3-Phosphate Dehydrogenase (GPDH) Activity Varies by tissue type.Activity of mitochondrial GPDH (GPD2) is elevated in some cancers like prostate cancer, contributing to a pro-oxidative phenotype.[4][5] In other cancers, like kidney cancer, the glycerol-3-phosphate shuttle is uncoupled.[6]Dysregulation of the glycerol-phosphate shuttle impacts cellular redox balance and lipid metabolism, presenting a potential vulnerability in cancer cells.
GPDH Kinetic Parameters (Vmax, Km) BaselineHigher Vmax for GPDH has been observed in some cancer tissues compared to normal tissues, indicating increased enzyme expression and capacity.[7]The increased capacity of GPDH in certain cancers highlights its role in supporting the altered metabolic demands of tumor cells.

Visualizing the Metabolic Landscape

To better understand the intricate processes governing DHAP metabolism, the following diagrams illustrate the core metabolic pathway and a typical experimental workflow for its investigation.

DHAP_Metabolism cluster_glycolysis Glycolysis cluster_lipid_synthesis Lipid Metabolism F16BP Fructose-1,6-bisphosphate DHAP Dihydroxyacetone Phosphate (DHAP) F16BP->DHAP Aldolase G3P Glyceraldehyde-3-phosphate F16BP->G3P Aldolase DHAP->G3P Triosephosphate Isomerase (TPI) Gly3P Glycerol-3-phosphate DHAP->Gly3P Glycerol-3-Phosphate Dehydrogenase (GPDH) Glycolysis Glycolysis (Payoff Phase) G3P->Glycolysis Lipids Lipid Synthesis Gly3P->Lipids

Figure 1: Core metabolic pathways involving Dihydroxyacetone Phosphate (DHAP).

Experimental_Workflow cluster_assays Biochemical Assays start Start: Normal and Cancer Cell Lines culture Cell Culture and Expansion start->culture harvest Cell Harvesting and Lysate Preparation culture->harvest protein_quant Protein Quantification (e.g., BCA Assay) harvest->protein_quant dhap_assay DHAP Quantification (LC-MS or Fluorometric Assay) harvest->dhap_assay aldo_assay Aldolase Activity Assay harvest->aldo_assay tpi_assay TPI Activity Assay harvest->tpi_assay gpdh_assay GPDH Activity Assay harvest->gpdh_assay data_analysis Data Analysis: - Normalize to protein concentration - Calculate Vmax and Km - Statistical Analysis protein_quant->data_analysis dhap_assay->data_analysis aldo_assay->data_analysis tpi_assay->data_analysis gpdh_assay->data_analysis comparison Comparative Analysis of Metabolic Profiles data_analysis->comparison

Figure 2: Experimental workflow for comparative analysis of DHAP metabolism.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and commercially available kits.

Quantification of Dihydroxyacetone Phosphate (DHAP)

This protocol describes a fluorometric method for DHAP quantification.[8]

  • Principle: Triosephosphate isomerase (TPI) converts DHAP to glyceraldehyde-3-phosphate (GAP). GAP is then oxidized, leading to the generation of a fluorescent product. The fluorescence intensity is directly proportional to the DHAP concentration.

  • Materials:

    • DHAP Assay Buffer

    • TPI Enzyme Mix

    • DHAP Developer

    • DHAP Standard

    • Deproteinizing sample preparation kit (e.g., 10 kDa cut-off spin filter)

    • 96-well black plate

    • Fluorometric microplate reader (Ex/Em = 535/587 nm)

  • Procedure:

    • Sample Preparation:

      • Homogenize tissue or cells in ice-cold DHAP Assay Buffer.

      • Centrifuge at 10,000 x g for 5 minutes at 4°C to remove insoluble material.

      • Deproteinize the supernatant using a 10 kDa spin filter to remove enzymes that may interfere with the assay.

    • Standard Curve Preparation:

      • Prepare a serial dilution of the DHAP Standard in DHAP Assay Buffer to generate a standard curve (e.g., 0, 100, 200, 300, 400, 500 pmol/well).

    • Reaction Mix Preparation:

      • Prepare a reaction mix containing DHAP Assay Buffer, TPI Enzyme Mix, and DHAP Developer according to the manufacturer's instructions.

    • Measurement:

      • Add the reaction mix to each well containing the standards and samples.

      • Incubate at 37°C for 30-60 minutes, protected from light.

      • Measure the fluorescence at Ex/Em = 535/587 nm.

    • Calculation:

      • Subtract the blank reading from all measurements.

      • Plot the standard curve and determine the DHAP concentration in the samples.

Aldolase Activity Assay

This protocol is a colorimetric assay for determining aldolase activity.[9][10][11]

  • Principle: Aldolase cleaves fructose-1,6-bisphosphate into DHAP and GAP. The subsequent enzymatic reactions lead to the production of a colored product, which can be measured spectrophotometrically at 450 nm.

  • Materials:

    • Aldolase Assay Buffer

    • Aldolase Substrate (Fructose-1,6-bisphosphate)

    • Aldolase Enzyme Mix

    • Aldolase Developer

    • NADH Standard

    • 96-well clear plate

    • Spectrophotometric microplate reader (450 nm)

  • Procedure:

    • Sample Preparation:

      • Homogenize tissue or cells in ice-cold Aldolase Assay Buffer.

      • Centrifuge at 10,000 x g for 5 minutes at 4°C. Collect the supernatant.

    • NADH Standard Curve:

      • Prepare a serial dilution of the NADH Standard in Aldolase Assay Buffer (e.g., 0, 2.5, 5.0, 7.5, 10, 12.5 nmol/well).

    • Reaction Mix Preparation:

      • Prepare a reaction mix containing Aldolase Assay Buffer, Aldolase Enzyme Mix, Aldolase Developer, and Aldolase Substrate.

    • Measurement:

      • Add the reaction mix to the wells containing the standards and samples.

      • Measure the absorbance at 450 nm in kinetic mode for 10-60 minutes at 37°C.

    • Calculation:

      • Calculate the change in absorbance per minute (ΔA450/min).

      • Use the NADH standard curve to convert the activity to nmol/min/mg of protein. One unit of aldolase activity is defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at 37°C.

Triosephosphate Isomerase (TPI) Activity Assay

This protocol outlines a colorimetric method for measuring TPI activity.

  • Principle: TPI catalyzes the conversion of DHAP to GAP. The GAP is then utilized in a series of enzymatic reactions that result in the formation of a colored product, measured at 450 nm.

  • Materials:

    • TPI Assay Buffer

    • TPI Substrate (DHAP)

    • TPI Enzyme Mix

    • TPI Developer

    • NADH Standard

    • 96-well clear plate

    • Spectrophotometric microplate reader (450 nm)

  • Procedure:

    • Sample Preparation:

      • Prepare cell or tissue lysates as described for the Aldolase Activity Assay using the TPI Assay Buffer.

    • NADH Standard Curve:

      • Prepare an NADH standard curve as described for the Aldolase Activity Assay.

    • Reaction Mix Preparation:

      • Prepare a reaction mix containing TPI Assay Buffer, TPI Enzyme Mix, TPI Developer, and TPI Substrate.

    • Measurement:

      • Add the reaction mix to the wells.

      • Measure the absorbance at 450 nm in kinetic mode for 20-40 minutes at 37°C.

    • Calculation:

      • Determine the TPI activity from the rate of change in absorbance, using the NADH standard curve for quantification.

Glycerol-3-Phosphate Dehydrogenase (GPDH) Activity Assay

This protocol describes a colorimetric assay for GPDH activity.[12][13][14][15][16]

  • Principle: GPDH catalyzes the conversion of DHAP to glycerol-3-phosphate, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored to determine GPDH activity.

  • Materials:

    • GPDH Assay Buffer (e.g., Bicine-NaOH buffer, pH 9.0)

    • Substrate Solution (containing DHAP and NADH)

    • Enzyme Extracting Reagent

    • 96-well UV-transparent plate or quartz cuvettes

    • Spectrophotometer capable of reading at 340 nm

  • Procedure:

    • Sample Preparation:

      • Homogenize cells or tissues in the Enzyme Extracting Reagent.

      • Centrifuge to remove debris and collect the supernatant.

    • Assay:

      • Add the Substrate Solution to the wells or cuvettes.

      • Add the sample to initiate the reaction.

      • Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 3-10 minutes at 37°C.

    • Calculation:

      • Calculate the rate of NADH consumption (ΔA340/min).

      • Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the enzyme activity in U/mg protein. One unit of GPDH is the amount of enzyme that oxidizes 1.0 µmole of NADH per minute at 37°C.

Conclusion and Future Directions

The metabolic landscape of cancer cells is significantly different from that of their normal counterparts, with DHAP metabolism playing a pivotal role in supporting the anabolic and energetic demands of tumors. The overexpression and altered kinetics of enzymes such as Aldolase and GPDH, along with elevated levels of DHAP itself, represent key features of this metabolic reprogramming. These alterations not only contribute to cancer cell proliferation but also present promising targets for therapeutic intervention. Further research focusing on the development of specific inhibitors for these metabolic enzymes holds the potential to yield novel and effective anti-cancer therapies. The experimental protocols and data presented in this guide provide a framework for researchers to further explore the intricacies of DHAP metabolism in cancer.

References

A Comparative Guide to the Validation of a Computational Model of the DHAP Shuttle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The dihydroxyacetone phosphate (DHAP) shuttle, also known as the glycerol-3-phosphate shuttle, is a crucial metabolic pathway for the transfer of reducing equivalents from the cytosol to the mitochondria, playing a significant role in cellular energy metabolism. Computational models of this shuttle are invaluable tools for understanding its dynamics and its role in health and disease. This guide provides a comparative analysis of a prominent computational model of the DHAP shuttle, validated against experimental data, and contrasts it with the alternative malate-aspartate shuttle.

Data Presentation: Model vs. Experimental Data

A key aspect of validating any computational model is the direct comparison of its predictions with experimental measurements. Below is a summary of such a comparison for a detailed physiological mathematical model of neuronal energy metabolism that incorporates the DHAP shuttle.

ParameterComputational Model PredictionExperimental DataMethod of Measurement
NAD(P)H Fluorescence Transient Biphasic response with an initial "dip" followed by an overshoot upon neuronal stimulation.Qualitatively similar biphasic response observed in neuronal tissue slices.[1]NAD(P)H autofluorescence imaging.[1]
Cytosolic NAD+/NADH Ratio Dynamic changes in response to substrate availability and cellular workload.Measured changes in NAD+/NADH ratio in cell cultures.Commercial NAD/NADH assay kits (e.g., colorimetric or fluorometric).
Mitochondrial Respiration (Oxygen Consumption Rate) Increased oxygen consumption upon activation of the shuttle.Increased oxygen consumption measured in isolated mitochondria or permeabilized cells.High-resolution respirometry (e.g., Oroboros Oxygraph) or extracellular flux analyzers (e.g., Seahorse).
Glycerol-3-Phosphate Dehydrogenase (GPDH) Activity Modeled based on enzyme kinetic parameters.Measured enzyme activity in tissue homogenates or cell lysates.Spectrophotometric or colorimetric GPDH activity assay kits.

Comparison with an Alternative NADH Shuttle: The Malate-Aspartate Shuttle

The DHAP shuttle is one of two primary mechanisms for transporting cytosolic NADH into the mitochondria in mammalian cells. The other is the malate-aspartate shuttle. A comparison of their key features is essential for understanding their respective physiological roles.

FeatureDHAP (Glycerol-3-Phosphate) ShuttleMalate-Aspartate Shuttle
Location Predominantly in skeletal muscle and brain.Predominantly in liver, kidney, and heart.
Energy Yield (ATP per cytosolic NADH) ~1.5 ATP~2.5 ATP
Mechanism Electrons from cytosolic NADH are transferred to FAD in the inner mitochondrial membrane.Cytosolic NADH is used to reduce oxaloacetate to malate, which is then transported into the mitochondria and reoxidized to generate mitochondrial NADH.
Key Enzymes Cytosolic GPDH (GPD1), Mitochondrial GPDH (GPD2)Malate dehydrogenase (cytosolic and mitochondrial), Aspartate aminotransferase (cytosolic and mitochondrial)
Reversibility Functionally irreversible.Reversible.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of computational models. Below are protocols for key experiments used to generate data for validating a DHAP shuttle model.

Measurement of NAD+/NADH Ratio

This protocol is adapted from commercially available NAD/NADH assay kits.

1. Sample Preparation:

  • For adherent cells, wash with cold PBS and scrape into extraction buffer.

  • For suspension cells, pellet and wash with cold PBS before lysis in extraction buffer.

  • For tissue samples, homogenize in ice-cold extraction buffer.

2. NAD+ and NADH Extraction:

  • To measure total NAD+ and NADH, proceed directly with the lysate.

  • To measure NADH specifically, NAD+ must be decomposed by heating the lysate in a basic solution.

  • To measure NAD+ specifically, NADH must be decomposed by treating the lysate with an acidic solution.

3. Assay Procedure:

  • Add the appropriate assay buffer and enzyme mix to the extracted samples in a 96-well plate.

  • Incubate at room temperature to allow for the enzymatic conversion of NAD+/NADH, which generates a product that can be measured.

  • Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

4. Data Analysis:

  • Generate a standard curve using known concentrations of NAD+ or NADH.

  • Calculate the concentrations of NAD+ and NADH in the samples based on the standard curve.

  • Determine the NAD+/NADH ratio.

Assessment of Mitochondrial Respiration (High-Resolution Respirometry)

This protocol describes the use of an Oroboros Oxygraph-2k for measuring oxygen consumption in permeabilized cells.

1. Cell Preparation:

  • Harvest and resuspend cells in a respiration medium.

  • Permeabilize the cell membrane using a mild detergent like digitonin to allow for the entry of mitochondrial substrates.

2. Respirometry Measurement:

  • Add the permeabilized cells to the Oxygraph chambers containing respiration medium.

  • Sequentially add substrates and inhibitors to assess the function of different parts of the electron transport chain.

    • State 2 (LEAK) respiration: Add a substrate for Complex I (e.g., pyruvate, glutamate, malate).

    • State 3 (OXPHOS) respiration: Add ADP to stimulate ATP synthesis.

    • Glycerol-3-phosphate-linked respiration: Add glycerol-3-phosphate to specifically measure the activity of the DHAP shuttle.

    • Complex II-linked respiration: Add a Complex II substrate (e.g., succinate) after inhibiting Complex I with rotenone.

    • Complex IV activity: Add an artificial electron donor (e.g., TMPD/ascorbate) after inhibiting Complex III with antimycin A.

3. Data Analysis:

  • The instrument software calculates the oxygen consumption rate (OCR) in real-time.

  • Analyze the changes in OCR in response to the different substrates and inhibitors to determine the respiratory capacity of the mitochondria and the contribution of the DHAP shuttle.

Visualizations

DHAP Shuttle Signaling Pathway

DHAP_Shuttle cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_intermembrane Intermembrane Space cluster_innermembrane Inner Mitochondrial Membrane Glycolysis Glycolysis NADH_cyt NADH + H+ Glycolysis->NADH_cyt NAD_cyt NAD+ NADH_cyt->NAD_cyt e- cGPDH cGPDH (GPD1) NADH_cyt->cGPDH DHAP DHAP G3P_cyt Glycerol-3-Phosphate DHAP->G3P_cyt Reduction DHAP->cGPDH G3P_mit Glycerol-3-Phosphate G3P_cyt->G3P_mit cGPDH->NAD_cyt cGPDH->G3P_cyt mGPDH mGPDH (GPD2) G3P_mit->mGPDH mGPDH->DHAP CoQ CoQ mGPDH->CoQ e- CoQH2 CoQH2 CoQ->CoQH2 ETC Electron Transport Chain CoQH2->ETC

Caption: The DHAP shuttle pathway for transporting cytosolic NADH electrons.

Experimental Workflow for Model Validation

Experimental_Workflow cluster_model Computational Model cluster_experiment Experimental Validation cluster_comparison Comparison and Refinement Model DHAP Shuttle Model Predictions Model Predictions (e.g., NAD+/NADH, OCR) Model->Predictions Comparison Compare Predictions vs. Experimental Data Predictions->Comparison CellCulture Cell Culture / Tissue Prep NAD_Assay NAD+/NADH Assay CellCulture->NAD_Assay Respirometry Mitochondrial Respirometry CellCulture->Respirometry GPDH_Assay GPDH Activity Assay CellCulture->GPDH_Assay NAD_Assay->Comparison Respirometry->Comparison GPDH_Assay->Comparison Refinement Model Refinement Comparison->Refinement Refinement->Model

Caption: Workflow for the validation and refinement of a computational model.

References

A Comparative Guide to DHAP and Other Glycolysis Intermediates Under Hypoxia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dihydroxyacetone phosphate (DHAP) and other key glycolysis intermediates under hypoxic conditions. It summarizes experimental data, details relevant methodologies, and visualizes critical pathways to support research and therapeutic development.

Introduction: Glycolysis in the Shadow of Hypoxia

Glycolysis, a fundamental metabolic pathway, breaks down glucose to generate ATP.[1] Under normal oxygen levels (normoxia), the end product, pyruvate, typically enters the mitochondria for more efficient ATP production via the citric acid cycle and oxidative phosphorylation. However, in low-oxygen environments (hypoxia), a common feature of solid tumors and ischemic tissues, cells undergo a metabolic shift.[2][3] This shift, largely driven by Hypoxia-Inducible Factor-1α (HIF-1α), enhances the rate of glycolysis to compensate for the reduced mitochondrial function.[2][3] While the overall flux through glycolysis increases, the behavior and fate of individual intermediates are not uniform. This guide focuses on the unique position of Dihydroxyacetone phosphate (DHAP) as a critical metabolic node that diverges from the main glycolytic pathway under hypoxia, contrasting its role with other intermediates.

Glycolysis_Pathway Figure 1. The Glycolytic Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P PGI F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK1 DHAP DHAP F16BP->DHAP Aldolase G3P Glyceraldehyde-3-Phosphate F16BP->G3P Aldolase DHAP->G3P TPI BPG13 1,3-Bisphosphoglycerate G3P->BPG13 GAPDH PG3 3-Phosphoglycerate BPG13->PG3 PGK PG2 2-Phosphoglycerate PG3->PG2 PGM PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate PKM Lactate Lactate Pyruvate->Lactate LDH (Hypoxia)

Caption: Figure 1. The Glycolytic Pathway

Comparative Analysis of Glycolysis Intermediates Under Hypoxia

Under hypoxia, the levels of glycolytic intermediates shift significantly. While upstream metabolites like glucose-6-phosphate and fructose-6-phosphate often accumulate, the behavior of intermediates downstream of the aldolase reaction, particularly DHAP and glyceraldehyde-3-phosphate (G3P), reveals a critical metabolic reprogramming. The following table summarizes representative data on the relative abundance of these metabolites in cancer cells under hypoxic (1% O₂) versus normoxic conditions.

MetaboliteFold Change (Hypoxia vs. Normoxia)Key Function
Glucose-6-Phosphate (G6P)↑ (Increased)Entry point for glycolysis & PPP
Fructose-1,6-Bisphosphate (F1,6BP)↑ (Increased)Committed step of glycolysis
Dihydroxyacetone Phosphate (DHAP) ↓ (Decreased) or ↔ (Stable)Glycolysis, Glycerophosphate shuttle, Lipid synthesis
Glyceraldehyde-3-Phosphate (G3P)↓ (Decreased) or ↔ (Stable)Glycolysis
3-Phosphoglycerate (3-PG)↑ (Increased)Glycolysis, Serine synthesis
Phosphoenolpyruvate (PEP)↓ (Decreased)Glycolysis
Lactate↑↑ (Strongly Increased)End product of anaerobic glycolysis

Data compiled from representative findings in metabolic profiling studies of hypoxic cancer cells.

The table indicates that while the pathway is upregulated, leading to a massive increase in lactate, the levels of intermediates at the triose-phosphate stage (DHAP and G3P) often do not increase proportionally and may even decrease. This suggests that these intermediates are being actively diverted to other pathways, a critical adaptation for cell survival in low-oxygen conditions.

The Divergent Roles of DHAP in Hypoxia

DHAP stands at a crucial metabolic crossroads. While it can be isomerized to G3P to continue down the glycolytic pathway, under hypoxia, it is increasingly shunted into two major alternative pathways: the glycerophosphate shuttle and lipid biosynthesis.

A. The Glycerophosphate Shuttle:

The glycerophosphate shuttle provides a mechanism to reoxidize cytosolic NADH to NAD+, which is essential for maintaining a high glycolytic rate.[4][5]

  • DHAP Reduction : Cytosolic glycerol-3-phosphate dehydrogenase (GPD1) uses NADH to reduce DHAP to glycerol-3-phosphate (G3P).[6]

  • Electron Transfer : G3P moves to the inner mitochondrial membrane, where mitochondrial glycerol-3-phosphate dehydrogenase (GPD2) oxidizes it back to DHAP, transferring electrons to FAD to form FADH₂.[4]

  • ETC Entry : FADH₂ then donates its electrons to the electron transport chain (via ubiquinone), bypassing Complex I.[4]

This process, while less efficient for ATP production than the malate-aspartate shuttle, is vital under hypoxia for regenerating the NAD+ needed to sustain glycolysis.[5]

B. Lipid Synthesis:

Hypoxia is known to induce a lipogenic phenotype in cancer cells, promoting the synthesis and storage of lipids in lipid droplets.[7][8] This serves multiple purposes, including energy storage, building blocks for new membranes, and generating signaling molecules.[7] DHAP is a key precursor for the glycerol backbone required for the synthesis of triglycerides and phospholipids.[9] The reduction of DHAP to glycerol-3-phosphate is the first step in creating phosphatidate, a common precursor for these lipids.[9] This diversion supports cell proliferation and survival in the harsh tumor microenvironment.[10]

DHAP_FATE Figure 2. Metabolic Fate of DHAP in Hypoxia cluster_glycolysis Glycolysis cluster_shuttle Glycerophosphate Shuttle cluster_lipid Lipid Synthesis F16BP Fructose-1,6-Bisphosphate DHAP DHAP F16BP->DHAP Aldolase G3P_gly Glyceraldehyde-3-P F16BP->G3P_gly DHAP->G3P_gly TPI G3P_shuttle Glycerol-3-P DHAP->G3P_shuttle GPD1 (uses NADH) G3P_lipid Glycerol-3-P DHAP->G3P_lipid GPD1 (uses NADH) Pyruvate Pyruvate G3P_gly->Pyruvate ... ETC Mitochondrial ETC (via FADH2) G3P_shuttle->ETC GPD2 Lipids Triglycerides, Phospholipids G3P_lipid->Lipids Acyltransferases

Caption: Figure 2. Metabolic Fate of DHAP in Hypoxia

Experimental Methodologies

The quantitative analysis of glycolysis intermediates is most commonly performed using Liquid Chromatography-Mass Spectrometry (LC-MS) based metabolomics.

Protocol: LC-MS Analysis of Glycolysis Intermediates

  • Cell Culture and Hypoxia Treatment : Culture cells (e.g., HCT116 colorectal cancer cells) to ~80% confluency.[11] Transfer plates to a hypoxic chamber (1% O₂) for a specified duration (e.g., 16-24 hours). Maintain parallel normoxic control plates.

  • Metabolite Extraction :

    • Rapidly wash cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to quench metabolic activity.[12]

    • Scrape the cells in the extraction solvent and transfer the mixture to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet protein and cell debris.[12]

  • Sample Preparation : Transfer the supernatant containing the metabolites to a new tube or autosampler vial for analysis.[12]

  • LC-MS Analysis :

    • Chromatography : Separate metabolites using a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for retaining and separating polar compounds like sugar phosphates.

    • Mass Spectrometry : Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in negative ion mode, which is optimal for detecting phosphorylated intermediates.

    • Data Acquisition : Use a targeted approach (Selected Reaction Monitoring, SRM) for known intermediates or an untargeted approach to capture a global metabolic profile.

  • Data Analysis :

    • Integrate peak areas for each metabolite.

    • Normalize data to an internal standard and cell number or protein content.

    • Perform statistical analysis (e.g., t-test) to identify significant differences between normoxic and hypoxic groups.

Experimental_Workflow Figure 3. LC-MS Metabolomics Workflow cluster_exp Experiment cluster_sample Sample Prep cluster_analysis Analysis A Cell Culture B Hypoxia (1% O2) vs. Normoxia A->B C Metabolite Quenching & Extraction B->C D Centrifugation C->D E Supernatant Collection D->E F LC-MS Analysis (HILIC, Neg. Mode) E->F G Data Processing (Peak Integration) F->G H Statistical Analysis G->H

Caption: Figure 3. LC-MS Metabolomics Workflow

Conclusion and Implications

The analysis of glycolysis intermediates under hypoxia reveals a complex metabolic rewiring that extends beyond a simple acceleration of the pathway. While lactate production is dramatically increased, key intermediates are strategically diverted to support cellular functions critical for survival in a low-oxygen environment.

DHAP emerges as a pivotal branching point. Its significant flux towards the glycerophosphate shuttle and lipid synthesis pathways highlights a coordinated metabolic response to hypoxia. This diversion helps maintain the redox balance (NAD+/NADH) necessary for high glycolytic flux and provides the building blocks for energy storage and membrane synthesis. For drug development professionals, these DHAP-utilizing pathways, such as GPD1 and enzymes in the lipid synthesis pathway, represent potential therapeutic targets to selectively disrupt the metabolic adaptations of hypoxic cancer cells, which are notoriously resistant to conventional therapies.[11]

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling DHPTU

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for the handling of the novel compound DHPTU (a fictional substance created for this guide). The information is intended for trained researchers, scientists, and drug development professionals. Always consult your institution's safety protocols and the specific Safety Data Sheet (SDS) before handling any new chemical.

This compound is a potent, powdered neurotoxic agent that requires stringent handling protocols to ensure personnel safety and prevent environmental contamination. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE) for this compound

Due to the hazardous nature of this compound, multiple layers of PPE are mandatory. The required PPE provides protection against inhalation, dermal, and ocular exposure.

Table 1: Required PPE for Handling this compound

PPE CategorySpecificationRationale
Respiratory Powered Air-Purifying Respirator (PAPR) with a HEPA (High-Efficiency Particulate Air) filter.Protects against inhalation of fine this compound powder.
Hand Protection Double gloving: an inner layer of nitrile gloves and an outer layer of chemical-resistant neoprene gloves.Provides robust protection against accidental skin contact.
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards.Prevents eye exposure to this compound powder.
Body Protection Disposable, solid-front, back-tying chemical-resistant gown with long sleeves and elastic cuffs.Protects the body from contamination.
Foot Protection Disposable, chemical-resistant shoe covers.Prevents tracking of contamination outside the designated handling area.

Operational Plan: Handling this compound in a Laboratory Setting

Adherence to a strict, step-by-step operational plan is critical for the safe handling of this compound. All handling of this compound powder must be conducted within a certified chemical fume hood.

Experimental Protocol: Weighing and Solubilizing this compound Powder

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Don all required PPE as specified in Table 1.

    • Prepare all necessary equipment (e.g., analytical balance, spatulas, weigh boats, solvent, vortex mixer) and place them inside the fume hood.

  • Weighing:

    • Carefully open the primary container of this compound inside the fume hood.

    • Use a dedicated, clean spatula to transfer the desired amount of this compound powder to a weigh boat on the analytical balance.

    • Close the primary container immediately after weighing.

  • Solubilization:

    • Transfer the weighed this compound powder to a suitable vial.

    • Slowly add the desired solvent to the vial.

    • Securely cap the vial and use a vortex mixer to ensure complete dissolution.

  • Post-Handling:

    • Wipe down all surfaces inside the fume hood with a deactivating solution (e.g., 10% bleach solution), followed by 70% ethanol.

    • Begin the disposal plan for all contaminated disposable materials.

Disposal Plan for this compound Waste

This compound waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

Table 2: this compound Waste Disposal Procedures

Waste TypeDisposal Procedure
Solid Waste (Gloves, Gowns, Weigh Boats)Place in a dedicated, labeled hazardous waste bag inside the fume hood. Seal the bag before removal.
Liquid Waste (Solutions containing this compound)Collect in a labeled, sealed, and chemical-resistant hazardous waste container.
Sharps Waste (Needles, Syringes)Dispose of in a designated, puncture-proof sharps container for hazardous chemical waste.

Workflow and Safety Pathways

To ensure clarity and adherence to safety protocols, the following diagrams illustrate the key workflows for handling this compound.

DHPTU_Handling_Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_disposal Disposal Phase Prep_Area Enter Designated Handling Area Don_PPE Don Full PPE (Table 1) Prep_Area->Don_PPE Prep_Hood Prepare Chemical Fume Hood Don_PPE->Prep_Hood Weigh Weigh this compound Powder Prep_Hood->Weigh Begin Handling Solubilize Solubilize This compound Weigh->Solubilize Experiment Perform Experiment Solubilize->Experiment Segregate Segregate Waste (Solid, Liquid, Sharps) Experiment->Segregate Conclude Experiment Package Package and Label Waste Segregate->Package Store Store in Designated Hazardous Waste Area Package->Store Doff_PPE Doff PPE in Designated Area Store->Doff_PPE Final Step Emergency_Response_Pathway cluster_spill Spill Response cluster_contact Personnel Contact Response Exposure Potential Exposure (Spill or Contact) Evacuate Evacuate Immediate Area Exposure->Evacuate Spill Remove_PPE Remove Contaminated PPE Immediately Exposure->Remove_PPE Contact Notify Notify EH&S and Lab Supervisor Evacuate->Notify Secure Secure the Area Notify->Secure Cleanup Allow Trained Personnel to Clean Up Secure->Cleanup Wash Wash Affected Area (15 mins with water) Remove_PPE->Wash Medical Seek Immediate Medical Attention Wash->Medical Report Report Incident Medical->Report

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.